molecular formula C16H16N4O8S B047566 cefuroxime CAS No. 97232-97-8

cefuroxime

Cat. No.: B047566
CAS No.: 97232-97-8
M. Wt: 424.4 g/mol
InChI Key: JFPVXVDWJQMJEE-SWWZKJRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuroxime is a second-generation cephalosporin antibiotic of significant interest in microbiological and pharmacological research. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to key penicillin-binding proteins (PBPs). This action confers bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. A key research feature of this compound is its relative stability to many bacterial beta-lactamases, making it a valuable tool for studying antibiotic resistance mechanisms. Researchers utilize this compound in vitro to investigate its minimum inhibitory concentration (MIC) against various clinical isolates, to study synergy with other antibacterial agents, and to explore bacterial resistance patterns. Furthermore, its application extends to animal model studies of infection, where its pharmacokinetics and efficacy in treating respiratory tract, skin, and urinary tract infections can be evaluated. This product is provided for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVXVDWJQMJEE-SWWZKJRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97232-97-8, 55268-75-2
Record name trans-Cefuroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuroxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-CEFUROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Bacterial Mechanism of Action of Cefuroxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Second-Generation Workhorse in the Beta-Lactam Arsenal

Cefuroxime, a second-generation cephalosporin, represents a significant advancement in the beta-lactam class of antibiotics.[1][2] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has established it as a crucial therapeutic agent in treating a variety of infections.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's bactericidal action, the biochemical basis of bacterial resistance, and the experimental methodologies employed to investigate these intricate interactions.

Core Mechanism of Action: Sabotaging the Bacterial Cell Wall

The bactericidal efficacy of this compound is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[2][3] This process can be dissected into two primary, interconnected events: the inhibition of penicillin-binding proteins and the subsequent dysregulation of autolytic enzymes.

Targeting Penicillin-Binding Proteins (PBPs): The Molecular Linchpin

The bacterial cell wall is composed of peptidoglycan, a robust mesh-like polymer of glycan chains cross-linked by short peptides.[2][3] The final and critical step in peptidoglycan synthesis, the transpeptidation reaction that forms these cross-links, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2][3]

This compound, like other beta-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This molecular mimicry allows it to bind to the active site of PBPs.[4] The strained beta-lactam ring of this compound is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[5] This effectively inactivates the PBP, halting the cross-linking of the peptidoglycan layer.[2][3]

The primary target of this compound is PBP3, which is involved in septal wall synthesis during cell division.[1] Inhibition of PBP3 leads to the formation of filamentous bacterial forms as the cells continue to elongate but are unable to divide.[6] this compound also exhibits inhibitory activity against PBP1a and PBP1b, which are involved in the elongation of the cell wall.[1]

Diagram: this compound's Inhibition of Peptidoglycan Synthesis

G cluster_periplasm Periplasm Lipid II Lipid II (Peptidoglycan Precursor) Growing Peptidoglycan Growing Peptidoglycan Chain Lipid II->Growing Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross-linked Peptidoglycan Transpeptidation (Cross-linking) Growing Peptidoglycan->PBP Binding This compound This compound This compound->PBP Irreversible Acylation (Inhibition)

Caption: this compound inhibits the final transpeptidation step of peptidoglycan synthesis by irreversibly acylating Penicillin-Binding Proteins (PBPs).

Induction of Autolysins: A Controlled Demolition Gone Awry

The inhibition of peptidoglycan synthesis by this compound leads to a fatal secondary effect: the uncontrolled activity of autolytic enzymes, or autolysins.[7][8] Autolysins are endogenous bacterial enzymes that cleave bonds in the peptidoglycan sacculus, playing crucial roles in cell wall turnover, remodeling during growth, and cell separation.[9]

Under normal physiological conditions, the activities of PBPs and autolysins are tightly regulated to ensure balanced cell wall synthesis and degradation. However, when this compound inhibits PBPs, this balance is disrupted. The accumulation of peptidoglycan precursors is thought to be a signal that triggers the activation of autolysins.[3] With synthesis halted and degradation unchecked, the cell wall is progressively weakened, ultimately leading to osmotic lysis and bacterial cell death.[2][3][8]

Bacterial Resistance to this compound: Evolving Defense Strategies

The clinical efficacy of this compound is threatened by the evolution of bacterial resistance. The two primary mechanisms of resistance are enzymatic degradation by beta-lactamases and alteration of the target PBPs.[7]

Enzymatic Inactivation: The Beta-Lactamase Shield

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[2][5] this compound was designed with a methoxy-imino side chain that provides a degree of stability against many common plasmid-mediated beta-lactamases, such as TEM-1, TEM-2, and SHV-1.[6][10]

However, the emergence of extended-spectrum beta-lactamases (ESBLs) and overexpressed cephalosporinases can confer resistance to this compound.[10]

Table 1: Relative Hydrolysis of Beta-Lactams by Various Beta-Lactamases

Beta-Lactamase SourceRelative Hydrolysis Rate of this compound (%)
E. coli (TEM-1)<1
K. pneumoniae (SHV-1)<1
Enterobacter cloacae (AmpC)10-50
ESBL-producing organismsVariable, can be significant

Data compiled from various sources indicating relative rates compared to a standard substrate.

Target Site Modification: Altering the Lock

Bacteria can also develop resistance by acquiring mutations in the genes encoding PBPs. These mutations can lead to alterations in the structure of the PBP active site, reducing its binding affinity for this compound.[7] This necessitates a higher concentration of the antibiotic to achieve effective inhibition. This mechanism is particularly significant in organisms like Streptococcus pneumoniae.

Experimental Methodologies for Studying this compound's Mechanism of Action

A deep understanding of this compound's interaction with bacteria relies on a suite of robust experimental techniques. These methodologies allow for the quantitative assessment of drug-target interactions and the resulting physiological changes in the bacterium.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is fundamental for determining the affinity of this compound for its PBP targets and for calculating its 50% inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Lyse the cells using mechanical disruption (e.g., French press or sonication).

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane fraction in a suitable buffer.

  • Competitive Binding:

    • Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for a defined period to allow for binding to the PBPs.

    • A fluorescently or radioactively labeled beta-lactam (e.g., Bocillin-FL, a fluorescent penicillin derivative) is then added at a saturating concentration.[11] This labeled probe will bind to any PBPs that have not been inhibited by this compound.

  • Detection and Quantification:

    • The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is then visualized using a fluorescence scanner or autoradiography to detect the labeled PBPs.

    • The intensity of the bands corresponding to each PBP is quantified. A decrease in signal intensity with increasing this compound concentration indicates competitive binding.

  • IC50 Determination:

    • The band intensities are plotted against the corresponding this compound concentrations.

    • The IC50 value, the concentration of this compound that inhibits 50% of the binding of the labeled probe, is determined from this dose-response curve.

Diagram: Workflow for PBP Competition Assay

G cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Pre-incubation Pre-incubation Membrane Isolation->Pre-incubation Add varying [this compound] Labeling Labeling Pre-incubation->Labeling Add Labeled Penicillin SDS-PAGE SDS-PAGE Labeling->SDS-PAGE Fluorescence Scan Fluorescence Scan SDS-PAGE->Fluorescence Scan Quantification Quantification Fluorescence Scan->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Caption: A schematic workflow for determining the IC50 of this compound for PBPs using a competitive binding assay.

Analysis of Peptidoglycan Composition by HPLC

To directly assess the impact of this compound on cell wall synthesis, the composition of peptidoglycan can be analyzed using high-performance liquid chromatography (HPLC). This technique allows for the separation and quantification of the individual muropeptide fragments that constitute the peptidoglycan.

Step-by-Step Protocol:

  • Peptidoglycan Isolation:

    • Grow bacterial cultures in the presence and absence of sub-inhibitory concentrations of this compound.

    • Harvest the cells and inactivate endogenous autolysins (e.g., by boiling in SDS).

    • Isolate the insoluble peptidoglycan sacculi by repeated washing and centrifugation to remove other cellular components.[12][13]

  • Enzymatic Digestion:

    • Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan backbone, releasing the soluble muropeptide fragments.[12][13]

  • Reduction and Separation:

    • Reduce the muropeptides with sodium borohydride to prevent the formation of anomers, which would complicate the chromatogram.[12][13]

    • Inject the reduced muropeptide mixture into a reverse-phase HPLC system.

    • Separate the muropeptides using a gradient of an appropriate solvent system (e.g., sodium phosphate buffer with increasing methanol concentration).[12][13]

  • Detection and Analysis:

    • Detect the eluting muropeptides by their absorbance at a low wavelength (e.g., 205 nm).

    • The resulting chromatogram will show a series of peaks, each corresponding to a different muropeptide species (e.g., monomers, dimers, trimers).

    • Integrate the area under each peak to quantify the relative abundance of each muropeptide.

    • Compare the muropeptide profiles of this compound-treated and untreated bacteria. A decrease in the relative abundance of cross-linked muropeptides (dimers, trimers, etc.) in the treated sample provides direct evidence of transpeptidation inhibition.

Diagram: Workflow for HPLC Analysis of Peptidoglycan

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Bacterial Culture (+/- this compound) Bacterial Culture (+/- this compound) Peptidoglycan Isolation Peptidoglycan Isolation Bacterial Culture (+/- this compound)->Peptidoglycan Isolation Muramidase Digestion Muramidase Digestion Peptidoglycan Isolation->Muramidase Digestion Reduction (NaBH4) Reduction (NaBH4) Muramidase Digestion->Reduction (NaBH4) HPLC Separation HPLC Separation Reduction (NaBH4)->HPLC Separation UV Detection (205 nm) UV Detection (205 nm) HPLC Separation->UV Detection (205 nm) Chromatogram Analysis Chromatogram Analysis UV Detection (205 nm)->Chromatogram Analysis

Caption: A streamlined workflow for analyzing the effects of this compound on peptidoglycan cross-linking via HPLC.

Conclusion: A Multifaceted and Enduring Antibacterial

This compound's mechanism of action is a classic example of targeted inhibition of a crucial bacterial pathway. Its ability to covalently bind to and inactivate penicillin-binding proteins effectively cripples the bacterium's ability to maintain its cell wall, leading to cell death. While the rise of beta-lactamase-mediated and target-based resistance presents ongoing challenges, a thorough understanding of this compound's molecular interactions, facilitated by the experimental approaches detailed herein, remains critical for its continued effective clinical use and for the development of future generations of beta-lactam antibiotics.

References

  • This compound - StatPearls - NCBI Bookshelf. (2024-01-11). Available from: [Link]

  • What is the mechanism of this compound Sodium? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • What is the mechanism of action of this compound (this compound)? - Dr.Oracle. (2025-11-29). Available from: [Link]

  • What is the mechanism of this compound Axetil? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Digestion of Peptidoglycan and Analysis of Soluble Fragments - Bio-protocol. (2017-08-05). Available from: [Link]

  • This compound | C16H16N4O8S | CID 5479529 - PubChem - NIH. Available from: [Link]

  • Filamentation - Wikipedia. Available from: [Link]

  • [this compound stability to beta-lactamases: clinical implications] - PubMed. Available from: [Link]

  • Mechanism of Action of Beta-Lactam Antibiotics - Prezi. (2025-12-14). Available from: [Link]

  • Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC - NIH. (2017-08-05). Available from: [Link]

  • Bacterial walls, peptidoglycan hydrolases, autolysins, and autolysis - PubMed. Available from: [Link]

  • [this compound stability to beta-lactamases: clinical implications]. (2014). Le Infezioni in Medicina, 22(1), 1-10. Available from: [Link]

  • Building blocks and blueprints for bacterial autolysins | PLOS Computational Biology. (2021-04-01). Available from: [Link]

  • Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics. Available from: [Link]

  • Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Available from: [Link]

  • From cells to muropeptide structures in 24 h: Peptidoglycan mapping by UPLC-MS. Available from: [Link]

  • A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC - NIH. Available from: [Link]

  • Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation | Journal of Bacteriology - ASM Journals. Available from: [Link]

  • Autolysin - Wikipedia. Available from: [Link]

  • Control of bacterial cell wall autolysins by peptidoglycan crosslinking mode - PMC - NIH. (2024-09-11). Available from: [Link]

  • Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC - NIH. Available from: [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC - NIH. (2025-04-10). Available from: [Link]

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Available from: [Link]

  • Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC. Available from: [Link]

  • The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PubMed Central. Available from: [Link]

  • Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC - NIH. Available from: [Link]

  • β-Lactamases: A Focus on Current Challenges - PMC - NIH. Available from: [Link]

Sources

cefuroxime chemical properties and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of Cefuroxime

Introduction

This compound is a broad-spectrum, second-generation cephalosporin antibiotic renowned for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[2][3] this compound is available in two primary forms: this compound Sodium for parenteral administration and its prodrug, this compound Axetil, an acetoxyethyl ester designed for enhanced oral bioavailability.[4][5] After oral administration, this compound axetil is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active this compound moiety.[6][7]

A comprehensive understanding of the chemical properties and stability profile of this compound is paramount for drug development professionals. These characteristics directly influence formulation strategies, storage conditions, shelf-life determination, and ultimately, the safety and therapeutic efficacy of the final drug product. This guide provides a detailed examination of this compound's physicochemical properties, its degradation under various stress conditions, and the analytical methodologies employed to ensure its stability.

Part 1: Physicochemical Properties of this compound

The inherent chemical and physical attributes of an active pharmaceutical ingredient (API) are the foundation upon which successful drug formulation is built. These properties govern its behavior in different physiological and pharmaceutical environments.

Chemical Structure and Nomenclature

This compound possesses the core 7-aminocephalosporanic acid nucleus, modified to enhance its antibacterial spectrum and confer stability against many β-lactamase enzymes.[8] The oral prodrug, this compound axetil, features an ester linkage that increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[7]

Diagram 1: Chemical Structures

G Figure 1: Chemical Structures of this compound and its Prodrug cluster_0 This compound cluster_1 This compound Axetil This compound axetil

Caption: this compound (left) and its 1-acetoxyethyl ester prodrug, this compound Axetil (right).

Core Physicochemical Data

A summary of the fundamental physicochemical properties of both this compound and its axetil ester is presented below. These parameters are critical for predicting absorption, distribution, and formulation characteristics.

PropertyThis compoundThis compound AxetilReference(s)
IUPAC Name (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[9]
Molecular Formula C₁₆H₁₆N₄O₈SC₂₀H₂₂N₄O₁₀S[1][9]
Molecular Weight 424.4 g/mol 510.5 g/mol [1][9]
Appearance White to light yellowish-white crystalline powderWhite to off-white powder[10]
pKa pKa₁ = 3.15 (carboxylic acid), pKa₂ = 10.97Not directly applicable (ester)
Melting Point ~236°C (with decomposition)Not specified[10]
Solubility Profile

The solubility of this compound is a critical factor in both its formulation and its behavior in vivo. This compound sodium, the salt form used for injections, is freely soluble in water.[10] The solubility of this compound acid, however, varies significantly with the solvent and temperature.

SolventTemperature Effect on SolubilityRelative Solubility OrderReference(s)
Water Increases with temperatureLowest[11][12]
Ethanol Increases with temperatureModerate[11][12]
2-Propanol Increases with temperatureModerate[11][12]
Acetone Decreases with temperatureHighest[11][12]
Binary Solvents Significantly higher than in pure solvents-[11][13]

This compound axetil is very slightly soluble in water, a property that necessitates its formulation into tablets or suspensions for oral administration.[14]

Part 2: Stability Profile of this compound

The chemical stability of this compound is a complex interplay of its inherent structure and external environmental factors. Degradation can lead to a loss of potency and the formation of potentially inactive or harmful byproducts.

Influence of Environmental Factors

Forced degradation studies, which expose the drug to exaggerated stress conditions, are essential for identifying degradation pathways and developing stability-indicating methods.[3][15]

  • pH and Hydrolytic Stability : this compound is highly susceptible to hydrolysis, particularly under acidic and alkaline conditions.[4][15] The primary target of hydrolysis is the strained β-lactam ring, the cleavage of which results in the loss of antibacterial activity.[4][16] In 0.1N HCl and 0.1N NaOH, significant degradation (over 70%) is observed within 90 minutes, with complete degradation occurring within three days.[4][15] The optimal pH for this compound stability in aqueous solutions is in the range of 4.5 to 7.3.[17] The pH of freshly reconstituted this compound sodium solutions typically ranges from 6.0 to 8.5.[18][19]

  • Temperature (Thermal Stability) : While relatively stable under moderate heat, elevated temperatures accelerate degradation.[15][16] Solutions of this compound sodium for injection are significantly more stable when refrigerated. A 90 mg/mL solution is stable for at least 14 days at 4°C but only for 2 days at 25°C.[20] Similarly, a 50 mg/mL solution retains over 96% of its potency after 21 days at 5°C, but this drops to less than 90% after 2 days at 25°C.[21]

  • Oxidative Stability : this compound is vulnerable to oxidative degradation.[4][15] Studies using 30% hydrogen peroxide show substantial degradation within 90 minutes, leading to complete degradation by the third day.[4][15] This underscores the need to protect this compound formulations from oxidative stress.

  • Photostability : this compound exhibits considerable stability under photolytic conditions.[4][15] Exposure to sunlight for five days resulted in only minor degradation.[15] Studies on reconstituted injections also found that exposure to light had no significant effect on stability.[22]

Summary of Forced Degradation Data
Stress ConditionReagentTimeDegradationReference(s)
Alkaline Hydrolysis 0.1N NaOH90 minutes~70.4%[4][15]
Alkaline Hydrolysis 0.1N NaOH3 daysComplete[4][15][23]
Acidic Hydrolysis 0.1N HCl90 minutes~70.9%[4][15]
Acidic Hydrolysis 0.1N HCl3 daysComplete[4][15]
Oxidative Degradation 30% H₂O₂90 minutes~32.1%[4][15]
Thermal Degradation 50°C5 days~24.7%[15]
Photolytic Degradation Sunlight5 days~27.1%[15]
Degradation Pathways

The degradation of this compound primarily involves two key pathways:

  • Hydrolysis of the β-Lactam Ring : This is the most critical degradation pathway as it inactivates the molecule's antibacterial properties. It is catalyzed by both acidic and basic conditions.[4][16]

  • Side-Chain Modification : The carbamate side chain at the C3 position can undergo hydrolysis, leading to the formation of descarbamoyl this compound.[22] For the prodrug this compound axetil, hydrolysis of the acetoxyethyl ester is the initial step to release active this compound, but it can also undergo isomerization to form Δ³-isomers and E-isomers under stress conditions.[4][7][16]

Diagram 2: this compound Degradation Pathways

G Figure 2: Primary Degradation Pathways of this compound cluster_axetil This compound Axetil Degradation This compound This compound BetaLactam β-Lactam Ring Cleavage (Inactive Product) This compound->BetaLactam Acid / Base Descarbamoyl Side-Chain Hydrolysis (Descarbamoyl this compound) This compound->Descarbamoyl Hydrolysis Axetil This compound Axetil Isomers Isomerization (Δ³-isomers, E-isomers) Axetil->Isomers Heat, Humidity

Caption: Key degradation routes for this compound and its axetil prodrug.

Part 3: Methodologies for Stability Assessment

To ensure the quality, safety, and efficacy of this compound, rigorous analytical methods are required to monitor its stability and quantify any degradation products.

Experimental Protocol 1: Forced Degradation Study

The causality behind a forced degradation study is to intentionally degrade the API to generate potential degradation products and validate that the chosen analytical method can effectively separate these products from the intact drug.

Objective: To assess the stability of this compound under various ICH-prescribed stress conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound (or this compound axetil) in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). Neutralize the solution with 0.1N NaOH before analysis.[24]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). Neutralize the solution with 0.1N HCl before analysis.[24]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time (e.g., 30 minutes).[24]

  • Thermal Degradation: Place the solid drug powder in a hot air oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 8 hours). Dissolve the stressed powder for analysis.[24]

  • Photolytic Degradation: Expose the solid drug powder to UV light in a photostability chamber for a specified duration (e.g., 8 hours). Dissolve the stressed powder for analysis.[24]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Experimental Protocol 2: Stability-Indicating RP-HPLC Method

A stability-indicating method is a self-validating system; its ability to resolve the API peak from all potential degradation product peaks proves its specificity. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose.[25][26]

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, with a Diode Array Detector (DAD) or UV Detector.

  • Column: Teknokroma Tracer Excel C8 (15 cm x 4.6 mm, 5 µm) or equivalent C18 column.[26]

  • Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate buffer, methanol, and acetonitrile (e.g., 60:35:5 v/v/v).[26] The exact ratio is optimized to achieve sufficient resolution.

  • Flow Rate: 1.0 mL/min.[26]

  • Detection Wavelength: 278 nm.[26]

  • Column Temperature: 35°C.[26]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.

  • Sample Preparation: Prepare the sample solution (e.g., from a forced degradation study or a finished product) by dissolving and diluting it to a suitable concentration with the mobile phase.

  • System Suitability: Inject the standard solution multiple times (n=5 or 6) to verify system performance. Parameters like theoretical plates, tailing factor, and %RSD of peak areas must meet predefined criteria (e.g., %RSD < 2.0%).[26]

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the standard. Assess purity by examining the presence of other peaks.

Diagram 3: HPLC Stability Assessment Workflow

G Figure 3: Workflow for HPLC-Based Stability Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Standard & Sample Solutions B Filter Samples (0.45µm) A->B C System Suitability Test (%RSD < 2%) B->C D Inject Samples into HPLC System C->D E Acquire Chromatograms (UV at 278 nm) D->E F Integrate Peak Areas E->F G Quantify this compound vs. Standard F->G H Assess Peak Purity & Identify Degradants G->H I Generate Stability Report H->I

Caption: A typical workflow for analyzing this compound stability using HPLC.

Conclusion

This compound is a vital antibiotic whose efficacy is intrinsically linked to its chemical integrity. Its stability is markedly influenced by pH and temperature, with hydrolysis of the β-lactam ring being the primary degradation pathway. It is highly unstable in both acidic and alkaline environments and is susceptible to oxidative stress, but shows good resistance to photolytic degradation. Reconstituted solutions of this compound sodium require refrigerated storage to maintain potency. A thorough understanding of these chemical properties and the application of robust, stability-indicating analytical methods like HPLC are crucial for the development of safe, stable, and effective this compound formulations. This knowledge empowers researchers and drug development professionals to mitigate risks associated with degradation, ensuring the delivery of a high-quality therapeutic agent to patients.

References

  • Harding, S. M., Williams, P. E., & Ayrton, J. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 193-202.

  • Harding, S. M., Williams, P. E., & Ayrton, J. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. PubMed.

  • Wisdom Health. (2024). Degradation studies of this compound tablet by using spectrophotometric techniques. Wisdom Health.

  • BenchChem. (2025). Elucidation of this compound degradation products and pathways. BenchChem.

  • Li, Q. S., et al. (2010). Measurement and Correlation of Solubility of this compound Acid in Pure and Binary Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 55(9), 3462-3465.

  • Kees, F., et al. (1991). Comparative Investigations on the Bioavailability of this compound Axetil. Arzneimittelforschung, 41(8), 843-846.

  • Williams, P. E., & Harding, S. M. (1987). Bioavailability of this compound axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 19(6), 819-824.

  • Zajac, M., et al. (2013). Degradation pathways of this compound axetil in aqueous solutions (a) and in solid state (b). ResearchGate.

  • Cheng, C. L., et al. (2001). Relative bioavailability study of this compound axetil tablets. Journal of Food and Drug Analysis, 9(3), 146-152.

  • BenchChem. (2025). The Degradation Pathway of this compound: An In-depth Technical Guide. BenchChem.

  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 5479529.

  • Vahdat, L., et al. (2023). Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. European Journal of Hospital Pharmacy, 30(e1), e11-e16.

  • Kumar, G. M., et al. (2013). FORCED DEGRADATION STUDY OF this compound AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research, 3(11), 1947-1952.

  • Al-Awaida, W., et al. (2015). Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. International Journal of Clinical Pharmacy, 37(2), 282-285.

  • Ivanovic, I., et al. (2006). A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions. Journal of Chromatography A, 1107(1-2), 231-237.

  • Gupta, V. D., & Pramar, Y. (2003). Chemical stability of this compound sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 7(4), 310-312.

  • Electronic Medicines Compendium (emc). (2022). This compound 750mg powder for solution for injection or infusion.

  • Ternant, D., et al. (2012). Stability of this compound solution in polypropylene syringes: a review. European Journal of Hospital Pharmacy, 19(2), 181.

  • Japanese Pharmacopoeia. This compound Sodium. Official Monographs.

  • Li, Q. S., et al. (2010). Measurement and Correlation of Solubility of this compound Acid in Pure and Binary Solvents at Various Temperatures. Journal of Chemical & Engineering Data.

  • Japanese Pharmacopoeia. This compound Axetil. Official Monographs.

  • Maheshkumar, G. S. (2014). “FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD. CORE.

  • Wikipedia. (2024). This compound. Wikipedia.

  • Maheshkumar, G. S. (2014). Forced Degradation Studies of this compound Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. Semantic Scholar.

  • ResearchGate. (2010). Measurement and Correlation of Solubility of this compound Acid in Pure and Binary Solvents at Various Temperatures. ResearchGate.

  • Sznitowska, M., et al. (2002). STABILITY OF this compound IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 213-217.

  • Ribeiro, J. P., & Schmidt, L. C. (2020). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. ResearchGate.

  • Patel, F., et al. (2012). A validated stability indicating high-performance liquid chromatographic method for simultaneous estimation of this compound sodium. Chronicles of Young Scientists, 3(4), 279-285.

  • Attia, K. A. M., et al. (2016). Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. MOJ Bioequivalence & Bioavailability, 1(4).

  • National Center for Biotechnology Information. (2024). This compound Axetil. PubChem Compound Summary for CID 6321416.

  • Al-zoubi, N., et al. (2014). STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Latin American Journal of Pharmacy, 33(1), 121-126.

  • Al-zoubi, N., et al. (2014). Stability of reconstituted this compound axetil at different temperature storage conditions. ResearchGate.

  • ChemicalBook. (2023). This compound. ChemicalBook.

  • Plenis, A., & Kowalski, P. (2011). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica-Drug Research, 68(5), 653-659.

  • Drugs.com. (2023). This compound Axetil: Package Insert / Prescribing Info / MOA. Drugs.com.

  • Sandoz Canada Inc. (2008). PRODUCT MONOGRAPH this compound for Injection USP. Sandoz.

  • Sandoz Canada Inc. (2015). PRODUCT MONOGRAPH Pr this compound FOR INJECTION, USP. Sandoz.

  • USP-NF. (2006). USP Monographs: this compound Sodium. USP29-NF24.

  • Nowak, K., et al. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over. Biblioteka Nauki.

  • Apotex Inc. (2023). This compound Axetil Tablets, USP - PRODUCT MONOGRAPH. Apotex.

  • Drugs.com. (2023). This compound Monograph for Professionals. Drugs.com.

Sources

From Prodrug to Powerhouse: A Technical Guide to the Hydrolysis of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cefuroxime, a potent second-generation cephalosporin antibiotic, suffers from poor oral bioavailability, limiting its clinical utility in this form. The development of its 1-(acetyloxy)ethyl ester prodrug, this compound axetil, marked a significant advancement, enabling effective oral administration. This guide provides an in-depth technical exploration of the critical hydrolysis process that converts the inactive prodrug, this compound axetil, into the pharmacologically active this compound. We will delve into the enzymatic mechanisms, pharmacokinetic implications, and robust in vitro and in vivo methodologies essential for studying this bioactivation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal prodrug strategy.

The Strategic Imperative for a Prodrug: Overcoming this compound's Limitations

The parent molecule, this compound, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, its physicochemical properties render it poorly absorbed from the gastrointestinal (GI) tract following oral administration.[1] To circumvent this, this compound axetil was designed as a prodrug.[3][4] By masking the polar carboxyl group of this compound with a lipophilic 1-(acetyloxy)ethyl ester, the molecule's permeability across the intestinal epithelium is significantly enhanced.[5][6][7] This strategic esterification is the cornerstone of its success as an oral antibiotic.

The Core Mechanism: Enzymatic Hydrolysis of this compound Axetil

The conversion of this compound axetil to active this compound is not a spontaneous chemical reaction but a finely tuned enzymatic process. After oral administration, the prodrug is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa and blood.[3][6][7][8] This bioactivation releases this compound into the systemic circulation.[1]

The Key Players: Non-specific Esterases

Esterases are a ubiquitous class of enzymes found in various tissues, including the liver, kidneys, and plasma.[9] Their primary role often involves the detoxification of xenobiotics, which explains their broad substrate specificity.[9] In the context of this compound axetil, these enzymes, particularly carboxylesterases, recognize and cleave the ester bond of the axetil moiety.[10][11] This enzymatic action is crucial for the timely and efficient release of the active drug. The axetil group itself is further metabolized into acetaldehyde and acetic acid.[8]

Site of Bioactivation

The hydrolysis of this compound axetil begins as it passes through the intestinal wall and continues in the portal circulation and, to some extent, in the systemic circulation.[1][3] The high concentration of esterases in the intestinal mucosa ensures that a significant portion of the prodrug is converted to this compound before it even reaches the liver, minimizing first-pass metabolism of the prodrug form.

Visualizing the Hydrolysis Pathway

The transformation from the inactive prodrug to the active antibiotic can be represented as a clear, two-step enzymatic process.

Hydrolysis_Pathway cluster_absorption Intestinal Mucosa & Blood Cefuroxime_Axetil This compound Axetil (Lipophilic Prodrug) This compound This compound (Active Antibiotic) Cefuroxime_Axetil->this compound Esterase Hydrolysis Byproducts Acetaldehyde + Acetic Acid

Caption: Enzymatic conversion of this compound axetil to active this compound.

Pharmacokinetic Profile: The Impact of Hydrolysis on Drug Disposition

The efficiency of hydrolysis directly influences the pharmacokinetic parameters of this compound.

ParameterDescriptionTypical Values (for a 500 mg oral dose)Impact of Hydrolysis
Bioavailability (F) The fraction of the administered dose that reaches systemic circulation.~37% (fasting) to ~52% (with food)[1][3]Efficient hydrolysis is critical for achieving adequate bioavailability. Food enhances absorption and, consequently, the extent of hydrolysis.[3][12][13]
Tmax Time to reach maximum plasma concentration.2-3 hours[1][3]The rate of hydrolysis in the intestinal mucosa and blood dictates how quickly peak plasma concentrations of this compound are achieved.
Cmax Maximum plasma concentration.Varies, but significantly higher when taken with food.[14]A more complete hydrolysis leads to a higher Cmax of the active drug.
t1/2 Elimination half-life.Approximately 1-1.5 hours in individuals with normal renal function.[3]The half-life is characteristic of the active this compound, as the prodrug is rapidly cleared via hydrolysis.

Note: Bioavailability can be variable, and taking this compound axetil with food is recommended to enhance absorption.[12][13]

In Vitro Methodologies for Assessing Hydrolysis

To predict the in vivo performance of this compound axetil and other ester prodrugs, robust in vitro models are indispensable.

Protocol 1: Stability in Simulated Gastrointestinal Fluids

This assay evaluates the chemical stability of the prodrug in the harsh environments of the stomach and intestine, ensuring it reaches the site of absorption intact.

Objective: To determine the stability of this compound axetil in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Methodology:

  • Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP standards (without enzymes for initial stability).

  • Incubate a known concentration of this compound axetil in both SGF and SIF at 37°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 30, 60, 120 minutes).

  • Quench the reaction immediately (e.g., by dilution in a cold mobile phase).

  • Quantify the remaining this compound axetil and any formed this compound using a validated HPLC-UV or LC-MS/MS method.[5]

Causality: This protocol is crucial because premature hydrolysis in the stomach or intestine before absorption would lead to the formation of the poorly permeable this compound, thereby reducing bioavailability.[5] this compound axetil is designed to be relatively stable at gastric pH.[5]

Protocol 2: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is invaluable for studying both permeability and metabolism.[15]

Objective: To assess the permeability of this compound axetil and its simultaneous hydrolysis by intestinal esterases.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add this compound axetil to the apical (AP) side of the monolayer.

  • Collect samples from both the apical and basolateral (BL) compartments at various time points.

  • Analyze samples for the concentrations of both this compound axetil and this compound using LC-MS/MS.

Causality: This assay provides a dynamic view of the interplay between absorption and metabolism.[16][17] The appearance of this compound in the basolateral compartment confirms that the prodrug is absorbed and then hydrolyzed intracellularly, releasing the active drug to the "blood" side of the model.[18]

Caco2_Workflow cluster_apical Apical (Lumen Side) cluster_basolateral Basolateral (Blood Side) Prodrug_AP This compound Axetil Monolayer Caco-2 Monolayer (Intestinal Barrier) Prodrug_AP->Monolayer Permeation Drug_BL This compound Quantify LC-MS/MS Quantification (Prodrug & Drug) Drug_BL->Quantify Hydrolysis Intracellular Esterase Hydrolysis Monolayer->Hydrolysis Hydrolysis->Drug_BL Transport

Caption: Caco-2 monolayer experimental workflow for prodrug evaluation.

In Vivo Evaluation and Analytical Quantification

While in vitro models are predictive, in vivo studies in animal models and humans are the definitive measure of a prodrug's success.

Animal Models

Rat models are commonly used to determine the oral bioavailability of this compound axetil.[19] These studies typically involve administering the prodrug orally and the active drug intravenously to different groups of animals to calculate absolute bioavailability.[19]

Analytical Methods

Accurate quantification of both this compound axetil and this compound in biological matrices (plasma, urine) is paramount.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[20][21][22]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for pharmacokinetic studies, especially when low concentrations need to be measured.[4]

Challenges and Future Perspectives

While the this compound axetil prodrug strategy has been highly successful, challenges remain, such as inter-patient variability in absorption and the impact of gastrointestinal conditions. Future research may focus on developing novel prodrugs with even more predictable absorption and hydrolysis profiles or formulations that optimize release in the upper GI tract.

Conclusion

The hydrolysis of this compound axetil is a textbook example of a successful prodrug strategy that transformed a parenterally administered antibiotic into an effective oral therapeutic. Understanding the intricate details of this enzymatic conversion, from the role of non-specific esterases to the pharmacokinetic consequences, is essential for drug development professionals. The in vitro and in vivo protocols outlined in this guide provide a framework for the rigorous evaluation of this and other ester-based prodrugs, ensuring the continued development of innovative and effective medicines.

References

  • Brambilla, G., et al. (1992). This compound axetil in the treatment of lower respiratory tract infections. Journal of Chemotherapy, 4(4), 226-229. [Link]

  • Dellamonica, P., et al. (1997). Pharmacokinetics and pharmacodynamics of two oral forms of this compound axetil. Fundamental & Clinical Pharmacology, 11(1), 90-95. [Link]

  • Konishi, K., et al. (1991). Pharmacokinetics of this compound axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy, 28(3), 435-441. [Link]

  • Patsnap. (2024). What is the mechanism of this compound Axetil? Patsnap Synapse. [Link]

  • Drugs.com. (2025). This compound Axetil: Package Insert / Prescribing Info / MOA. [Link]

  • Navarro, M., et al. (2000). Pharmacokinetics and absolute bioavailability of oral this compound axetil in the rat. International Journal of Pharmaceutics, 202(1-2), 89-96. [Link]

  • Tiwari, V., & Nagalli, S. (2024). This compound. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (2025). This compound Axetil Oral Suspension: Package Insert / Prescribing Info. [Link]

  • Zhu, Y., et al. (2013). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2013, 856947. [Link]

  • Szlagowska, A., et al. (2009). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica, 66(6), 675-680. [Link]

  • Kees, F., et al. (1991). Comparative Investigations on the Bioavailability of this compound Axetil. Arzneimittelforschung, 41(8), 843-846. [Link]

  • Kumar, A., et al. (2019). New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Annals of Chromatography and Separation Techniques, 5(1), 1057. [Link]

  • Williams, P. E., & Harding, S. M. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. [Link]

  • Sravan, K., et al. (2017). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(10), 4293-4299. [Link]

  • Irie, S., et al. (2001). Absorption of ester prodrugs in Caco-2 and rat intestine models. Journal of Pharmacobio-Dynamics, 24(10), 747-754. [Link]

  • Crisp, S. J., & Williams, P. E. (1989). Bioavailability of this compound axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 23(5), 775-781. [Link]

  • Darwish, H. W., et al. (2013). Direct Spectrophotometric Determination of this compound Axetil in Pure Form and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 694-700. [Link]

  • Williams, P. E., & Harding, S. M. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. [Link]

  • Patel, D., et al. (2019). Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. International Journal of Pharmaceutics, 566, 49-60. [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. [Link]

  • Yamazaki, M., et al. (2010). Esterase activity profiling and the esterase prodrug strategy proposed by Yamazaki et al. ResearchGate. [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. [Link]

  • Marx, M. A., & Fant, W. K. (1988). This compound axetil. Drug Intelligence & Clinical Pharmacy, 22(9), 651-658. [Link]

  • Li, F., et al. (2006). Transport of levovirin prodrugs in the human intestinal Caco-2 cell line. Journal of Pharmaceutical Sciences, 95(7), 1435-1447. [Link]

  • Nielsen, C. K., & Bundgaard, H. (1989). Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents. Journal of Pharmaceutical Sciences, 78(10), 837-841. [Link]

  • Irie, S., et al. (2001). Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models. Biological & Pharmaceutical Bulletin, 24(10), 1137-1143. [Link]

  • Pauletti, G. M., et al. (1998). Drug absorption studies of prodrug esters using the Caco-2 model: evaluation of ester hydrolysis and transepithelial transport. European Journal of Pharmaceutical Sciences, 6(2), 125-131. [Link]

  • Lo, H., et al. (2015). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Chemical Biology, 10(1), 176-184. [Link]

  • Wright, G. D., & Wencewicz, T. A. (2020). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Cell Chemical Biology, 27(4), 363-376. [Link]

  • Uzunović, A., & Vranić, E. (2008). STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Bosnian Journal of Basic Medical Sciences, 8(1), 93-97. [Link]

  • Jelińska, A., et al. (2005). THE STABILITY OF this compound AXETIL IN TABLETS. Acta Poloniae Pharmaceutica, 62(3), 177-182. [Link]

  • Uzunović, A., & Vranić, E. (2008). STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Bosnian Journal of Basic Medical Sciences, 8(1), 93-97. [Link]

  • Al Zomor, A. K. Y., & Alakhali, K. M. A. (2013). Stability of reconstituted this compound axetil at different temperature storage conditions. Pharmacie Globale, 4(1), 1-4. [Link]

Sources

The In Vitro Efficacy of Cefuroxime Against Common Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the in vitro activity of cefuroxime, a second-generation cephalosporin, against key bacterial pathogens implicated in respiratory tract infections. Designed for researchers, scientists, and drug development professionals, this document synthesizes susceptibility data, outlines standardized testing methodologies, and explores the mechanistic underpinnings of this compound's efficacy and emerging resistance.

Introduction: this compound's Role in Respiratory Infections

This compound is a β-lactam antibiotic widely utilized in the treatment of community-acquired respiratory tract infections.[1] Its broad spectrum of activity encompasses both Gram-positive and Gram-negative organisms, making it a valuable agent for empirical therapy.[1][2] The clinical efficacy of this compound is fundamentally linked to its ability to inhibit bacterial cell wall synthesis, a mechanism that is potent against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2][3]

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs).[4][5] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[4] By binding to PBPs, this compound inhibits the transpeptidation step, preventing the cross-linking of peptidoglycan chains.[5] This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[5] A key characteristic of this compound is its relative stability in the presence of many β-lactamase enzymes, which are a common resistance mechanism in Gram-negative bacteria.[5][6]

cluster_inhibition Inhibition This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Figure 1: this compound's mechanism of action.

In Vitro Susceptibility of Key Respiratory Pathogens

The in vitro activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized breakpoints to interpret these MIC values, categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation: CLSI and EUCAST Breakpoints

The following tables summarize the 2024 clinical breakpoints for this compound against S. pneumoniae, H. influenzae, and M. catarrhalis. These values are essential for the clinical interpretation of susceptibility testing results.

Table 1: CLSI 2024 this compound Breakpoints (mg/L and mm) [7][8]

PathogenTestSusceptible (S)Intermediate (I)Resistant (R)
Streptococcus pneumoniae MIC (mg/L)≤ 12≥ 4
Disk Diffusion (mm)≥ 2320-22≤ 19
Haemophilus influenzae MIC (mg/L)≤ 48≥ 16
Disk Diffusion (mm)≥ 2017-19≤ 16
Moraxella catarrhalis MIC (mg/L)≤ 48≥ 16
Disk Diffusion (mm)≥ 24-≤ 23

Note: Breakpoints for S. pneumoniae are for non-meningitis isolates.

Table 2: EUCAST 2024 this compound Breakpoints (mg/L and mm) [4][6]

PathogenRouteSusceptible (S)Resistant (R)
Streptococcus pneumoniae Parenteral≤ 0.5> 1
Oral≤ 0.5> 1
Haemophilus influenzae Parenteral≤ 1> 2
Oral≤ 1> 2
Moraxella catarrhalis Parenteral≤ 1> 2
Oral≤ 1> 2

Note: EUCAST often uses a two-category system (S/R) and provides separate breakpoints for different routes of administration. The "Susceptible, increased exposure" (I) category is used for isolates with MICs between the S and R breakpoints.

Mechanisms of Resistance

Bacterial resistance to this compound in respiratory pathogens is primarily mediated by two mechanisms: the production of β-lactamase enzymes and alterations in the target PBPs.

β-Lactamase Production in H. influenzae and M. catarrhalis

The most prevalent resistance mechanism in H. influenzae and M. catarrhalis is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive. While this compound is more stable against these enzymes than earlier cephalosporins, high levels of β-lactamase production can lead to clinical resistance.[5] Notably, a very high percentage of M. catarrhalis isolates produce β-lactamases.[9]

Alterations in Penicillin-Binding Proteins (PBPs) in S. pneumoniae

For Streptococcus pneumoniae, resistance to β-lactam antibiotics, including this compound, is primarily due to alterations in the structure of its PBPs.[10] These alterations, which arise from mutations in the PBP genes, reduce the binding affinity of this compound to its target.[11] This decreased affinity means that a higher concentration of the drug is required to inhibit cell wall synthesis, leading to elevated MIC values.[11][12] High-level resistance often involves modifications in multiple PBPs.[11]

cluster_pathogens Respiratory Pathogens cluster_mechanisms Resistance Mechanisms H_influenzae H. influenzae Beta_Lactamase β-Lactamase Production H_influenzae->Beta_Lactamase M_catarrhalis M. catarrhalis M_catarrhalis->Beta_Lactamase S_pneumoniae S. pneumoniae PBP_Alteration PBP Alteration S_pneumoniae->PBP_Alteration cluster_broth Broth Microdilution (CLSI M07) cluster_agar Agar Dilution (CLSI M07) cluster_disk Disk Diffusion (CLSI M02) Start Pure Bacterial Culture Inoculum Prepare 0.5 McFarland Standardized Inoculum Start->Inoculum Broth_Inoculate Inoculate Wells Inoculum->Broth_Inoculate Agar_Inoculate Spot Inoculate Plates Inoculum->Agar_Inoculate Disk_Inoculate Inoculate Agar Plate for Confluent Growth Inoculum->Disk_Inoculate Broth_Dilute Prepare Serial this compound Dilutions in Microtiter Plate Broth_Dilute->Broth_Inoculate Broth_Incubate Incubate 16-20h at 35°C Broth_Inoculate->Broth_Incubate Broth_Read Read MIC (Lowest Concentration with No Growth) Broth_Incubate->Broth_Read Agar_Dilute Prepare this compound-Containing Agar Plates Agar_Dilute->Agar_Inoculate Agar_Incubate Incubate 16-20h at 35°C Agar_Inoculate->Agar_Incubate Agar_Read Read MIC (Lowest Concentration with No Growth) Agar_Incubate->Agar_Read Disk_Apply Apply this compound Disk Disk_Inoculate->Disk_Apply Disk_Incubate Incubate 16-20h at 35°C Disk_Apply->Disk_Incubate Disk_Read Measure Zone of Inhibition (mm) & Interpret with Breakpoints Disk_Incubate->Disk_Read

Figure 3: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Perspectives

This compound remains an important therapeutic option for respiratory tract infections, demonstrating reliable in vitro activity against many common pathogens. However, the evolution of resistance, particularly through β-lactamase production in H. influenzae and M. catarrhalis and PBP alterations in S. pneumoniae, necessitates continuous surveillance. Adherence to standardized testing methodologies, as outlined by CLSI and EUCAST, is critical for accurate susceptibility assessment and to guide appropriate clinical use. Future research should focus on monitoring shifts in susceptibility patterns and understanding the clinical impact of discrepancies between different international breakpoint standards.

References

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Sodium? Retrieved from [Link]

  • Dr.Oracle. (2025, November 29). What is the mechanism of action of this compound (this compound)? Retrieved from [Link]

  • CLSI. (2024). M100-Ed34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2025, August 9). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. Retrieved from [Link]

  • Doern, G. V., Jones, R. N., Pfaller, M. A., & Kugler, K. C. (1999). Decreasing Prevalence of β-Lactamase Production among Respiratory Tract Isolates of Haemophilus influenzae in the United States. Antimicrobial Agents and Chemotherapy, 43(2), 385–389.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 12, 2026, from [Link]

  • Shafreen, R. B., Srinivasan, S., & Manisankar, P. (2011). Moraxella Catarrhalis, Risk Factors, B-Lactamase Production. Journal of Clinical and Diagnostic Research, 5(3), 553-556.
  • StatPearls. (2024, January 11). This compound. NCBI Bookshelf. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 12, 2026, from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 12, 2026, from [Link]

  • Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997). (1999). Antimicrobial Agents and Chemotherapy, 43(2), 385-389.
  • ETFLIN. (n.d.). Penicillin Binding Protein Mutation and Beyond: A Comprehensive Approach to Addressing Streptococcus pneumoniae Resistance. Retrieved January 12, 2026, from [Link]

  • Smith, A. M., & Klugman, K. P. (1998). Alterations in PBP 1A Essential for High-Level Penicillin Resistance in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(6), 1329–1333.
  • Hakenbeck, R., & Coyette, J. (1998). Penicillin-binding protein-mediated resistance in pneumococci and staphylococci. Journal of Antimicrobial Chemotherapy, 42(4), 423-426.
  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved January 12, 2026, from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Marchese, A., Esposito, S., Barbieri, R., & Debbia, E. (2012). Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? BMC Infectious Diseases, 12, 181.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Doern, G. V., Pfaller, M. A., Kugler, K., Freeman, J., & Jones, R. N. (1998). Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997). Antimicrobial Agents and Chemotherapy, 42(12), 3299–3304.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Axetil? Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). CLSI Breakpoints for Select Penicillin and Cephalosporins[13]. Retrieved January 12, 2026, from [Link]

  • O'Callaghan, C. H., Sykes, R. B., Griffiths, A., & Thornton, J. E. (1976). This compound, a new cephalosporin antibiotic: activity in vitro. Antimicrobial Agents and Chemotherapy, 9(3), 511–519.
  • Smith, A. M., & Klugman, K. P. (2001). Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(7), 2044–2046.
  • Desjardins, M., Farrell, D. J., & Pillar, C. M. (2011). Moraxella catarrhalis, Risk Factors, B-Lactamase Production. Journal of Clinical and Diagnostic Research, 5(3), 553-556.

Sources

An In-depth Technical Guide for Researchers: Cefuroxime Sodium vs. Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Strategic Compound Selection in Preclinical Research

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of cefuroxime sodium and this compound axetil. Moving beyond basic descriptions, we delve into the core physicochemical and pharmacokinetic differences that dictate their appropriate applications in a research setting, ensuring the integrity and relevance of your experimental design.

Core Distinction: The Salt and The Prodrug

At the heart of selecting the correct compound is understanding their fundamental chemical structures. This compound sodium is the water-soluble salt form of the active antibiotic, this compound. In contrast, this compound axetil is a lipid-soluble ester prodrug, which is biologically inactive until it is hydrolyzed in vivo to release the active this compound moiety.[1][2] This single difference in formulation dictates solubility, administration route, and ultimately, the experimental contexts in which each compound should be used.

  • This compound Sodium: The sodium salt of the parent acid, designed for parenteral (intravenous or intramuscular) administration.[3][4] Its high aqueous solubility makes it the ideal choice for in vitro assays.[5][6]

  • This compound Axetil: An acetoxyethyl ester of this compound.[7] This modification renders the molecule more lipophilic, allowing it to be absorbed from the gastrointestinal tract after oral administration.[1][8] Following absorption, esterases in the intestinal mucosa and blood rapidly cleave the ester bond, releasing active this compound into systemic circulation.[1][2][8]

G cluster_0 Two Forms of this compound cluster_1 Key Properties cluster_2 Primary Research Application Cef_Na This compound Sodium (Active Salt Form) Solubility_Na High Water Solubility Cef_Na->Solubility_Na leads to Cef_Ax This compound Axetil (Inactive Prodrug) Solubility_Ax Poor Water Solubility (Lipophilic) Cef_Ax->Solubility_Ax leads to App_Na In Vitro Assays Parenteral In Vivo Models (IV, IM, IP) Solubility_Na->App_Na enables App_Ax Oral In Vivo Models (PO) Solubility_Ax->App_Ax enables G Cef_Ax This compound Axetil (Oral Admin) Esterases Intestinal & Blood Esterases Cef_Ax->Esterases Hydrolysis Cef_Active This compound (Active Moiety in Systemic Circulation) Esterases->Cef_Active Cef_Na This compound Sodium (Parenteral Admin) Cef_Na->Cef_Active Directly enters PBP Penicillin-Binding Proteins (PBPs) on Bacteria Cef_Active->PBP Binds to Result Inhibition of Cell Wall Synthesis PBP->Result leads to Lysis Bacterial Cell Lysis Result->Lysis

Caption: In vivo activation and mechanism of action pathway.

Strategic Selection for Research Protocols

The central directive for any researcher is to select the compound that best fits the experimental system.

In Vitro Research Applications

For all in vitro susceptibility testing, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill curve assays, This compound Sodium is the only appropriate choice.

  • Causality: These assays are conducted in aqueous culture media (e.g., Mueller-Hinton broth). This compound sodium's high water solubility ensures it dissolves completely, providing a homogenous solution and allowing for the accurate preparation of serial dilutions. [5][6]this compound axetil's poor solubility would result in precipitation and an inaccurate, non-homogenous concentration of the drug, rendering the results invalid. [9]Furthermore, the bacterial cultures lack the necessary mammalian esterase enzymes to convert the prodrug to its active form. [1]

In Vivo Research Applications

The selection for animal models depends entirely on the research question and the desired route of administration. [10][11]

  • Use this compound Sodium for Parenteral Models: To simulate the clinical use of intravenous or intramuscular this compound for serious infections (e.g., pneumonia, sepsis), use this compound sodium. [4][8]It can be administered via intravenous (IV), intraperitoneal (IP), or intramuscular (IM) routes. Its immediate bioavailability via the IV route is critical for acute, systemic infection models. [8]* Use this compound Axetil for Oral Models: To model the treatment of community-acquired infections where oral antibiotics are prescribed (e.g., otitis media, bronchitis, urinary tract infections), use this compound axetil administered via oral gavage (PO). [12][13]This allows for the study of the complete pharmacokinetic profile, including absorption, hydrolysis, and first-pass metabolism. [14]Researchers must be mindful of the compound's poor water solubility, which often necessitates formulation in a suspension with appropriate vehicles (e.g., carboxymethylcellulose) for accurate oral dosing. [15][16][17]

Standardized Experimental Methodologies

The following protocols are provided as a foundation. Researchers must adapt concentrations, volumes, and animal models to their specific experimental goals and institutional guidelines.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare accurate, high-concentration stock solutions for subsequent dilutions.

For this compound Sodium:

  • Reagent: this compound Sodium powder, USP grade.

  • Solvent: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Aseptically weigh the required amount of this compound sodium powder. The potency of the powder should be considered (e.g., not less than 875 µg of this compound per mg). [5] * In a sterile conical tube, add the solvent to the powder to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

For this compound Axetil (for in vivo oral suspension):

  • Reagent: this compound Axetil powder, USP grade.

  • Vehicle: A common vehicle is 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water.

  • Procedure:

    • Prepare the 0.5% Na-CMC vehicle by slowly adding Na-CMC powder to sterile water while stirring vigorously. It may require heating or overnight stirring to fully dissolve. Autoclave to sterilize and cool to room temperature.

    • Accurately weigh the this compound axetil powder.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while mixing continuously to achieve the desired final concentration (e.g., 25 mg/mL).

    • This will form a uniform suspension, not a solution. This suspension must be vortexed vigorously immediately before each animal is dosed to ensure homogeneity.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium. [18]

  • Materials: this compound Sodium stock solution (10 mg/mL), 96-well microtiter plates, appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

  • Procedure (Broth Microdilution):

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of a working dilution of the this compound Sodium stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

    • The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

    • Validation: The MIC is read as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol 3: In Vivo Murine Systemic Infection Model

Objective: To evaluate the efficacy of this compound in treating a systemic bacterial infection in mice. [10][19]

  • Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Administer an appropriate dose of a pathogen (e.g., Streptococcus pneumoniae) via the intraperitoneal (IP) route to induce a systemic infection. The dose should be predetermined to cause mortality in untreated animals within 24-48 hours.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., sterile saline or PBS).

    • Group 2: this compound Sodium (e.g., 50 mg/kg).

    • Additional groups can be used for dose-ranging studies.

  • Drug Administration:

    • One hour post-infection, administer the treatment via a relevant parenteral route (e.g., subcutaneous or IP injection of the prepared this compound Sodium solution).

    • Dosing can be repeated (e.g., every 8 or 12 hours) depending on the pharmacokinetic properties of the drug and the experimental design. [20]5. Endpoint: Monitor animals for signs of morbidity and mortality over a defined period (e.g., 7 days). The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood or organs at specific time points.

  • Ethical Considerations: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Protocol 4: Quantification of this compound in Plasma by HPLC

Objective: To measure the concentration of active this compound in plasma samples from in vivo studies. [21]

  • Sample Preparation:

    • Collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol). [21]An internal standard should be added prior to precipitation.

    • Vortex for 30 seconds, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or use directly.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions (Example): [21][22][23] * Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) (e.g., 75:25 v/v). [21] * Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 278-280 nm. [21][23] * Injection Volume: 20-50 µL.

  • Quantification:

    • Prepare a standard curve by spiking known concentrations of this compound Sodium into blank plasma and processing them alongside the unknown samples.

    • Plot the peak area ratio (this compound/internal standard) against concentration.

    • Determine the concentration in unknown samples by interpolation from the linear regression of the standard curve.

Conclusion

The selection between this compound sodium and this compound axetil is not arbitrary but a critical decision dictated by fundamental principles of chemistry and pharmacology. This compound sodium, the water-soluble active salt, is the required standard for all in vitro work and parenteral in vivo models. This compound axetil, the lipophilic inactive prodrug, is specifically designed for and should be restricted to in vivo models utilizing the oral route of administration. Adherence to these principles is paramount for generating reproducible, accurate, and clinically relevant preclinical data.

References

  • Fundam Clin Pharmacol. 1997;11(1):90-5. Pharmacokinetics and pharmacodynamics of two oral forms of this compound axetil.

  • StatPearls Publishing. This compound.

  • J Antimicrob Chemother. 1992 Apr;29 Suppl A:39-45. Animal Models as Predictors of Outcome of Therapy With Broad Spectrum Cephalosporins.

  • Dr.Oracle. What is the mechanism of action of this compound (this compound)?.

  • Antimicrob Agents Chemother. 1987 Apr;31(4):585-90. Pharmacokinetics and bactericidal activity of this compound axetil.

  • J Antimicrob Chemother. 1989 Dec;24(6):951-7. Pharmacokinetics of this compound axetil in patients with normal and impaired renal function.

  • Patsnap Synapse. What is the mechanism of this compound Sodium?.

  • Pharmacology & Pharmacy. 2018;9(11):483-498. Accelerated Aqueous Solubility and Antibacterial Activity of this compound Axetil Using Microcrystalline Cellulose as Carrier.

  • Int J Pharm. 2000 Jul 20;202(1-2):89-96. Pharmacokinetics and absolute bioavailability of oral this compound axetil in the rat.

  • Japanese Pharmacopoeia. This compound Sodium.

  • J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Nov 1;1158:122374. A fast, cost-saving and sensitive method for determination of this compound in plasma by HPLC with ultraviolet detection.

  • Patsnap Synapse. What is the mechanism of this compound Axetil?.

  • Daru. 2012; 20: 31. Development and in vivo evaluation of gastroretentive delivery systems for this compound axetil.

  • Acta Pol Pharm. 2013 May-Jun;70(3):441-7. VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA.

  • Qeios. This compound.

  • Japanese Pharmacopoeia. This compound Axetil.

  • MedchemExpress. This compound sodium | Antibiotic.

  • U.S. Food and Drug Administration. ZINACEF® (this compound for injection).

  • International Journal of Pharmacy and Pharmaceutical Sciences. 2012;4(4):224-229. Quatitative Methods for the Identification of this compound Sodium.

  • Taylor & Francis. This compound axetil – Knowledge and References.

  • Int J App Pharm. 2017;9(4):37-41. Formulation and characterization of this compound Axetil nanoemulsion for improved bioavailability.

  • International Journal of ChemTech Research. 2010;2(1):334-336. DETERMINATION OF CEFIXIME TRIHYDRATE AND this compound AXETIL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS BY HPLC.

  • Der Pharma Chemica. 2014;6(2):363-372. Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method.

  • GoldBio. This compound Sodium.

  • Braz J Pharm Sci. 2017;53(1):e15111. Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium.

  • Arzneimittelforschung. 1993 Sep;43(9):962-5. Comparative Investigations on the Bioavailability of this compound Axetil.

  • Medinfo Galway. This compound intravenous for adults.

  • Trade Science Inc. 2008;3(2):141-148. PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF this compound AXETIL.

  • Antimicrob Agents Chemother. 1976 Mar;9(3):511-9. This compound, a New Cephalosporin Antibiotic: Activity In Vitro.

  • RPI Corp. This compound, Sodium Salt, 20 Grams.

  • BenchChem. Validating the Efficacy of Cefbuperazone in Preclinical Animal Models: A Comparative Guide.

  • American Society of Health-System Pharmacists. This compound Sodium.

  • Drugs. 1996 Aug;52(2):177-201. This compound axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy.

  • electronic medicines compendium (emc). This compound 750mg powder for solution for injection or infusion.

  • ResearchGate. COMPOSITION AND SOLUBILITY DATA OF this compound AXETIL SOLID DISPERSIONS...

  • MSD Veterinary Manual. Cephalosporins and Cephamycins Use in Animals.

  • Brazilian Journal of Pharmaceutical Sciences. 2017;53(1). Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer.

  • Asian Journal of Pharmaceutical and Clinical Research. 2023;16(7):110-115. FORMULATION AND EVALUATION OF this compound AXETIL GRANULES FOR ORAL SUSPENSION.

  • Semantic Scholar. Comparative in vitro Activity of this compound and its Interactions with Aminoglycoside Antibiotics.

  • Eur J Clin Microbiol Infect Dis. 1990 Jul;9(7):472-8. Animal models as predictors of the safety and efficacy of antibiotics.

  • Vibiosphen. Preclinical models for antimicrobial compound efficacy in vitro assays.

  • Journal of Antimicrobial Chemotherapy. 2023;78(5):1167-1178. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases.

Sources

An In-Depth Technical Guide to the Pharmacokinetics of Cefuroxime in Different In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the in vitro pharmacokinetic profiling of cefuroxime, a widely utilized second-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core in vitro models essential for characterizing the absorption, distribution, metabolism, and elimination (ADME) properties of this compound, underpinning its clinical efficacy and safety. The narrative emphasizes the rationale behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Imperative of In Vitro Pharmacokinetic Profiling for this compound

This compound is a cornerstone in the therapeutic armamentarium against a broad spectrum of bacterial infections.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic (PK) profile, which dictates the concentration and duration of the drug at the site of infection. While in vivo studies provide the ultimate assessment of a drug's behavior, in vitro models offer a rapid, cost-effective, and ethical approach to dissecting individual PK parameters.[3] These models are instrumental in early drug development, enabling the screening of formulations and the prediction of in vivo performance. For this compound, which is administered both parenterally as this compound sodium and orally as the prodrug this compound axetil, in vitro studies are crucial for understanding its dissolution, absorption, and subsequent systemic availability.[4][5]

This guide will navigate through the key in vitro methodologies employed to elucidate the pharmacokinetic characteristics of this compound, providing both theoretical underpinnings and practical, step-by-step protocols.

Section 1: In Vitro Dissolution Testing of this compound Axetil

For the orally administered prodrug, this compound axetil, dissolution is the rate-limiting step for absorption.[6][7] In vitro dissolution studies are therefore paramount in evaluating the performance of different formulations and ensuring batch-to-batch consistency.

The "Why": Causality in Experimental Choices

The choice of dissolution medium is critical and should mimic the physiological conditions of the gastrointestinal tract. For this compound axetil, which is a poorly soluble drug, various media are employed to simulate the different pH environments it encounters, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[7][8][9] The apparatus, typically a USP Dissolution Apparatus II (paddle method), is selected to provide a standardized and reproducible hydrodynamic environment.[6][8]

Experimental Protocol: USP Apparatus II Dissolution for this compound Axetil Tablets
  • Apparatus Setup:

    • Assemble the USP Dissolution Apparatus II.

    • Fill each vessel with 900 mL of the desired dissolution medium (e.g., 0.07 N HCl to simulate gastric fluid).[7][8]

    • Maintain the temperature of the medium at 37 ± 0.5°C.[6][8]

    • Set the paddle rotation speed to 50 rpm.[6][8]

  • Sample Introduction:

    • Place one this compound axetil tablet into each vessel.

  • Sampling:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.[9]

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.[8]

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm membrane filter.[9]

    • Analyze the concentration of this compound axetil in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 278 nm or high-performance liquid chromatography (HPLC).[6][8]

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Section 2: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers

To predict the oral absorption of this compound, the Caco-2 cell monolayer model is the industry standard.[6][10][11] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[11][12]

The "Why": Causality in Experimental Choices

This model is invaluable as it can distinguish between passive diffusion and active transport mechanisms.[6][13] By measuring the transport of this compound from the apical (luminal) to the basolateral (blood) side and vice versa, an efflux ratio can be calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption.[13][14]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell® inserts at a density of approximately 32,000 cells/well.[15]

    • Culture the cells for 21 days in a humidified atmosphere of 5% CO2 at 37°C, replacing the medium every other day, to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Assessment:

    • Prior to the transport study, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be above 600 Ohms/cm² to ensure monolayer integrity.[15]

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[15]

    • Apical to Basolateral (A→B) Transport: Add the test solution containing this compound (e.g., 10 µM) to the apical compartment and drug-free transport medium to the basolateral compartment.[15]

    • Basolateral to Apical (B→A) Transport: Add the test solution to the basolateral compartment and drug-free medium to the apical compartment.[15]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[15]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.[6][12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (Papp(B→A) / Papp(A→B)).

Section 3: In Vitro Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to exert its pharmacological effect.[10][16] Only the unbound fraction of the drug is pharmacologically active. This compound is reported to be moderately bound to plasma proteins.[10]

The "Why": Causality in Experimental Choices

Equilibrium dialysis is the gold standard for determining protein binding as it allows for the free diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached, providing a direct measure of the unbound concentration. The use of both adult and neonatal sera is important as protein concentrations and binding characteristics can differ, which has clinical implications.[10][16]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
  • Apparatus Setup:

    • Prepare equilibrium dialysis cells with a semi-permeable membrane that is impermeable to proteins but allows free passage of the drug.

    • On one side of the membrane (the plasma chamber), add human plasma (or serum).

    • On the other side (the buffer chamber), add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Drug Addition:

    • Spike the plasma with varying concentrations of this compound to cover the therapeutic range.

  • Equilibration:

    • Incubate the dialysis cells at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in each sample using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • The concentration of this compound in the buffer chamber represents the unbound drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration.

    • Calculate the percentage of protein binding using the formula:

      • % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100

Table 1: Representative In Vitro Protein Binding of this compound
Serum TypeThis compound Concentration (µg/mL)Protein Binding (%)Reference
Adult25 - 300~33 - 50[10][16]
Neonatal25 - 300Lower than adult[10][16]

Section 4: In Vitro Metabolism Assessment

Understanding the metabolic fate of a drug is crucial for predicting its clearance and potential for drug-drug interactions. This compound is known to be metabolically stable, with the majority of the dose excreted unchanged in the urine.[2][7] However, it is still prudent to assess its metabolic stability in vitro, particularly during early development.

The "Why": Causality in Experimental Choices

Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard in vitro tool for assessing Phase I metabolism.[17][18] By incubating this compound with liver microsomes in the presence of necessary cofactors, its metabolic stability can be determined.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[19]

    • Add this compound at a specified concentration (e.g., 1 µM).[17]

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the cofactor, NADPH.[18][19]

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[17][19]

    • Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).[19]

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the parent drug (this compound) using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Section 5: In Vitro Pharmacodynamic Models: Time-Kill Curve Analysis

Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antibiotic over time.[20][21] This provides more detailed information than a static Minimum Inhibitory Concentration (MIC) assay.

The "Why": Causality in Experimental Choices

By exposing a bacterial inoculum to various concentrations of this compound and monitoring the bacterial viability over 24 hours, a detailed picture of its antimicrobial effect is obtained.[20] This helps in understanding the concentration-dependent or time-dependent killing characteristics of the antibiotic.

Experimental Protocol: Static Time-Kill Curve for this compound
  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., Streptococcus pyogenes) to a starting concentration of approximately 10^6 CFU/mL in a suitable broth medium.[18]

  • Antibiotic Exposure:

    • Prepare a series of tubes containing the bacterial inoculum and different concentrations of this compound, typically ranging from 0 to 64 times the MIC.[20] A growth control tube with no antibiotic is also included.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C.[20]

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto appropriate agar plates and incubate overnight.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[21]

Section 6: The Hollow-Fiber Infection Model (HFIM)

The HFIM is a sophisticated in vitro system that can simulate the pharmacokinetic profiles of antibiotics in humans, providing a dynamic assessment of their pharmacodynamic effects.[5][11][22]

The "Why": Causality in Experimental Choices

This model consists of a central reservoir and a hollow-fiber cartridge containing semi-permeable fibers.[22] Bacteria are inoculated into the extracapillary space of the cartridge, while fresh medium and the antibiotic are pumped through the central reservoir and the intracapillary space of the fibers. This allows for the simulation of drug absorption, distribution, and elimination, providing a more clinically relevant in vitro model compared to static time-kill curves.[22]

Experimental Workflow: Hollow-Fiber Infection Model

HFIM_Workflow cluster_setup System Setup cluster_simulation PK/PD Simulation Inoculation Bacterial Inoculation (Extracapillary Space) HF_Cartridge Hollow-Fiber Cartridge Inoculation->HF_Cartridge Load Reservoir Central Reservoir (Drug & Medium) Pump Peristaltic Pump Reservoir->Pump Feed Pump->HF_Cartridge Circulate HF_Cartridge->Reservoir Return Sampling Regular Sampling (Bacterial & Drug Conc.) HF_Cartridge->Sampling Collect Dosing Simulated this compound Dosing Regimen Dosing->Reservoir Administer Analysis CFU Counting & Drug Concentration Analysis Sampling->Analysis Process

Caption: Workflow of the Hollow-Fiber Infection Model for this compound PK/PD Assessment.

Conclusion

The in vitro models detailed in this guide represent a powerful suite of tools for the comprehensive pharmacokinetic characterization of this compound. From the fundamental assessment of dissolution and permeability to the dynamic evaluation of antimicrobial activity in the hollow-fiber infection model, these assays provide critical data to inform formulation development, predict in vivo performance, and ultimately optimize the clinical use of this important antibiotic. By adhering to robust, well-validated protocols, researchers can ensure the generation of high-quality, reproducible data that is essential for advancing our understanding of this compound's therapeutic potential.

References

  • DiPiro, J. T., et al. (1993). In vitro protein binding of cefonicid and this compound in adult and neonatal sera. Antimicrobial Agents and Chemotherapy, 37(6), 1343–1347. [Link]

  • Nielsen, E. I., et al. (2008). Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE 17, Abstr 1358. [Link]

  • Goutelle, S., et al. (2018). In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB. Expert Opinion on Drug Discovery, 13(10), 945-956. [Link]

  • Nahata, M. C., et al. (1993). In Vitro Protein Binding of Cefonicid and this compound in Adult and Neonatal Sera. Antimicrobial Agents and Chemotherapy, 37(6), 1343-1347. [Link]

  • Engstrand, L., et al. (1997). New pharmacokinetic in vitro model for studies of antibiotic activity against intracellular microorganisms. Antimicrobial Agents and Chemotherapy, 41(10), 2269–2272. [Link]

  • Chowdary, K. P. R., & Hymavathi, R. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF this compound AXETIL. International Journal of Chemical Sciences, 10(4), 2152-2160. [Link]

  • Sy, S. K., et al. (2014). Rapid In Vitro Assessment of Antimicrobial Drug Effect Bridging Clinically Relevant Pharmacokinetics: A Comprehensive Methodology. Pharmaceuticals, 7(9), 927-947. [Link]

  • Rybak, M. J. (2014). In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics. In Antibiotic Pharmacokinetic/Pharmacodynamic Considerations in the Critically Ill. Springer. [Link]

  • Patel, R. B., et al. (2019). Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. Drug Development and Industrial Pharmacy, 45(8), 1349-1358. [Link]

  • Shinde, A. J., & Pawar, S. P. (2013). Improvement in Dissolution Rate of this compound Axetil by using Poloxamer 188 and Neusilin US2. Indian Journal of Pharmaceutical Education and Research, 47(3), 239-247. [Link]

  • Mrestani, Y., et al. (2004). Improvement of lipophilicity and membrane transport of this compound using in vitro models. European Journal of Pharmaceutics and Biopharmaceutics, 58(3), 653-657. [Link]

  • Khan, G. M., et al. (2016). Pharmaceutical Evaluation of this compound Axetil Tablets Available in Drug Market of Pakistan. Tropical Journal of Pharmaceutical Research, 15(1), 25-32. [Link]

  • Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

  • Cadwell, J. J. (2017). The hollow fiber infection model for antimicrobial pharmacodynamics and pharmacokinetics. Antibiotics, 6(4), 27. [Link]

  • What is the mechanism of this compound Sodium? (2024). Patsnap Synapse. [Link]

  • Cadwell, J. J. S. (2013). The Hollow Fiber Infection Model for Antimicrobial Pharmacodynamics and Pharmacokinetics. FiberCell Systems. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]

  • Nielsen, E. I., et al. (2007). Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. Antimicrobial Agents and Chemotherapy, 51(1), 128-136. [Link]

  • Brogden, R. N., & Heal, R. C. (1983). This compound: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. Pharmacotherapy, 3(2 Pt 1), 82-100. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • This compound: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions and Therapeutic Indications. (1983). Semantic Scholar. [Link]

  • GARDP. (n.d.). Hollow fibre infection model (HFIM). Retrieved from [Link]

  • Dallmann, A., et al. (2019). Physiologically based pharmacokinetic evaluation of this compound in perioperative antibiotic prophylaxis. British Journal of Clinical Pharmacology, 85(3), 544-555. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Brogden, R. N., & Heel, R. C. (1983). This compound: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions and Therapeutic Indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 3(2), 82-100. [Link]

  • O'Callaghan, C. H., et al. (1976). This compound, a new cephalosporin antibiotic: activity in vitro. Antimicrobial Agents and Chemotherapy, 9(3), 511-519. [Link]

  • Zhang, Q., et al. (2003). Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 47(1), 229-233. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

Sources

understanding the prodrug concept of cefuroxime axetil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prodrug Concept of Cefuroxime Axetil

Authored by: A Senior Application Scientist

This compound, a potent second-generation cephalosporin, exhibits broad-spectrum bactericidal activity but is hindered by poor oral absorption, limiting its utility to parenteral administration.[1][2][3] This guide provides a comprehensive technical analysis of this compound axetil, the successful oral prodrug formulation that surmounted this pharmacokinetic challenge. We will dissect the rational design, mechanism of bioactivation, pharmacokinetic advantages, and the experimental methodologies used to validate this classic example of prodrug strategy. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how chemical modification can transform a drug's clinical potential.

The Fundamental Challenge: The Bioavailability Barrier of this compound

This compound is a highly effective antibiotic, stable against many β-lactamases, making it valuable for treating a variety of community-acquired infections.[4][5][6] However, the parent molecule's structure contains a highly polar carboxyl group.[2] At physiological pH in the intestine, this group is ionized, rendering the molecule too hydrophilic to efficiently cross the lipid-rich membranes of the intestinal mucosa.[2] Early attempts to deliver the free acid form of this compound orally resulted in negligible absorption, with urinary recovery as low as 1%.[2] This fundamental limitation necessitated a parenteral-only route of administration, restricting its use outside of clinical settings and impacting patient compliance.

The core problem was to reversibly mask the polar carboxyl group to enhance lipophilicity and facilitate passive diffusion across the gastrointestinal tract, then regenerate the active this compound molecule in systemic circulation. This is the classic application for a prodrug strategy.

Rational Prodrug Design: The Genesis of this compound Axetil

To overcome the absorption barrier, this compound was chemically modified into its 1-acetoxyethyl ester, this compound axetil.[1][7][8]

Causality of the Design Choice: The esterification of the carboxylic acid with an acetoxyethyl group serves a dual purpose:

  • Increased Lipophilicity: The ester bond effectively neutralizes the negative charge of the carboxylate, significantly increasing the molecule's overall lipophilicity. This chemical masking allows the prodrug to more readily partition into and diffuse across the intestinal epithelium.[9]

  • Engineered Instability: The ester linkage is designed to be labile, specifically susceptible to hydrolysis by endogenous esterase enzymes that are abundant in the intestinal mucosa and blood.[8][10][11] This ensures the timely release of the active this compound moiety after the prodrug has been absorbed.

The synthesis typically involves reacting this compound with (RS) 1-acetoxyethyl bromide, resulting in a 1:1 mixture of two diastereomers (R and S), which have been shown to have different rates of absorption and hydrolysis.[12][13]

Caption: this compound is converted to its prodrug, this compound axetil, via esterification.

The Activation Pathway: From Inert Prodrug to Active Antibiotic

The success of this compound axetil hinges on its precise bioactivation sequence. Following oral administration, the prodrug is absorbed from the gastrointestinal tract and undergoes rapid hydrolysis by non-specific esterases located within the intestinal mucosal cells and, subsequently, in the blood.[8][10][11][14] This enzymatic cleavage releases three components: the active this compound, acetaldehyde, and acetic acid.[10]

Crucially, intact this compound axetil is not detected in systemic circulation, indicating that the de-esterification process is rapid and efficient post-absorption.[15] This localized activation ensures that the active, polar antibiotic is released directly into the bloodstream, ready for distribution to infection sites, while minimizing its exposure to the gut lumen where it could be degraded or cause undesirable effects on the microbiome.[16]

Activation_Pathway OralAdmin Oral Administration of this compound Axetil Absorption Absorption Across Intestinal Mucosa OralAdmin->Absorption Hydrolysis Enzymatic Hydrolysis (Esterases) Absorption->Hydrolysis Systemic Active this compound in Systemic Circulation Hydrolysis->Systemic Metabolites Byproducts: Acetaldehyde & Acetic Acid Hydrolysis->Metabolites

Caption: Bioactivation workflow of this compound axetil after oral administration.

Pharmacokinetic Profile: Quantifying the Prodrug Advantage

The prodrug strategy dramatically alters the pharmacokinetic profile, transforming an unabsorbable compound into an orally effective drug.

Enhanced Bioavailability

The most critical improvement is in oral bioavailability. While parent this compound is virtually unabsorbed, this compound axetil achieves significant systemic exposure.[2] Furthermore, its absorption is markedly influenced by food.

ConditionAbsolute Bioavailability (%)Rationale for Difference
Oral this compound (Free Acid) ~1%[2]High polarity prevents absorption across the lipid gut wall.
Oral this compound Axetil (Fasting) 30 - 37%[11][14][15][17]Increased lipophilicity allows absorption, but transit time may be too rapid for optimal dissolution and uptake.
Oral this compound Axetil (With Food) 50 - 60%[11][14][16][18]Food delays gastric emptying, allowing more time for the tablet to disintegrate and the prodrug to dissolve in the proximal GI tract, where absorption is highest.[19]

This food effect is a critical insight for clinical practice, and it is recommended that patients take this compound axetil with food to maximize therapeutic efficacy.[17][20]

Key Pharmacokinetic Parameters

Once absorbed and hydrolyzed, the resulting this compound exhibits predictable pharmacokinetics.

ParameterValue (following 250-500 mg oral dose)Significance
Tmax (Time to Peak Concentration) 2 - 3 hours[11][14]Reflects the time required for tablet dissolution, prodrug absorption, and enzymatic conversion.
Cmax (Peak Serum Concentration) ~4.7 µg/mL (for 250 mg dose)[18]Achieves levels well above the Minimum Inhibitory Concentration (MIC) for many common pathogens.[21][22]
Elimination Half-life (t½) ~1.2 - 1.5 hours[10]Allows for a convenient twice-daily dosing regimen.[6]
Excretion Primarily unchanged in urine[7][8][10]The body does not metabolize the active this compound molecule.[7]

Experimental Validation Protocols

Validating the prodrug concept requires a multi-faceted experimental approach to confirm the mechanism of activation and quantify the pharmacokinetic benefits.

Protocol: In Vitro Enzymatic Hydrolysis Assay

This experiment is designed to prove that the prodrug is stable in the absence of enzymes but is rapidly converted to the active form in their presence.

Objective: To measure the rate of this compound axetil hydrolysis into this compound in a simulated biological environment.

Methodology:

  • Preparation of Hydrolysis Media:

    • Control Medium: Phosphate-buffered saline (PBS), pH 7.4.

    • Enzymatic Medium: Prepare homogenates from Caco-2 cells, human intestinal mucosa, or liver microsomes, which are rich in esterase activity.[12][23][24] Resuspend in PBS.

  • Incubation:

    • Add a known concentration of this compound axetil (e.g., 10 µM) to both control and enzymatic media.

    • Incubate all samples in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.

    • Immediately quench the enzymatic reaction by adding an excess of cold acetonitrile containing an internal standard. This precipitates proteins and stops hydrolysis.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet proteins.

    • Analyze the supernatant using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[25][26]

  • Data Interpretation:

    • Plot the concentrations of this compound axetil and this compound versus time.

    • Expected Outcome: In the control medium, the concentration of this compound axetil should remain stable. In the enzymatic medium, the concentration of this compound axetil should decrease rapidly, with a corresponding stoichiometric increase in the concentration of this compound. This provides direct evidence of enzyme-mediated activation.

Hydrolysis_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Media Prepare Control (PBS) & Enzymatic (Homogenate) Media Incubate Add this compound Axetil Incubate at 37°C Media->Incubate Sample Sample at Time Points Quench with Acetonitrile Incubate->Sample HPLC Analyze by RP-HPLC Sample->HPLC Plot Plot Concentration vs. Time HPLC->Plot

Caption: Experimental workflow for the in vitro enzymatic hydrolysis assay.

Protocol: Comparative In Vivo Pharmacokinetic Study

This is the definitive experiment to quantify the bioavailability advantage of the prodrug in a living system.

Objective: To determine the absolute oral bioavailability of this compound axetil.

Methodology:

  • Study Design: A two-way crossover study in a relevant preclinical species (e.g., beagle dogs or non-human primates) is ideal. Use a sufficient number of animals for statistical power.

  • Phase 1:

    • Administer a single intravenous (IV) dose of this compound sodium to the animals.

    • Collect serial blood samples via a catheter at pre-determined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours post-dose).

  • Washout Period: Allow a washout period of at least 7-10 half-lives (e.g., 1 week) to ensure complete clearance of the drug.

  • Phase 2:

    • Administer a single oral dose of this compound axetil to the same animals (ideally with food to mimic clinical use).

    • Collect blood samples using the same time schedule as in Phase 1.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Quantify this compound concentrations in all plasma samples using a validated LC-MS/MS method for high sensitivity and specificity.

  • Pharmacokinetic Analysis:

    • For each animal, calculate the Area Under the Curve (AUC) for both the IV (AUCiv) and oral (AUCoral) administrations.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (DoseIV / DoseOral) x 100

    • Expected Outcome: The calculated F% should be in the range of 30-60%, confirming substantial oral absorption of the prodrug compared to the negligible absorption of the parent drug.

Conclusion: A Paradigm of Prodrug Success

The development of this compound axetil stands as a landmark achievement in pharmaceutical sciences. It demonstrates a highly successful application of the prodrug concept to solve a critical, formulation-related challenge. By reversibly masking a polar functional group, the 1-acetoxyethyl ester strategy transformed an effective but injectable-only antibiotic into a widely used oral therapeutic.[1][2] This not only expanded its clinical utility to a range of outpatient settings for treating infections like respiratory tract infections and Lyme disease but also significantly improved patient compliance and convenience.[6][10] The story of this compound axetil serves as an enduring and instructive model for drug development professionals on the power of rational chemical design to overcome pharmacokinetic barriers and maximize the therapeutic potential of a molecule.

References

  • Finn, A., Funnell, G., V. H., Williams, P., & Ayrton, J. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. [Link]

  • Wikipedia. (n.d.). This compound axetil. [Link]

  • PubMed. (1984). The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy. [Link]

  • Pharmacology of this compound Axetil. (2025). Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Hussain, S., & Shrestha, A. (2024). This compound. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Axetil? [Link]

  • Remedy Health. (2025). Understanding this compound Axetil 500 mg: Effective Antibiotic for Various Infections. [Link]

  • Kees, F., et al. (1991). Comparative Investigations on the Bioavailability of this compound Axetil. Arzneimittelforschung. [Link]

  • Wise, R., & Donovan, I. A. (1990). Bioavailability of this compound axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 25(2), 261-265. [Link]

  • Asian Journal of Pharmacy and Technology. (2014). This compound Axetil: An oral Prodrug of this compound Sodium. [Link]

  • Taylor & Francis. (n.d.). This compound axetil – Knowledge and References. [Link]

  • Perry, C. M., & Brogden, R. N. (1996). Stereoselective absorption and hydrolysis of this compound axetil diastereomers using the Caco-2 cell monolayer model. Drugs, 52(4), 545-560. [Link]

  • Semantic Scholar. (n.d.). Case Study: this compound Axetil: An Oral Prodrug of this compound. [Link]

  • Wisdomlib. (2025). This compound Axetil: Significance and symbolism. [Link]

  • Harding, S. M., Williams, P. E., & Ayrton, J. (1984). Pharmacology of this compound as the 1-acetoxyethyl ester in volunteers. Antimicrobial agents and chemotherapy, 25(1), 78–82. [Link]

  • Al-Ghanana, M., et al. (2020). Pharmacokinetic Comparison and Bioequivalence Evaluation between a Newly Formulated Generic and the Brand this compound Axetil Tablets in Healthy Male Adult Fasting Subjects. ProQuest. [Link]

  • James, N. C., et al. (1990). Pharmacokinetics of this compound axetil and cefaclor: relationship of concentrations in serum to MICs for common respiratory pathogens. Antimicrobial Agents and Chemotherapy, 34(10), 1860-1863. [Link]

  • Al-Momani, I. F. (2001). Determination of this compound axetil in tablets and biological fluids using liquid chromatography and flow injection analysis. Journal of pharmaceutical and biomedical analysis, 25(5-6), 751–758. [Link]

  • Juniper Publishers. (2019). New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. [Link]

  • Longdom Publishing. (2016). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • Semantic Scholar. (2016). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. [Link]

  • Pacifici, G. M. (2018). Clinical pharmacology of this compound and this compound axetil in infants and children. OAText. [Link]

  • SciSpace. (1991). Comparative investigations on the bioavailability of this compound axetil. [Link]

  • Israr, F., et al. (2014). Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. Brazilian Journal of Pharmaceutical Sciences, 50(4), 943-952. [Link]

  • ResearchGate. (2023). (PDF) Determination of this compound Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. [Link]

  • Wu, F., et al. (2012). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 287(20), 16116-16125. [Link]

  • American Society for Microbiology. (1990). Pharmacokinetics of this compound Axetil and Cefaclor: Relationship of Concentrations in Serum to MICs for. Antimicrobial Agents and Chemotherapy. [Link]

  • Ginsburg, C. M., et al. (1985). Pharmacokinetics and bactericidal activity of this compound axetil. Antimicrobial agents and chemotherapy, 28(4), 504–507. [Link]

  • Barson, W. J. (1983). This compound: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. Pharmacotherapy, 3(2 Pt 1), 82–100. [Link]

  • This compound Axetil. (n.d.). Scribd. [Link]

  • Alexander, T. S., et al. (2013). Substrate-competitive activity-based profiling of ester prodrug activating enzymes. ACS chemical biology, 8(9), 1891–1896. [Link]

  • ResearchGate. (n.d.). Case Study: this compound Axetil: An Oral Prodrug of this compound. [Link]

  • Scott, L. J., Ormrod, D., & Goa, K. L. (2001). This compound axetil: an updated review of its use in the management of bacterial infections. Drugs, 61(10), 1455-1500. [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound axetil. [Link]

  • Roy, I., & Kalarickal, E. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. Molecules (Basel, Switzerland), 21(6), 759. [Link]

  • Patel, D., et al. (2019). Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. Journal of drug delivery science and technology, 52, 51-59. [Link]

  • ResearchGate. (2014). (PDF) Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. [Link]

  • Google Patents. (n.d.).
  • Berry, L. M., Wollenberg, L., & Zhao, Z. (2009). Esterase activities in the blood, liver and intestine of several preclinical species and humans. Drug metabolism letters, 3(2), 70–77. [Link]

  • International Journal of Sciences: Basic and Applied Research (IJSBAR). (2018). A Novel Synthesis of this compound from 7-amino Cephalosporanic Acid (7-ACA). [Link]

  • Hetrick, K. J., & Scholle, F. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Methods in enzymology, 647, 301–326. [Link]

Sources

The Molecular Gauntlet: A Technical Guide to Cefuroxime's Interaction with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Battle at the Bacterial Cell Wall

For decades, the bacterial cell wall has remained a primary and highly successful target for antimicrobial chemotherapy. Its unique composition and essentiality for bacterial survival present an ideal therapeutic window. Within this intricate structure, the Penicillin-Binding Proteins (PBPs) stand as the master architects and builders, meticulously assembling the protective peptidoglycan (PG) layer. Cefuroxime, a second-generation cephalosporin, has long been a stalwart in our clinical armamentarium, prized for its broad-spectrum activity and stability against many β-lactamases.[1] Its efficacy, however, is not a matter of brute force but of a precise and targeted molecular interaction with these very PBPs.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical interaction. We will move beyond a superficial overview to dissect the nuanced affinity of this compound for various PBPs, explore the downstream consequences of this binding, and provide the technical framework for investigating these interactions in a laboratory setting. Understanding this molecular gauntlet is paramount to optimizing the use of existing β-lactams and to forging new weapons in the escalating war against antimicrobial resistance.

Section 1: The Core Mechanism - this compound's Covalent Embrace

At its heart, this compound's mechanism of action is a tale of molecular mimicry and irreversible inhibition.[2] The structural integrity of the bacterial cell wall is dependent on the cross-linking of peptidoglycan chains, a final and vital step catalyzed by the transpeptidase activity of high molecular weight PBPs.[1] this compound, like other β-lactam antibiotics, possesses a strained four-membered β-lactam ring that bears a striking resemblance to the D-Ala-D-Ala moiety of the natural PBP substrate.[2]

This resemblance allows this compound to enter the PBP active site. A reactive serine residue within the PBP active site initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This attack opens the ring and results in the formation of a stable, covalent acyl-enzyme complex.[3] This effectively sequesters the PBP, preventing it from performing its physiological function of peptidoglycan cross-linking. The consequence for the bacterium is a compromised cell wall, unable to withstand the internal osmotic pressure, leading to cell lysis and death.[1][2]

cluster_0 Bacterial Cell Wall Synthesis cluster_1 This compound Inhibition PG_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) PBP Active Penicillin-Binding Protein (PBP) (Transpeptidase) PG_Precursor->PBP Natural Substrate Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes Cross-linking Inactive_PBP Inactive Acyl-Enzyme Complex (Covalently Bound) PBP->Inactive_PBP Covalent Acylation This compound This compound (β-Lactam Antibiotic) This compound->PBP Competitive Binding Weakened_Wall Weakened Cell Wall Inactive_PBP->Weakened_Wall Inhibition of Cross-linking Cell_Lysis Cell Lysis & Death Weakened_Wall->Cell_Lysis

This compound's mechanism of PBP inhibition.

Section 2: The Specificity of Attack - this compound's PBP Affinity Profile

The bactericidal efficacy of this compound is not uniform across all bacterial species. This variability is largely dictated by the specific PBP repertoire of the organism and this compound's binding affinity for these individual proteins. Bacteria possess multiple PBPs, each with specialized roles in cell elongation, septum formation, and shape maintenance. This compound exhibits a preferential binding profile, which in turn determines the morphological changes observed in susceptible bacteria and its overall potency.

Gram-Negative Bacteria: A Focus on Escherichia coli

In Escherichia coli, PBP3 is a primary target of this compound.[1][4] PBP3 is critically involved in septum formation during cell division. Inhibition of PBP3 by this compound leads to the inability of the cell to divide, resulting in the formation of long, filamentous cells.[5] This selective action against PBP3 is a hallmark of several cephalosporins. While PBP3 is the primary target, this compound also demonstrates affinity for PBP1s.[6]

Gram-Positive Bacteria: The Case of Streptococcus pneumoniae

In contrast to its activity in E. coli, this compound shows marked selectivity for PBP2x in Streptococcus pneumoniae.[7] PBP2x is an essential class B PBP in this organism, and its inhibition is strongly correlated with pneumococcal killing.[7] The selective inhibition of PBP2x by sublethal concentrations of this compound results in the formation of elongated pneumococcal cells.[7]

Quantitative Binding Data

The affinity of this compound for different PBPs is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial Species (Strain) PBP Target IC50 (µg/mL) Key Outcome
Escherichia coli (C600)PBP 30.5Inhibition of septum formation, leading to filamentation.[6]
Escherichia coli (C600)PBP 1sHigher affinity than for cefetametContributes to overall bactericidal activity.[6]
Streptococcus pneumoniae (D39)PBP 2xSelective BindingInhibition of PBP2x is the primary driver of pneumococcal killing.[2][7]

Section 3: Investigating the Interaction - Key Experimental Protocols

A thorough understanding of the this compound-PBP interaction relies on robust and reproducible experimental methodologies. Here, we detail two foundational protocols for the in-vitro characterization of this interaction.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. It is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standardized and widely used technique for determining MIC values.[8][9][10][11]

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution of known concentration

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate (test organism) and quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound. This compound is not readily soluble in water and should be dissolved in dimethyl sulfoxide (DMSO).[5] b. Perform serial twofold dilutions of the stock solution in CAMHB to achieve a concentration range that brackets the expected MIC. This is typically done in a separate "mother" plate or in tubes.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: a. Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. b. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: a. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

  • Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Start Start: Bacterial Culture (18-24h) Prepare_Inoculum Prepare & Standardize Inoculum to 0.5 McFarland Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate: 50µL this compound + 50µL Inoculum Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic Prepare Serial Dilutions of this compound in Broth Prepare_Antibiotic->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End: MIC Value Determined Read_MIC->End

Workflow for MIC determination by broth microdilution.
Protocol 2: Competitive PBP Binding Assay

This assay is used to determine the IC50 of an unlabeled antibiotic by measuring its ability to compete with a labeled β-lactam probe for binding to PBPs.

Objective: To determine the IC50 of this compound for specific PBPs in a target bacterium.

Materials:

  • Bacterial strain of interest

  • This compound solutions of varying concentrations

  • Fluorescently labeled penicillin, such as Bocillin-FL

  • Lysis buffer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes: a. Grow the bacterial strain to the mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Resuspend the cells in lysis buffer and lyse them (e.g., by sonication). d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Reaction: a. Incubate aliquots of the bacterial membranes with varying concentrations of this compound for a set period at a specific temperature (e.g., 30 minutes at 37°C). b. Add a fixed, subsaturating concentration of Bocillin-FL to each reaction and incubate for another set period (e.g., 10 minutes at 37°C). The Bocillin-FL will bind to any PBPs not already occupied by this compound.

  • Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the PBP-Bocillin-FL complexes by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. d. Quantify the fluorescence intensity of each PBP band at each this compound concentration. e. Plot the percentage of PBP inhibition versus the this compound concentration and determine the IC50 value (the concentration at which 50% of the Bocillin-FL binding is inhibited).

Start Start: Bacterial Culture Prepare_Membranes Cell Lysis & Membrane Isolation Start->Prepare_Membranes Competition Incubate Membranes with varying [this compound] Prepare_Membranes->Competition Labeling Add Fluorescent Penicillin (e.g., Bocillin-FL) Competition->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Visualize Visualize Fluorescent Bands (Gel Scanner) SDS_PAGE->Visualize Quantify Quantify Band Intensity & Calculate % Inhibition Visualize->Quantify Determine_IC50 Determine IC50 Quantify->Determine_IC50 End End: Binding Affinity Profile Determine_IC50->End

Workflow for competitive PBP binding assay.

Section 4: The Bacterial Counter-Attack - Mechanisms of Resistance

The clinical utility of this compound is threatened by the emergence of bacterial resistance. A primary mechanism of resistance to β-lactam antibiotics involves alterations to the target PBPs.

Structural Alterations in PBPs: Mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site.[12][13] These changes can reduce the binding affinity of this compound for the PBP, rendering the antibiotic less effective.[12][13] For the bacterium to survive, these mutations must reduce the affinity for the antibiotic without critically compromising the PBP's essential function in cell wall synthesis.

A study on Streptococcus suis using molecular dynamics simulations revealed that specific mutations in PBP2x in a resistant strain (R61) compared to a sensitive strain (A7) resulted in a significantly weaker binding of this compound.[12][14] The resistant strain's PBP2x formed only one unstable hydrogen bond with this compound, in contrast to the three stable hydrogen bonds formed with the sensitive strain's PBP2x.[12][14] This reduced interaction energy directly correlates with the observed resistance.

cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium Cefuroxime_S This compound PBP_S Wild-type PBP Cefuroxime_S->PBP_S Interacts with Binding_S High-affinity Binding (e.g., 3 H-bonds) PBP_S->Binding_S Leads to PBP_R Mutated PBP Inhibition_S Effective Inhibition of Cell Wall Synthesis Binding_S->Inhibition_S Outcome_S Bacterial Death Inhibition_S->Outcome_S Cefuroxime_R This compound Cefuroxime_R->PBP_R Interacts with Binding_R Low-affinity Binding (e.g., 1 H-bond) PBP_R->Binding_R Leads to Inhibition_R Ineffective Inhibition Binding_R->Inhibition_R Outcome_R Bacterial Survival Inhibition_R->Outcome_R

Logical flow of PBP-mediated resistance to this compound.

Section 5: Conclusion and Future Directions

The interaction between this compound and penicillin-binding proteins is a finely tuned molecular event with profound clinical implications. This compound's efficacy is a direct result of its ability to covalently bind to and inactivate these essential bacterial enzymes. Its preferential affinity for specific PBPs, such as PBP3 in E. coli and PBP2x in S. pneumoniae, dictates its spectrum of activity and the observable cellular effects.

For drug development professionals, a detailed understanding of these interactions, gained through methodologies like MIC determination and competitive binding assays, is crucial. It allows for the rational design of novel cephalosporins with improved PBP affinity profiles, potentially overcoming existing resistance mechanisms. As bacteria continue to evolve and develop new strategies to evade our antibiotic arsenal, a deep and mechanistic understanding of the this compound-PBP interaction will remain an indispensable tool in the ongoing fight against infectious diseases. The future of β-lactam development may lie in designing molecules that can circumvent PBP mutations or that have novel PBP targets, ensuring the continued utility of this critical class of antibiotics.

References

  • Ge, Y., Wu, J., Xia, Y., Yang, M., Xiao, J., & Yu, J. (2012). Molecular dynamics simulation of the complex PBP-2x with drug this compound to explore the drug resistance mechanism of Streptococcus suis R61. PLoS ONE, 7(4), e35941. [Link]

  • PLOS. (2013). LIGPLOT representation of this compound (CES) binding to PBP2x-R61 and PBP2x-A7. PLOS ONE. [Link]

  • Cornaglia, G., Ligozzi, M., Bauernfeind, A., Satta, G., & Fontana, R. (1994). PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. New Microbiologica, 17(3), 203–210. [Link]

  • ResearchGate. (n.d.). Binding free energies (kcal/mol) between PBP2x protein and this compound (CES) in the two complexes. ResearchGate. [Link]

  • PLOS. (2013). LIGPLOT representation of this compound (CES) binding to PBP2x-R61 and PBP2x-A7. PLOS ONE. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(5), 2785–2790. [Link]

  • ResearchGate. (n.d.). View of this compound bound in the active site of S-PBP2x*. ResearchGate. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Kocaoglu, O., Tsui, H. C., Winkler, M. E., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial Agents and Chemotherapy, 59(7), 3907–3915. [Link]

  • National Center for Biotechnology Information. (2024). This compound. StatPearls. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2. Antimicrobial Agents and Chemotherapy, 59(5), 2785–2790. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Oxford Academic. (n.d.). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews. [Link]

  • ResearchGate. (2025). (PDF) Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones. PMC. [Link]

  • Frontiers. (n.d.). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Semantic Scholar. (n.d.). Identification of a structural determinant for resistance to beta-lactam antibiotics in Gram-positive bacteria. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. PMC. [Link]

  • National Institutes of Health. (n.d.). Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation. Protein Science. [Link]

  • National Center for Biotechnology Information. (2014). Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica. PMC. [Link]

  • Appelbaum, P. C., et al. (2002). Effects of amino acid alterations in penicillin-binding proteins (PBPs) 1a, 2b, and 2x on PBP affinities of penicillin, ampicillin, amoxicillin, cefditoren, this compound, cefprozil, and cefaclor in 18 clinical isolates of penicillin-susceptible, -intermediate, and -resistant pneumococci. Antimicrobial Agents and Chemotherapy, 46(5), 1273–1280. [Link]

  • PLOS. (2014). Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica. PLOS ONE. [Link]

  • ResearchGate. (n.d.). Scatter plots of IC50s of each PBP versus MICs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones. PMC. [Link]

  • PubMed Central. (n.d.). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. Journal of Bacteriology. [Link]

  • Ge, Y., Wu, J., Xia, Y., Yang, M., Xiao, J., & Yu, J. (2012). Molecular Dynamics Simulation of the Complex PBP-2x with Drug this compound to Explore the Drug Resistance Mechanism of Streptococcus suis R61. PLOS ONE, 7(4), e35941. [Link]

  • PubMed. (n.d.). Killing kinetics of this compound against Streptococcus pneumoniae in an in vitro model simulating serum concentration profiles after intramuscular administration. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Cefuroxime in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Second-Generation Cephalosporin

Cefuroxime, a cornerstone second-generation cephalosporin antibiotic, is utilized in various forms, primarily as the sodium salt for parenteral administration and the axetil ester for oral delivery. Understanding the solubility profile of these active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is a critical determinant of a drug's lifecycle, influencing everything from formulation design and bioavailability to the development of robust analytical methods. This compound axetil, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility, making solubility enhancement a primary challenge in developing effective oral dosage forms.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound's solubility, grounded in fundamental principles and supported by empirical data. We will delve into the theoretical underpinnings of solubility, present a validated experimental protocol for its determination, and provide a detailed solubility profile in common laboratory solvents, offering field-proven insights to navigate the complexities of this essential antibiotic.

The Theoretical Framework: Principles Governing this compound Solubility

The solubility of a substance is its thermodynamic limit, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure.[3][4] For a complex molecule like this compound, this property is not a single value but a multifaceted characteristic governed by the interplay between its molecular structure and the properties of the solvent.

1.1 The Impact of Molecular Form

This compound is encountered in several forms, each with a dramatically different solubility profile stemming from its unique chemical structure:

  • This compound Sodium: As a salt, this form is highly polar and readily ionizes in aqueous media. This leads to strong ion-dipole interactions with water molecules, making it freely soluble in water.[5][6][7][8]

  • This compound Axetil: This is a 1-acetoxyethyl ester prodrug of this compound. The esterification masks the polar carboxylate group of the parent molecule, significantly increasing its lipophilicity.[9] This modification enhances membrane permeability for oral absorption but drastically reduces its aqueous solubility, rendering it practically insoluble in water.[10][11][12]

  • This compound Acid: The free acid form has moderate polarity. Its solubility is influenced by its ability to form hydrogen bonds and is highly dependent on the pH of the medium.

1.2 Critical Factors Influencing Solubility Measurements

Accurate solubility determination requires stringent control over several environmental and physicochemical factors.[3][13]

  • pH: this compound is an ionizable molecule. Its solubility in aqueous buffers is highly pH-dependent.[14] For acidic or basic compounds, solubility can vary by several orders of magnitude across the physiological pH range. Therefore, solubility studies must be conducted across a range of pH values (typically 1.2 to 6.8) as recommended by regulatory bodies like the FDA and WHO.[15][16][17]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[13] However, exceptions exist, as seen with this compound acid in acetone, where solubility decreases as temperature rises.[5] Precise temperature control is mandatory for reproducible results.

  • Solvent Properties: The principle of "like dissolves like" is paramount. Polar solvents like water, DMSO, and methanol are effective for polar forms like this compound Sodium, while less polar, aprotic solvents like acetone are better suited for the lipophilic this compound Axetil.[18][19]

  • Solid-State Properties: The crystalline form of the API significantly impacts solubility. Amorphous forms, lacking a defined crystal lattice, are higher in energy and generally exhibit greater solubility than their stable crystalline counterparts.[10] This is a key principle exploited in formulation strategies like solid dispersions to enhance the dissolution of poorly soluble drugs.[11]

Experimental Protocol: The Gold Standard for Equilibrium Solubility Determination

The Saturation Shake-Flask Method is widely regarded as the most reliable and definitive technique for determining equilibrium solubility and is recommended by authorities such as the United States Pharmacopeia (USP).[14][20] The following protocol is a self-validating system designed for accuracy and reproducibility.

2.1 Causality in Experimental Design

The objective is to create a saturated solution where the dissolved API is in thermodynamic equilibrium with the excess, undissolved solid. Every step is designed to achieve and accurately measure this equilibrium state.

Step-by-Step Methodology: Saturation Shake-Flask Method

  • Preparation of Solvent Media:

    • Prepare all required solvents and buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO/FDA guidelines).[16][21]

    • Rationale: Using standardized buffers ensures reproducibility and allows for the assessment of pH-dependent solubility, which is critical for predicting in vivo behavior.

  • Addition of Solute:

    • Add an excess amount of the this compound compound to a known volume of the solvent in a suitable vessel (e.g., a glass vial or flask).

    • Rationale: An excess of solid material is crucial to ensure that the solution reaches saturation. Visual confirmation of undissolved solid at the end of the experiment is a mandatory checkpoint.

  • Equilibration:

    • Seal the vessels to prevent solvent evaporation.

    • Place the vessels in a constant-temperature shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours). The time required to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.

    • Rationale: Continuous agitation reduces the thickness of the diffusion layer around the solid particles, accelerating the dissolution process.[14] Extended equilibration time ensures that the system reaches true thermodynamic equilibrium, a cornerstone of this method.[22] Temperature control is non-negotiable, as solubility is temperature-dependent.

  • Phase Separation:

    • Once equilibrium is reached, allow the vessels to stand at the controlled temperature to permit the sedimentation of undissolved solids.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all solid particles.

    • Rationale: This is the most critical step for preventing sample contamination with undissolved API, which would lead to a gross overestimation of solubility. The filter must not adsorb the solute.

  • Analysis:

    • Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Rationale: A validated, specific, and sensitive analytical method is required for accurate quantification. The dilution step must be precise to ensure the final calculated concentration is accurate.

2.2 Visualizing the Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis A Prepare Solvents & Buffers (pH 1.2, 4.5, 6.8) C Add API to Known Volume of Solvent A->C B Weigh Excess this compound B->C D Seal Vessel & Agitate at Constant Temperature (e.g., 24-72h) C->D E Periodically Sample to Confirm Equilibrium Reached (Concentration Plateau) D->E Validation Step F Allow Excess Solid to Settle E->F G Withdraw Supernatant & Filter (e.g., 0.22 µm Syringe Filter) F->G H Accurately Dilute Filtrate G->H I Quantify Concentration (e.g., Validated HPLC-UV) H->I J Final Solubility Data I->J Calculate Solubility (mg/mL or M)

Caption: Workflow for the Saturation Shake-Flask Method.

Solubility Profile of this compound Forms

The following table summarizes the solubility data for different forms of this compound in common laboratory solvents, compiled from pharmacopeial monographs and scientific literature. The descriptive terms are based on the USP definition.[8]

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very solubleLess than 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble, or Insoluble10,000 and over

Table 1: Solubility Data for this compound and its Derivatives

This compound FormSolventSolubility DataTemperatureReference(s)
This compound Sodium WaterFreely Soluble (50 mg/mL; requires ultrasound)Ambient[5][6][7][8][23]
DMSO≥ 100 mg/mLAmbient[23]
MethanolSolubleAmbient[6][7]
Ethanol (95%)Very Slightly SolubleAmbient[6][7]
AcetoneInsolubleAmbient[5]
Ethyl AcetateVery Slightly SolubleAmbient[5]
Diethyl Ether, OctanolVery Slightly SolubleAmbient[5]
This compound Axetil WaterInsoluble / Very Poorly Soluble (0.32 ± 0.03 mg/mL)37 °C[9][12]
0.1 N HCl (pH 1.2)0.84 ± 0.03 mg/mL37 °C[9]
Phosphate Buffer (pH 6.8)2.49 ± 0.14 mg/mL37 °C[9]
AcetoneFreely SolubleAmbient[18]
DMSO100 mg/mLAmbient[24]
MethanolSolubleAmbient[18]
ChloroformSolubleAmbient[18]
Ethyl AcetateSolubleAmbient[18]
Ethanol (dehydrated)Slightly SolubleAmbient[18]
Diethyl EtherInsolubleAmbient[18]
This compound Acid Acetonitrile + Water MixSolubility is temperature and co-solvent dependent278-313 K[25]
WaterSolubility increases with temperature278-313 K[5]
EthanolSolubility increases with temperature278-313 K[5]
AcetoneSolubility decreases with temperature278-313 K[5]

Data Interpretation and Practical Applications

The data presented in Table 1 reveals a clear structure-solubility relationship with profound implications for drug development professionals.

  • For Formulation Scientists: The high aqueous solubility of This compound Sodium makes it ideal for parenteral formulations where rapid and complete dissolution in an aqueous vehicle is required. Conversely, the poor aqueous solubility of This compound Axetil is the primary obstacle to achieving adequate oral bioavailability.[10][11] The data underscores why formulation strategies such as solid dispersions with hydrophilic carriers (e.g., urea), particle size reduction, or the use of solubility enhancers are not just beneficial but essential for this prodrug.[2][11][26] The higher solubility observed in acidic and near-neutral buffers compared to pure water suggests that the drug's dissolution in the gastrointestinal tract will be pH-dependent.[9]

  • For Analytical Chemists: The solubility profile is a roadmap for analytical method development. To analyze this compound Axetil, solvents like acetone, DMSO, or methanol are excellent choices for preparing stock solutions and standards due to its high solubility.[18][24] For this compound Sodium, water or methanol are suitable.[6][7] When developing dissolution methods for this compound Axetil tablets, the use of surfactants (like sodium lauryl sulphate) in the dissolution medium may be necessary to achieve sink conditions and obtain meaningful release profiles.[2]

  • For Researchers: The contrasting solubility of this compound forms highlights the power of medicinal chemistry to tune physicochemical properties. The axetil ester is a classic example of the prodrug approach to enhance membrane permeability for oral absorption, trading aqueous solubility for lipophilicity. The data provides a clear basis for selecting appropriate vehicles for in vitro and in vivo preclinical studies.

Conclusion

The solubility of this compound is not a monolithic property but is critically dependent on its chemical form—the highly soluble sodium salt, the poorly soluble axetil prodrug, and the free acid. A thorough understanding of this profile, governed by factors like pH, temperature, and solvent choice, is indispensable for the successful development of this compound-based therapeutics. The Saturation Shake-Flask method, when executed with meticulous attention to detail, remains the definitive approach for generating the reliable equilibrium solubility data required for formulation design, analytical development, and regulatory submission. This guide provides both the foundational knowledge and the practical framework for scientists to confidently navigate the solubility challenges associated with this vital antibiotic.

References

  • Title: <1236> Solubility Measurements - USP-NF Source: USP URL
  • Title: Solubility Measurement and Stability Study of Sodium this compound Source: ResearchGate URL
  • Source: gmp-compliance.
  • Source: Biorelevant.
  • Title: this compound Sodium Source: Official Monographs for Part I URL
  • Source: gmp-compliance.
  • Source: U.S.
  • Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL
  • Title: this compound Axetil Source: JP XIV Official Monographs URL
  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: PDF Document URL
  • Source: MedchemExpress.
  • Title: USP SDS US - this compound Axetil Source: CymitQuimica URL
  • Source: solubilityofthings.
  • Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: IJPPS URL
  • Title: this compound Sodium USP - Specification & STP / ATP Source: Pharma Beginners URL
  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL
  • Title: solubility experimental methods.
  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL
  • Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Source: FDA URL
  • Title: The Importance of Solubility for New Drug Molecules Source: Bioresearch Communications URL
  • Source: World Health Organization (WHO)
  • Title: PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF this compound AXETIL Source: TSI Journals URL
  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL
  • Title: Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology Source: NIH URL
  • Title: this compound axetil Bacterial chemical Source: Selleckchem URL
  • Title: Determination and correlation of this compound acid solubility in (acetonitrile + water)
  • Title: Importance of Solubility in Pharmaceuticals Source: YouTube URL
  • Title: Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance Source: RAPS URL
  • Title: Development, characterization and solubility study of solid dispersions of this compound Axetil by the solvent evaporation method Source: NIH URL
  • Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Source: Federal Register URL
  • Title: BCS Methodology: Solubility, Permeability & Dissolution Source: FDA URL
  • Title: this compound Axetil | C20H22N4O10S | CID 6321416 Source: PubChem URL
  • Title: Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium Source: SciELO URL
  • Title: Dissolution Testing for Generic Drugs: An FDA Perspective Source: PMC - NIH URL
  • Title: Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer Source: SciELO URL
  • Title: Determination and correlation of this compound acid solubility in (acetonitrile + water)

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Cefuroxime Axetil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cefuroxime Axetil in bulk drug and pharmaceutical dosage forms. The developed isocratic method provides a reliable and efficient protocol for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The method has been thoroughly validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, specificity, and robustness.

Introduction

This compound Axetil is a second-generation cephalosporin antibiotic, administered as a prodrug which is hydrolyzed in the intestinal mucosa and blood to its active form, this compound. It is widely used in the treatment of various bacterial infections. The accurate determination of this compound Axetil in pharmaceutical formulations is critical to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and precision.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide HPLC methods for this compound Axetil, however, these methods can have drawbacks such as high buffer concentrations which may lead to precipitation and high backpressure. This application note presents an optimized and validated RP-HPLC method that is both reliable and instrument-friendly. Furthermore, the stability-indicating nature of the method is established through forced degradation studies, ensuring that the analyte can be accurately quantified in the presence of its degradation products.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Jasco HPLC system with a PDA detector was used for this development.

  • Column: A C8 or C18 reversed-phase column is suitable. This study utilized a Teknokroma Tracer Excel C8 column (150 mm x 4.6 mm, 5 µm).

  • Chemicals and Reagents:

    • This compound Axetil reference standard (purity >99%)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

A series of experiments were conducted to optimize the chromatographic conditions. Different mobile phase compositions and flow rates were evaluated to achieve optimal separation and peak shape. The final optimized conditions are presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
ColumnTeknokroma, tracer excel C8 (150mm x 0.46cm, 5µm)
Mobile Phase0.02M Potassium dihydrogen phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength278 nm
Injection Volume20 µL
Column Temperature35°C

Rationale for Parameter Selection:

  • Column: A C8 column was selected as it provides good retention and separation for this compound Axetil and is more stable than the trimethylsilane columns suggested in some official methods.

  • Mobile Phase: A mixture of phosphate buffer, methanol, and acetonitrile was chosen to achieve good resolution and peak symmetry. The buffer concentration was kept low (0.02M) to prevent precipitation and reduce system backpressure.

  • Detection Wavelength: The wavelength of 278 nm was selected as it is the UV absorbance maximum for this compound Axetil, providing high sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 35°C provide a reasonable analysis time and reproducible retention times.

Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 0.02M solution of potassium dihydrogen phosphate in ultrapure water. Mix this buffer solution with methanol and acetonitrile in the ratio of 60:35:5 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1.2 mg/mL): Accurately weigh about 30 mg of this compound Axetil reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (240 µg/mL): Transfer 10 mL of the standard stock solution to a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 120 mg of this compound Axetil into a 100 mL volumetric flask. Add about 50 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.

Method Development Workflow

The development of this HPLC method followed a systematic approach to achieve the desired separation and performance.

G cluster_0 Method Development Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Optimization Optimize Mobile Phase (Ratio, pH) Initial_Conditions->Optimization Initial Runs System_Suitability Perform System Suitability (SST) Optimization->System_Suitability Refined Conditions System_Suitability->Optimization Fails Criteria Final_Method Finalized HPLC Method System_Suitability->Final_Method Meets Criteria

Caption: Workflow for HPLC method development.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies):

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The this compound Axetil standard solution was subjected to the following stress conditions:

  • Acid Degradation: Treat with 0.1N HCl.

  • Base Degradation: Treat with 0.1N NaOH.

  • Oxidative Degradation: Treat with 30% H₂O₂.

  • Thermal Degradation: Heat at 90°C for 2 hours.

  • Photolytic Degradation: Expose to sunlight for 5 hours.

The stressed samples were then diluted with the mobile phase and injected into the HPLC system. The chromatograms were examined for any degradation peaks and their resolution from the main this compound Axetil peak.

Linearity:

Linearity was evaluated by preparing and analyzing a series of at least five concentrations of this compound Axetil over the range of 120-312 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Accuracy (Recovery):

The accuracy of the method was determined by recovery studies. A known amount of this compound Axetil standard was spiked into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.

Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness:

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and the organic phase composition (±2%). The system suitability parameters were checked after each variation.

Results and Discussion

Method Validation Results

The developed HPLC method for this compound Axetil was validated, and the results are summarized in Table 2.

Table 2: Summary of Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.99964
Accuracy (% Recovery) 98.0 - 102.0%98.54 - 99.35%
Precision (%RSD)
- Repeatability≤ 2.0%0.517%
- Intermediate Precision≤ 2.0%1.102%
LOD -0.0024 µg/mL
LOQ -0.2 µg/mL
Specificity No interference from degradantsPassed
Robustness System suitability parameters metPassed

The validation results demonstrate that the method is linear, accurate, and precise for the intended purpose. The low LOD and LOQ values indicate good sensitivity.

Specificity and Stability-Indicating Properties

The forced degradation studies showed that this compound Axetil is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

G cluster_0 Validation Parameters cluster_1 Method Reliability Specificity Specificity Reliable_Method Reliable & Validated HPLC Method Specificity->Reliable_Method Linearity Linearity Linearity->Reliable_Method Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Robustness Robustness Robustness->Reliable_Method

Caption: Relationship of validation parameters to method reliability.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of this compound Axetil has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation. The short run time and the use of a low-concentration buffer make this method suitable for routine quality control analysis and stability studies of this compound Axetil in bulk and pharmaceutical formulations.

References

  • Gandhi, S. V., et al. "RP-HPLC Method for Simultaneous Determination of this compound axetil and Ornidazole in Tablet Dosage Form." ResearchGate, .

  • A validated stability indicating high-performance liquid chromatographic method for simultaneous estimation of this compound sodium. (2012). Pharmaceutical Methods, 3(1), 21.
  • A Validated Reversed Phase HPLC Assay for the Determination of this compound in Human Plasma - Europub. (n.d.). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets - MedCrave online. (2016). MOJ Biorg Org Chem, 2(5).
  • New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC - Juniper Publishers. (2019). J of Pharm & Res, 2(1).
  • Development & Validation of RP-HPLC Method for Quantitative Estimation of this compound injection Dosage Form - Journal of Xi'an Shiyou University. (n.d.). Retrieved from [Link]

  • Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Development and Validation RP-HPLC Method For Simultaneous Estimation of this compound Axetil and Linezolid In Combined Dosage Form. (2016).
  • A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed. (n.d.). Retrieved from [Link]

  • USP Monographs: this compound Axetil - USP29-NF24. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (n.d.). Retrieved from [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications - ijarsct. (n.d.). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD - CORE. (n.d.). Retrieved from [Link]

  • Validated HPLC method for determination of this compound in human plasma - ResearchGate. (n.d.). Retrieved from [Link]

  • A Validated High performance liquid chromatography (HPLC) Method for the Estimation of this compound axetil - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies of this compound Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • How to do HPLC method validation - YouTube. (2022). Retrieved from [Link]

  • Stability Studies of this compound in Peritoneal Dialysis Solution by Using the HPLC Method. (2023). Latin American Journal of Pharmacy, 42(3).
  • Medicinal Chemistry & Analysis - IJMCA. (n.d.). Retrieved from [Link]

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Cefuroxime in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated, and field-proven protocol for the quantification of cefuroxime in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a second-generation cephalosporin antibiotic, requires accurate measurement in plasma for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method employs a straightforward protein precipitation extraction, utilizes a stable isotope-labeled internal standard (this compound-d3) for optimal accuracy, and has been validated according to international guidelines to ensure reliability and robustness. This document is intended for researchers, scientists, and drug development professionals seeking a dependable method for this compound analysis.

Introduction

This compound is a widely prescribed beta-lactam antibiotic effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] It is commonly administered as a prodrug, this compound axetil, which is hydrolyzed to the active this compound molecule upon absorption.[2][3][4] Given its clinical importance, a sensitive, selective, and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and bioequivalence studies.[2][3][4][5]

LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[6][7] This application note details a comprehensive LC-MS/MS protocol for this compound quantification in human plasma. The methodology is built upon principles of scientific integrity, ensuring that each step is justified and contributes to a self-validating system. The protocol adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data of the highest quality for regulatory submissions.[8][9][10][11][12]

Causality Behind Experimental Choices:
  • Sample Preparation: Protein precipitation is chosen for its simplicity, speed, and high recovery.[2][3][4][13] This technique effectively removes the majority of plasma proteins that can interfere with the analysis and damage the analytical column.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard, this compound-d3, is paramount.[1][7] This IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the method.

  • Chromatography: Reversed-phase chromatography with a C18 column provides excellent retention and separation of this compound from endogenous plasma components.[1][14] The use of a gradient elution ensures a sharp peak shape and a short run time.

  • Mass Spectrometry: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, allowing for the accurate quantification of this compound even at low concentrations.

Materials and Reagents

Chemicals and Standards
  • This compound reference standard (≥98% purity)

  • This compound-d3 (internal standard, ≥98% purity)[1][7]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation and Equipment
  • Liquid Chromatography system (e.g., Agilent 1260 Infinity II or equivalent)[15]

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)

  • Analytical column: BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent[1][14]

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of 50% methanol in a volumetric flask.

  • This compound-d3 (IS) Stock Solution (1 mg/mL): Prepare the IS stock solution in the same manner as the this compound stock solution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol to achieve the desired concentrations for the calibration curve.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 10 µg/mL.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to create a calibration curve over the desired concentration range (e.g., 0.05 to 20 µg/mL).[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 7.5, and 15 µg/mL).[2]

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow:

G plasma 1. Plasma Sample (100 µL) + IS (50 µL of 10 µg/mL this compound-d3) vortex1 2. Vortex Mix (30 sec) plasma->vortex1 ppt 3. Add 300 µL cold Acetonitrile vortex1->ppt vortex2 4. Vortex Mix (1 min) ppt->vortex2 centrifuge 5. Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection

Caption: Protein precipitation workflow for plasma samples.

Step-by-step protocol:

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL this compound-d3) and vortex for 30 seconds.[1]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[13]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[2]

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Autosampler Temp. 4°C
Gradient Elution See Table 2
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955
Table 3: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 400°C
Curtain Gas 15 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 50 psi
Collision Gas 6 psi
Dwell Time 200 ms
Table 4: MRM Transitions and Compound-Dependent Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound 423.0317.9-40-10
This compound-d3 426.0320.9-40-10

Note: The specific mass spectrometric parameters may require optimization for different instruments.[2]

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines.[8][9][10][11][12] The validation parameters and acceptance criteria are summarized below.

Table 5: Summary of Method Validation Results
ParameterResultAcceptance Criteria
Linearity Range 0.05 - 21.0 µg/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ 0.0525 µg/mLAccuracy within ±20%, Precision ≤20%
Intra-day Precision ≤ 2.84% RSD≤15% RSD (≤20% at LLOQ)
Inter-day Precision ≤ 6.26% RSD≤15% RSD (≤20% at LLOQ)
Accuracy 90.92% - 101.8%Within ±15% of nominal (±20% at LLOQ)
Recovery 89.44% - 92.32%Consistent, precise, and reproducible
Matrix Effect 108.8% - 111.4%IS-normalized factor within acceptable limits
Stability
- Short-term (Room Temp, 6h)Stable≤15% deviation from nominal
- Freeze-thaw (3 cycles)Stable≤15% deviation from nominal
- Long-term (-20°C, 145 days)Stable≤15% deviation from nominal
- Post-preparative (Autosampler, 4°C, 20h)Stable≤15% deviation from nominal

Validation data adapted from a representative study.[2]

The stability of this compound in plasma is a critical consideration. Studies have shown that this compound is stable for up to 24 hours at room temperature and for at least 72 hours at 4-6°C.[16] For long-term storage, samples should be kept at -80°C, where they are stable for up to one year.[16]

Logical Workflow for Data Analysis

The following diagram outlines the logical flow from sample analysis to final concentration determination.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification lc_ms LC-MS/MS Analysis of Standards, QCs, and Samples integration Peak Integration for This compound and IS lc_ms->integration ratio Calculate Peak Area Ratio (this compound / IS) integration->ratio cal_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) ratio->cal_curve regression Perform Linear Regression (1/x² weighting) cal_curve->regression concentration Calculate Unknown Concentration from Regression Equation regression->concentration

Caption: Data analysis workflow for this compound quantification.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which involves a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard, has been thoroughly validated and demonstrates excellent accuracy, precision, and sensitivity.[2][3][4] This method is well-suited for high-throughput analysis in clinical and research settings, providing reliable data for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

References

  • Ma, Y., et al. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. BioMed Research International. Available at: [Link]

  • Ling, Q., et al. (2025). Simple and robust analysis of this compound in human plasma and bone tissues by LC-MS/MS. Royal Society of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry. Available at: [Link]

  • de Vries, S., et al. (2021). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]

  • van der Aart, M., et al. (2020). Quantification of total and unbound this compound in plasma by ultra-performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure. Journal of Clinical Laboratory Analysis. Available at: [Link]

  • Sultana, N., et al. (2017). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Kaza, M., et al. (2012). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Rao, B., et al. (2021). Development & Validation of RP-HPLC Method for Quantitative Estimation of this compound injection Dosage Form. Journal of Xi'an Shiyou University, Natural Sciences Edition. Available at: [Link]

  • Kruszewski, M., & Racz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ma, Y., et al. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. ResearchGate. Available at: [Link]

  • Ma, Y., et al. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. PubMed. Available at: [Link]

  • Partani, V., et al. (2010). Liquid chromatography/electrospray tandem mass spectrometry method for the determination of this compound in human plasma: application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]

  • Al-Hadiya, B., et al. (2018). Liquid chromatography–tandem mass spectrometry method for the determination of this compound axetil diastereoisomers: application to stability-indicating method. ResearchGate. Available at: [Link]

  • Ma, Y., et al. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Semantic Scholar. Available at: [Link]

  • Partani, V., et al. (2010). Liquid chromatography/electrospray tandem mass spectrometry method for the determination of this compound in human plasma: Application to a pharmacokinetic study. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Nowak, K., et al. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Zelenin, Y., et al. (2013). Plasma curve decay for the concentrations of this compound at 0, 1, 3, 6,... ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. Available at: [Link]

  • Zoller, M., et al. (2014). This compound plasma and tissue concentrations in patients undergoing elective cardiac surgery: Continuous vs bolus application. A pilot study. Journal of Cardiothoracic Surgery. Available at: [Link]

  • Kaza, M., et al. (2012). Validated HPLC method for determination of this compound in human plasma. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Cefuroxime Analysis in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Precise Cefuroxime Quantification in Urine

This compound, a second-generation cephalosporin antibiotic, is widely prescribed for a variety of bacterial infections, including those of the genitourinary tract.[1] Its efficacy is intrinsically linked to maintaining therapeutic concentrations at the site of infection. Monitoring the urinary excretion of this compound is therefore a cornerstone of therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and clinical research. The inherent complexity of urine as a biological matrix, however, necessitates robust and validated sample preparation protocols to ensure the accuracy and reliability of analytical data. This document provides a detailed guide to the preparation of urine samples for the quantitative analysis of this compound, with a focus on chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The primary challenge in analyzing this compound in urine lies in its stability. This compound is notably unstable at room temperature, and its concentration can decline rapidly if samples are not handled appropriately.[2][3][4][5] Therefore, immediate analysis or proper storage is paramount. Studies have demonstrated that this compound exhibits the greatest stability when stored at -15°C.[2][3][4][5] This underscores the importance of a well-defined protocol from the moment of sample collection to the final analytical measurement.

This application note will explore and compare various sample preparation techniques, providing detailed, step-by-step protocols. The rationale behind the selection of each method and the critical parameters influencing its success will be discussed to provide researchers with the expertise to make informed decisions for their specific analytical needs.

Choosing the Right Path: A Comparative Overview of Sample Preparation Techniques

The choice of a sample preparation method is a critical decision that directly impacts the sensitivity, selectivity, and robustness of the final analytical method. For this compound analysis in urine, the primary goals are to remove interfering endogenous substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The most common techniques employed are Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and a straightforward "dilute-and-shoot" approach.

Technique Principle Advantages Disadvantages Typical Recovery Best Suited For
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid sorbent and a liquid phase.High selectivity, excellent cleanup, and concentration capabilities.Method development can be complex; can be more time-consuming and costly.56-60%[6]High-sensitivity analysis (e.g., LC-MS/MS) requiring minimal matrix effects.
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent or acid.Simple, fast, and inexpensive.Less effective at removing other endogenous interferences; may lead to ion suppression in LC-MS/MS.>89%[7][8]Rapid screening and analysis where high-throughput is a priority.
Dilute-and-Shoot Simple dilution of the urine sample with the mobile phase or a suitable buffer.Extremely simple and fast; minimal sample manipulation.High potential for matrix effects and column contamination; only suitable for high concentration samples.Not applicableHigh-concentration samples where matrix effects are minimal and a less sensitive method is acceptable.
The Rationale Behind Method Selection
  • For high sensitivity and specificity , particularly for PK studies with low dose administration, Solid-Phase Extraction (SPE) is the gold standard. It provides the cleanest extracts, minimizing matrix effects and leading to lower limits of quantification (LLOQ). One study found a detection limit of 0.25 µg/mL for this compound in urine using an SPE method.[6][9]

  • For high-throughput analysis , such as in clinical monitoring where rapid turnaround is crucial, Protein Precipitation (PPT) offers a pragmatic balance of speed and efficiency. While not as clean as SPE, it is often sufficient for robust LC-MS/MS analysis.

  • The "dilute-and-shoot" method is generally reserved for situations where this compound concentrations are expected to be very high, and the analytical method is less susceptible to matrix interference.

Workflow Visualizations

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Analysis Urine Urine Sample (500 µL) Acidify Acidify with H₃PO₄ Urine->Acidify Condition Condition SPE Cartridge (e.g., C18) Load Load Acidified Sample Condition->Load Wash Wash to Remove Matrix (e.g., pH 3 Buffer) Load->Wash Elute Elute this compound (e.g., Acetonitrile/Water) Wash->Elute Analysis Inject into HPLC or LC-MS/MS Elute->Analysis

Caption: Generalized workflow for Solid-Phase Extraction of this compound from urine.

Protein Precipitation (PPT) Workflow

PPT_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Analysis Urine Urine Sample (e.g., 200 µL) Spike Spike with Internal Standard Urine->Spike Precipitate Add Precipitating Agent (e.g., Acetonitrile, 400 µL) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (e.g., 2540 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical Protein Precipitation workflow for this compound analysis in urine.

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) for High-Sensitivity Analysis

This protocol is adapted from established methods for cephalosporin analysis in urine and is designed to provide a clean extract for sensitive LC-MS/MS or HPLC-UV analysis.[6][9]

1. Materials and Reagents

  • C18 SPE cartridges (e.g., 3M Empore extraction disk cartridges)[6]

  • This compound analytical standard

  • Internal Standard (IS) stock solution (e.g., Cephalexin, 2000 µg/mL in urine)[6]

  • Phosphoric Acid (H₃PO₄)

  • HPLC-grade acetonitrile and water

  • pH 3 buffer

  • Microcentrifuge tubes

  • SPE vacuum manifold

2. Sample Handling and Pre-treatment

  • Causality: Due to the instability of this compound, urine samples should be processed immediately upon collection or stored at -20°C or lower until analysis.[2]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • To a 500 µL aliquot of urine in a microcentrifuge tube, add 0.05 mL of the internal standard solution.[6]

  • Acidify the sample by adding a small volume of phosphoric acid solution to adjust the pH to approximately 3. This enhances the retention of this compound on the reversed-phase sorbent.

3. SPE Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through the sorbent. This activates the stationary phase for optimal interaction with the analyte.

  • Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge. Use a slow and consistent flow rate to ensure efficient binding of this compound.

  • Washing: Wash the cartridge with 1 mL of pH 3 buffer.[6] This step is crucial for removing polar, water-soluble interferences from the urine matrix without prematurely eluting the analyte.

  • Elution: Elute the this compound and internal standard from the cartridge using 500 µL of an acetonitrile-water mixture (50:50, v/v).[6] The organic solvent disrupts the interaction between the analyte and the stationary phase, allowing for its collection.

4. Final Preparation and Analysis

  • The eluate can be directly injected into the HPLC or LC-MS/MS system.

  • The percent recovery for this method is expected to be in the range of 56-60%.[6]

Protocol 2: Protein Precipitation for High-Throughput Analysis

This protocol is based on methods used for the rapid analysis of this compound in biological fluids and is well-suited for LC-MS/MS.[2][7][8]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) stock solution (e.g., Tazobactam, 18.6 µg/mL, or Diazepam-d5, 1 µg/mL)[2][7]

  • HPLC-grade acetonitrile or methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching at least 2540 x g

  • Nitrogen evaporator (optional)

2. Sample Preparation

  • To a 200 µL aliquot of urine in a microcentrifuge tube, add 20 µL of the internal standard solution.[2]

  • Add 400 µL of ice-cold acetonitrile to the sample.[2] The organic solvent causes proteins to denature and precipitate out of the solution. Acetonitrile is often preferred over methanol for its more efficient protein removal.

3. Extraction and Concentration

  • Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 2540 x g for 10 minutes at 4°C.[2] This will pellet the precipitated proteins at the bottom of the tube.

  • Carefully transfer the supernatant to a clean tube.

  • For increased sensitivity, the organic phase can be evaporated to dryness under a stream of nitrogen gas at 40°C.[2]

4. Reconstitution and Analysis

  • Reconstitute the dry residue in a small volume (e.g., 50 µL) of the mobile phase or a suitable reconstitution solvent.[2]

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Ensuring Method Trustworthiness: The Role of the Internal Standard

The use of an internal standard (IS) is a critical component of a self-validating system. An IS is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. For this compound analysis, several internal standards have been successfully employed, including:

  • Cephalexin: A structurally similar cephalosporin.[6]

  • Tazobactam: A beta-lactamase inhibitor often co-administered with other antibiotics.[7][8]

  • Diazepam-d5: A deuterated benzodiazepine, used in an LC-MS/MS method where its distinct mass-to-charge ratio allows for clear differentiation from this compound.[2]

The ideal internal standard should co-elute or elute close to the analyte and exhibit similar extraction recovery and ionization efficiency (for LC-MS/MS).

Conclusion

The successful quantification of this compound in urine is highly dependent on a meticulously executed sample preparation protocol. The choice between Solid-Phase Extraction and Protein Precipitation should be guided by the specific requirements of the study, balancing the need for sample cleanliness and sensitivity with considerations of throughput and cost. By understanding the rationale behind each step and adhering to the detailed protocols provided, researchers can generate high-quality, reliable data for their therapeutic drug monitoring and clinical research applications. The inherent instability of this compound necessitates a workflow that prioritizes immediate processing or appropriate frozen storage to maintain sample integrity.

References

  • Gallo-Martinez, L., et al. (1998). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. Journal of Liquid Chromatography & Related Technologies, 21(14), 2191-2200. Available at: [Link]

  • Nowak, K., Zawadzki, M., & Szpot, P. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. Archives of Forensic Medicine and Criminology, 74(3), 265-279. Available at: [Link]

  • Nowak, K., Zawadzki, M., & Szpot, P. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. ResearchGate. Available at: [Link]

  • Nowak, K., Zawadzki, M., & Szpot, P. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. ejournals.eu. Available at: [Link]

  • Gallo-Martinez, L., et al. (1998). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. Taylor & Francis Online. Available at: [Link]

  • Nowak, K., Zawadzki, M., & Szpot, P. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. PubMed. Available at: [Link]

  • Roberts, A. P., et al. (1980). The sensitivity of urinary isolates to this compound, a new beta-lactamase stable cephalosporin. Current Medical Research and Opinion, 7(1), 5-13. Available at: [Link]

  • Li, P., et al. (2015). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Scientifica (Cairo). Available at: [Link]

  • Al-Momani, I. F. (2001). Determination of this compound axetil in tablets and biological fluids using liquid chromatography and flow injection analysis. ResearchGate. Available at: [Link]

  • Li, P., et al. (2015). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. ResearchGate. Available at: [Link]

  • V, T. P., & Doss, G. (2024). This compound. StatPearls. Available at: [Link]

  • Al-Zoman, N. Z., et al. (2014). High performance liquid chromatographic method for the quantitative analysis of this compound in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • Li, P., et al. (2015). Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. NIH. Available at: [Link]

  • Singh, K. R., et al. (2012). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. Available at: [Link]

  • Al-Zoman, N. Z., et al. (2014). High performance liquid chromatographic method for the quantitative analysis of this compound in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2017). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of this compound Sodium in Pharmaceutical Products. Journal of Chromatographic Science. Available at: [Link]

  • Arunambiga, S., et al. (2020). A Comparative Study of Urinary Proteins Precipitation Methods. Bioscience Biotechnology Research Communications. Available at: [Link]

  • Filter-Vials. (2020). Protein Precipitation (UPDATED). YouTube. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2017). Quatitative Methods for the Identification of this compound Sodium. Scientific & Academic Publishing. Available at: [Link]

  • Kouri, T., et al. (2010). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. PubMed Central. Available at: [Link]

  • Al-Momani, I. F. (2001). Determination of this compound axetil in tablets and biological fluids using liquid chromatography and flow injection analysis. PubMed. Available at: [Link]

  • Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • Pieper, R. (2008). Preparation of urine samples for proteomic analysis. PubMed. Available at: [Link]

  • Singh, K. R., & Kumar, S. (2019). New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. Available at: [Link]

  • Al-Zoman, N. Z., et al. (2018). Direct Spectrophotometric Determination of this compound Axetil in Pure Form and Pharmaceutical Dosage Forms. SciSpace. Available at: [Link]

Sources

Application Notes & Protocols: Cefuroxime Bioassay for Determining Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of antimicrobial drug development and quality control, the imperative to accurately quantify the biological activity—or potency—of an antibiotic is paramount. While chemical methods like High-Performance Liquid Chromatography (HPLC) are adept at determining the concentration of a drug substance, they fall short of measuring its true biological effect.[1][2][3] Microbiological assays remain the definitive standard for assessing antimicrobial potency because they directly measure the inhibitory effect of the antibiotic on a susceptible microorganism, providing a result that is intrinsically linked to its therapeutic efficacy.[4][5][6]

Cefuroxime, a second-generation cephalosporin, is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[7][8][9][10] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[10][11] Given this biological mode of action, a microbiological bioassay is the most relevant method for determining the functional potency of this compound in active pharmaceutical ingredients (APIs) and finished drug products.

This comprehensive guide provides a detailed framework for conducting a this compound bioassay using the cylinder-plate agar diffusion method. This method, widely recognized by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), is based on the principle that the size of the zone of microbial inhibition is proportional to the concentration of the antibiotic diffusing through the agar.[1][4][5][12][13] We will delve into the scientific rationale behind each procedural step, offer detailed protocols, and discuss the necessary validation and data analysis to ensure the generation of robust and reliable results.

Principle of the Agar Diffusion Bioassay

The cylinder-plate or cup-plate assay is a cornerstone of antibiotic potency testing.[1] The fundamental principle is the inverse relationship between the concentration of an antibiotic and the growth of a susceptible microorganism. When a solution of this compound is placed in a cylinder on an agar plate uniformly seeded with a specific test organism, the antibiotic diffuses radially into the medium.[5][12][13] This diffusion creates a concentration gradient. Close to the cylinder, the concentration is high enough to inhibit microbial growth, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the logarithm of the antibiotic concentration. By comparing the zone sizes produced by a test sample of unknown potency to those produced by a series of precisely prepared reference standard solutions, the potency of the test sample can be accurately calculated.[14]

Causality Behind Experimental Choices:
  • Choice of Method: The agar diffusion method is preferred for its simplicity, sensitivity, and direct biological relevance over turbidimetric (tube) assays for many antibiotics, including this compound.[4][5] It provides a clear visual representation of antimicrobial activity.

  • Test Microorganism Selection: The choice of microorganism is critical. The organism must be highly susceptible to this compound to produce clear, well-defined inhibition zones. While various organisms can be used, strains like Staphylococcus aureus or Kocuria rhizophila have been shown to be effective.[15][16][17] The key is consistent susceptibility and the ability to form a uniform lawn of growth.

  • Agar Medium and pH: The composition and pH of the culture medium are tightly controlled. These factors influence the growth rate of the test organism and the diffusion characteristics of the antibiotic.[4][18] A standardized medium ensures reproducibility between assays and laboratories. The pH must be maintained within a specified range as it can affect the stability and activity of this compound.[18]

Visualization of the Bioassay Workflow

The following diagram illustrates the major steps involved in the this compound cylinder-plate bioassay.

Cefuroxime_Bioassay_Workflow cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis prep Preparation Phase assay Assay Execution analysis Data Analysis media_prep Prepare & Sterilize Assay Medium seed_plates Seed Agar Plates with Inoculum media_prep->seed_plates inoculum_prep Prepare Test Microorganism Inoculum inoculum_prep->seed_plates std_prep Prepare this compound Reference Standard Dilutions apply_solutions Apply Standard & Sample Solutions to Cylinders std_prep->apply_solutions sample_prep Prepare Test Sample Dilutions sample_prep->apply_solutions place_cylinders Place Cylinders on Agar Surface seed_plates->place_cylinders place_cylinders->apply_solutions incubate Incubate Plates apply_solutions->incubate measure_zones Measure Diameters of Inhibition Zones incubate->measure_zones plot_curve Plot Standard Curve (Log Conc. vs. Zone Diameter) measure_zones->plot_curve calc_potency Calculate Potency of Test Sample plot_curve->calc_potency validate Perform Statistical Validity Tests calc_potency->validate

Caption: Workflow for the this compound Cylinder-Plate Bioassay.

Materials and Methods

I. Equipment and Materials
  • Incubator: Capable of maintaining 37 ± 0.5°C.

  • Autoclave: For sterilization of media and glassware.

  • Spectrophotometer: For standardizing inoculum suspension.

  • Calipers or Zone Reader: Calibrated, with a precision of 0.1 mm.

  • Petri Dishes: Sterile, flat-bottomed, 100 x 20 mm glass or plastic dishes.[4][18]

  • Assay Cylinders: Stainless steel or porcelain, with dimensions of 8 mm (outer diameter) x 6 mm (inner diameter) x 10 mm (length).[4][18]

  • Volumetric flasks and pipettes: Grade A, for accurate preparation of solutions.

  • pH meter: Calibrated.

  • Water bath: Capable of maintaining 48-50°C.

II. Reagents and Media
Reagent/MediumPurposePreparation Notes
This compound Reference Standard (RS) To create a standard curve for potency calculation.Use a certified standard (e.g., USP or EP) with a known potency.[19][20] Store as directed.
Test Microorganism To serve as the indicator of antibiotic activity.Staphylococcus aureus (e.g., ATCC 6538P) or Kocuria rhizophila (e.g., ATCC 9341).[15][17]
Culture Media For propagation of the test organism and for the assay plates.Use a medium specified by the relevant pharmacopeia, such as USP Medium 1 or Medium 11.[18] The final pH after sterilization is critical and must be verified.[4][18]
Phosphate Buffers For preparation of stock and working solutions.Prepare buffers of specific pH as required by the pharmacopeial method (e.g., 0.1 M Potassium Phosphate Buffer, pH 6.0).[18][21] Sterilize before use.
Sterile Saline Solution For washing and suspending the test organism.0.9% NaCl in purified water, sterilized.
III. Detailed Experimental Protocols
Protocol 1: Preparation of Test Organism Inoculum

Causality: The goal is to obtain a standardized, viable suspension of the test organism to ensure a uniform "lawn" of growth on the assay plates. The concentration of the inoculum directly impacts the size of the inhibition zones; therefore, consistency is crucial for assay reproducibility.[16]

  • Culture Propagation: Transfer the test organism from a stock culture to a slant of appropriate agar medium (e.g., USP Medium 1). Incubate at 35-37°C for 24 hours.

  • Harvesting: Wash the growth from the slant using sterile saline solution into a sterile container.

  • Standardization: Adjust the suspension with sterile saline to achieve a specific turbidity. A common method is to adjust the transmittance to approximately 25% at 580 nm using a spectrophotometer, with sterile saline as the blank.[3] This standardized suspension is the inoculum. The optimal concentration should be determined during assay validation to yield clear, sharp-edged inhibition zones.

Protocol 2: Preparation of Assay Plates

Causality: The assay relies on a two-layer agar system. A thicker base layer provides a solid foundation, while a thinner, seeded top layer ensures uniform distribution of the test organism. The temperature of the seeded agar must be carefully controlled (48-50°C) to avoid killing the microorganisms while ensuring the medium is still liquid for pouring.[22]

  • Base Layer: Dispense a precise volume (e.g., 21 mL) of sterile, molten assay medium into each sterile Petri dish. Place on a level surface to ensure a uniform depth. Allow to solidify completely.

  • Seed Layer: Cool the remaining sterile assay medium to 48-50°C in a water bath. Add the standardized inoculum to the cooled medium at a predetermined concentration (e.g., 1.0% v/v). Swirl gently to mix without introducing air bubbles.

  • Pouring the Seed Layer: Dispense a smaller, precise volume (e.g., 4 mL) of the inoculated medium over the solidified base layer. Tilt the plate to ensure the seed layer spreads evenly. Allow to solidify on a level surface.

  • Cylinder Placement: Once the seed layer has hardened, place 6 assay cylinders on the agar surface of each plate at approximately 60° intervals.

Protocol 3: Preparation of Standard and Sample Solutions

Causality: The accuracy of the assay is directly dependent on the precise preparation of the standard and sample solutions. A multi-point standard curve (typically 3 to 5 concentrations) is used to establish the dose-response relationship and validate the linearity of the assay.[18][23] The sample is prepared at a concentration assumed to be equal to the median concentration of the standard curve.[4]

  • Standard Stock Solution: Accurately weigh a quantity of this compound RS and dissolve it in the specified phosphate buffer to obtain a stock solution of a known concentration (e.g., 1000 µg/mL). Store under refrigeration as specified.[18][22]

  • Standard Working Solutions (S1-S3): On the day of the assay, perform serial dilutions of the stock solution with the phosphate buffer to prepare at least three concentrations. A common design uses a median dose (S2) and lower (S1) and higher (S3) doses. For example:

    • S2 (Median Dose): 1.0 µg/mL

    • S1 (Low Dose): 0.6 µg/mL

    • S3 (High Dose): 1.6 µg/mL

  • Sample Stock Solution: Accurately weigh the this compound test sample and prepare a stock solution in the same manner as the standard, based on its assumed potency.

  • Sample Working Solution (T2): Dilute the sample stock solution with the same buffer to obtain a final concentration assumed to be equal to the median standard concentration (S2).

Protocol 4: Assay Procedure and Incubation
  • Plate Layout: Design the plate layout to minimize positional variance. For a 3-dose assay, fill three alternating cylinders on each plate with the three standard concentrations (S1, S2, S3) and the other three cylinders with the test sample concentration (T2).

  • Application: Carefully fill each cylinder with the corresponding solution, ensuring no air bubbles are trapped and the solution does not spill onto the agar surface.

  • Incubation: Incubate the plates at the specified temperature (e.g., 37°C) for 18-24 hours.[22] Incubation conditions must be kept consistent.

Data Collection and Analysis

I. Measurement of Inhibition Zones

After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or a zone reader.[14] Record the measurements for each standard and sample concentration on each plate.

II. Statistical Analysis

The potency of the test sample is calculated using statistical methods for parallel line assays, as described in USP <81> and other pharmacopeias.[24][25] This analysis also serves to validate the assay's performance for each run.

Conceptual Relationship for Data Analysis

Data_Analysis_Logic raw_data Raw Zone Diameter Data avg_data Average Zone Diameters (per concentration) raw_data->avg_data std_curve Standard Curve Plot (Log Conc. vs. Avg. Zone) avg_data->std_curve regression Linear Regression Analysis std_curve->regression validity Assay Validity Checks (Parallelism, Linearity) regression->validity potency_calc Potency Calculation regression->potency_calc validity->potency_calc If Valid final_result Final Potency Result (e.g., % of Label Claim) potency_calc->final_result

Caption: Logical flow from raw data to final potency determination.

Key Steps in Calculation:

  • Correction: If necessary, correct the average zone diameters.

  • Linearity: Plot the average zone diameters for the standard solutions against the logarithm of their concentrations. Perform a linear regression analysis. The assay is valid only if there is a statistically significant linear relationship (e.g., r² > 0.98).[2][17]

  • Parallelism: The dose-response curves for the standard and the test sample must be parallel. Statistical tests (e.g., ANOVA) are used to confirm that there is no significant difference in the slopes of the two lines.[25] This is a critical validity test, ensuring the test sample is behaving like the standard.

  • Potency Calculation: If the assay is deemed valid, the potency of the test sample is calculated from the regression data, comparing the response of the sample to the response of the standard.[14]

The final potency is often expressed as a percentage of the label claim or in µg of this compound activity per mg of the sample.

Method Validation

For routine use, the bioassay must be fully validated according to regulatory guidelines (e.g., FDA, ICH) to ensure it is suitable for its intended purpose.[26][27][28] While pharmacopeial methods are considered validated, they require verification in the user's laboratory for each specific sample type.[29]

Validation Parameters:

ParameterPurposeAcceptance Criteria Example
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% of a known amount of spiked analyte.[30]
Precision The degree of agreement among individual test results.Repeatability (intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (inter-assay/inter-analyst): RSD ≤ 3.0%.[17][31]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r) ≥ 0.998 over the specified concentration range.[17][31]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., excipients, degradation products).Comparison to a reference method like HPLC on degraded samples to show the bioassay specifically measures active this compound.[15][17]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in incubation time, pH, or inoculum concentration.

Conclusion

The microbiological bioassay for this compound is a powerful and essential tool for determining its biological potency. While it requires expertise in aseptic techniques and careful control over experimental variables, its ability to measure true antimicrobial activity is unmatched by chemical methods.[32] By adhering to the detailed protocols outlined in this guide and performing rigorous statistical analysis and validation, researchers, scientists, and drug development professionals can generate accurate, reliable, and meaningful data for quality control, stability testing, and formulation development of this compound products.

References

  • United States Pharmacopeia. General Chapter <81> Antibiotics—Microbial Assays. USP. [URL: https://www.uspbpep.com/usp-35/general-chapters/81-antibiotics-microbial-assays.html]
  • uspbpep.com. General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS. [URL: https://www.uspbpep.com/usp-35/general-chapters/81-antibiotics-microbial-assays.html]
  • Brady, A. M., & Katz, S. E. (1978). Assays and statistical analyses for antibiotic standards. Journal of pharmaceutical sciences, 67(8), 1050–1053. [URL: https://pubmed.ncbi.nlm.nih.gov/682121/]
  • Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. The Journal of antimicrobial chemotherapy, 61(6), 1295–1301. [URL: https://pubmed.ncbi.nlm.nih.gov/18339637/]
  • USP-NF. <81> Antibiotics—Microbial Assays. [URL: https://www.webofpharma.com/2022/12/usp-nf-81-antibiotics-microbial-assays.html]
  • Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Principles-of-assessing-bacterial-susceptibility-Bonev-Hooper/e756c07525384669f9e995f7236531398c8c4125]
  • CPT Labs. Antibiotic Potency Testing USP | Testing Method. [URL: https://www.cptclabs.com/antibiotic-potency-testing/]
  • Grokipedia. This compound. [URL: https://www.grokipedia.org/Cefuroxime]
  • USP-NF. 〈81〉 Antibiotics—Microbial Assays. [URL: https://www.uspnf.com/official-text/proposal-statuscommentary/81-antibiotics-microbial-assays]
  • Eurofins. USP 81 Antibiotic Testing. [URL: https://www.eurofins.ca/media/15607/usp-81-antibiotic-testing.pdf]
  • Khan, A. U., et al. (2016). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Journal of Pharmaceutical Analysis, 6(5), 281-289. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5045493/]
  • Barriere, S. L., & Flaherty, J. F. (1983). This compound: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. Pharmacotherapy, 3(2 Pt 1), 82–100. [URL: https://pubmed.ncbi.nlm.nih.gov/6347942/]
  • Khan, A. U., et al. (2014). Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. Analytical Methods, 6(19), 7948-7954. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01334f]
  • de Oliveira, M. A., et al. (2012). Comparison of pharmacopeial statistical methods applied in microbiological assay for antibiotics potency determination using parallel lines and three-dose level. Brazilian Journal of Pharmaceutical Sciences, 48(2), 219-228. [URL: https://www.researchgate.net/publication/262590216_Comparison_of_pharmacopeial_statistical_methods_applied_in_microbiological_assay_for_antibiotics_potency_determination_using_parallel_lines_and_three-dose_level]
  • OUCI. This compound: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions an…. [URL: https://ouci.frontiersin.
  • BenchChem. A Researcher's Guide to Statistical Analysis for Comparing Antibacterial Efficacy. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-statistical-analysis-for-comparing-antibacterial-efficacy/]
  • Tucker, C., & MacVane, S. (2024). This compound. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542253/]
  • Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. ResearchGate. [URL: https://www.researchgate.net/publication/5628509_Principles_of_assessing_bacterial_susceptibility_to_antibiotics_using_the_agar_diffusion_method]
  • Patsnap Synapse. What is the mechanism of this compound Axetil? [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-cefuroxime-axetil_17180]
  • Khan, A. U., et al. (2014). Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. ResearchGate. [URL: https://www.researchgate.net/publication/264516909_Development_and_validation_of_microbial_bioassay_for_the_quantification_of_potency_of_the_antibiotic_cefuroxime_axetil]
  • Lourenço, F. R., & Pinto, T. J. (2009). Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. Journal of AOAC International, 92(4), 1079-1085. [URL: https://pubmed.ncbi.nlm.nih.gov/19714972/]
  • Vieira, D. C. M., Ricarte, P. C., & Salgado, H. R. N. (2012). Validation of Microbiological Assay for Determination of this compound in Injectable Preparations. ResearchGate. [URL: https://www.researchgate.
  • de Oliveira, R. S., et al. (2015). Development and validation of a rapid turbidimetric assay to determine the potency of this compound sodium in powder for injection. Molecules, 20(7), 12775-12787. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272808/]
  • Lourenço, F. R., & Pinto, T. J. (2009). Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. ResearchGate. [URL: https://www.researchgate.
  • Al-Adham, I. S. I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiology Spectrum, 11(5), e01150-23. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582260/]
  • Pharmaguideline. Methods for Standardization of Antibiotics, Vitamins and Amino Acids. [URL: https://www.pharmaguideline.
  • European Pharmacopoeia. Appendix XIV A. Microbiological Assay of Antibiotics. [URL: https://www.pharmacopoeia.
  • Pharmaguideline. SOP for Microbial Assay. [URL: https://www.pharmaguideline.com/2012/10/sop-for-microbial-assay.html]
  • Nelson Labs. Antibiotic Potency Test Services. [URL: https://www.nelsonlabs.com/testing/antibiotic-potency/]
  • Lourenço, F. R., & Pinto, T. J. (2009). Accuracy of the microbiological assay of this compound sodium. ResearchGate. [URL: https://www.researchgate.net/figure/Accuracy-of-the-microbiological-assay-of-cefuroxime-sodium_tbl3_26620525]
  • USP-NF. 〈1223.1〉 Validation of Alternative Methods to Antibiotic Microbial Assays. [URL: https://www.uspnf.
  • Sigma-Aldrich. This compound sodium EP Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/sial/y0000378]
  • Shijiazhuang Xinfuda Medical Packaging Co., Ltd. USP〈1223.1〉 VALIDATION OF ALTERNATIVE METHODS TO ANTIBIOTIC MICROBIAL ASSAY. [URL: https://www.xinfudapack.com/info/usp-1223-1-validation-of-alternative-methods-to-antibiotic-microbial-assay-86088899.html]
  • Eurolab. FDA Guidance Susceptibility Test Device Validation Testing. [URL: https://www.laboratuar.com/en/test-analiz/biyolojik-mikrobiyolojik-testler/antibiyotik-direnci-ve-duyarlilik-testleri/fda-kilavuzu-duyarlilik-testi-cihazi-dogrulama-testi]
  • Scribd. EP 11.0 this compound Axetil. [URL: https://www.scribd.com/document/700868832/EP-11-0-Cefuroxime-Axetil]
  • Fisher Scientific. Sigma Aldrich Fine Chemicals Biosciences this compound sodium European Pharmacopoeia (EP) Reference Standard. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-fine-chemicals-biosciences-cefuroxime-sodium-european-pharmacopoeia-ep-reference-standard-3/501743826]
  • Gupta, R. K. (2015). Validation of Microbiological Methods – Expectations for Regulatory Compliance. ResearchGate. [URL: https://www.researchgate.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition. [URL: https://www.fda.gov/media/83812/download]
  • European Pharmacopoeia. (2012). This compound AXETIL Cefuroximum axetili. [URL: https://www.edqm.eu/sites/default/files/pharmacopoeia_files/1300e.pdf]
  • uspbpep.com. 2.7.2. Microbiological assay of antibiotics. [URL: https://www.uspbpep.com/ep-6.0/2.7.2.-microbiological-assay-of-antibiotics.html]

Sources

Application Note: A Stability-Indicating HPLC Method for Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is the orally administered prodrug of this compound.[1][2] Its efficacy and safety are intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially harmful impurities. Therefore, a validated stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of this compound axetil formulations throughout their shelf life.[3]

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound axetil in the presence of its degradation products. The method is designed to be specific, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4]

This compound is susceptible to degradation through various pathways, including hydrolysis of the β-lactam ring and the acetoxyethyl ester, as well as isomerization.[1][2] Forced degradation studies are therefore a critical component of this work, intentionally subjecting the drug substance to harsh conditions to generate potential degradation products and ensure the analytical method can effectively separate them from the intact drug.[5][6]

Method Development and Optimization

The primary objective of the method development was to achieve baseline separation between this compound axetil and its potential degradation products, including its diastereomers (A and B), Δ³-isomers, and E-isomers.[2][7]

Chromatographic Conditions

A systematic approach was undertaken to optimize the chromatographic parameters. Various stationary phases (C8 and C18) and mobile phase compositions were evaluated.

Final Optimized Conditions:

ParameterCondition
Column Teknokroma, Tracer Excel C8 (150 mm x 4.6 mm, 5 µm)[8]
Mobile Phase 0.02M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (60:35:5, v/v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 278 nm[8]
Column Temperature 35°C[8]
Injection Volume 20 µL

Rationale for Selection:

  • Column: A C8 column was selected as it provided optimal selectivity and peak shape for this compound axetil and its degradation products compared to a C18 column in initial screening experiments.

  • Mobile Phase: The chosen mobile phase composition of phosphate buffer, methanol, and acetonitrile offered the best resolution between the diastereomers of this compound axetil and their degradation products. The buffer concentration and pH were optimized to ensure good peak symmetry and retention.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 35°C provided a balance between efficient separation and a reasonable run time.[8]

  • Detection Wavelength: The UV detection wavelength of 278 nm was selected based on the UV spectrum of this compound axetil, where it exhibits significant absorbance, ensuring good sensitivity.[8]

Experimental Protocols

Materials and Reagents
  • This compound Axetil reference standard

  • Potassium dihydrogen phosphate (AR grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (HPLC grade)

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Axetil reference standard in the mobile phase.

  • Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of this compound axetil into a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[6] A stock solution of this compound axetil was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1N HCl at room temperature for 24 hours.[1][9] The solution is then neutralized with 0.1N NaOH.

  • Base Hydrolysis: 0.1N NaOH at room temperature for 90 minutes.[1][10] The solution is then neutralized with 0.1N HCl.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 90 minutes.[1]

  • Thermal Degradation: The solid drug substance was kept in an oven at 50°C for 5 days.[5]

  • Photolytic Degradation: The solid drug substance was exposed to direct sunlight for 5 days.[5]

Samples from each stress condition were diluted with the mobile phase to a suitable concentration and injected into the HPLC system.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4]

Specificity

Specificity was evaluated by analyzing a placebo sample, the this compound axetil standard, and the samples from the forced degradation studies. The method is considered specific if the peaks of the degradation products are well-resolved from the main this compound axetil peaks, and there is no interference from the placebo at the retention time of this compound axetil.

Linearity

The linearity of the method was assessed by analyzing a series of at least five concentrations of the this compound axetil reference standard over a specified range. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound axetil standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and/or different equipment. The %RSD between the results from the two days was calculated.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (±2°C). The effect on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.

System Suitability

System suitability testing is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution are monitored.

Acceptance Criteria for Method Validation:

ParameterAcceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of the analyte peaks.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters remain within acceptable limits.

Workflow and Data Visualization

The overall process for developing and validating the stability-indicating HPLC method for this compound axetil is illustrated in the following workflow diagram.

Stability_Indicating_Method_Workflow cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_val Method Validation (ICH Q2) cluster_final Application Dev_Start Define Analytical Target Profile Lit_Review Literature Review & Preliminary Scouting Dev_Start->Lit_Review Optimization Optimization of Chromatographic Conditions (Column, Mobile Phase, etc.) Lit_Review->Optimization Dev_End Finalized Analytical Method Optimization->Dev_End Stress_Start Prepare Drug Substance Solution Dev_End->Stress_Start Apply Method Specificity Specificity Dev_End->Specificity Validate Method Acid Acid Hydrolysis (0.1N HCl) Stress_Start->Acid Base Base Hydrolysis (0.1N NaOH) Stress_Start->Base Oxidation Oxidation (30% H2O2) Stress_Start->Oxidation Thermal Thermal Stress (50°C) Stress_Start->Thermal Photo Photolytic Stress (Sunlight) Stress_Start->Photo Acid->Specificity Analyze Stressed Samples Base->Specificity Analyze Stressed Samples Oxidation->Specificity Analyze Stressed Samples Thermal->Specificity Analyze Stressed Samples Photo->Specificity Analyze Stressed Samples Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Val_Report Validation Report Robustness->Val_Report Routine_Analysis Routine Quality Control & Stability Testing Val_Report->Routine_Analysis

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Results and Discussion

The developed HPLC method successfully separated this compound axetil diastereomers (A and B) from their degradation products generated under various stress conditions. The retention times for this compound axetil B and A were observed to be distinct from those of the Δ³-isomers and E-isomers.[8]

The results of the forced degradation studies indicated that this compound axetil is highly susceptible to degradation under acidic, basic, and oxidative conditions, with significant degradation observed.[1][5] The drug substance showed more stability under thermal and photolytic stress.[5] The chromatograms of the stressed samples showed well-resolved peaks for the degradation products, demonstrating the specificity of the method.

The validation results were all within the acceptable limits as per ICH guidelines.

Summary of Validation Results:

Validation ParameterResult
Linearity Range (µg/mL) 120 - 312[8]
Correlation Coefficient (r²) 0.9996[8]
Accuracy (% Recovery) 98.54 - 99.35[8]
Precision (%RSD) Intraday: 0.517; Interday: 1.102[8]
LOD (µg/mL) 0.0024[8]
LOQ (µg/mL) 0.2[8]

The low %RSD values for repeatability and intermediate precision indicate that the method is precise. The high percentage recovery values demonstrate the accuracy of the method. The method also proved to be robust when subjected to minor variations in the experimental conditions.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound axetil in the presence of its degradation products has been successfully developed and validated. The method adheres to the ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound axetil in pharmaceutical formulations. The comprehensive forced degradation studies confirm the stability-indicating nature of the method, making it a reliable tool for ensuring the safety and efficacy of this compound axetil products.

References

  • Degradation pathways of this compound axetil in aqueous solutions (a) and in solid state (b). ResearchGate. Available at: [Link]

  • Ivanovic, I., et al. (2006). A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions. Journal of Chromatography A, 1119(1-2), 209-215. Available at: [Link]

  • Kariem, A. G., et al. (2016). Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. MedCrave Online Journal of Pharmacy & Pharmacology, 4(5). Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH. (2018). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available at: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. Available at: [Link]

  • LSC Group. (2025). Stability-Indicating Method Validation: Regulatory Considerations. Available at: [Link]

  • Degradation studies of this compound tablet by using spectrophotometric techniques. Ayurlog. Available at: [Link]

  • FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD. CORE. Available at: [Link]

  • FORCED DEGRADATION STUDY OF this compound AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the Dissolution Testing of Cefuroxime Axetil Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is a prodrug of this compound.[1][2] Following oral administration, it is absorbed and rapidly hydrolyzed to release the active this compound moiety.[1] A critical determinant of its in vivo performance and therapeutic efficacy is the dissolution of the tablet in the gastrointestinal tract. This compound axetil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4] For such compounds, the in vitro dissolution rate can be the rate-limiting step for drug absorption and is often reflective of in vivo bioavailability.[3][4]

This application note provides a detailed, field-proven protocol for the dissolution testing of this compound axetil immediate-release tablets. It synthesizes pharmacopeial standards with practical insights to address the specific challenges associated with this poorly soluble compound, ensuring a robust and reliable testing methodology for researchers, scientists, and drug development professionals.

Foundational Principles: The "Why" Behind the Method

The choice of dissolution test parameters is not arbitrary; it is a scientifically driven process designed to simulate the physiological environment of the gastrointestinal tract and to discriminate between formulations with different in vivo performance.

  • The BCS Class II Challenge: The primary challenge with this compound axetil is its poor aqueous solubility.[5][6] This necessitates careful selection of a dissolution medium that can provide adequate sink conditions without being overly aggressive, which might mask potential formulation issues.

  • Simulating Gastric Transit: The United States Pharmacopeia (USP) recommends an acidic medium, specifically 0.07 M hydrochloric acid (HCl), to mimic the pH of the stomach where the tablet initially disintegrates and begins to dissolve.[3][7][8]

  • Mechanical Stress Simulation: The use of USP Apparatus 2 (Paddle Apparatus) simulates the gentle hydrodynamic forces within the stomach. The paddle speed is a critical parameter that must be optimized to be discriminating yet not overly aggressive.

Core Experimental Protocol

This protocol is harmonized with the standards set forth in the United States Pharmacopeia (USP) for this compound Axetil Tablets.[8]

Materials and Reagents
  • This compound Axetil Tablets (Test and Reference Standard)

  • Hydrochloric Acid (HCl), concentrated, analytical grade

  • Purified water, degassed

  • USP this compound Axetil Reference Standard (RS)

Equipment
  • USP-compliant Dissolution Apparatus 2 (Paddle Apparatus)

  • Water bath with heater and circulator

  • UV-Vis Spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters (e.g., Millipore)

Dissolution Parameters

A summary of the standard dissolution test parameters is provided in the table below.

ParameterSpecificationRationale & Expert Insights
Apparatus USP Apparatus 2 (Paddle)Simulates low-shear hydrodynamic stress in the stomach. Ensure paddles are centered and height is set correctly as per USP <711>.
Dissolution Medium 900 mL of 0.07 M Hydrochloric Acid (HCl)Mimics gastric fluid pH.[3][7][8] It is crucial to use freshly prepared and degassed medium to prevent bubble formation on the tablet surface, which can affect dissolution.
Temperature 37 ± 0.5 °CStandard physiological temperature.[7] The water bath must be properly calibrated and maintained.
Paddle Speed 55 rpm or 100 rpm (as specified by the monograph)The USP lists multiple tests.[8] A speed of 55 rpm is common, but 100 rpm may be used for certain formulations to enhance discrimination.[7][8] The chosen speed must be justified and consistently applied.
Sampling Times 15 and 45 minutesThese time points are specified in the USP to capture the initial rapid release and the more complete dissolution phase.[8] For formulation development, more frequent sampling (e.g., 5, 10, 15, 20, 30, 45, 60 minutes) is highly recommended to construct a detailed dissolution profile.[3][7]
Number of Units Minimum of 6 tabletsStandard practice for dissolution testing to assess inter-tablet variability. For comparative studies, 12 units are recommended by regulatory agencies like the FDA.[9]
Step-by-Step Methodology

Workflow for this compound Axetil Dissolution Testing

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_medium Prepare & Degas 0.07 M HCl Medium equilibrate Equilibrate Apparatus to 37 ± 0.5 °C prep_medium->equilibrate prep_std Prepare USP Reference Standard Solution measure Measure Absorbance (UV-Vis @ ~278 nm) prep_std->measure start_test Place tablet in vessel & start rotation equilibrate->start_test sample Withdraw aliquots at specified times start_test->sample filter Immediately filter samples (0.45 µm) sample->filter replace Replace with fresh, temperature-equilibrated medium filter->replace If volume is significant filter->measure calculate Calculate % Drug Dissolved measure->calculate

Caption: Workflow from preparation to analysis.

  • Medium Preparation: Prepare 900 mL of 0.07 M HCl dissolution medium. Ensure complete degassing of the medium by a suitable method (e.g., vacuum filtration, helium sparging, or heating and cooling) to prevent the formation of air bubbles on the tablet surface.

  • Apparatus Setup: Set up the dissolution apparatus according to USP <711> guidelines. Fill each vessel with 900 mL of the prepared medium and allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Standard Solution Preparation: Accurately weigh a suitable amount of USP this compound Axetil RS and dissolve it in the dissolution medium to prepare a standard solution with a known concentration, typically between 0.01 and 0.02 mg/mL of this compound.[8]

  • Test Initiation: Carefully drop one tablet into each dissolution vessel. Immediately start the paddle rotation at the specified speed (e.g., 55 rpm).

  • Sampling: At the specified time points (e.g., 15 and 45 minutes), withdraw an aliquot (typically 5-10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the withdrawn sample through a 0.45 µm membrane filter. Discard the first few mL of the filtrate to avoid adsorptive effects from the filter.

  • Sample Analysis (UV Spectrophotometry):

    • Measure the absorbance of the filtered sample and the standard solution at the wavelength of maximum absorbance, which is approximately 278 nm.[6][7][8]

    • Use the dissolution medium as the blank.

    • If necessary, dilute the sample solutions with the dissolution medium to fall within the linear range of the spectrophotometer.

  • Calculation: Calculate the percentage of the labeled amount of this compound (C₁₆H₁₆N₄O₈S) dissolved using the following formula:

    % Dissolved = (A_sample / A_standard) * C_standard * V_medium * (1 / Label_Claim) * 100

    Where:

    • A_sample is the absorbance of the sample solution.

    • A_standard is the absorbance of the standard solution.

    • C_standard is the concentration of the standard solution (in mg/mL).

    • V_medium is the volume of the dissolution medium (in mL, e.g., 900).

    • Label_Claim is the labeled amount of this compound in the tablet (in mg).

Acceptance Criteria (USP)

The USP provides specific tolerances for this compound axetil tablets. A common requirement is:

  • At 15 minutes: Not less than 60% (Q) of the labeled amount is dissolved.[8]

  • At 45 minutes: Not less than 75% (Q) of the labeled amount is dissolved.[8]

Note: Different strengths or specific product monographs may have slightly different acceptance criteria. Always refer to the specific USP monograph for the product being tested.[8]

Advanced Analytics: HPLC Method

While UV spectrophotometry is often sufficient for routine QC, a stability-indicating HPLC method is preferred during formulation development and for products containing excipients that interfere with UV absorbance at 278 nm.

Typical HPLC Parameters for this compound Analysis

ParameterSpecification
Column C8 or C18, e.g., (150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., methanol, acetonitrile). A common composition is 0.02 M potassium dihydrogen phosphate: methanol: acetonitrile (60:35:5 v/v).[10]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 278 nm[10]
Column Temperature 35 °C[10]
Injection Volume 20 µL

This method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Field-Proven Insights & Troubleshooting

Logical Flow for Troubleshooting Dissolution Failures

G cluster_investigation Investigation Path cluster_solution Potential Solutions start Dissolution Test Failure (< Q value) check_method Verify Method Execution (Temp, Speed, Degassing, Centering) start->check_method check_instrument Confirm Instrument Calibration (Apparatus, Spectrophotometer) start->check_instrument check_formulation Examine Tablet Properties (Hardness, Disintegration, Excipients) start->check_formulation check_api Analyze API Properties (Particle Size, Polymorphism) start->check_api sol_method Re-run test with verified parameters check_method->sol_method sol_instrument Recalibrate equipment check_instrument->sol_instrument sol_formulation Optimize formulation (e.g., add surfactant, modify disintegrant) check_formulation->sol_formulation sol_api Control API source/properties check_api->sol_api

Caption: Troubleshooting common dissolution failures.

  • Issue: Poor Solubility & Low Results.

    • Causality: this compound axetil's inherent low solubility can be exacerbated by formulation factors.[5][11] The amorphous form, which is used in formulations, is more soluble than the crystalline form, but physical changes during manufacturing or storage can impact this.[12]

    • Expert Insight: For challenging formulations that fail to meet specifications, the addition of a surfactant like Sodium Lauryl Sulphate (SLS) to the dissolution medium may be justified. Studies have shown that concentrations as low as 1% SLS can significantly enhance the dissolution rate.[4] This modification, however, constitutes a deviation from the standard USP method and requires thorough validation and justification for regulatory submission.

  • Issue: High Variability (High %RSD).

    • Causality: This often points to inconsistencies in the manufacturing process (e.g., poor blending, inconsistent compression force) or issues with the dissolution apparatus itself (e.g., wobbly paddles, off-center vessels).

    • Expert Insight: Always perform a visual inspection of the dissolution process. Look for "coning" (a pile of undispersed powder at the bottom of the vessel) or tablets sticking to the vessel walls. These are clear indicators of hydrodynamic or formulation issues. Ensure the apparatus is meticulously calibrated and level.

  • Issue: Stability in Medium.

    • Causality: While generally stable in acidic conditions for the duration of the test, prolonged exposure can lead to degradation.

    • Expert Insight: Samples should be analyzed promptly after filtration. If a delay is unavoidable, stability of the analyte in the dissolution medium should be demonstrated as part of the method validation. Studies on reconstituted this compound axetil suspensions show stability is temperature-dependent, reinforcing the need for controlled conditions.[13][14][15]

Conclusion

A robust and reproducible dissolution test is paramount for ensuring the quality and performance of this compound axetil tablets. Adherence to the pharmacopeial method provides a solid foundation, but a true understanding of the molecule's physicochemical properties and potential formulation challenges is key to developing a meaningful, discriminating test. This protocol, grounded in authoritative standards and enriched with practical expertise, serves as a comprehensive guide for achieving reliable and accurate dissolution data, ultimately supporting the development of safe and effective medicines.

References

  • Stability of this compound Axetil Oral Suspension at Different Temperature Storage Conditions. Bosnian Journal of Basic Medical Sciences. [Link]

  • Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium. SciELO. [Link]

  • Pharmaceutical Evaluation of this compound Axetil Tablets Available in Drug Market of Pakistan. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. SciELO. [Link]

  • Development, characterization and solubility study of solid dispersions of this compound Axetil by the solvent evaporation method. National Institutes of Health (NIH). [Link]

  • USP Monographs: this compound Axetil Tablets. USP29-NF24. [Link]

  • Draft Guidance on this compound Axetil. U.S. Food and Drug Administration (FDA). [Link]

  • (PDF) Stability of reconstituted this compound axetil at different temperature storage conditions. ResearchGate. [Link]

  • Stability of this compound Axetil Oral Suspension at Different Temperature Storage Conditions. Biomolecules and Biomedicine. [Link]

  • STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Semantic Scholar. [Link]

  • Accelerated Aqueous Solubility and Antibacterial Activity of this compound Axetil Using Microcrystalline Cellulose as Carrier. Scientific Research Publishing (SCIRP). [Link]

  • Improvement in Dissolution Rate of this compound Axetil by using Poloxamer 188 and Neusilin US2. National Institutes of Health (NIH). [Link]

  • PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF this compound AXETIL. TSI Journals. [Link]

  • BIOEQUIVALENCE STUDY OF 500 MG this compound AXETIL FILM-COATED TABLETS IN HEALTHY VOLUNTEERS. Acta Poloniae Pharmaceutica. [Link]

  • This compound Axetil for Oral Suspension. USP-NF. [Link]

  • Pharmacokinetic and Bioequivalence Studies of Oral this compound Axetil 250 mg Tablets in Healthy Human Subjects. Walsh Medical Media. [Link]

  • This compound Axetil. The Japanese Pharmacopoeia. [Link]

  • formulation in vitro and in vivo evaluation of this compound axetil floating tablets using natural. International Journal of Pharmaceutical & Biological Sciences. [Link]

  • Bioequivalence study of 500 mg this compound axetil film-coated tablets in healthy volunteers. PubMed. [Link]

  • Dissolution profile of this compound axetil compressed tablet at different... ResearchGate. [Link]

  • Bioavailability of this compound axetil formulations. PubMed. [Link]

  • In vitro Dissolution and in vivo Bioequivalence Evaluation of Two Brands of this compound Axetil Tablets. ResearchGate. [Link]

  • FDA Dissolution Methods Overview. Scribd. [Link]

  • Development and in vivo evaluation of gastroretentive delivery systems for this compound axetil. DARU Journal of Pharmaceutical Sciences. [Link]

  • PHARMACOPEIAL FORUM. USP-NF. [Link]

  • Development and validation of an RP-HPLC method for estimation of this compound Axetil and its degradation products in tablets. MedCrave online. [Link]

  • Evaluation of Dissolution Behavior of this compound Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment. ResearchGate. [Link]

  • DETERMINATION OF CEFIXIME TRIHYDRATE AND this compound AXETIL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS BY HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. [Link]

  • (PDF) RP HPLC Enabled Novel Analytical Method for the Development and Quantification of this compound Axetil in its Bulk Drug and Pharmaceutical Formulations. ResearchGate. [Link]

  • New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). [Link]

  • STABILITY OF RECONSTITUTED this compound AXETIL AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Quantification of Cefuroxime in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Cefuroxime Quantification in Cellular Models

This compound, a second-generation cephalosporin, is a widely utilized antibiotic in both clinical practice and biomedical research.[1][2] In the context of cell culture, it is often employed to prevent bacterial contamination or to study its specific effects on cellular processes. For researchers in drug development, toxicology, and infectious disease, the ability to accurately quantify this compound concentrations in the cell culture environment is paramount. This ensures precise dose-response relationships, elucidates drug stability, and validates experimental conditions. This document provides a comprehensive guide for the robust quantification of this compound in various cell culture media, addressing the unique challenges posed by this complex biological matrix. We will delve into the principles of method selection, detailed experimental protocols, and the critical aspects of method validation in accordance with industry best practices.[3][4][5][6]

Method Selection: Choosing the Right Analytical Tool

The choice of analytical technique for this compound quantification is dictated by the required sensitivity, specificity, available equipment, and throughput needs. The three primary methods suitable for this application are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Chromatographic separation followed by quantification based on UV absorbance.[7]Widely available, cost-effective, robust.Moderate sensitivity and specificity, potential for interference from media components.[7]Routine monitoring of high-concentration this compound studies.
LC-MS/MS Chromatographic separation coupled with highly specific mass-based detection.[8][9]High sensitivity and specificity, excellent for complex matrices.[8][10]Higher equipment cost, potential for matrix effects impacting ionization.[11][12]Low-concentration studies, metabolite identification, high-throughput screening.
Microbiological Assay Quantification based on the inhibitory effect of this compound on the growth of a susceptible microorganism.[1][2][13][14]Measures bioactive drug, inexpensive, simple setup.[1][14]Lower precision, susceptible to interference from other antimicrobial substances, slower turnaround time.[2][15]Bioactivity screening, confirmation of antimicrobial efficacy.

For most research applications involving cell culture, LC-MS/MS is the gold standard due to its superior sensitivity and specificity, which are crucial for navigating the complexity of cell culture media.[8][9] However, HPLC-UV remains a viable and economical option for applications where higher concentrations of this compound are expected.[7][16]

Critical Consideration: this compound Stability in Cell Culture Conditions

This compound stability is a critical parameter that can significantly impact the accuracy of quantification. The antibiotic is susceptible to degradation under certain conditions.

  • pH: The optimal pH range for this compound stability is approximately 4.5 to 7.3.[17] Standard cell culture media are typically buffered around pH 7.4, which is within the stable range. However, cellular metabolism can lead to acidification of the media, potentially impacting stability over long incubation periods.

  • Temperature: this compound is more stable at lower temperatures. At 37°C, the standard incubation temperature for most cell cultures, degradation can occur. Studies have shown that this compound solutions are stable for a shorter duration at room temperature (25°C) and significantly more stable when refrigerated (4°C) or frozen (-20°C or -80°C).[18][19]

  • Light: Exposure to light can also contribute to the degradation of cephalosporins. It is advisable to protect stock solutions and samples from direct light.

Recommendation: It is imperative to perform a preliminary stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). This can be done by incubating a known concentration of this compound in the cell-free medium and quantifying it at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

Experimental Protocols

Part 1: Sample Preparation from Cell Culture Media

Proper sample preparation is crucial to remove interfering substances from the cell culture medium, such as proteins, peptides, and other small molecules, which can affect analytical accuracy.[20]

Objective: To extract this compound from the cell culture supernatant and prepare a clean sample for analysis.

Materials:

  • Cell culture samples (supernatant)

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Internal Standard (IS) solution (e.g., Tazobactam for LC-MS/MS)[8][10]

  • 0.22 µm syringe filters

Protocol: Protein Precipitation

This is a simple and effective method for removing the majority of proteins from the cell culture supernatant.[8]

  • Sample Collection: Collect an aliquot of the cell culture supernatant. If the sample contains cells, centrifuge at 1000 x g for 5 minutes to pellet the cells and collect the supernatant.

  • Internal Standard Spiking (for LC-MS/MS): Add a small volume of a known concentration of the internal standard to the supernatant sample. This helps to correct for variability during sample preparation and analysis.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the supernatant sample (e.g., 300 µL of ACN to 100 µL of supernatant).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant without disturbing the protein pellet.

  • Filtration (Optional but Recommended): For HPLC-UV analysis, it is advisable to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could clog the column.

  • Analysis: The sample is now ready for injection into the HPLC-UV or LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_0 Sample Preparation Collect Supernatant Collect Supernatant Spike Internal Standard Spike Internal Standard Collect Supernatant->Spike Internal Standard LC-MS/MS Filter (Optional) Filter (Optional) Collect Supernatant->Filter (Optional) Add Acetonitrile Add Acetonitrile Spike Internal Standard->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Centrifuge->Collect Supernatant Inject into System Inject into System Filter (Optional)->Inject into System

Caption: Workflow for this compound Extraction.

Part 2: HPLC-UV Quantification Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[7][21]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 262 nm or 280 nm.[7][22]

  • Injection Volume: 20 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). From this stock, prepare a series of calibration standards in the cell culture medium (matrix-matched standards) to cover the expected concentration range.

  • Sample Preparation: Prepare the cell culture samples as described in the sample preparation protocol.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak area of this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Part 3: LC-MS/MS Quantification Protocol

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI in positive or negative ion mode. Negative mode is often more sensitive for this compound.[9]

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, common transitions can be determined by direct infusion of a standard solution.

Protocol:

  • Standard and QC Preparation: Prepare a stock solution of this compound and the internal standard. Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations in the cell culture medium.

  • Sample Preparation: Prepare the cell culture samples, calibration standards, and QC samples using the protein precipitation protocol.

  • System Setup and Equilibration: Set up the LC and MS/MS parameters. Equilibrate the system with the initial mobile phase conditions.

  • Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Data Acquisition and Analysis: Acquire the data in Multiple Reaction Monitoring (MRM) mode. Integrate the peak areas for this compound and the internal standard. Calculate the peak area ratio (this compound/internal standard). Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation: Ensuring Data Integrity

A robust method validation is essential to ensure the reliability of the generated data. The validation should be performed according to established guidelines from regulatory bodies like the FDA and ICH.[3][4][5][6][23]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of this compound in blank matrix samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision (Repeatability and Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10.
Matrix Effect (for LC-MS/MS) The alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[11][12]The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Diagram: Method Validation Logic

G Method Development Method Development Method Validation Protocol Method Validation Protocol Method Development->Method Validation Protocol Specificity Specificity Method Validation Protocol->Specificity Linearity Linearity Method Validation Protocol->Linearity Accuracy Accuracy Method Validation Protocol->Accuracy Precision Precision Method Validation Protocol->Precision LOQ/LOD LOQ/LOD Method Validation Protocol->LOQ/LOD Matrix Effect Matrix Effect Method Validation Protocol->Matrix Effect Stability Stability Method Validation Protocol->Stability Validation Report Validation Report Specificity->Validation Report Linearity->Validation Report Accuracy->Validation Report Precision->Validation Report LOQ/LOD->Validation Report Matrix Effect->Validation Report Stability->Validation Report Routine Sample Analysis Routine Sample Analysis Validation Report->Routine Sample Analysis

Caption: Logical Flow of Method Validation.

Conclusion: A Framework for Reliable this compound Quantification

The accurate quantification of this compound in cell culture media is an attainable goal with careful planning and execution. By selecting the appropriate analytical method, understanding the stability of the analyte, implementing a robust sample preparation protocol, and performing a thorough method validation, researchers can generate high-quality, reliable data. This application note provides the foundational knowledge and detailed protocols to empower scientists in their research endeavors, ultimately contributing to a deeper understanding of the role of this compound in biological systems.

References

  • Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsBwD_kuJr1HAMRv8QH0k0NHrCyazakz8dooV8rcZwzWI7ujZ77fI-NG9TLuW3YiJSXCvA6vW5RXv7FIgDulmLjZQ1brdcwdcuEILSh1jJrWXEeueoZG_v_4GEYS6l5iIxbvbbMOH2i1XVcIFunqmMdo1OnkyjDVRulvI=]
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsnhyyB8AKxKDHsjBEq4DxQsYX48G3MgPbYmxO1VEovosp6NIcwUcvEvsqYTNff-oivhEigsDN4j4x-yfINfMj4ajDhRP7unTnUqJOhobHbxK3T-JfI7U8WSIrHVNkGIywCeZxFgdj5FQk3GR50WcxYCCJlSVz0WlhUbNy7eay4ZGq5q_zZHQZ23y8TJEUhMIlRg==]
  • Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of this compound Sodium in Powder for Injection. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkPDA_SjkDeXqkAvLvZM60lwhAHcfNVef-k-xObMkfErsuSy2U6-HUNlzkI-WfTKNd6Bhb4oT8UCyhUmZgLhoIucSz3pVZdPnr-iv6ugVtkpWxoylF0RX-zycx__0NzNfVoE01o4Vq_hgniQ==]
  • Validation of Microbiological Assay for Determination of this compound in Injectable Preparations. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvds60_alYI9k7V6iC_gaoabTZnOf5XvVuSDMW07mjNru6Qi3TVyFbg5GqQiYt3cafLa_SxRRVW5IuxcCEl83uRgrX--M5KyHb4ksH8TwV79d9abs8W6lcqBTOIHglDfjfvKx0dVXPysq5IyYyVuqv0icYYkrYQ9H8rXvylHL1s0WtWTvbuQbJIjgjQD6a6-cXb1kyg1fEgZ4SMmUoPO5yIGxwI_raPuPVkV2_ubGWwbGejc55-LMGQXQfnua4xPMnCoHMYwxLf_hrYM=]
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZYfsHSlnh81wOl3G7SUUlCjCGaFEYLIVo0lo-3xqSMSlVGLqAbeNARC3v9vVAgz6DvqohV_4Dt8KWTCZwvn2cjUgbma3A9kg1r4U7D6q32WiQ0vrzGoY85ouMFzmeJIh8iiw=]
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGafNnTewUAIThnHmqbzx4LYTx5mQlm_RUQcsOTPzIymoWwrPWUU8Wq2wUDB93hT3Yd5ZAR2W0m24iAdv4cfNpa2DnmrTUMpbBJk37I_0Dl_rqB-MfV0C7mhmxS9p13aXdxH6FzguEfwMq_zau8l1Qwruw23NSiPmt8i6G06YjmPnz50cRFzbIrtD1pLuXP477ePkUbSrDoLleSN2lS-oQ6HuzVGOL98xs=]
  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKNfjecUgrH-FsfWjixPSgvrvzVeGRmryFB8AkJ3wzvKeBbA3gAm9lvTLSnP5C8KYzL7EaiuXLK6IHaj0mxblafD3G1V-H_T00XnJPU_rNaJJTJmF5D3CK30SZjnfreMz1Tr8VS9R_GoXdw==]
  • Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. Analytical Methods (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQuUpRcGN3BohTFlVyolscRtKshFthacC8Gxj-zvaIeK2RYcqN3RIJI1XEK98H7g5dbfqjnIrbvyFtJ_6AZQC2x_2iU0vtI3j8dDhad2Q1B8Wy7bXd_mWB0m8dStsJEQHhRTIdP7vF1WLXnzyUfvQ5QYcS3qsxFmw=]
  • Accuracy of the microbiological assay of this compound sodium. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaHIh5_4QbE7MCsB6LJqa_el19svifGH9gdRvXA9_3Rck2r-SMTKtaofV3m4dImXOpY4A87laNsI0l5Sy7FkkiK0Px_AS4PNO0l9d0paZzd42z-Hz8gTPlOmCKrAFJz5ZUGYl7XoiU38S5XPC8TJ_UoM-VU_Age7eU1ynVGHFW7vyqYH8pR2g1oxWm4zsTE33gT8zuoNXjHQtXQBdPeLYWuhbMFKb7]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs1dHlFM3wh7PsJ38g3a61wQqkPLSB3h-RaLjvFyHWXUAOU3DnyIAJewMNIrZ6d14LEch_nOg0REZ_bwbWTxbwNVP7srOCsnf9ECFVV783IirAZlEwrxGjdvMosEpckDqlW3GMryMoqU1taz4kGeCf8LNolheiZ_RZpBuShdeKnXSAEVFqLhMIYJoMBR3sxuriI3Ih1mlpQkavcNf1bQOLcM1VZTcLg7AZfagvb_JOtKxRhBpilZWZw5ctJjGn4fs3O37HKV0HquqXLO1y0iHJHg==]
  • Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over. Biblioteka Nauki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvmd9pREmH3x4Kj4PyPSf9z778i0ftrS98HDOMWKYVU93zqptEyG4DK5XrHiMZ6xTTbxLTWXkdxiNcYcnFpowjQznoG2GrbN2Xe6bCCDVo_N-tNrefPfqZHsLU1XvhzDqeClntitKlJL4R]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjVonmFTVhpkwgnJmQrL0_thWPCyKfgTglZdK4CpFuraznZh9njFd3OlNVmgoSN6yx-_T4Drn34_UDeNbjXf_uF82HvxmCfsCTubkPma6VYWpH7uapc6gd7OyXYK2OdW0DY1nvp8TPz4TkLw==]
  • high throughput quantification of this compound sodium in cattle plasma by lc/ms/ms. Farmacia Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNsT03Bo3v7UO3ev228LgMYE0Y7hLrHAO_MYyIBRq8sGwCjgZ_3NPZC4bLy4b0wgbxj1YQmS2WN4suBZQ6T3PrKuwUStGaNwOPZds00RwdKA-vQRc_ddC0kpqG6GxPxBZQKVeAlLE35MEDpwHSGhEOIhWtOlBu8x7dWgc-f4Vju58TDuueouoQ9uOm_rQnwmlw]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqbey9FY3O5F96fnQo51ssQ375CxQP9pdn5ofPDxnQ1An95UmGJzpxhWNB6xmcYzGUeOCWQBCrhINCjAore6VKUZ-QLngeVQXQAqHET8_oycSX-E52zygrbkZT1P4fYqo_JNLpJiKJyAchcypdcwq20zlUK9P39H2yymm7z9X0d4sooayKqdCH3fSnZCZ9Asvn4qCuoyj4QhL__fIbrQRy9_2P1YoxOtAgH5b7aDCk4prX4ShhcD1pXbwZtqlq12BAA51IOnvhX-5YlzveUFkt5KOrYqDkeBf-llH]
  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkyQ51rQGaMTjKSt0IB4Xa1iIRKfZ6hZ5sJmh5-nTaIrvFmB89YAcCtF3FUS6vTVxEw-QnYMVOFspbFyFKkc9aW9oVZYpHYU7ZWVholJPWMkDpnS_ToaLgE8XKZZ7KpwHBqxQcHvz2RJbfR6d6_SQuCAu__8s3wXh7af8UNB5EcMLOKtcp7y8i2VBz4MsTlknXDN5xhXNPSxku4w5p8ZIoTUhnKE_mCSQRpRqsHJTrtyuCgmKG76ALMRG4CrTppla1130OsGk=]
  • The structures and MS spectrums of this compound (a) and IS (b). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR-XYs5eLxDZJkbI8qzSPNLp7sqBoVUkjKqr0QA6FWPaeLKvye8vCtWAGfMUhyx9DGRr78KB0-NroQ88qN_cv1Wh0y65epBS6p7gI7nFMUJEASBQfeSjuipPFPFhchZ6hdc1hmXGYft6SkeXzTvEOqWeZ_2kPk2SH8W_nmuj1qGkFKCIQCCYrCKSu86m7SCxQ8QFaLFK_rbfqRm1CmeQkpx9-sFe4=]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHrlAHPyUcLmSD6q099OdciWXWvKgBGjQqmhBUNjPUkRos5W81ABz8s4TgL1-zHYmWGHtCrd_K_-7v_ccHKCV5b8FyZXA4Pep6sihh7eoLptXg13-_RtzKTNBDH9pKyvl1ekNmlLx2PtHPeZQzEU6eBAAX8IVyDPi74MHLB2CIGuT9kmkgLP2bwmJ4YQ3pGViIhl5s4Q==]
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5w717axDbo-jxP6W3Q4WHToAPSk5A50Ek7XVILUbutHvrq06svzCT6SBiY9A4Gmrx5UFkhAt5MTscurY5XwMgFVjMFtWaX1SwBNPM7nLqsmDhtjoQoNNikr0y7bNCsxBmI9JuRbvnw5Wvw4tLe7YKkEPq4vMgsh0zlSkZ6go1vV7cBC3H311ZoWtab9nHgQ==]
  • Quatitative Methods for the Identification of this compound Sodium. Scientific & Academic Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY8PYdPYGqfsyCmo96MTkVZhyuK9P-CASU81gPHPkqy6f6vkc-9qPxj7388spnET9b9FmtSP5h_jGVkSd3CwOtTQ2SAw8jTmziNGwZXuU2-muC0FSqwEph4MnI3ZTT0kivC0HjwD3E9aUr0rD-LHvJ9ZkdPw==]
  • Rapid sample preparation for detection of antibiotic resistance on a microfluidic disc platform. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs0Q1aTHsTclXDeATg0t4aLZuHTwGO94p__GscZEMCmA3xkIRPGRFa6UXGff9yB9cpsq52oUVzoXqGPcKSgUtJvGNYpkHV7v5l-uwuJI0gM0RQikrClW7m_QFSyOeUwYZUeWZ6PlRIuv7aSGuxRfJhZ2KZ_xD46IzbG190vjTTDLKjLuqdGz0WXKcLvnDBkhfeMozK3r0FfWSsluoPu-1OKwp1SLLs-oijkM-LOlklZKwRufbFWvBFAmqwFcbrXp7CeaLDveNxT0iwLbZT]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9XjvY-4d25jP7BFoGm-xhZNApyDzAJCoUsE2JR5fJuVcYL_njyGH6A7TKA1Aus9HIlyCQ4Cn2g5bEiTxYFOHnplVJVOUNUkszXfsSsA15XcxEkSZqJclcrnEAmXbW0qASsYnjLsHkXhhErHI=]
  • Comparison of HPLC and UV spectrophotometric methods for the determination of this compound sodium in pharmaceutical products. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQLTYo1gKCxV9UNuJfkeyy266nsIhLuQaOQzbHTSU_AxCs1vUlH-AFcBxEryWhjhn2G7IQTI_rfEW5q3Mp5oT63LJjI1RSGsU-CAOby58mTAhaC0TB4lJy_qgLBjQID6oqoA==]
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgXELpPLsnlIhME8Q4-EoBQt3iPsLg6Y-CeTHUP_9xE3gJO8Z0iuOOy73G54-EWJfwkAdEpyw0_eU52nAF26elUoCtxllbeNHQtQgdBJhYpA1JvAELh_XA3yplN1GQCa0diPtDD4vVAv_fzYL8pYPwFLV2AP4ZFPeewrKd-RipRsGB49BMPZPbkFo8J_5Fa6EcK-oRoOy-yYIZsVX4w-ATeTkDtdw-06LhX2i5hEV7kJVB4iK7InWlsyeBP9CntddC95J7hKtVrY0jpSjyYnJstWU=]
  • Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBbCmW5PQC1F1viWV_boWzcQaueqXfgMS23LAEhFAdwreablFFrKg1aVMo_J8mMZwkF9-fHgknTv48fdqdOAkyuR-pUYX-s7PTMl09LkJwKN38Bgi2BBdmGqKKg4XB815nhd7Y9YoOaU-SMRrnj9yL00wMQhjhM-WQ3tj7J_8-74aV-VmD57UF]
  • Trace Detection of Antibiotic Impurities in Cell Culture. Creative Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEee6C1HI3Co_JpxXGwcv0-l6ZnveMkWv9FV6vIJOUCM_D2jOhiPkhOzR2Q5Znn49zfWaRHvskAvtO850oUc2VxAOyS4PF3AzcoA9vPvjF_zn6XfZGBRjkx-EzkfeznDO8VRpUl4uSGSrm0ywmlENVYaF9H3eCre1YAXsqp_3iU-mv-iI49sDCpHbxJ7doBAQLT7DqmDQHYFdC6-QQz5AZAjwKf7AfBA==]
  • Stability of this compound sodium in some aqueous buffered solutions and intravenous admixtures. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbYIINaYdXc2hURr4LKkIvg72wUq19hWeKr9sE2NNg0b5g2hxoaGaX7xZhbuhNSGDFSQ63YLRci5zqsoTxUHS-ey2VErBua2lrSVyM6z9sfqaFdLrorHwciBZcT0VOr3_6PQ==]
  • Solubility Measurement and Stability Study of Sodium this compound. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElxZE5bt4ZXyShau70hw9TNejV4Wwo5PEIMypfhiN0Sfgt1DhhB9p-c0DhyHDb6tHnGu9ZumPnBxcnOUIYpK-Zgb4Za-NojxLA_0Z-IlySt_u_4znu8LKRjQ1T9hhJ7scOhpbH1l1tUyL4i13Rv7jKhle4pP8Y2SimfGhFdfaqhTS-OlEJUTmI1DYT4V6v3zLTDsLZw0dUq8KVj5jw2DfQljOVtosEaFEwYpXL]
  • Fast and reliable HPLC method for determination of this compound in human serum: application to optimization of dosing regimen in patients with lower respiratory tract infection. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg3TofWfxDaLbukPUb234UuBC3IIhuVZbK5WRjBhZiAE_H9oJolmP_L-6FNuFcp0t_Ibc3YLVxD4WAUqtnOUucyFOD4WYsUsDLPIbitfTrk1w_wEL094gQn9mCb9_JfksUx8kUcg6afyD_1fn7wTS3Y6xBVqwdkEEr58HnnpjIMFlLgR6Roz7xtqQPIrHV1zdaiD2ElvQ5]
  • New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zaSd40Cy1DBdOEgE0HT7TxtDzVX35j_l5ATH4CMX_d48A-MnZ6bvPLGnctRXVAaU7S056DfFQmLiv_evhyk6fPAbhycBqCM8dkzVPwh45rihAysImSJhiJ2-fTKeAysDL-IdhTC7AAupCrhOJVNr0C51E37tXsc=]
  • Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxwopK48_AJp45Q-Bd3_B2akrQdx78x3V7c06zdQkrsoh1NTZDGPAj_4zRhpPh5zAxyO1xHMIsn_T5v6gLampDsMwfA5Fq0_NHUZtGfSNhn04mb6cIoay-AsAjFW7VXtkwsyE=]
  • (PDF) Stability of reconstituted this compound axetil at different temperature storage conditions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElv4v08923le5orNO4sYe2lA2vK15CP0o6xGhHM8Rg6FhnOw0llc5ScTBFE6hL80l6qu9hWTzzyddT48QQNj7i8Oppudwua1M9jchAAS_VW4wJq1ChygoI0hhC1i8iW1_5dERf90BGr2txRbYl8YVc4RqiMe9rXGRYwzR4Q0aq6VkbKUApSGWyrTgSOrGxAyhlyU4yLElZfjtEMz0uXDp0JWm70o1IXZGO2yW8bcmIcHuekuwhOE_vz3wsfpdIU3WSa0IhDxA=]
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG634N5ERZ_gRCJkz5rH1ZdR1mxZjMM6PHf2DwWNGUwTUkX5c1WymqZNhPIJzjg64BXjPTddCQC5FNZ1bap8awZK8F1OVvc9Zlq2bi2E6R3GNNlIWW5md3ePpk1nyiz90j9GQKT8tn0VyOA_InnECZQ7T5ZBpD9hHHUpEvUHtTAqQMbSizj3JdQx9SQDA5beXXVqH92HgoiNdgUbetaHJH0ZEETfohYYWduDa3zfbcnK3ySGM08oOyMiRYuZ_3cbR6oUIf5YqKR]
  • STABILITY OF this compound IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Polish Pharmaceutical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe71KrOREM6-lxSABvfKWmBr1bdTauslMsZLaMdMstt3hWcstw1vtTiPEnL1FZKAFtZYhcGtHS8yJMO4Ua2v41DP-lk8ZWOmkdNrnfVzn4TfF2yvTjwbm4cGth_IoRpqVNvnjRdtuGOF5zO2yEvEyBgbKjbKg=]
  • Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBE61f4t22qYSk4n8J3aNrFdT2GCDkhtLB6X6KcViZ0lvRwmcyrZYUrJQB-gTpHZqbhfMMNCofiaXo54H43uM6hHYAO5UoDstN-_7N4MUEmUY_2_1Ta1qtiDQJh5uCRyT4m6nJxf5QSj_XmCz65C8NsUjW7m_tNg1tojLjFD4AOT7r5JQR-LhKnIBYSZkTgIbBfeToihviQeHvY5oCCQVGEvSFRxIbLRJ1qe-sgsN9gdBqRQqTBPfB1WHpaiNFH3Z77uJiQQ==]
  • Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0T7n5l3sct56kxhOWGHALoRXL5mlaVC5QdKRWwFCOjuyuoW74OcgixpTbUDJupo1o_r0KBFBrW6TYd9yqk_UfWvVEmZcReF-FpUsy77umuWm1o4gd-ZY9BXlW3QuxdkHV3fakaD9nEsgJgQ==]

Sources

Application Note: A Validated UV-Spectrophotometric Method for the Quantitative Determination of Cefuroxime Axetil in Bulk and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust UV-Vis spectrophotometric method for the quantitative determination of Cefuroxime Axetil. This compound Axetil, a second-generation cephalosporin antibiotic, is widely used in various pharmaceutical formulations.[1] The accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. The described method is simple, rapid, cost-effective, and suitable for routine analysis in quality control laboratories.[2] The protocol is grounded in the fundamental principle of UV-Vis spectrophotometry, which correlates the absorbance of light by a substance with its concentration.[3][4][5] This document provides a comprehensive guide encompassing the scientific principles, a step-by-step experimental protocol, and a complete method validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Introduction to this compound Axetil and the Analytical Rationale

This compound Axetil is the 1-(acetyloxy)ethyl ester prodrug of this compound.[9] This esterification enhances the drug's lipophilicity, thereby improving its oral absorption.[10] Once absorbed from the gastrointestinal tract, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active this compound moiety.[9] this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1]

The chemical structure of this compound Axetil incorporates a furan ring and a methoxyimino group, which are chromophores that absorb ultraviolet (UV) radiation.[11] This intrinsic property forms the basis for its quantitative analysis using UV-Vis spectrophotometry.[3][12] The method's simplicity and speed make it an excellent alternative to more complex and time-consuming techniques like high-performance liquid chromatography (HPLC), especially for routine quality control where rapid analysis is essential.[13]

Principle of the Spectrophotometric Method

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.[4] The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the substance (mol L⁻¹).

For a fixed path length, the absorbance is directly proportional to the concentration of the analyte.[5] By measuring the absorbance of a this compound Axetil solution at its wavelength of maximum absorbance (λmax), we can determine its concentration by comparing it to a calibration curve prepared from standard solutions of known concentrations. The λmax for this compound Axetil is consistently reported to be around 278-281 nm in various solvents like methanol and 0.1N HCl.[2][10][13][14]

Experimental Protocol

This protocol is designed to be a self-validating system, where adherence to the steps ensures reliable and reproducible results.

Apparatus and Reagents
  • Apparatus:

    • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm matched quartz cuvettes.

    • Calibrated analytical balance.

    • Volumetric flasks (Grade A).

    • Pipettes (Grade A).

    • Ultrasonic bath.

  • Reagents and Chemicals:

    • This compound Axetil Reference Standard (USP/EP grade).

    • Methanol (HPLC or analytical grade).

    • Hydrochloric Acid (HCl), concentrated (analytical grade).

    • Purified water (Type I or equivalent).

    • This compound Axetil tablets (for sample analysis).

Solution Preparation
  • Solvent (Diluent): 0.1N Hydrochloric Acid

    • Causality: 0.1N HCl is an excellent solvent for this compound Axetil, providing good solubility and a stable, sharp absorbance peak at approximately 281 nm.[2][10] The acidic medium ensures that the drug remains in a consistent protonated state, minimizing variability in the UV spectrum.

    • Preparation: Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1000 mL volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with purified water and mix well.

  • Standard Stock Solution (100 µg/mL)

    • Accurately weigh approximately 10 mg of this compound Axetil Reference Standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in approximately 70 mL of methanol with the aid of an ultrasonic bath for 5 minutes.

    • Allow the solution to return to room temperature and dilute to the mark with methanol. This intermediate stock is prepared in methanol due to the high solubility of this compound Axetil in it.[1][14]

  • Working Standard Solutions for Calibration Curve

    • From the methanolic stock solution, prepare a secondary stock of 100 µg/mL in 0.1N HCl.

    • Pipette appropriate aliquots (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the secondary stock solution into a series of 10 mL volumetric flasks.

    • Dilute to the mark with 0.1N HCl to obtain concentrations in the range of 2-25 µg/mL. A typical linearity range is 2-30 µg/mL.[10]

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder no fewer than 20 this compound Axetil tablets to obtain a homogenous mixture.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound Axetil and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

    • Causality: Methanol is used for the initial extraction from the tablet matrix due to its strong solubilizing power for this compound Axetil and its ability to precipitate some common tablet excipients.[14]

  • Dilute to the mark with methanol, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute with 0.1N HCl to obtain a final theoretical concentration within the calibration range (e.g., 15 µg/mL).

Spectrophotometric Measurement
  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use 0.1N HCl as the blank to zero the instrument.

  • Record the UV spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax). It should be approximately 281 nm.[2][10]

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of all the working standard solutions and the prepared sample solution.

Method Validation (as per ICH Q2(R1) Guidelines)

Method validation is a critical process that provides documented evidence that the analytical procedure is suitable for its intended purpose.[6][7][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the spectrum of the drug in the sample solution with that of the standard solution and observing no interference from tablet excipients at the λmax. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) can also be performed to show that the degradation products do not interfere with the quantification of the parent drug.[16][17][18]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is plotted with absorbance versus concentration, and the correlation coefficient (r²) is calculated.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The analysis of multiple replicates of the same homogenous sample within a short time interval under the same conditions.

    • Intermediate Precision (Inter-day Precision): The analysis of the same sample on different days, by different analysts, or with different equipment to assess the reproducibility of the method.

    • Precision is expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • They can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Parameters

The following table summarizes typical validation results obtained from published literature for the spectrophotometric analysis of this compound Axetil.

ParameterTypical Value/Result
λmax 281 nm (in 0.1N HCl)[2][10]
Linearity Range 2 - 30 µg/mL[10]
Correlation Coefficient (r²) > 0.998[2]
Accuracy (% Recovery) 98.5% - 101.5%[2][19]
Precision (% RSD) < 2%[2][14]
LOD ~0.04 µg/mL[19]
LOQ ~0.3 µg/mL[19]

Data Analysis and Calculation

  • Construct the Calibration Curve: Plot the absorbance of the working standard solutions against their corresponding concentrations (µg/mL).

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept.

  • Calculate Sample Concentration: Use the absorbance of the sample solution and the regression equation to calculate the concentration of this compound Axetil in the sample solution.

    Concentration (µg/mL) = (Absorbance_sample - Intercept) / Slope

  • Calculate the Amount in Tablet: Account for the dilutions made during sample preparation to determine the amount of this compound Axetil in the original tablet powder.

    Amount (mg/tablet) = (C_sample × Dilution_Factor × Avg_Tablet_Weight) / (Weight_of_Powder_Taken × 1000)

    Where:

    • C_sample = Concentration of the final sample solution (µg/mL)

    • Dilution_Factor = Total dilution factor applied during sample preparation.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the spectrophotometric determination of this compound Axetil.

G cluster_prep Preparation cluster_std Standard Preparation cluster_sample Sample Preparation (Tablets) cluster_analysis Analysis cluster_data Data Processing std_weigh 1. Weigh Ref Std std_stock 2. Prepare Stock (100 µg/mL in MeOH) std_weigh->std_stock std_work 3. Prepare Working Standards (in 0.1N HCl) std_stock->std_work measure_abs Measure Absorbance of Standards & Sample std_work->measure_abs Standards smp_weigh 1. Weigh Powdered Tablets smp_extract 2. Extract with MeOH & Sonicate smp_weigh->smp_extract smp_filter 3. Filter Solution smp_extract->smp_filter smp_dilute 4. Dilute to Final Conc. (in 0.1N HCl) smp_filter->smp_dilute smp_dilute->measure_abs Sample spec_setup Set Spectrophotometer (Blank: 0.1N HCl) scan_lambda Determine λmax (~281 nm) spec_setup->scan_lambda scan_lambda->measure_abs plot_cal Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_cal lin_reg Perform Linear Regression (y = mx + c) plot_cal->lin_reg calc_conc Calculate Sample Conc. lin_reg->calc_conc calc_final Calculate Final Assay (mg/tablet) calc_conc->calc_final

Caption: Workflow for this compound Axetil quantification.

Conclusion

The UV-Vis spectrophotometric method detailed in this application note is demonstrated to be simple, accurate, precise, and reliable for the routine quantitative analysis of this compound Axetil in both bulk drug and pharmaceutical tablet formulations. The method's adherence to ICH validation guidelines ensures its suitability for quality control purposes, providing a cost-effective and efficient analytical solution.

References

  • Jain, P., et al. (2011). Validated Spectrophotometric Methods for the Determination of this compound Axetil in Bulk Drug and Tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 127-129. [Link: Provided by Grounding Tool]
  • Pritam, J. (2011). Development and validation of UV-Spectrophotometric method for determination of this compound Axetil in bulk and in Formulation. International Journal of Drug Development & Research, 3(4), 263-268. [Link: Provided by Grounding Tool]
  • El-Didamony, A. M., et al. (2018). Direct Spectrophotometric Determination of this compound Axetil in Pure Form and Pharmaceutical Dosage Forms. Journal of Analytical & Pharmaceutical Research, 7(5). [Link: Provided by Grounding Tool]
  • Chaudhari, S., et al. (2008). Spectrophotometeric Determination of this compound Axetil from bulk and in its tablet dosage form. Indian Journal of Pharmaceutical Sciences, 70(2), 249-251. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2792500/]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6321416, this compound Axetil. Retrieved from [Link]

  • Chaudhari, S., et al. (2008). Spectrophotometeric Determination of this compound Axetil from bulk and in its tablet dosage form. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/20046794/]
  • Mahesh Kumar, G., et al. (2015). Forced oxidative degradation study of this compound axetil by UV spectrophotometry method.
  • Solubility of Things. (n.d.). This compound axetil.
  • The Japanese Pharmacopoeia. (n.d.). This compound Axetil. [Link: Provided by Grounding Tool]
  • Mahesh Kumar, G., et al. (2013). FORCED DEGRADATION STUDY OF this compound AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research, 3(11). [Link: Provided by Grounding Tool]
  • Amir, S. B., et al. (2013). Development and Validation of UV Spectrophotometric Method for the Determination of this compound Axetil in Bulk and Pharmaceutical Formulation. Journal of Scientific Research, 6(1), 133-141. [Link: Provided by Grounding Tool]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Gao, Y., et al. (2024). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Journal of Pharmaceutical Analysis and Research, 2(1). [Link: Provided by Grounding Tool]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2021). Degradation studies of this compound tablet by using spectrophotometric techniques. [Link: Provided by Grounding Tool]
  • ALWSCI. (2023). Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Drugs.com. (2023). This compound Axetil: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • TSI Journals. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF this compound AXETIL. International Journal of Chemical Sciences, 10(4), 2151-2164. [Link: Provided by Grounding Tool]
  • ResearchGate. (n.d.). UV spectrum of this compound axetil (λ max determination) (A), and calibration curve of this compound axetil (B). Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). ChEMBL: Compound this compound AXETIL (CHEMBL1095930). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9806360, this compound axetil, (1'S,6R,7R)-. Retrieved from [Link]

  • Semantic Scholar. (2014). Forced Degradation Studies of this compound Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. [Link: Provided by Grounding Tool]
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ResearchGate. (n.d.). Chemical structure of this compound axetil. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link: Provided by Grounding Tool]
  • International Journal of Pharmaceutical Research & Analysis. (n.d.). analytical process of drugs by ultraviolet (uv) spectroscopy. [Link: Provided by Grounding Tool]
  • CORE. (n.d.). “FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD. [Link: Provided by Grounding Tool]
  • National Center for Biotechnology Information. (n.d.). Development, characterization and solubility study of solid dispersions of this compound Axetil by the solvent evaporation method. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of UV-Spectrophotometric method for determination of this compound Axetil in bulk and in Formulation. [Link: Provided by Grounding Tool]

Sources

Application Note: Strategies for the Efficient Extraction of Cefuroxime Axetil from Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the extraction of cefuroxime axetil from various pharmaceutical formulations, including tablets and oral suspensions. This compound axetil, a prodrug of the second-generation cephalosporin antibiotic this compound, requires robust and efficient extraction methods for accurate quantification in quality control and research settings. This document details the foundational physicochemical principles governing extraction, offers step-by-step protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and discusses subsequent analysis by High-Performance Liquid Chromatography (HPLC). The causality behind procedural steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Rationale for Extraction

This compound axetil (CA) is an ester prodrug designed to increase the oral bioavailability of the active moiety, this compound.[1][2] Upon oral administration, it is absorbed and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to yield this compound, acetaldehyde, and acetic acid.[2][3] For quality control purposes, such as assay and impurity profiling, it is imperative to extract the intact prodrug from the complex matrix of pharmaceutical excipients.

The primary challenge in developing an extraction protocol is the inherent nature of CA: it is poorly soluble in water but freely soluble in solvents like acetone and methanol.[3] This characteristic dictates the choice of extraction techniques and solvents. An effective extraction method must quantitatively transfer CA from the formulation matrix into a clean solution, minimize degradation, and be compatible with the downstream analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Foundational Physicochemical Principles

A successful extraction strategy is built upon a solid understanding of the analyte's chemical and physical properties. Key parameters for this compound axetil are summarized below.

PropertyValue / DescriptionSignificance for Extraction Strategy
Molecular Formula C₂₀H₂₂N₄O₁₀S[3]Influences molecular weight and polarity.
Molecular Weight 510.5 g/mol [3]Relevant for calculating concentrations.
Solubility Very slightly soluble in water; sparingly soluble in ethanol; freely soluble in acetone and methanol.[3][4]Dictates the choice of organic solvents for dissolution and extraction. Methanol is a common solvent for initial sample preparation.[1][5]
pKa The active moiety, this compound, has a pKa of 2.5 (carboxylic acid).[6]The ionizable carboxylic acid group is masked by the axetil ester in the prodrug, making CA less polar and suitable for reverse-phase retention (SPE) or extraction into organic solvents.
UV λmax ~277-281 nm in organic solvents/mobile phase.[7][8][9]This is the optimal wavelength for detection in subsequent HPLC-UV analysis.
Structure Contains a β-lactam ring and an axetil ester group.The ester linkage makes the molecule more lipophilic than this compound, facilitating extraction into organic phases and retention on non-polar SPE sorbents (e.g., C18).

The esterification of this compound's carboxylic acid to form this compound axetil significantly increases its lipophilicity. This is the cornerstone of its extraction. This increased non-polar character allows for strong retention on reversed-phase sorbents like C18 in SPE and preferential partitioning into moderately polar organic solvents during LLE.

Pre-Extraction Sample Preparation

Proper sample preparation is critical to ensure the homogeneity of the sample and the accessibility of the analyte for extraction.

For Tablets:

  • Accurately weigh no fewer than 20 tablets to determine the average weight.

  • Grind the tablets into a fine, uniform powder using a clean mortar and pestle.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound axetil (e.g., 100 mg).[10]

For Oral Suspensions (Dry Powder):

  • Tap the bottle to loosen the powder.

  • Accurately weigh a portion of the powder equivalent to the desired amount of this compound axetil.

  • For analysis, the powder is typically reconstituted as per the product instructions, and then an accurate volume is sampled.

The initial solubilization step for both dosage forms typically involves dissolving the weighed powder in a suitable organic solvent, most commonly methanol or a mixture of methanol and water, followed by sonication to ensure complete dissolution of the active ingredient.[10][11]

Extraction Protocols

Two primary methods are detailed below: Solid-Phase Extraction (SPE) for cleaner extracts and Liquid-Liquid Extraction (LLE) as a classical alternative.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is highly effective for removing excipients and concentrating the analyte. The choice of a reversed-phase sorbent (e.g., C18) is based on the non-polar nature of this compound axetil.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • SPE Vacuum Manifold

Step-by-Step Methodology:

  • Sample Solubilization:

    • Transfer the accurately weighed powder (equivalent to ~100 mg of CA) to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15-20 minutes to dissolve the drug.[10][11]

    • Allow the solution to cool to room temperature, then dilute to volume with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

    • Further dilute an aliquot of the filtrate with a water/methanol mixture to a suitable concentration for SPE loading.

  • SPE Procedure:

    • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Causality: This step wets the stationary phase and removes any preservatives.

    • Loading: Load 1-2 mL of the diluted, filtered sample solution onto the cartridge at a slow, steady flow rate (~1 mL/min). Causality: A slow flow rate ensures adequate interaction time between the analyte and the C18 sorbent for effective retention.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v). Causality: This step removes polar excipients and impurities that are not strongly retained, while the lipophilic this compound axetil remains bound to the C18 phase.

    • Elution: Elute the this compound axetil from the cartridge by passing 5 mL of acetonitrile or 100% methanol. Collect the eluate in a clean collection tube. Causality: The strong organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.

    • Post-Elution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the HPLC mobile phase or directly injected if the elution solvent is compatible.

Diagram: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Analysis start Weigh & Dissolve (Methanol + Sonication) filter Filter (0.45 µm) start->filter dilute Dilute Sample filter->dilute condition 1. Condition (Methanol -> Water) load 2. Load (Diluted Sample) condition->load wash 3. Wash (Water/Methanol Mix) load->wash load->wash Waste: Polar Excipients elute 4. Elute (Acetonitrile/Methanol) wash->elute analysis Inject into HPLC elute->analysis elute->analysis Clean Extract

Caption: Workflow for this compound Axetil extraction using SPE.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. For this compound axetil, this involves partitioning from an aqueous phase (where excipients may be more soluble) into an organic solvent.

Materials:

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Separatory Funnel

Step-by-Step Methodology:

  • Sample Solubilization:

    • Prepare a concentrated stock solution from the formulation powder in methanol as described in the SPE protocol (Step 1).

    • Evaporate a known aliquot of the filtered methanolic extract to dryness.

    • Reconstitute the residue in a small volume of deionized water.

  • LLE Procedure:

    • Partitioning: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate. Causality: Ethyl acetate is selected for its moderate polarity and immiscibility with water, allowing it to effectively extract the relatively non-polar this compound axetil.

    • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release pressure.

    • Phase Separation: Allow the layers to separate completely. The upper, less dense layer will be the organic phase (ethyl acetate) containing the analyte.

    • Collection: Carefully drain and collect the organic layer. To maximize recovery, the extraction of the aqueous layer can be repeated with a fresh portion of ethyl acetate.

    • Drying & Concentration: Combine the organic extracts. Dry the extract by passing it through a small amount of anhydrous sodium sulfate. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in a precise volume of HPLC mobile phase for analysis.

Diagram: Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_lle LLE Steps cluster_analysis Analysis start Prepare Methanolic Stock evap Evaporate & Reconstitute in Water start->evap mix Add Ethyl Acetate & Shake evap->mix separate Allow Phases to Separate mix->separate collect Collect Organic Layer separate->collect separate->collect Analyte in Organic Phase dry Dry & Evaporate Solvent collect->dry collect->dry Waste: Aqueous Phase (Excipients) reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject into HPLC reconstitute->analysis

Caption: Workflow for this compound Axetil extraction using LLE.

Post-Extraction Analysis by HPLC-UV

The final step is the quantification of this compound axetil in the clean extract. A reversed-phase HPLC method with UV detection is standard. The parameters below represent a typical starting point.[7][8][10]

ParameterTypical ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for the non-polar analyte.
Mobile Phase Acetonitrile:Water with buffer (e.g., 0.1% Acetic Acid or Ammonium Phosphate) in a ratio around 70:30 or 38:62 v/v.[2][7]The organic modifier (acetonitrile/methanol) elutes the analyte. The buffer controls the pH and ensures consistent peak shape.
Flow Rate 1.0 - 1.5 mL/min[7][8]Provides a balance between analysis time and separation efficiency.
Detection UV at 278 nm[2][8]Corresponds to the λmax of this compound axetil, ensuring maximum sensitivity.
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.

Method Validation and Trustworthiness

To ensure the reliability of the extraction and analysis, the method must be validated according to ICH guidelines. Key parameters to assess include:

  • Recovery: The efficiency of the extraction process. This is determined by comparing the amount of analyte recovered from a spiked matrix sample to the amount in a pure standard solution. Recoveries should be consistent and typically >90%.

  • Precision: The closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels, with a relative standard deviation (RSD) typically required to be <2%.[10]

  • Accuracy: The closeness of the test results to the true value. Determined through recovery studies of spiked samples.[10]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10]

Troubleshooting Common Issues:

  • Low Recovery: May indicate incomplete initial dissolution (increase sonication time), inefficient extraction (optimize solvent choice or SPE wash/elution steps), or analyte degradation.

  • High Variability (Poor Precision): Often caused by inconsistent sample preparation, volumetric errors, or fluctuations in the HPLC system.

  • Extraneous Peaks in Chromatogram: Suggests insufficient cleanup. In SPE, optimize the wash step with a slightly stronger solvent. In LLE, consider a back-extraction step.

Conclusion

The successful extraction of this compound axetil from pharmaceutical formulations hinges on leveraging its lipophilic character, which is a direct result of its prodrug design. Solid-Phase Extraction using a C18 sorbent offers a robust and clean method, ideal for complex matrices. Liquid-Liquid Extraction provides a viable, classical alternative. The choice of method will depend on the specific formulation, available resources, and the required level of sample cleanup. In all cases, the extraction protocol must be followed by a validated analytical method, such as RP-HPLC, to ensure accurate and reliable quantification for quality assurance and research applications.

References

  • Japanese Pharmacopoeia (JP XIV). This compound Axetil. Available at: [Link]

  • PubChem. This compound Axetil Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • DrugBank. This compound. Available at: [Link]

  • Patel, J. et al. (2014). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. Available at: [Link]

  • Kadıoğlu, Y. et al. (2023). Determination of this compound Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Patel, D. J. et al. (2012). RP-HPLC Method for Simultaneous Determination of this compound axetil and Ornidazole in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Jun, S. W. et al. (2013). Preparation and Characterization of this compound Axetil Solid Dispersions using Hydrophilic Carriers. ResearchGate. Available at: [Link]

  • Pagar, P. et al. (2012). Spectrophotometeric Determination of this compound Axetil from bulk and in its tablet dosage form. Journal of Pharmacy Research. Available at: [Link]

  • Szlagowska, A. et al. (2010). Validated HPLC method for determination of this compound in human plasma. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Jun, S. W. et al. (2013). Preparation and characterization of this compound axetil solid dispersions using hydrophilic carriers. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kadıoğlu, Y. et al. (2023). Determination of this compound Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. DergiPark. Available at: [Link]

  • Al-Ghabsha, T. S. et al. (2018). Direct Spectrophotometric Determination of this compound Axetil in Pure Form and Pharmaceutical Dosage Forms. Journal of Advances in Chemistry. Available at: [Link]

  • Khan, A. et al. (2015). Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Suthakaran, R. et al. (2013). Analytical Profile of Raw Material and Finished Product of this compound Axetil. OMICS International. Available at: [Link]

  • Meng, F. et al. (2015). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Chemat, F. et al. (2020). Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries. ACS Omega. Available at: [Link]

  • Chemat, F. et al. (2020). Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries. ResearchGate. Available at: [Link]

  • Dhumal, R. S. et al. (2019). Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Patel, J. et al. (2019). New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. Available at: [Link]

  • Shelke, S. et al. (2009). Development and validation of UV-Spectrophotometric method for determination of this compound Axetil in bulk and in Formulation. Asian Journal of Research in Chemistry. Available at: [Link]

  • Yang, C. et al. (2022). Ultrafast ultrasound-assisted synthesis of microporous organic networks for the efficient removal of antibiotics. New Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Microbiological Assay of Cefuroxime Using Susceptible Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Accurate determination of this compound's potency in pharmaceutical formulations is paramount for ensuring therapeutic efficacy and patient safety. While chemical methods like High-Performance Liquid Chromatography (HPLC) are widely used, the microbiological assay remains the definitive method for confirming the biological activity of an antibiotic.[2][3] This is because the bioassay measures the actual antimicrobial effect, which can be influenced by isomers, degradation products, or related substances that may not be fully distinguished by chemical means.[4]

This guide provides a detailed, in-depth protocol for the microbiological agar diffusion assay of this compound, a method grounded in the principles outlined by various pharmacopeias.[3][5][6] The assay compares the inhibition of growth of a susceptible microorganism by known concentrations of a this compound reference standard to the inhibition produced by the sample under examination.[5][7]

Principle of the Agar Diffusion Assay

The agar diffusion assay, also known as the cylinder-plate or Kirby-Bauer test, is based on the principle that an antibiotic solution placed in a well or on a disc on an agar plate seeded with a susceptible microorganism will diffuse into the medium.[3][8][9][10] This creates a concentration gradient of the antibiotic. Where the concentration is above the Minimum Inhibitory Concentration (MIC) for the test organism, its growth will be prevented, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the logarithm of the antibiotic concentration. By comparing the zone sizes produced by the test sample to those produced by a series of standard concentrations, the potency of the sample can be accurately calculated.[11]

Core Components of the Assay

Successful and reproducible microbiological assays depend on the careful control and standardization of several key components.

Susceptible Strains: The Biological Indicator

The choice of the test microorganism is critical. The strain must be highly susceptible to this compound and produce clear, well-defined zones of inhibition. For this compound, several strains are commonly employed:

  • Staphylococcus aureus ATCC 29737 : A frequently used strain for antibiotic susceptibility testing and sterility checks.[12][13]

  • Staphylococcus aureus ATCC 6538P : Another robust strain validated for this compound assays.[1][14]

  • Bacillus subtilis ATCC 6633 (also known as Bacillus spizizenii): A spore-forming bacterium often used in antibiotic assays due to its sensitivity and the stability of its spore suspensions.[15][16][17][18]

  • Micrococcus luteus ATCC 10240 : This organism has also been successfully used in validated assays for cephalosporins.[7]

The selection of the strain can depend on laboratory availability and historical data. Consistency in the use of a specific strain is crucial for long-term assay reproducibility.

Culture Media and Buffers: The Growth Environment

The composition of the culture media and the pH of the buffers must be meticulously controlled to ensure optimal growth of the test organism and stable activity of the antibiotic.

  • Culture Media : Media such as Medium 1 or Medium 3 (as specified in USP <81>) are commonly used for growing and maintaining the test strains.[3] The assay plates themselves typically use a two-layer system with a base layer and a seeded layer of a medium like Antibiotic Assay Medium 1.

  • Phosphate Buffers : this compound solutions are typically prepared in sterile phosphate buffers to maintain a stable pH. A common choice is a potassium phosphate buffer, for example, Buffer No. 4 (pH 7.0).[3][6] The pH must be precisely controlled as variations can affect both the antibiotic's stability and the microorganism's growth.

Experimental Workflow: A Visual Guide

The overall process of the microbiological assay follows a systematic and logical flow, from the initial preparation of materials to the final calculation of potency.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Media & Buffer Preparation P2 Standard & Sample Solution Preparation P1->P2 P3 Inoculum Preparation P1->P3 A2 Application of Solutions (Cylinders/Discs) P2->A2 A1 Preparation of Assay Plates P3->A1 A1->A2 A3 Incubation A2->A3 D1 Measure Zones of Inhibition A3->D1 D2 Construct Standard Curve D1->D2 D3 Calculate Sample Potency D2->D3

Caption: High-level workflow for the this compound Microbiological Assay.

Detailed Protocols

PART 1: Preparation of Media and Reagents
A. Phosphate Buffer (0.1 M, pH 7.0)
  • Dissolve : Accurately weigh 13.6 g of dibasic potassium phosphate (K₂HPO₄) and 4.0 g of monobasic potassium phosphate (KH₂PO₄) into a 1000 mL volumetric flask.

  • Dilute : Add approximately 800 mL of Purified Water and mix until fully dissolved.

  • Adjust pH : Check the pH using a calibrated pH meter. Adjust to 7.0 ± 0.2 using 10 N potassium hydroxide or 18 N phosphoric acid.[19]

  • Final Volume : Bring the volume to 1000 mL with Purified Water.

  • Sterilize : Sterilize by autoclaving at 121°C for 15 minutes. The final pH after sterilization should be within the specified range.

B. Culture Media (Example: USP Medium 1)
  • Combine Ingredients : Combine Peptone (6.0 g), Pancreatic Digest of Casein (4.0 g), Yeast Extract (3.0 g), Beef Extract (1.5 g), Dextrose (1.0 g), and Agar (15.0 g).

  • Add Water : Add 1000 mL of Purified Water and heat to boiling to dissolve the ingredients completely.

  • Dispense & Sterilize : Dispense into appropriate vessels and sterilize by autoclaving at 121°C for 15 minutes. The final pH after sterilization should be 6.6 ± 0.1.[3]

PART 2: Preparation of Standard and Sample Solutions
A. This compound Standard Stock Solution
  • Weigh : Accurately weigh a quantity of this compound USP Reference Standard equivalent to approximately 50 mg of this compound.

  • Dissolve : Transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the prepared Phosphate Buffer (0.1 M, pH 7.0). This yields a stock solution of approximately 1000 µg/mL.

B. Standard Curve Solutions (Example Concentrations)
  • Prepare Dilutions : From the Standard Stock Solution, prepare a series of working standard solutions. A common design is a 3-dose or 5-dose assay. For a 3-dose model, concentrations might be 8.0, 16.0, and 32.0 µg/mL.[1][14]

  • Diluent : Use the Phosphate Buffer as the diluent for all dilutions.

C. Sample Solutions
  • Weigh Sample : For powder for injection, accurately weigh a portion of the sample powder equivalent to approximately 50 mg of this compound.

  • Prepare Stock : Prepare a sample stock solution in the same manner as the standard stock solution.

  • Prepare Test Dilutions : From the sample stock solution, prepare test dilutions with the same theoretical concentrations as the standard curve solutions (e.g., 8.0, 16.0, and 32.0 µg/mL) using the Phosphate Buffer as the diluent.[1][20]

PART 3: Inoculum and Plate Preparation
A. Preparation of Test Inoculum
  • Culture Growth : Streak the susceptible test organism (e.g., Staphylococcus aureus ATCC 29737) onto an agar slant of appropriate medium and incubate at 32-37°C for 18-24 hours.[12]

  • Harvest : Wash the growth from the slant with sterile saline or phosphate buffer.

  • Standardize Suspension : Adjust the turbidity of the bacterial suspension to a standardized level. This can be done spectrophotometrically to achieve a specific percent transmittance (e.g., 25% T at 530 nm) or by comparison to a McFarland standard.[19] This step is critical for ensuring a consistent lawn of growth on the assay plates.

B. Preparation of Assay Plates (Cylinder-Plate Method)
  • Base Layer : Dispense a pre-determined volume (e.g., 21 mL for a 100 mm petri dish) of sterile, molten agar medium into each plate. Ensure the plates are on a level surface to achieve a uniform layer thickness. Allow to solidify.

  • Seed Layer : To a separate portion of agar medium, cooled to 48-50°C, add the standardized inoculum suspension. The volume of inoculum is predetermined to produce confluent growth that is sensitive to the antibiotic concentrations used. Mix gently but thoroughly to avoid air bubbles.

  • Pour Seed Layer : Quickly pour a smaller, precise volume (e.g., 4 mL) of this seeded agar over the solidified base layer and allow it to solidify completely in a level position.

  • Place Cylinders : Aseptically place stainless steel cylinders onto the agar surface, ensuring they are evenly spaced. A common arrangement is 6 cylinders per plate.

PlatePreparation cluster_plate Assay Plate Cross-Section cluster_process Process Steps plate Petri Dish Base Layer (Uninoculated Agar) Seed Layer (Inoculated Agar) S1 Pour Base Layer S1->plate:f1 Creates S2 Allow to Solidify S1->S2 S3 Inoculate Seed Agar S2->S3 S4 Pour Seed Layer S3->S4 S4->plate:f2 Creates S5 Allow to Solidify S4->S5 S6 Place Cylinders S5->S6

Caption: Workflow for preparing two-layer agar assay plates.

PART 4: Assay Procedure and Data Analysis
A. Assay Procedure
  • Fill Cylinders : Carefully fill the cylinders on each plate with the standard and sample solutions according to a randomized design to minimize plate-to-plate variation. It is common to use three plates for each sample, with each concentration represented.

  • Incubation : Incubate the plates at the optimal temperature for the test organism (e.g., 32-37°C) for 16-24 hours.[5]

  • Measure Zones : After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.

B. Data Analysis
  • Average Diameters : For each concentration of the standard and the sample, calculate the average zone diameter.

  • Standard Curve : Plot the average zone diameters for the standard solutions against the logarithm of their respective concentrations. Perform a linear regression analysis on these points. The assay is considered valid if there is a clear linear relationship with a high correlation coefficient (e.g., r > 0.99).[1][7]

  • Calculate Potency : Using the regression equation from the standard curve, determine the logarithm of the concentration for the sample solutions based on their average zone diameters. Convert this logarithmic value back to a concentration (µg/mL).

  • Final Calculation : Calculate the final potency of the original sample, taking into account the dilution factors used in its preparation. The results are typically expressed as a percentage of the label claim or in µg of this compound per mg of the sample. Statistical methods, such as Analysis of Variance (ANOVA), are often required by pharmacopeias to validate the assay results and ensure the parallelism and linearity of the dose-response curves.[7][21]

Data Presentation and Interpretation

Example Standard Curve Data
Standard Concentration (µg/mL)Log(Concentration)Average Zone Diameter (mm)
8.00.90318.5
16.01.20422.1
32.01.50525.8
Trustworthiness: A Self-Validating System

The integrity of this microbiological assay relies on its inherent self-validating design.

  • Parallelism : A fundamental assumption is that the dose-response curves of the standard and the sample are parallel. Statistical analysis (ANOVA) is used to confirm this. A lack of parallelism suggests that the sample may contain interfering substances or a different form of the active moiety, invalidating the result.[7]

  • Linearity and Range : The use of multiple concentrations for the standard curve validates the linear relationship between the log of the concentration and the zone of inhibition within the tested range.[1][21]

  • Controls : The inclusion of a median-dose standard on each plate acts as an internal control, allowing for correction of plate-to-plate variability.

  • Reproducibility : The precision of the method is assessed through repeatability (intra-assay) and intermediate precision (inter-assay, different days, different analysts), with acceptance criteria typically requiring a low relative standard deviation (RSD).[1][22]

By adhering to these principles, the microbiological assay provides a trustworthy and biologically relevant measure of this compound's potency, serving as a crucial tool in quality control and drug development.

References

  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]

  • Detection of antimicrobial drugs with Bacillus subtilis strain ATCC 6633: an update. [Link]

  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. [Link]

  • Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of this compound Sodium in Powder for Injection. [Link]

  • Development and In-house Validation of a Microbiological Assay for Determination of Cefepime in Injectable Preparations. [Link]

  • Disk diffusion test - Wikipedia. [Link]

  • 〈1223.1〉 Validation of Alternative Methods to Antibiotic Microbial Assays. [Link]

  • [Disc sensitivity test of this compound]. [Link]

  • Application of microbiological assay to determine the potency of intravenous antibiotics. [Link]

  • Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. [Link]

  • Use of Bacillus subtilis ATCC 6633 instead of B. subtilis BGA (DSM 618) in the investigation of antibiotic residue in meat. [Link]

  • Accuracy of the microbiological assay of this compound sodium. [Link]

  • 1223.1 ASSAYS. Microbiological assay methods are used to quantify the potency, or antimicrobial activity, of antibiotics. [Link]

  • Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. [Link]

  • Validation of Microbiological Assay for Determination of this compound in Injectable Preparations. [Link]

  • Bacillus subtilis subsp. spizizenii derived from ATCC® 6633™. [Link]

  • Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation. [Link]

  • SOP for Microbial Assay. [Link]

  • Staphylococcus aureus subsp. aureus derived from ATCC® 29737. [Link]

  • Antibiotic profiling of wild-type bacilli led to the discovery of new lanthipeptide subtilin-producing Bacillus spizizenii strains whose 16S rDNA sequences differ from the B. spizizenii typing strain. [Link]

  • Appendix XIV A. Microbiological Assay of Antibiotics. [Link]

  • 54 Microbial Assay for Antibiotics / General Tests. [Link]

  • General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS. [Link]

  • Antibiotics—Microbial Assays, USP. [Link]

  • Quatitative Methods for the Identification of this compound Sodium. [Link]

  • The Microbiological Assay of this compound. [Link]

  • This compound Sodium Preparation Guide. [Link]

  • Time-kill curve plot of S. aureus ATCC 29737 for 0 × MIC, 0.5 × MIC... [Link]

Sources

Troubleshooting & Optimization

Cefuroxime Aqueous Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the stability of cefuroxime in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this compound's inherent instability. As a second-generation cephalosporin, this compound's efficacy is intrinsically linked to the integrity of its β-lactam ring, which is highly susceptible to hydrolysis.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reliability of your experimental outcomes.

Part 1: Foundational Principles of this compound Instability

Before addressing specific issues, it is crucial to understand the chemical causality behind this compound degradation. The primary mechanism of potency loss in aqueous solutions is hydrolysis, which involves the cleavage of the β-lactam ring, rendering the antibiotic inactive.[1][3] This process is significantly influenced by several environmental factors.

  • Influence of pH: The rate of hydrolysis is highly pH-dependent. This compound exhibits its maximum stability in a slightly acidic to neutral pH range, typically between 4.5 and 7.3.[4][5][6] Outside this optimal window, both acidic and alkaline conditions catalyze the degradation process, leading to a rapid loss of antibacterial activity.[1][7]

  • Impact of Temperature: Like most chemical reactions, the degradation of this compound is accelerated by increased temperatures.[8] Storing solutions at elevated temperatures will result in a significantly shorter shelf-life. Conversely, refrigeration and freezing can dramatically extend the stability period.[4][9][10]

  • Oxidative and Photolytic Stress: While hydrolysis is the principal degradation pathway, this compound is also susceptible to oxidative degradation, particularly targeting the sulfur atom in the dihydrothiazine ring.[1] Exposure to light, especially UV radiation, can also induce photodegradation, although the molecule is generally considered more robust against light than against hydrolytic stress.[1][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and preparation of this compound solutions.

Q1: What is the optimal pH range for preparing a stable this compound solution? The empirically determined optimal pH range for this compound stability is approximately 4.5 to 7.3.[4][5][6] Within this range, the rate of hydrolysis is at its minimum. It is highly recommended to use a buffered system (e.g., citrate or phosphate buffer) to maintain the pH within this window throughout your experiment.[4][6]

Q2: How should I store my reconstituted this compound solution for short-term and long-term use? Storage conditions are critical for maintaining potency. The recommended storage is summarized in the table below.

Storage ConditionTemperatureExpected Stability (≥90% Potency)Source(s)
Room Temperature25°C (77°F)Approx. 1-2 days[4][10][11]
Refrigerated4°C to 5°C (39°F to 41°F)At least 14 to 30 days[4][10][12]
Frozen-10°C to -21°C (14°F to -6°F)28 days to several months[4][9]

Important Note: Thawing frozen solutions in a microwave oven can negatively impact stability and is not recommended.[4]

Q3: What are the primary degradation products I should monitor? The main degradation pathway is the hydrolysis of the β-lactam ring.[1] A common and significant degradation product that can be monitored chromatographically is descarbamoyl this compound .[12][13][14] Identifying and quantifying this and other degradation products is essential for a comprehensive stability assessment.

Q4: Is it necessary to protect this compound solutions from light? While this compound is more sensitive to pH and temperature, protection from light is a good laboratory practice. Studies show it has considerable stability against photolytic degradation compared to hydrolytic or oxidative stress, but prolonged exposure, especially to direct sunlight or UV sources, can contribute to degradation.[1][7]

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q: My this compound solution is turning yellow or brown. What does this mean, and can I still use it? A: The development of a yellow to brown color is a visual indicator of this compound degradation.[10][12][13] This color change often correlates with a significant loss of potency and an increase in the concentration of degradation products. The solution should be considered compromised and discarded. To prevent this, ensure your solution is prepared within the optimal pH range (4.5-7.3) and stored at the recommended refrigerated or frozen temperatures.

Q: I'm observing a gradual increase in the pH of my unbuffered this compound solution over time. Why is this happening? A: An upward drift in pH is a known phenomenon that accompanies this compound degradation in unbuffered systems like 0.9% NaCl or 5% dextrose.[12][13] The degradation process can yield products that alter the solution's ionic composition, leading to a pH increase. This change can, in turn, accelerate further degradation, creating a feedback loop. Causality: This underscores the importance of using a buffer system (e.g., citrate buffer) for any application requiring stability over several hours or days, as it will resist this pH drift and maintain the environment in the most stable range.

Q: My HPLC analysis shows a new, unidentified peak appearing and growing over time. How do I proceed? A: A new peak in your stability-indicating HPLC chromatogram is almost certainly a degradation product. Workflow:

  • Hypothesize Identity: Based on literature, the primary suspect is often descarbamoyl this compound or an isomer.[12][15]

  • Confirm Degradation: The peak should increase in area as the main this compound peak decreases over the time course of your stability study.

  • Forced Degradation: To confirm, run a forced degradation study (see protocol below). Exposing the drug to harsh conditions (e.g., strong acid, base, or peroxide) will rapidly generate degradation products, helping you to identify and track the peak of interest.[7][16]

  • Mass Spectrometry: For definitive identification, couple your LC system to a mass spectrometer (LC-MS) to determine the mass of the unknown peak and compare it to known degradation products.[8]

This compound Degradation Pathways

dot graph "Cefuroxime_Degradation_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes this compound [label="this compound\n(Active Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Cleavage of β-Lactam Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Modification of Thiazine Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation_Products [label="Inactive Degradation Products\n(e.g., Descarbamoyl this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Loss_Activity [label="Loss of Antibacterial Activity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> Hydrolysis [label=" Catalyzed by\n H+ / OH- ", color="#202124"]; this compound -> Oxidation [label=" Oxidizing Agents ", color="#202124"]; Hydrolysis -> Degradation_Products [color="#202124"]; Oxidation -> Degradation_Products [color="#202124"]; Degradation_Products -> Loss_Activity [color="#202124"]; } Caption: Primary degradation pathways for this compound in aqueous solution.

Part 4: Experimental Protocols

A well-designed experiment is a self-validating system. The following protocols provide a robust framework for assessing and optimizing this compound stability.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC method capable of separating intact this compound from its degradation products.

  • Column: Use a C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).

  • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. A good starting point is a ratio of 60:40 (v/v) Potassium Phosphate buffer (pH 5.0) to Acetonitrile.[16]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to 273-278 nm, which is the λ-max for this compound.[12][17]

  • Validation: Perform forced degradation studies (see Protocol 2) and inject the stressed samples to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Forced Degradation Study

Objective: To rapidly generate degradation products to identify potential impurities and validate the stability-indicating nature of the analytical method.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 5 hours).[16] Cool, neutralize, and dilute to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix a portion of the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 70°C for 5 hours).[16] Cool, neutralize, and dilute for analysis. This compound degrades very rapidly in alkaline conditions.[7]

  • Oxidative Degradation: Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂).[16] Allow the reaction to proceed at room temperature for several hours. Dilute for analysis.

  • Thermal Degradation: Store a portion of the stock solution at an elevated temperature (e.g., 70°C) for several days.[16]

  • Photolytic Degradation: Expose a portion of the stock solution to direct sunlight or a photostability chamber for a defined period.[15]

  • Analysis: Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample.

Workflow for a Typical Stability Study

dot graph "Stability_Study_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Prep [label="Prepare this compound Solution\nin Buffered Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Store [label="Aliquot and Store Under\nVaried Conditions\n(e.g., 4°C, 25°C, 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Withdraw Samples at\nDefined Time Points\n(T=0, 24h, 48h, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze via Stability-Indicating\nHPLC Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Quantify this compound Peak Area\nand Degradation Products", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Interpret [label="Calculate % Remaining\nand Determine t90 Shelf-Life", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> Store [color="#202124"]; Store -> Sample [color="#202124"]; Sample -> Analyze [color="#202124"]; Analyze -> Data [color="#202124"]; Data -> Interpret [color="#202124"]; } Caption: A systematic workflow for conducting a this compound stability assessment.

References

  • Das Gupta, V., Stewart, K. R., & Gunter, J. M. (1987). Stability of this compound sodium in some aqueous buffered solutions and intravenous admixtures. Journal of clinical pharmacy and therapeutics, 12(1), 47–54. [Link]

  • Allard, E., et al. (2013). Stability of this compound solution in polypropylene syringes: a review. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Stiles, M. L., Allen, L. V., Jr, & Prince, S. J. (1994). This compound hydrolysis kinetics and stability predictions in aqueous solution. Journal of pharmaceutical sciences, 83(4), 577–581. [Link]

  • Uzunović, A., & Vranić, E. (2008). Stability of this compound Axetil Oral Suspension at Different Temperature Storage Conditions. Bosnian journal of basic medical sciences, 8(1), 85–88. [Link]

  • Li, Q., & Li, K. (2012). Degradation Kinetics of this compound Lysine in Aqueous Solution by LC-MS. Current Pharmaceutical Analysis, 8(4), 409-414. [Link]

  • Gómez-Álvarez, M. J., et al. (2018). Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. Journal of chemotherapy (Florence, Italy), 30(6-8), 371–374. [Link]

  • Gómez-Álvarez, M. J., et al. (2018). Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. Journal of Chemotherapy. [Link]

  • Not available.
  • Uzunović, A., & Vranić, E. (2008). Stability of this compound axetil oral suspension at different temperature storage conditions. Bosnian journal of basic medical sciences, 8(1), 85–88. [Link]

  • Kallio, J., et al. (2023). Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. European Journal of Hospital Pharmacy. [Link]

  • Pharmapproach. (2024). Degradation studies of this compound tablet by using spectrophotometric techniques. Pharmapproach. [Link]

  • Kallio, J., et al. (2023). Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. ResearchGate. [Link]

  • Al-jbour, N., et al. (2017). Stability of reconstituted this compound axetil at different temperature storage conditions. ResearchGate. [Link]

  • Kallio, J., et al. (2023). Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. PubMed. [Link]

  • Not available.
  • Pawelczyk, E., & Knitter, B. (2001). A kinetic study on the mechanism of this compound degradation. Acta Poloniae Pharmaceutica, 58(2), 109-114. [Link]

  • Rehman, T. U., & Siddiqui, M. A. (2024). This compound. In StatPearls. StatPearls Publishing. [Link]

  • Kariem, A. G., et al. (2016). Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. Pharmaceuticals & Pharmacology International Journal, 4(5). [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of this compound (this compound)? Dr. Oracle. [Link]

  • Ingale, P. L., et al. (2013). FORCED DEGRADATION STUDY OF this compound AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). This compound axetil. Wikipedia. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Arayne, M. S., Sultana, N., & Hussain, F. (2005). This compound Antacid Interactions. Pakistan Journal of Pharmaceutical Sciences, 18(1), 17-23. [Link]

  • Kodym, A., et al. (2008). Stability of this compound in 1% and 5% buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica, 65(6), 773-777. [Link]

  • Not available.
  • Patel, H., & Captain, A. (2017). Stability Indicating Method For The Simultaneous Estimation Of this compound Axetil And Linezolid In Pharmaceutical Dosage Forms. World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1015-1029. [Link]

  • Not available.
  • Not available.

Sources

Cefuroxime HPLC Analysis Technical Support Center: A Guide to Troubleshooting Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Cefuroxime. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue: peak tailing. Symmetrical, Gaussian peaks are the cornerstone of accurate quantification. When tailing occurs, it compromises resolution, integration, and ultimately, the reliability of your results.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the root causes of peak tailing in this compound analysis and provide systematic, step-by-step protocols to restore optimal peak symmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What is the most common cause and my first troubleshooting step?

A1: The most frequent cause of peak tailing for a basic compound like this compound is secondary interaction with the silica stationary phase.

This compound, with a pKa of approximately 2.5, can carry a positive charge at typical reversed-phase HPLC pH ranges.[1][2] This charge makes it susceptible to ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] These silanol groups can become deprotonated and negatively charged (Si-O-), especially at pH levels above 3, creating active sites that strongly retain the positively charged this compound molecules through a secondary, ion-exchange mechanism.[3][4][6] This mixed-mode retention leads to peak tailing because not all analyte molecules elute at the same rate.[3][7]

Initial Troubleshooting Protocol:

  • Check the Mobile Phase pH: The first and often most effective step is to adjust the mobile phase pH.

    • Action: Lower the aqueous mobile phase pH to a value between 2.5 and 3.0 using an appropriate acidifier like phosphoric acid or formic acid.

    • Causality: At a lower pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions with this compound.[3][7] It is generally recommended to work at a mobile phase pH at least one to two pH units away from the analyte's pKa to ensure consistent ionization and robust results.[8][9][10][11]

  • Evaluate the Chromatogram:

    • Action: Observe if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.

    • Causality: If all peaks are tailing, the issue is likely systemic (e.g., a column void or blocked frit) rather than chemical.[12] If only the this compound peak (and other basic compounds) are tailing, the cause is almost certainly chemical in nature, pointing back to silanol interactions.[12]

Q2: I've lowered the mobile phase pH, but the peak tailing for this compound persists. What should I investigate next?

A2: If pH adjustment is insufficient, the issue may stem from the column itself, including its age, type, or contamination.

Troubleshooting Protocol for Persistent Tailing:

  • Assess Column Health and Type:

    • Action: Consider the history of the column. Has it been used extensively, especially with high pH mobile phases? If so, its stationary phase may be degraded.

    • Causality: Prolonged use, particularly outside the manufacturer's recommended pH range (typically 2-8 for silica columns), can hydrolyze the silica backbone and strip the bonded phase, exposing more active silanol groups.[8][13]

    • Action: Switch to a modern, high-purity, end-capped column.

    • Causality: Modern "Type B" silica columns are manufactured with lower metal content and are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less active and prone to causing peak tailing with basic analytes.[3][4][7]

  • Check for Column Contamination:

    • Action: If the tailing appeared suddenly, consider contamination of the column inlet frit or the column bed itself.

    • Causality: Particulates from unfiltered samples or mobile phases, or precipitation of the sample on the column, can block the frit and distort the flow path, leading to peak distortion for all analytes.[12][14] Strongly retained impurities from previous injections can also create active sites that cause tailing.

    • Protocol:

      • Disconnect the column and reverse it.

      • Flush the column to waste with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 20-30 column volumes.

      • Re-install the column in the correct flow direction and re-equilibrate with the mobile phase.

  • Investigate Metal Contamination:

    • Action: Consider the possibility of metal ion contamination in your HPLC system or column.

    • Causality: Metal ions, such as iron or nickel from stainless steel components (or titanium from biocompatible systems), can accumulate on the column packing material.[14][15][16][17] These metal ions can act as chelation sites for molecules like this compound, which has functional groups capable of binding metals, leading to significant peak tailing.[18][19][20]

    • Protocol:

      • Flush the entire HPLC system (bypassing the column) with a chelating agent like a dilute solution of ethylenediaminetetraacetic acid (EDTA). Consult your HPLC manufacturer's guidelines for appropriate procedures.

      • If metal contamination of the column is suspected, it is often difficult to salvage, and replacement is the most reliable solution.

Below is a troubleshooting workflow to diagnose the cause of persistent peak tailing.

G start Persistent this compound Peak Tailing col_health Assess Column Health: - Age & Usage History? - High pH Exposure? start->col_health col_type Evaluate Column Type: - Standard or End-Capped? - High-Purity Silica? start->col_type contamination Check for Contamination: - Column Frit Blockage? - Sample Precipitation? start->contamination metal_cont Consider Metal Contamination: - System Components (SS, Ti)? - Chelating Properties of Analyte? start->metal_cont replace_col Action: Replace Column with a new, end-capped high-purity silica column. col_health->replace_col If old or degraded col_type->replace_col If not end-capped flush_col Action: Reverse and Flush Column with Strong Solvent. contamination->flush_col flush_sys Action: Flush System (w/o column) with Chelating Agent (e.g., EDTA). metal_cont->flush_sys flush_sys->replace_col If column still tails

Troubleshooting workflow for persistent peak tailing.
Q3: Can I modify my mobile phase further to improve the this compound peak shape without replacing my column?

A3: Yes, in addition to pH, you can use mobile phase additives to mitigate secondary interactions.

If you are constrained by an existing column, mobile phase modification is a powerful tool.

Mobile Phase Modification Strategies:

StrategyAdditive ExampleTypical ConcentrationMechanism of Action
Increase Buffer Concentration Phosphate, Acetate25-50 mMHigher buffer concentration can help to mask residual silanol sites and maintain a more consistent pH at the silica surface, reducing secondary interactions.[14][21]
Add a Competing Base Triethylamine (TEA)10-25 mMTEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "blocking" them from interacting with your analyte, this compound.[5][7]
Use Ion-Pairing Reagents Alkyl Sulfonates (e.g., Sodium Octanesulfonate)5-10 mMFor a basic analyte like this compound (positively charged at low pH), an anionic ion-pairing reagent is added. The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while its negatively charged head faces the mobile phase.[22][23][24][25] This creates an ion-exchange surface that provides a controlled retention mechanism for this compound, masking the random silanol interactions and improving peak shape.[22][25]

Experimental Protocol for Using a Competing Base (TEA):

  • Prepare the Aqueous Mobile Phase: To your aqueous buffer (already at the desired pH, e.g., 3.0), add Triethylamine to a final concentration of 10-25 mM.

  • Mix and Degas: Ensure the TEA is fully dissolved, then mix with the organic portion of your mobile phase. Degas the final mobile phase before use.

  • Equilibrate the Column: Equilibrate the column with the new mobile phase for at least 30-60 minutes. Systems with additives often require longer equilibration times.

  • Inject and Evaluate: Inject your this compound standard and compare the peak shape to the chromatogram obtained without TEA. You should observe a significant reduction in tailing.

Q4: Could my sample preparation or injection parameters be causing the peak tailing?

A4: Yes, sample overload and the choice of sample solvent can definitely lead to poor peak shape.

Troubleshooting Sample and Injection Parameters:

  • Sample Overload:

    • Symptom: Peak tailing that gets progressively worse as the sample concentration increases. At very high concentrations, it may even morph into a "shark-fin" or fronting peak.[14]

    • Causality: Injecting too much analyte mass can saturate the stationary phase at the column inlet. The primary retention mechanism (hydrophobic interaction) gets overloaded, making secondary interactions (silanol binding) more pronounced, which results in tailing.[3][7]

    • Protocol:

      • Reduce the concentration of your sample by a factor of 5 or 10.

      • Alternatively, reduce the injection volume.

      • If the peak shape improves and becomes more symmetrical, the original issue was mass overload.

  • Sample Solvent Mismatch:

    • Symptom: Distorted or split peaks, especially for early-eluting compounds.

    • Causality: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 15% Acetonitrile) can cause issues. The strong solvent plug carries the analyte down the column in a distorted band before proper partitioning can occur, leading to peak distortion.

    • Protocol:

      • Whenever possible, dissolve and inject your sample in the initial mobile phase.

      • If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

      • Ensure the injection volume is as small as possible to minimize the solvent mismatch effect.

The logical relationship between the problem and these two causes is illustrated below.

G start Poor this compound Peak Shape overload Is Peak Shape Concentration Dependent? start->overload Investigate solvent What is the Sample Solvent? start->solvent Investigate conclusion1 Diagnosis: Mass Overload overload->conclusion1 Yes conclusion2 Diagnosis: Solvent Mismatch solvent->conclusion2 Stronger than Mobile Phase solution1 Solution: - Reduce Concentration - Reduce Injection Volume conclusion1->solution1 solution2 Solution: - Dissolve in Mobile Phase - Use Weaker Solvent conclusion2->solution2

Diagnosing injection-related peak shape issues.

By systematically addressing these potential chemical, hardware, and methodological issues, you can effectively troubleshoot and eliminate peak tailing in your this compound HPLC analysis, leading to more accurate and reliable results.

References

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters. [Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. [Link]

  • How to Prevent Metal Ion Contamination In HPLC Systems. SilcoTek® Corporation. [Link]

  • This compound. The Merck Index Online. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Development & Validation of RP-HPLC Method for Quantitative Estimation of this compound injection Dosage Form. Journal of Xi'an Shiyou University. [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. [Link]

  • Overcoming Metal Interference in HPLC. Technology Networks. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek® Corporation. [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. [Link]

  • Ion Pairing — Blessing or Curse? LCGC International. [Link]

  • Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. MedCrave online. [Link]

  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Advanced Chromatography Solutions. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. [Link]

  • New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. [Link]

  • Development and Validation RP-HPLC Method For Simultaneous Estimation of this compound Axetil and Linezolid In Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • This compound. PubChem. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

Sources

minimizing matrix effects in cefuroxime LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the LC-MS/MS analysis of cefuroxime. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with minimizing matrix effects in bioanalytical methods. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.

Understanding the Challenge: The Nature of Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] These components can interfere with the ionization of the target analyte, this compound, leading to a phenomenon known as the matrix effect. This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can severely compromise the accuracy, precision, and sensitivity of the analysis.[1][2][3]

Phospholipids are a major culprit behind matrix effects in biological samples like plasma and serum.[4][5][6] Due to their amphipathic nature, they are often co-extracted with the analyte of interest and can co-elute from the LC column, competing for ionization in the MS source.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound LC-MS/MS analysis in a question-and-answer format.

Q1: My this compound signal is inconsistent and lower than expected in plasma samples compared to pure standards. What is the likely cause and how can I fix it?

A1: Root Cause Analysis & Immediate Actions

This is a classic sign of ion suppression due to matrix effects. Endogenous components in the plasma, particularly phospholipids, are likely co-eluting with your this compound peak and competing for ionization in the mass spectrometer's source.[4][5][6]

Troubleshooting Workflow:

  • Confirm Matrix Effects: The first step is to quantitatively assess the matrix effect. The post-extraction spike method is a standard approach.[7] You compare the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a pure solvent at the same concentration. A significant difference confirms the presence of a matrix effect.[7][8]

  • Optimize Sample Preparation: Improving sample cleanup is often the most effective way to combat matrix effects.[4]

    • Protein Precipitation (PPT): While simple, PPT is often the least effective at removing interfering matrix components.[9] If you are using PPT (e.g., with methanol or acetonitrile), consider more advanced techniques.[10][11]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[4][12] For this compound, an acidic drug, adjusting the pH of the aqueous sample to at least two pH units below its pKa will ensure it is uncharged and can be more effectively extracted into an organic solvent.[4]

    • Solid-Phase Extraction (SPE): SPE provides excellent cleanup by selectively binding the analyte and washing away interfering compounds.[4][13][14] For this compound, which has a carboxylic acid group, a strong anion exchange (SAX) sorbent can be highly effective.[15][16] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can yield even cleaner extracts.[4][9]

  • Chromatographic Separation: If extensive sample prep is not feasible, focus on your chromatography.

    • Modify Gradient: Extend your gradient elution to better separate this compound from the early-eluting phospholipids.[17]

    • Change Column Chemistry: Experiment with different column stationary phases to alter selectivity.

    • Divert Valve: Use a divert valve to send the initial, unretained portion of the eluent (which often contains the bulk of matrix components) to waste instead of the MS source.[18]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby compensating for the matrix effect in the final analyte-to-IS ratio.[4][19]

Q2: I'm using a simple protein precipitation method for high-throughput analysis. How can I improve it without moving to a more complex SPE or LLE protocol?

A2: Enhancing Protein Precipitation and Downstream Solutions

While more rigorous cleanup is ideal, you can enhance your current workflow.

  • Phospholipid Removal Plates/Cartridges: These are a significant step up from standard PPT. Products like HybridSPE® or Ostro™ plates are designed to remove phospholipids from the supernatant after protein precipitation.[5][20] This is a simple, high-throughput method that provides a much cleaner extract.[6] The process is straightforward: after precipitating proteins with an organic solvent, the supernatant is passed through the phospholipid removal plate, which selectively retains the interfering lipids.[20]

  • Dilution: Simply diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2][17][18] However, this is only a viable option if your assay has sufficient sensitivity to still detect this compound at the lower concentrations.[18]

  • Chromatographic Adjustments: As mentioned in A1, optimizing your LC method to achieve chromatographic separation between this compound and the bulk of the matrix components is crucial.

Q3: How do I choose the right sample preparation technique for this compound?

A3: A Decision-Making Framework

The optimal technique depends on the required sensitivity, throughput, and the complexity of the matrix.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive.[14]Least effective cleanup, prone to matrix effects.[9][14]High-throughput screening where lower precision is acceptable; when combined with phospholipid removal.
Liquid-Liquid Extraction (LLE) Good cleanup, removes non-polar interferences.[4]Can be labor-intensive, may have lower recovery for polar analytes.[9]Assays requiring cleaner extracts than PPT; effective for analytes with favorable partition coefficients.
Solid-Phase Extraction (SPE) Excellent cleanup, high selectivity, allows for sample concentration.[4][13][14]More complex method development, higher cost per sample.Regulated bioanalysis, assays requiring high sensitivity and accuracy.

Workflow for Selecting a Sample Preparation Method:

G start Start: this compound Analysis in Biological Matrix sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No spe Solid-Phase Extraction (SPE) sensitivity->spe Yes ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No ppt_plr PPT with Phospholipid Removal ppt->ppt_plr Matrix Effects Still Present? end Optimized Method ppt->end ppt_plr->end lle->end spe->end

Caption: Decision tree for sample preparation selection.

Q4: My lab doesn't have a budget for stable isotope-labeled internal standards. What are my alternatives for this compound analysis?

A4: Strategies without a SIL-IS

While a SIL-IS is the gold standard, you can still achieve reliable results with other approaches.

  • Structural Analog Internal Standard: Use a molecule that is structurally similar to this compound but has a different mass. For example, another cephalosporin antibiotic could be a candidate. The key is that it should have similar extraction recovery and chromatographic behavior, and ideally, similar ionization efficiency. One study successfully used tazobactam as an internal standard for this compound.[10][11]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank human plasma).[1][17] This helps to ensure that the calibration standards and the unknown samples experience similar matrix effects, thereby improving accuracy.[1]

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the unknown sample. By plotting the instrument response against the added concentration and extrapolating to zero response, the original concentration in the sample can be determined. This is a powerful technique for correcting matrix effects but is more labor-intensive.[2][21]

Protocols for Key Experiments

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.[22]

  • This compound analytical standard.

  • Appropriate solvents for extraction and reconstitution.

Procedure:

  • Prepare Set A: Spike a known concentration of this compound (e.g., a mid-range QC level) into a pure solvent (e.g., mobile phase).

  • Prepare Set B: Extract blank matrix samples using your validated sample preparation protocol. After the final extraction step, but before any evaporation and reconstitution, spike the extracted matrix with the same concentration of this compound as in Set A.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Regulatory Context: According to FDA guidelines, it is crucial to ensure that the method is free from potential interfering substances from the biological matrix.[22][23] Evaluating at least six different lots of matrix helps to assess the variability of the matrix effect.[22]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To achieve a clean extraction of this compound from plasma, minimizing matrix components. This protocol is based on a mixed-mode or anion exchange principle.

Materials:

  • Mixed-mode or Strong Anion Exchange (SAX) SPE cartridges/plates.

  • Conditioning, wash, and elution solvents.

  • Human plasma samples.

Procedure:

  • Conditioning: Condition the SPE sorbent by passing a suitable solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the sorbent with an aqueous buffer (e.g., water or a weak acid) to prepare it for sample loading.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the SPE cartridge.

  • Washing: Wash the sorbent with a weak solvent to remove hydrophilic interferences and phospholipids. A partially aqueous wash solution can be effective in eluting phospholipids while retaining the analyte on a reversed-phase sorbent.[4]

  • Elution: Elute this compound using a solvent strong enough to disrupt its interaction with the sorbent (e.g., an organic solvent with an acid or base modifier).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Workflow Diagram for SPE:

G cluster_0 SPE Protocol A Condition Sorbent (e.g., Methanol) B Equilibrate Sorbent (e.g., Water) A->B C Load Pre-treated Plasma Sample B->C D Wash Interferences (e.g., 5% Methanol in Water) C->D E Elute this compound (e.g., Acetonitrile with Formic Acid) D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G

Caption: Step-by-step solid-phase extraction workflow.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Hu, X., et al. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. BioMed Research International. [Link]

  • Weaver, R. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011). Spectroscopy. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (2011). Waters Corporation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023). Lambda Therapeutic Research. [Link]

  • Mei, H. (2008). Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC INTERNATIONAL. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Restek. [Link]

  • FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2023). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Chromatography & Separation Techniques. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Matrix effect in bioanalysis: an overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (2020). Element Lab Solutions. [Link]

  • Caglar-Andac, S., et al. (2022). Strong Anion Exchange On-Line Solid Phase Extraction and Liquid Chromatographic Determination of this compound in Spiked Human Plasma Samples. Analytical Letters. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. (2024). Journal of Separation Science. [Link]

  • Caglar-Andac, S., et al. (2023). Strong Anion Exchange On-Line Solid Phase Extraction and Liquid Chromatographic Determination of this compound in Spiked Human Plas. Taylor & Francis Online. [Link]

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. (2014). ResearchGate. [Link]

  • HPLC method for determination of this compound in plasma. (2009). ResearchGate. [Link]

  • Sahoo, G. C., & Dutta, N. N. (2002). Perspectives in liquid membrane extraction of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology. [Link]

  • van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]

  • Brisson, A. M., & Fourtillan, J. B. (1981). Determination of cephalosporins in biological material by reversed-phase liquid column chromatography. Journal of Chromatography. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). Chromatography Online. [Link]

  • Nowak, K., et al. (2023). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over. Biblioteka Nauki. [Link]

  • A fast, cost-saving and sensitive method for determination of this compound in plasma by HPLC with ultraviolet detection. (2020). Biomedical Chromatography. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2024). Molecules. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Fasci, A. L., & Cacciatore, F. (1988). Recent analytical methods for cephalosporins in biological fluids. Journal of Pharmaceutical & Biomedical Analysis. [Link]

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. (2014). Semantic Scholar. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). MDPI. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Internal standards. (n.d.). Einsteinium Chemie. [Link]

  • High throughput quantification of this compound sodium in cattle plasma by LC/MS/MS. (2013). Farmacia Journal. [Link]

Sources

Technical Support Center: Cefuroxime Interference in Biochemical & Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences caused by the second-generation cephalosporin, cefuroxime, in common laboratory assays. Understanding these interactions is critical for ensuring data integrity and making accurate diagnostic and research-based decisions.

Introduction to Drug-Laboratory Test Interference (DLTI)

Drug-laboratory test interactions (DLTIs) are a significant source of pre-analytical error, where a medication or its metabolite alters a laboratory test result.[1][2] These interferences can be broadly categorized into two types:

  • In Vivo Interference: This is a physiological effect where the drug causes an actual change in the analyte's concentration in the body. The assay measures this new concentration accurately. For example, a drug causing transient liver enzyme elevation is an in vivo effect.[3]

  • In Vitro Interference: This is an analytical or methodological artifact where the drug or its metabolite directly interferes with the chemical or enzymatic reactions of the assay itself, leading to a falsely high or low result.[3] This type of interference is highly dependent on the specific assay methodology used.

This compound, like other β-lactam antibiotics, has been documented to cause both types of interference, making it crucial for laboratory professionals to be aware of these potential pitfalls.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a broad-spectrum, second-generation cephalosporin antibiotic. It functions by inhibiting the synthesis of the bacterial cell wall, leading to bacterial cell death.[4][5] Its stability against many β-lactamase enzymes makes it effective against a wide range of bacteria.[5][6]

Q2: Which common laboratory assays are most affected by this compound? The most frequently reported interferences are with glucose and creatinine assays.[1] Additionally, in vivo physiological changes can be observed in liver function tests .[7][8]

Q3: What is the primary mechanism of this compound interference? The interference mechanism is method-dependent:

  • For Glucose Assays: this compound can act as a reducing substance, causing false-positive results in methods based on copper reduction.[4][9] It may also interfere with ferricyanide-based tests, leading to false negatives.[4]

  • For Creatinine Assays: Cephalosporins, including this compound, can react with the alkaline picrate reagent used in the Jaffé method, forming a colored product that is incorrectly measured as creatinine, leading to falsely elevated results.[10][11]

Q4: Are there specific assay methods that are recommended to avoid this interference? Yes. For analytes affected by in vitro interference, selecting an alternative methodology is the most effective strategy:

  • For Glucose: Enzymatic methods, such as those using glucose oxidase or hexokinase , are recommended as they are not affected by the reducing properties of this compound.[4]

  • For Creatinine: Enzymatic assays or specific High-Performance Liquid Chromatography (HPLC) methods are the assays of choice to avoid the non-specificity of the Jaffé reaction.[11]

Troubleshooting Guide 1: Glucose Assay Interference

Researchers may encounter erroneous blood or urine glucose results from samples containing this compound. This is a classic example of in vitro analytical interference.

Issue: False-Positive or False-Negative Glucose Results
  • Affected Methods:

    • Copper Reduction Tests (e.g., Clinitest): Prone to false-positive results because this compound acts as a reducing agent, similar to glucose.[4][9][12] This interference is often more pronounced at high antibiotic concentrations and low glucose levels.[12][13]

    • Ferricyanide-Based Tests: May produce false-negative results.[4]

  • Recommended Methods:

    • Glucose Oxidase Methods (e.g., Diastix, Tes-Tape): These enzymatic tests are highly specific to glucose and are not affected by this compound.[4][14]

    • Hexokinase Methods: This is another highly specific enzymatic method recommended for plasma/blood glucose determination.[4]

Troubleshooting Workflow: Glucose Assays

G start Unexpected Glucose Result in Patient on this compound check_method Identify Assay Methodology start->check_method is_copper Is it a Copper Reduction (e.g., Clinitest) or Ferricyanide method? check_method->is_copper is_enzymatic Is it an Enzymatic method (Glucose Oxidase, Hexokinase)? is_copper->is_enzymatic No interference_likely High Probability of This compound Interference is_copper->interference_likely Yes is_enzymatic->check_method Unknown interference_unlikely Interference Unlikely. Investigate other pre-analytical or clinical causes. is_enzymatic->interference_unlikely Yes solution SOLUTION: Re-test sample using a Glucose Oxidase or Hexokinase method. interference_likely->solution end Accurate Glucose Result Obtained solution->end

Caption: Troubleshooting logic for unexpected glucose results.

Experimental Protocol: Confirming this compound Interference

This protocol allows you to verify if this compound is interfering with your specific assay system.

Objective: To determine if this compound at a therapeutic concentration generates a false signal in a glucose assay.

Materials:

  • Your glucose assay kit and required instrumentation.

  • This compound sodium salt.

  • Analyte-free matrix (e.g., deionized water, saline, or drug-free urine/plasma).

  • Positive Control (glucose standard).

  • Negative Control (matrix only).

Procedure:

  • Prepare a this compound Stock Solution: Create a concentrated stock of this compound in the analyte-free matrix.

  • Prepare "this compound Interference Control": Spike the analyte-free matrix with this compound to a final concentration that reflects a high therapeutic level (e.g., 100-250 mg/L).

  • Prepare Controls:

    • Positive Control: Prepare a glucose standard in the matrix as per the assay protocol.

    • Negative Control: Use the analyte-free matrix alone.

  • Run the Assay: Analyze all three samples (this compound Interference Control, Positive Control, Negative Control) according to your standard assay protocol.

  • Analyze Data:

    • The Positive Control should yield a result within the expected range.

    • The Negative Control should yield a result at or near the assay's lower limit of detection.

    • If the "this compound Interference Control" produces a signal significantly above the Negative Control, interference is confirmed.

Troubleshooting Guide 2: Creatinine Assay Interference

Falsely elevated creatinine is a well-documented interference for several cephalosporins, which can lead to an incorrect assessment of renal function.

Issue: Falsely Elevated Serum Creatinine
  • Affected Method:

    • Jaffé Reaction (Alkaline Picrate): This method is highly susceptible to positive interference from cephalosporins.[10][15] The drug reacts with the alkaline picrate, forming a red-orange Janovsky complex, which absorbs light at the same wavelength as the creatinine-picrate complex, thus artificially inflating the result.[11] The degree of interference can vary depending on the specific instrument and reaction conditions (e.g., temperature, measurement times).[10]

  • Recommended Methods:

    • Enzymatic Creatinine Assays: These methods, often involving creatininase, creatinase, and sarcosine oxidase, are more specific and are not subject to this interference.[11][16]

    • HPLC Methods: Considered a gold standard for specificity.[11]

Data Summary: Cephalosporin Interference in Creatinine Assays

The table below summarizes findings from literature on the interference potential of various cephalosporins. While cefoxitin and cephalothin are the most potent interferents, caution is warranted for the entire class when using the Jaffé method.

CephalosporinInterference in Jaffé MethodsInterference in Enzymatic MethodsReference(s)
This compound Weak or no reaction reportedNo interference[11]
Cefoxitin Pronounced positive interferenceNo interference[11][16][17][18]
Cephalothin Pronounced positive interferenceNo interference[11][16]
Cefazolin Moderate positive interferenceNo interference[17]
Cefotaxime No significant interferenceNo interference[19]
Ceftazidime No significant interferenceNo interference[19]

Note: The degree of interference is highly dependent on drug concentration and the specific assay platform.

Mitigation Strategy

If an alternative enzymatic or HPLC method is unavailable, a potential (but imperfect) mitigation strategy is to alter sample collection timing. Since the interference is dose-dependent, drawing blood samples at the trough concentration of the drug (i.e., just before the next dose) may minimize the impact on the creatinine result.[18] However, switching to a more specific assay remains the best practice.

Troubleshooting Guide 3: Altered Liver Function Tests (LFTs)

Unlike the in vitro interference seen with glucose and creatinine, elevated liver enzymes associated with this compound therapy represent a physiological (in vivo) response.

Issue: Transient Elevations in Liver Enzymes
  • Affected Analytes:

    • Aspartate transaminase (AST/SGOT)[7][8]

    • Alanine transaminase (ALT/SGPT)[7][8]

    • Alkaline phosphatase (ALP)[7][8][20]

    • Lactate dehydrogenase (LDH)[8]

    • Bilirubin[8][20]

  • Mechanism: This is not an analytical error. This compound can cause transient, mild-to-moderate hepatocellular or cholestatic liver injury in a small percentage of patients.[20] The laboratory assay is correctly measuring the increased enzyme levels in circulation. The elevations are typically mild and resolve after discontinuation of the drug.[7]

Investigative Logic: Elevated LFTs

The "troubleshooting" for this issue is clinical and diagnostic rather than analytical. The goal is to correctly interpret the result in its clinical context.

G start Elevated LFT Result in Patient on this compound context Review Clinical Context: - Patient history - Pre-existing liver disease? - Concomitant medications? start->context is_isolated Is this compound the only new variable or likely cause? context->is_isolated other_causes Investigate Other Causes: - Viral hepatitis - Other hepatotoxic drugs - Biliary obstruction is_isolated->other_causes No drug_effect Result is Likely a Physiological (In Vivo) Effect of this compound is_isolated->drug_effect Yes action Action: - Inform clinical team - Monitor LFTs - Consider drug discontinuation if clinically indicated other_causes->action drug_effect->action end Correct Clinical Interpretation action->end

Caption: Logic for interpreting elevated LFTs.

References

  • This compound - StatPearls - NCBI Bookshelf. (2024). StatPearls Publishing. [Link]

  • Letellier, G., & Desjarlais, F. (1985). Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction. Clinical Biochemistry. [Link]

  • Nanji, A. A., Poon, R., & Hinberg, I. (1987). Interference by cephalosporins with creatinine measurement by desk-top analyzers. European Journal of Clinical Pharmacology. [Link]

  • Drug-related Laboratory Test Interference. American Society for Clinical Laboratory Science (ASCLS). [Link]

  • Swain, R. R., & Briggs, S. L. (1990). Interference by newer cephalosporins in current methods for measuring creatinine. Clinical Chemistry. [Link]

  • Sauberlich, J. E., & Reid, R. D. (1984). Lack of interference with creatinine assays by four cephalosporin-like antibiotics. Clinical Chemistry. [Link]

  • Does Ceftin (this compound) cause elevated Liver Function Tests (LFTs)?. Dr.Oracle. [Link]

  • Swanson, D. J., et al. (1983). Interference of selected second- and third-generation cephalosporins with creatinine determination. American Journal of Hospital Pharmacy. [Link]

  • What are the side effects of this compound (this compound axetil)?. Dr.Oracle. [Link]

  • Positive interference with the Jaffé reaction by cephalosporin antibiotics. Semantic Scholar. [Link]

  • Grötsch, H., & Hajdu, P. (1987). Interference by the new antibiotic cefpirome and other cephalosporins in clinical laboratory tests, with special regard to the "Jaffé" reaction. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]

  • Walsh, T. J., et al. (2005). Reactivity of (1→3)-β-d-Glucan Assay with Commonly Used Intravenous Antimicrobials. Journal of Clinical Microbiology. [Link]

  • Cephalosporins, Oral - LiverTox - NCBI Bookshelf. (2021). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • McCue, J. D., & Zuniga, R. (1983). Interference of new penicillins and cephalosporins with urine glucose monitoring tests. The American Journal of Medicine. [Link]

  • Feld, R. D., & Witte, D. L. (1985). Effect of ten new beta-lactam antibiotics on urine glucose test methods. American Journal of Clinical Pathology. [Link]

  • Primer on Drug Interferences with Test Results. ASHP Publications. [Link]

  • McCue, J. D., & Zuniga, R. (1983). Interference of New Penicillins and Cephalosporins with Urine Glucose Monitoring Tests. ResearchGate. [Link]

  • Nikolac Gabaj, N. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica. [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, L., et al. (2016). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry. [Link]

  • Rotblatt, M. D., & Koda-Kimble, M. A. (1987). Review of drug interference with urine glucose tests. Diabetes Care. [Link]

  • Interference in Laboratory Tests Drug Interference Biotin Interference. Beaumont Hospital. [Link]

  • Nikolac Gabaj, N. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica. [Link]

  • What is the mechanism of action of this compound (this compound)?. Dr.Oracle. [Link]

  • Williams, P. (1987). Sub-MICs of this compound and ciprofloxacin influence interaction of complement and immunoglobulins with Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

  • Escandar, G. M., & de la Peña, A. M. (1995). Spectrofluorimetric analysis of this compound in pharmaceutical dosage forms. Analyst. [Link]

  • Ceftazidime. Wikipedia. [Link]

  • Interference with Clinical Laboratory analyses. ResearchGate. [Link]

  • Stefani, S., & Pasticci, M. B. (2013). [this compound stability to beta-lactamases: clinical implications]. Le Infezioni in Medicina. [Link]

  • de Souza, A. V. P., et al. (2019). Interference of medicines in laboratory exams. Jornal Brasileiro de Patologia e Medicina Laboratorial. [Link]

  • Nikolac Gabaj, N. (2023). Drug interference with biochemical laboratory tests. ResearchGate. [Link]

  • Brogden, R. N., et al. (1983). This compound: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. Pharmacotherapy. [Link]

  • Kamecke, U., et al. (2021). Drug Interference in Self-Monitoring of Blood Glucose and the Impact on Patient Safety: We Can Only Guard Against What We Are Looking for. Journal of Diabetes Science and Technology. [Link]

  • Rebrin, K., et al. (2018). In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors. Journal of Diabetes Science and Technology. [Link]

  • Rebrin, K., et al. (2018). In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors. Journal of Diabetes Science and Technology. [Link]

Sources

Technical Support Center: Ensuring Cefuroxime Sample Integrity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the reliability of your experimental data is paramount. A crucial, yet often overlooked, aspect of ensuring data integrity is the proper storage and handling of your drug samples. This guide is dedicated to providing you with in-depth technical information and actionable troubleshooting advice to prevent the degradation of cefuroxime during sample storage.

This compound, a second-generation cephalosporin, is susceptible to degradation, which can significantly impact its therapeutic efficacy and lead to misleading experimental results.[1][2][3] Understanding the factors that influence its stability is the first step toward preserving your valuable samples.

Troubleshooting Guide: Common Issues in this compound Sample Storage

This section addresses specific problems you might encounter during your experiments.

Q1: I'm observing a significant loss of this compound potency in my aqueous stock solutions, even when stored in the refrigerator. What could be the cause?

This is a common issue and can often be attributed to two primary factors: pH and hydrolysis.

  • The Critical Role of pH: this compound's stability in aqueous solutions is highly pH-dependent. The optimal pH range for this compound stability is approximately 4.5 to 7.3.[4][5] Outside of this range, degradation accelerates significantly. This compound is particularly unstable in both acidic and alkaline conditions, which catalyze the hydrolysis of the crucial β-lactam ring, rendering the antibiotic inactive.[1][6]

  • Hydrolytic Degradation: The β-lactam ring is the cornerstone of this compound's antibacterial activity. In an aqueous environment, this ring is susceptible to cleavage through hydrolysis.[1][2] This process is expedited by non-optimal pH and higher temperatures.

Self-Validation Check:

  • Always measure the pH of your buffer or solvent before dissolving the this compound.

  • Periodically re-check the pH of your stock solution, as it can drift over time, especially with repeated freeze-thaw cycles.

Q2: My frozen this compound aliquots show variable activity between different freeze-thaw cycles. Why is this happening?

Repeated freezing and thawing can compromise the stability of many pharmaceuticals, including this compound. While freezing is an excellent method for long-term preservation, the process of thawing and refreezing can introduce stability issues.

  • Micro-environmental pH Changes: During the freezing process, solutes can become concentrated in unfrozen water pockets, leading to localized shifts in pH that can accelerate degradation.

  • Physical Stress: The formation of ice crystals can exert physical stress on the this compound molecule.

Best Practice Protocol: To mitigate this, it is highly recommended to prepare single-use aliquots of your this compound stock solution.[7] This practice minimizes the number of freeze-thaw cycles a sample undergoes, ensuring consistent potency for each experiment.

Q3: I've noticed a yellowing of my this compound solutions over time. Does this indicate degradation?

Yes, a change in color, typically from colorless or pale yellow to a darker yellow or brownish hue, is a visual indicator of this compound degradation.[8][9][10] This color change is often associated with the formation of degradation products. While a slight color change may not always correlate with a significant loss of potency, it is a clear warning sign that the stability of your sample may be compromised.

Authoritative Insight: It is crucial to rely on quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately assess the concentration of active this compound and its degradation products, rather than relying solely on visual inspection.[11][12][13]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about this compound storage.

Q1: What is the optimal temperature for storing this compound solutions?

The ideal storage temperature depends on the desired duration of storage.

Storage DurationRecommended TemperatureExpected Stability
Short-term (up to 48 hours)Refrigerated (2-8°C or 4°C)Reconstituted solutions can be stable for 48 hours.[14][15]
Long-term (days to months)Frozen (-20°C or -80°C)Frozen solutions can be stable for at least 30 days at -10°C and for 6 months at -20°C.[4][16]

Important Note: Avoid storing reconstituted this compound solutions at room temperature for extended periods. Studies have shown significant degradation within 24 hours at 25°C.[4][17]

Q2: What is the best solvent for preparing this compound stock solutions?

For research purposes, sterile, purified water (e.g., water for injection or HPLC-grade water) is a suitable solvent. However, for enhanced stability, consider using a buffered solution.

  • Recommended Buffers: A citrate or phosphate buffer within the optimal pH range of 4.5-7.3 can significantly improve the stability of this compound in solution.[4][5]

Q3: How does light exposure affect this compound stability?

This compound is known to be sensitive to light.[5][14][18] Photodegradation can occur, leading to a loss of potency.

Protective Measures:

  • Always store this compound powder and solutions in light-protected containers, such as amber vials or by wrapping containers in aluminum foil.[8][14][18]

  • Minimize the exposure of your samples to ambient light during experimental procedures.

Q4: What are the primary degradation products of this compound?

Forced degradation studies have identified several key degradation products of this compound. The most common degradation pathway involves the hydrolysis of the β-lactam ring.[2] For the prodrug, this compound axetil, hydrolysis of the acetoxyethyl ester to the active this compound is the initial step, followed by further degradation.[2][19] Other identified degradation products include Δ³-isomers and E-isomers.[1]

Visualizing the Degradation Pathway:

G This compound This compound (Active β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, non-optimal pH, Temp) This compound->Hydrolysis Degradation_Products Other Degradation Products (e.g., Δ³-isomers) This compound->Degradation_Products Secondary Pathways Inactive_Product Inactive Product (Opened β-Lactam Ring) Hydrolysis->Inactive_Product Primary Pathway

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a 10 mg/mL this compound stock solution with enhanced stability.

  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 6.0 using a calibrated pH meter. Filter the buffer through a 0.22 µm sterile filter.

  • Weighing this compound: Accurately weigh the required amount of this compound sodium powder in a sterile, light-protected container.

  • Dissolution: Aseptically add the sterile citrate buffer (pH 6.0) to the this compound powder to achieve a final concentration of 10 mg/mL.

  • Mixing: Gently vortex or swirl the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize foaming.

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the name, concentration, date, and your initials. Store the aliquots at -20°C or lower for long-term storage.

Protocol 2: Workflow for a this compound Stability Study using HPLC

This workflow provides a general outline for assessing the stability of your this compound samples.

G cluster_prep Sample Preparation & Storage cluster_analysis HPLC Analysis cluster_eval Data Evaluation Prep Prepare this compound Solution Store Store under Test Conditions (e.g., 4°C, 25°C, light, dark) Prep->Store Sample Withdraw Aliquots at Time Points (T=0, T=24h, T=48h...) Store->Sample HPLC Inject into HPLC System Sample->HPLC Data Quantify this compound Peak Area HPLC->Data Compare Compare Peak Area to T=0 Data->Compare Degradation Calculate % Degradation Compare->Degradation

Caption: Experimental workflow for a this compound stability study.

References

  • ResearchGate. Degradation pathways of this compound axetil in aqueous solutions (a) and in solid state (b). Available from: [Link]

  • Semantic Scholar. Stability of this compound Axetil Oral Suspension at Different Temperature Storage Conditions. Available from: [Link]

  • PubMed. Stability of this compound sodium in some aqueous buffered solutions and intravenous admixtures. Available from: [Link]

  • Fresenius Kabi. This compound for Injection, USP – Product Monograph. Available from: [Link]

  • PubMed. Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. Available from: [Link]

  • Sandoz. PRODUCT MONOGRAPH this compound for Injection USP. Available from: [Link]

  • European Journal of Hospital Pharmacy. Stability of this compound solution in polypropylene syringes: a review. Available from: [Link]

  • SciSpace. Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. Available from: [Link]

  • National Center for Biotechnology Information. STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Available from: [Link]

  • SciSpace. Stability of this compound in 1% and 5% buffered eye drops determined with HPLC method. Available from: [Link]

  • ResearchGate. (PDF) Stability of reconstituted this compound axetil at different temperature storage conditions. Available from: [Link]

  • PubMed. Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. Available from: [Link]

  • SciSpace. Stability of 90 mg/mL this compound sodium solution for administration by continuous infusion. Available from: [Link]

  • PubMed. A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions. Available from: [Link]

  • Semantic Scholar. Stability of this compound axetil oral suspension at different temperature storage conditions. Available from: [Link]

  • European Journal of Hospital Pharmacy. Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. Available from: [Link]

  • MedCrave. Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. Available from: [Link]

  • Preprints.org. Degradation studies of this compound tablet by using spectrophotometric techniques. Available from: [Link]

  • DailyMed. This compound FOR INJECTION, USP. Available from: [Link]

  • USP-NF. USP Monographs: this compound for Injection. Available from: [Link]

  • Semantic Scholar. THE STABILITY OF this compound AXETIL IN TABLETS. Available from: [Link]

  • Journal of Pharmaceutical Research International. Stability Studies of this compound in Peritoneal Dialysis Solution by Using the HPLC Method. Available from: [Link]

  • CORE. FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD. Available from: [Link]

  • ResearchGate. Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Available from: [Link]

  • ResearchGate. pH-Dependent Cellulosic Microspheres Containing this compound Axetil: Stability and In Vitro Release Behavior | Request PDF. Available from: [Link]

  • ResearchGate. How can we store the culture media containing antibiotics?. Available from: [Link]

  • PubMed. Stability of this compound in 1% and 5% buffered eye drops determined with HPLC method. Available from: [Link]

  • PubMed. Stability of this compound Axetil Oral Suspension at Different Temperature Storage Conditions. Available from: [Link]

  • American Board of Family Medicine. Antimicrobial Storage and Antibiotic Resistance. Available from: [Link]

  • PubMed. [this compound stability to beta-lactamases: clinical implications]. Available from: [Link]

  • National Center for Biotechnology Information. Improvement in Dissolution Rate of this compound Axetil by using Poloxamer 188 and Neusilin US2. Available from: [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available from: [Link]

  • EDQM. What are the storage conditions for WHO International Standards for Antibiotics?. Available from: [Link]

  • ResearchGate. (PDF) The stability of this compound axetil in tablets. Available from: [Link]

Sources

Forced Degradation of Cefuroxime: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in the forced degradation studies of Cefuroxime. It is designed to provide not only procedural guidance but also the scientific rationale behind experimental choices, troubleshooting for common issues, and a clear understanding of the antibiotic's stability profile under various stress conditions, in alignment with regulatory expectations such as the ICH guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is a critical component of drug development designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[4] The primary objectives for this compound are:

  • To Identify Degradation Pathways: Understanding the chemical breakdown routes of this compound helps in elucidating its intrinsic stability.[1][5] The primary degradation pathway for cephalosporins like this compound involves the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[6][7]

  • To Characterize Degradation Products: The studies help in identifying and characterizing potential impurities and degradants that could form during manufacturing, storage, or administration.[1][7]

  • To Develop Stability-Indicating Methods: A key goal is to develop and validate analytical methods, typically HPLC, that can accurately separate and quantify the intact drug from its degradation products, proving the method is "stability-indicating".[3][4]

Q2: What is the recommended target level of degradation in these studies?

A2: The generally accepted target for forced degradation is to achieve 5% to 20% degradation of the active pharmaceutical ingredient (API).[1][8] This range is considered optimal because it is significant enough to generate and detect degradation products without being so excessive that it leads to secondary or tertiary degradants that may not be relevant under normal storage conditions.[8]

Q3: Why is this compound so susceptible to hydrolysis?

A3: this compound's susceptibility to hydrolysis is due to the strained β-lactam ring in its cephalosporin structure.[7][9] This four-membered ring is chemically reactive and prone to cleavage by nucleophilic attack, particularly by hydroxide ions (in basic conditions) or water catalyzed by hydronium ions (in acidic conditions).[10] This ring-opening event inactivates the antibiotic.

Q4: Is this compound more stable in its ester prodrug form, this compound Axetil?

A4: this compound Axetil is a prodrug designed to improve oral bioavailability.[5] While it is more lipophilic, it is also susceptible to degradation. Its primary degradation pathway in aqueous solutions is the hydrolysis of its acetoxyethyl ester to form the active drug, this compound, which then degrades further.[6] In the solid state, this compound Axetil can also undergo isomerization to form Δ³-isomers and E-isomers under stress.[6]

Troubleshooting Guides by Stress Condition

Acidic Hydrolysis
  • Q: My this compound sample degraded almost completely within minutes of adding 0.1N HCl. How can I achieve the target 5-20% degradation?

    • Causality: this compound is highly unstable in acidic conditions.[5][11] A concentration of 0.1N HCl can cause rapid hydrolysis of the β-lactam ring.

    • Solution:

      • Reduce Acid Concentration: Start with a lower concentration, such as 0.01N or even 0.001N HCl.

      • Shorten Exposure Time: Monitor the reaction at very short intervals (e.g., 5, 10, 15, 30 minutes).

      • Lower the Temperature: Perform the study at room temperature or even under refrigerated conditions (2-8°C) instead of heating, to slow the reaction kinetics.

  • Q: The peak shape of my this compound is poor after acid degradation and neutralization. What could be the cause?

    • Causality: High salt concentration resulting from neutralization (e.g., HCl with NaOH) can interfere with chromatography, especially in reverse-phase HPLC, leading to peak splitting or broadening.

    • Solution:

      • Dilute Before Injection: Dilute the neutralized sample significantly with the mobile phase before injecting it into the HPLC system.

      • Use a Weaker Base for Neutralization: Consider using a weaker base or a buffer solution to neutralize the acid, which may result in a more chromatographically compatible sample matrix.

      • Optimize Chromatography: Ensure your mobile phase has sufficient buffering capacity to handle the sample's final pH.

Alkaline Hydrolysis
  • Q: Similar to acid hydrolysis, my sample degraded too quickly in 0.1N NaOH. What adjustments should I make?

    • Causality: this compound is also extremely labile under alkaline conditions, with extensive degradation observed rapidly.[9][11] The mechanism involves the rapid hydrolytic cleavage of the β-lactam ring.[9]

    • Solution:

      • Use Milder Conditions: Switch to a lower concentration of NaOH (e.g., 0.01N or 0.005N).

      • Control Temperature: Conduct the experiment at a controlled room temperature or below to decelerate the degradation rate.

      • Time-Course Study: Take samples at multiple early time points (e.g., 5, 15, 30 minutes) to find the optimal duration for achieving 5-20% degradation.

  • Q: I see multiple small degradation peaks, making it hard to track the primary degradant. Is this normal?

    • Causality: Strong alkaline conditions can promote multiple and rapid secondary degradation reactions once the β-lactam ring is opened.

    • Solution:

      • Use Milder Stress: By using a lower base concentration and temperature, you are more likely to observe the primary degradation product before it breaks down further.

      • Employ LC-MS: Use a mass spectrometry detector coupled with your LC system to identify the mass of the primary degradants and distinguish them from secondary products or process impurities.

Oxidative Degradation
  • Q: I am not seeing significant degradation with 3% H₂O₂, even after several hours at room temperature. How can I induce degradation?

    • Causality: While this compound is susceptible to oxidation, the reaction kinetics can be slow at room temperature without an initiator.[11]

    • Solution:

      • Increase Temperature: Gently heat the reaction mixture to 40-50°C. Temperature accelerates oxidation reactions.

      • Increase Peroxide Concentration: If heating is insufficient, you can cautiously increase the concentration of H₂O₂ to 10% or even 30%.[6][11] Be aware that higher concentrations can be hazardous and may lead to overly aggressive degradation.

      • Extend Exposure Time: Monitor the reaction over a longer period, such as 24 hours.

  • Q: My chromatogram shows a large, broad peak at the beginning after oxidative stress. What is it?

    • Causality: This is likely the hydrogen peroxide itself, which can have some UV absorbance and is highly polar, causing it to elute early in a reverse-phase system. It can interfere with the detection of early-eluting, polar degradants.

    • Solution:

      • Sample Preparation: Before injection, try to dilute the sample to minimize the concentration of H₂O₂ injected.

      • Method Development: Develop a gradient elution method that holds at a high aqueous composition initially to allow the peroxide to elute, then ramps up the organic solvent to elute your compounds of interest.

      • Use a Diode Array Detector (DAD): A DAD can help distinguish the peroxide peak from degradant peaks by comparing their UV spectra. The spectrum of H₂O₂ is distinct from that of this compound and its derivatives.

Thermal Degradation
  • Q: I heated my solid this compound sample at 70°C for 5 days and saw less than 5% degradation. How can I achieve the target?

    • Causality: this compound is relatively stable to dry heat.[11] Significant degradation often requires more aggressive conditions or the presence of moisture.

    • Solution:

      • Increase Temperature: As per ICH guidelines, you can use temperatures above that for accelerated testing (e.g., >50°C).[2] Try increasing the temperature in 10°C increments (e.g., 80°C, 90°C), monitoring carefully.

      • Add Humidity: Perform the thermal stress study in the presence of humidity (e.g., 75% RH).[2] The combination of heat and moisture (hydrolysis) is a much more effective degradation condition.

      • Test in Solution: If solid-state stress is not effective, perform the thermal degradation on a solution of this compound. The kinetics of degradation are typically much faster in solution.

Photolytic Degradation
  • Q: My this compound sample shows almost no degradation after exposure to a photostability chamber. Is this expected?

    • Causality: Yes, this compound is known to be quite stable under photolytic conditions.[11] Studies have shown that even after five days of sunlight exposure, a significant percentage of the drug remains intact.[6][11]

    • Solution:

      • Confirm Exposure Levels: Ensure your photostability chamber is properly calibrated and delivering the ICH Q1B recommended total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[2][4]

      • Test in Solution: Photodegradation is often more efficient in solution than in the solid state. Dissolve the this compound in a suitable solvent (e.g., water or methanol/water) and expose the solution to the light source.

Experimental Protocols & Data Summary

Summary of this compound Degradation

The following table summarizes typical degradation data for this compound under various stress conditions. Note that results can vary based on the exact experimental parameters.

Stress ConditionReagent/ParameterTimeRemaining Assay (%)Degradation (%)Reference
Alkaline Hydrolysis 0.1N NaOH90 minutes29.56%70.44%[6][11]
0.1N NaOH1st Day21.88%78.12%[6]
0.1N NaOH3rd DayComplete Degradation~100%[6][11]
Acidic Hydrolysis 0.1N HCl90 minutes29.06%70.94%[6][11]
0.1N HCl1st Day18.64%81.36%[6]
0.1N HCl3rd DayComplete Degradation~100%[6][11]
Oxidative Degradation 30% H₂O₂90 minutes32.10%67.90%[6][11]
30% H₂O₂3rd DayComplete Degradation~100%[6][11]
Thermal Degradation 50°C (Solid State)5 Days75.33%24.67%[6][11]
Photolytic Degradation Sunlight (Solid State)5 Days72.88%27.12%[6][11]
Step-by-Step Protocols

1. Acid Hydrolysis Protocol

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.

  • Transfer a known volume of the stock solution into a flask.

  • Add an equal volume of 0.1N HCl (or a lower concentration if degradation is too rapid).

  • Incubate the solution at a controlled temperature (e.g., room temperature or 50°C).

  • Withdraw aliquots at specified time intervals (e.g., 30 min, 60 min, 90 min).[9][11]

  • Immediately neutralize the aliquot with an equivalent amount of NaOH (e.g., 0.1N NaOH).

  • Dilute the neutralized sample to the target concentration with the mobile phase.

  • Analyze using a validated stability-indicating HPLC method.

2. Base Hydrolysis Protocol

  • Follow steps 1 and 2 from the Acid Hydrolysis protocol.

  • Add an equal volume of 0.1N NaOH.

  • Incubate at room temperature, withdrawing aliquots at short intervals.[9]

  • Immediately neutralize the aliquot with an equivalent amount of HCl (e.g., 0.1N HCl).

  • Dilute and analyze as described above.

3. Oxidative Degradation Protocol

  • Prepare a stock solution of this compound.

  • Transfer a known volume into a flask and add 30% H₂O₂.[11][12]

  • Store the solution in the dark at room temperature or heat gently (e.g., 50°C) to accelerate degradation.

  • Withdraw aliquots at specified time intervals.

  • Dilute the sample directly with the mobile phase to the target concentration.

  • Analyze by HPLC.

4. Thermal Degradation Protocol

  • Place a known quantity of this compound powder in a vial.

  • Store the vial in a thermostatically controlled oven at a set temperature (e.g., 50°C or higher).[11]

  • At specified time intervals (e.g., 1 day, 3 days, 5 days), remove a sample.

  • Accurately weigh the sample, dissolve it in a suitable solvent, and dilute to a known concentration.

  • Analyze by HPLC.

5. Photolytic Degradation Protocol

  • Place a thin layer of this compound powder in a shallow dish suitable for light exposure.

  • Place a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Expose the samples in a calibrated photostability chamber according to ICH Q1B guidelines.[2]

  • After the exposure period, prepare solutions of both the light-exposed sample and the dark control.

  • Analyze by HPLC and compare the results to determine the extent of photodegradation.

Visualizations

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_process Sample Processing cluster_analysis Analysis prep Prepare Drug Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl) prep->acid Apply Stress base Alkaline Hydrolysis (e.g., 0.1N NaOH) prep->base Apply Stress oxid Oxidation (e.g., 30% H₂O₂) prep->oxid Apply Stress therm Thermal Stress (e.g., 50°C) prep->therm Apply Stress photo Photolytic Stress (ICH Q1B) prep->photo Apply Stress quench Neutralize / Quench (for Hydrolysis) acid->quench base->quench dilute Dilute to Final Concentration oxid->dilute therm->dilute photo->dilute quench->dilute hplc Analyze via Stability- Indicating HPLC dilute->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms Characterize Peaks

Caption: Experimental workflow for a typical forced degradation study of this compound.

Simplified Degradation Pathways of this compound

Cefuroxime_Degradation cluster_products Primary Degradation Products cef This compound hydrolysis_prod β-Lactam Ring Hydrolysis Product (Inactive) cef->hydrolysis_prod Acid / Base (Primary Pathway) side_chain_prod Carbamate Side Chain Hydrolysis Product cef->side_chain_prod Hydrolysis isomer_prod Isomerization Products (from this compound Axetil) cef_axetil This compound Axetil (Prodrug) cef_axetil->cef Esterase Hydrolysis (In-vivo / Aqueous) cef_axetil->isomer_prod Heat / Humidity (Solid State)

Caption: Principal degradation pathways for this compound and its prodrug, this compound Axetil.

References

  • Degradation studies of this compound tablet by using spectrophotometric techniques. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Lupin. [Link]

  • Mahesh Kumar, G., et al. (2013). FORCED DEGRADATION STUDY OF this compound AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research, 3(11). [Link]

  • Żandarek, J., et al. (2025). Electrochemical Removal of Cephalosporin Antibiotic—this compound Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. MDPI. [Link]

  • Thummala, V. R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

  • FORCED DEGRADATION STUDIES OF this compound AXETIL IN BULK AND FORMULATION BY UV, IR SPECTROPHOTOMETRY, TLC, AND RP-HPLC METHOD. (n.d.). CORE. [Link]

  • Maheshkumar, G. S. (2014). Forced Degradation Studies of this compound Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. Semantic Scholar. [Link]

  • Jelińska, A., et al. (n.d.). THE STABILITY OF this compound AXETIL IN TABLETS. Acta Poloniae Pharmaceutica. [Link]

  • Forced oxidative degradation study of this compound axetil by UV spectrophotometry method. (2025). ResearchGate. [Link]

  • A kinetic study on the mechanism of this compound degradation. (n.d.). Polish Pharmaceutical Society. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Żandarek, J., et al. (2025). Electrochemical Removal of Cephalosporin Antibiotic—this compound Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. National Institutes of Health. [Link]

  • Kariem, A. G., et al. (2016). Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. MedCrave online. [Link]

Sources

Technical Support Center: Enhancing Cefuroxime Axetil Oral Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of Cefuroxime Axetil. This guide is structured to provide in-depth, actionable insights into troubleshooting common experimental hurdles and to answer frequently asked questions in formulation development.

Introduction: The this compound Axetil Bioavailability Challenge

This compound axetil, a second-generation cephalosporin, is a classic example of a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its oral bioavailability is notoriously low and variable, typically ranging from 30% in a fasted state to 50% in a fed state.[2][3] This variability is primarily due to its poor aqueous solubility and susceptibility to enzymatic hydrolysis by esterases in the gastrointestinal tract before it can be absorbed.[4][5] The amorphous form of this compound axetil exhibits better bioavailability than its crystalline counterparts.[6][7] This guide will explore formulation strategies to mitigate these issues and provide a systematic approach to troubleshooting experimental pitfalls.

Troubleshooting Guide & Methodologies

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your formulation experiments.

Issue 1: Poor In Vitro Dissolution Rate Despite Using a Solid Dispersion Approach

Question: I've formulated a solid dispersion of this compound axetil with PVP K30 using a solvent evaporation method, but the dissolution profile is not significantly better than the pure drug. What could be the underlying cause, and how can I troubleshoot this?

Underlying Causes & Troubleshooting Steps:

  • Incomplete Amorphization or Recrystallization: The success of a solid dispersion hinges on the complete conversion of the crystalline drug to its amorphous state and preventing its recrystallization upon storage.

    • Troubleshooting Protocol:

      • Solid-State Characterization:

        • Differential Scanning Calorimetry (DSC): Perform DSC analysis on your solid dispersion. The absence of the characteristic endothermic peak of crystalline this compound axetil is a primary indicator of successful amorphization.[5]

        • Powder X-ray Diffraction (PXRD): Confirm the amorphous nature by PXRD. A diffuse halo pattern instead of sharp Bragg peaks indicates an amorphous solid.[5]

      • Investigate Drug-Polymer Ratio: An insufficient amount of polymer may not be able to effectively inhibit nucleation and crystal growth. Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) and re-evaluate the dissolution profiles.

      • Alternative Manufacturing Process: If solvent evaporation is leading to recrystallization, consider spray drying. This rapid solvent removal process can often "freeze" the drug in its amorphous state more effectively.[4]

  • Poor Wettability of the Solid Dispersion: Even in an amorphous state, the formulation may not disperse readily in the dissolution medium.

    • Troubleshooting Protocol:

      • Incorporate a Surfactant: The inclusion of a small percentage of a surfactant, such as sodium lauryl sulfate (SLS) or Poloxamer 188, can significantly improve the wettability of the solid dispersion and enhance the dissolution rate.[1][8]

      • Contact Angle Measurement: Quantify the wettability of your formulation by measuring the contact angle of a drop of dissolution medium on a compressed tablet of the solid dispersion. A lower contact angle indicates better wettability.

  • Drug-Polymer Interactions: The nature of the interaction between this compound axetil and the polymer is critical.

    • Troubleshooting Protocol:

      • Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to investigate potential hydrogen bonding between the drug and the polymer.[5] Shifts in the characteristic peaks of the drug (e.g., C=O stretching) can indicate interactions that stabilize the amorphous form.

      • Alternative Polymers: Explore other carriers like polyglycolized glycerides (e.g., Gelucire 50/13) which not only act as a hydrophilic carrier but may also offer some protection against enzymatic degradation.[4][5]

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve this compound Axetil and Polymer (e.g., Gelucire 50/13) in a suitable solvent prep2 Spray Dry the solution prep1->prep2 prep3 Collect the solid dispersion powder prep2->prep3 char1 DSC Analysis prep3->char1 Analyze Powder char2 PXRD Analysis prep3->char2 Analyze Powder char3 FTIR Spectroscopy prep3->char3 Analyze Powder char4 In Vitro Dissolution Testing (USP Apparatus II) prep3->char4 Analyze Powder eval1 Assess amorphization (DSC & PXRD data) char1->eval1 char2->eval1 eval2 Confirm drug-polymer interactions (FTIR data) char3->eval2 eval3 Compare dissolution profile to pure drug char4->eval3

Caption: Workflow for Solid Dispersion Formulation and Analysis.

Issue 2: Phase Separation and Drug Precipitation in Self-Emulsifying Drug Delivery Systems (SEDDS)

Question: I'm developing a SEDDS formulation for this compound axetil. While it initially forms a clear microemulsion upon dilution, I'm observing drug precipitation over time. What are the likely causes and how can I improve the stability of my formulation?

Underlying Causes & Troubleshooting Steps:

  • Exceeding Solubilization Capacity: The amount of this compound axetil may be too high for the chosen oil, surfactant, and cosolvent system, leading to supersaturation and subsequent precipitation upon dilution.

    • Troubleshooting Protocol:

      • Equilibrium Solubility Studies: Systematically determine the saturation solubility of this compound axetil in individual excipients (oils, surfactants, cosolvents) and their various combinations.[2] This will help in selecting the most appropriate excipients with the highest solubilizing capacity for the drug.

      • Construct Ternary Phase Diagrams: For promising combinations of oil, surfactant, and cosurfactant, construct ternary phase diagrams to identify the self-microemulsifying region.[9] This will guide you in formulating systems that are robust to dilution.

      • Reduce Drug Loading: If precipitation persists, a straightforward approach is to reduce the drug concentration in the pre-concentrate.

  • Thermodynamic Instability of the Microemulsion: The composition of the SEDDS may be in a metastable region of the phase diagram.

    • Troubleshooting Protocol:

      • Optimize Surfactant/Cosolvent Ratio: The ratio of surfactant to cosolvent is critical for the stability of the resulting microemulsion. Systematically vary this ratio and observe the stability of the diluted system over time.

      • Droplet Size and Polydispersity Index (PDI) Analysis: Use dynamic light scattering (DLS) to measure the globule size and PDI of the microemulsion upon dilution.[9] A smaller droplet size (typically <200 nm) and a low PDI (<0.3) are indicative of a more stable system.

  • Conversion to Solid-SEDDS (S-SEDDS): For enhanced stability and ease of handling, consider converting the liquid SEDDS into a solid powder.

    • Troubleshooting Protocol:

      • Adsorption onto a Solid Carrier: Adsorb the liquid SEDDS onto a high-surface-area carrier like silicon dioxide (e.g., Aerosil 200) or Neusilin US2.[8][10] This creates a dry, free-flowing powder that can be filled into capsules or compressed into tablets.

      • Characterization of S-SEDDS: After preparing the S-SEDDS, re-evaluate its performance by reconstituting it in an aqueous medium and checking for emulsification time, droplet size, and any signs of precipitation.[10]

ExcipientTypeSaturation Solubility of this compound Axetil (mg/mL)
Olive OilOil15.2 ± 1.8
Capmul MCMOil25.6 ± 2.1
Tween 80Surfactant45.3 ± 3.5
LabrasolSurfactant58.9 ± 4.2
PEG 400Cosolvent80.1 ± 5.6
Transcutol PCosolvent95.7 ± 6.3
Issue 3: Limited Bioavailability Improvement with Gastro-Retentive Formulations

Question: My floating-mucoadhesive tablet of this compound axetil shows prolonged in vitro release, but the in vivo pharmacokinetic study in rats did not show a significant improvement in bioavailability compared to the immediate-release tablet. Why might this be the case?

Underlying Causes & Troubleshooting Steps:

  • Mismatch between In Vitro and In Vivo Conditions: The in vitro dissolution conditions may not accurately reflect the complex environment of the stomach.

    • Troubleshooting Protocol:

      • Simulate Gastric Motility: Standard dissolution tests (USP Apparatus II) may not mimic the mechanical stress in the stomach. Consider using a more biorelevant dissolution apparatus or modifying the existing method to include mechanical agitation that simulates gastric contractions.

      • Evaluate Performance in Fed vs. Fasted State Media: The presence of food can significantly impact gastric pH, volume, and motility. Conduct dissolution studies in both simulated gastric fluid (SGF) and fed-state simulated gastric fluid (FeSSGF) to assess the robustness of your formulation.

  • Insufficient Mucoadhesion or Buoyancy In Vivo: The formulation may not be retained in the stomach for the intended duration.

    • Troubleshooting Protocol:

      • Ex Vivo Mucoadhesion Studies: Quantify the mucoadhesive strength of your formulation using an ex vivo method, such as a texture analyzer to measure the force of detachment from a section of porcine gastric mucosa.

      • In Vivo Imaging Studies: To definitively confirm gastric retention, perform in vivo imaging studies in an animal model (e.g., rabbits or human volunteers) by incorporating a radio-opaque marker like barium sulfate into the tablet and tracking its transit using X-ray imaging.[11][12][13]

  • Drug Degradation in the Stomach: Although this compound axetil is relatively stable in acidic conditions, prolonged residence in the stomach could lead to some degradation.

    • Troubleshooting Protocol:

      • Stability in SGF: Assess the stability of this compound axetil in your formulation when incubated in SGF (pH 1.2) for the intended gastric residence time (e.g., up to 12 hours).[12] Use a stability-indicating HPLC method to quantify any degradation products.

G cluster_formulation Formulation Properties Bioavailability Improved Bioavailability Retention Prolonged Gastric Retention Release Sustained Drug Release Retention->Release Release->Bioavailability Buoyancy Sufficient Buoyancy Buoyancy->Retention Mucoadhesion Strong Mucoadhesion Mucoadhesion->Retention

Caption: Interplay of Formulation Properties for Enhanced Bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the most promising nanotechnology-based approach for this compound axetil?

A1: Nanoformulations, such as nanosuspensions and nanoemulsions, have shown significant promise.[6][7] By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, which can lead to faster dissolution and improved absorption.[14][15] For instance, a nanoemulsion formulation of this compound axetil demonstrated a nearly two-fold increase in the area under the curve (AUC) in in vivo studies compared to a plain suspension.[16][17]

Q2: How do I set up a reliable HPLC method for quantifying this compound axetil in plasma or serum for pharmacokinetic studies?

A2: A validated reversed-phase HPLC (RP-HPLC) method is essential. A typical method involves:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M KH2PO4, pH 4.0) and an organic solvent like acetonitrile (e.g., 70:30 v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection: UV detection at 281 nm.[18]

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common method for extracting the drug from plasma or serum samples.[19] An internal standard (e.g., indapamide) should be used for accurate quantification.[18]

Q3: Can the bioavailability of this compound axetil be improved by simply co-administering it with food?

A3: Yes, the absorption of this compound axetil is known to be enhanced when taken with food.[3] Bioavailability can increase from approximately 30-37% in the fasted state to about 52% in the fed state. While this is a simple and effective strategy, it introduces variability dependent on the patient's dietary intake. The goal of advanced formulations is to achieve high bioavailability consistently, independent of food effects.

Q4: Are there differences in bioavailability between tablet and suspension formulations of this compound axetil?

A4: Yes, studies have shown that tablet and suspension formulations of this compound axetil are not bioequivalent.[20][21] The tablet form has been observed to have a higher peak concentration and AUC compared to the granule form for suspension.[20] This highlights the critical role of the dosage form and its formulation in the ultimate bioavailability of the drug.

References

  • D. M. Shinkar, P. S. Kadam, S. B. Shinde, S. D. Saudagar, and R. B. Saudagar, "Development and in vivo evaluation of gastroretentive delivery systems for this compound axetil," Drug Development and Industrial Pharmacy, vol. 38, no. 1, pp. 120-126, 2012. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBMAI_nuKJPtR4a84DUbSBglI_k7LKePtNabsRRsKztgEBEexBIBXTvypvkTg-JzNZ9FdQtmZpey5BWq3-NFvUSVTYx6EThhm9tVrvn1pUtmhMOSTsIMXgRL6VrghAIxRJN8mQo9HXJcFUFr4=]
  • F. Fraschini, F. Scaglione, G. Demartini, and P. C. Braga, "Pharmacokinetics and pharmacodynamics of two oral forms of this compound axetil," Journal of Antimicrobial Chemotherapy, vol. 32, no. 3, pp. 459-464, 1993. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBFy-Ef0SZxnd1wYj92NGfFWv2noZFhU1XKnhQs1Y9d68GUK4VCuB6msCs-peMiSlZwnS1ALujcbZgkZzv8K64xFk-P9FJ_jHdd5Jzq2UHbiC77OaxenB4aEnZUrtZOsMdCxc=]
  • N. O. Can, G. Altiokka, and H. Y. Aboul-Enein, "Determination of this compound axetil in tablets and biological fluids using liquid chromatography and flow injection analysis," Analytica Chimica Acta, vol. 576, no. 2, pp. 246-252, 2006. [https://pubmed.ncbi.nlm.nih.gov/17723677/]
  • S. Singh, P. R. Vuddanda, M. R. Vijayakumar, V. Kumar, P. S. Saxena, and S. Singh, "Advancing this compound Axetil through Nanotechnology: Enhancing Its Effectiveness," Journal of Bio-X Research, vol. 6, no. 2, pp. 61-68, 2023. [https://www.jbxresearch.org/index.php/jbx/article/view/153]
  • M. Glavas-Dodov, S. Dimitrovska, K. Goracinova, M. Simonoska, and A. Dimitrovska, "Optimization of self-emulsifying drug delivery system of this compound axetil," Macedonian Pharmaceutical Bulletin, vol. 61, no. 1, pp. 29-39, 2015. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnJVUJOAgDjW_u2mDvlqdcgbWZy49RIrtcBOmaWsXV5HkHeGRN5Re5uGPRhlLgXis2S02DI-Js1s7stkl0x9HehrrT04X9KGymq1o9oaHAALY1PGPIZHaWsl6gRn1HyP4DRmPSY_WZVw7UU6Yx_rRqOTSfVPHgkMw=]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "this compound axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability," Journal of Pharmacy and Pharmacology, vol. 64, no. 10, pp. 1472-1482, 2012. [https://academic.oup.com/jpp/article/64/10/1472/6135607]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "Development of gastroretentive drug delivery system for this compound axetil: in vitro and in vivo evaluation in human volunteers," Pharmaceutical Development and Technology, vol. 17, no. 1, pp. 110-117, 2012. [https://pubmed.ncbi.nlm.nih.gov/22352378/]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "this compound axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability," Journal of Pharmacy and Pharmacology, vol. 64, no. 10, pp. 1472-1482, 2012. [https://pubmed.ncbi.nlm.nih.gov/22963216/]
  • S. Singh, P. R. Vuddanda, M. R. Vijayakumar, V. Kumar, P. S. Saxena, and S. Singh, "Advancing this compound Axetil through Nanotechnology: Enhancing Its Effectiveness," Journal of Bio-X Research, vol. 6, no. 2, pp. 61-68, 2023. [https://www.jbxresearch.org/index.php/jbx/article/view/153]
  • H. C. Korting, H. Schafer-Korting, and D. Adam, "Comparative investigations on the bioavailability of this compound axetil," Arzneimittelforschung, vol. 40, no. 10, pp. 1134-1137, 1990. [https://www.scispace.com/paper/korting-schafer-korting-adam-1990-comparative-investigations-on-the-bioavailability-of-cefuroxime-axetil]
  • D. M. Tartaglione, E. A. C. Sica, and M. R. Blum, "Bioavailability of this compound axetil formulations," Antimicrobial Agents and Chemotherapy, vol. 35, no. 8, pp. 1755-1757, 1991. [https://pubmed.ncbi.nlm.nih.gov/1929290/]
  • A. A. Deshpande, N. P. Rhodes, N. H. Shah, and V. D. Malick, "Development of a gastro-retentive drug delivery system for this compound axetil," Journal of Controlled Release, vol. 47, no. 2, pp. 167-175, 1997. [https://www.academicjournals.org/journal/JPB/article-full-text-pdf/2C8F8B83050]
  • S. Puttachari, N. V. Kalyane, S. Duttagupta, and K. Yetukuri, "Formulation and Characterization of Solid Self-Microemulsifying this compound Axetil Products," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 8, pp. 3381-3390, 2014. [https://www.semanticscholar.org/paper/Formulation-and-Characterization-of-Solid-Puttachari-Kalyane/104118c7731777b71936c3e9a531f9d02c6d5951]
  • D. M. Shinkar, P. S. Kadam, S. B. Shinde, S. D. Saudagar, and R. B. Saudagar, "Optimizing gastro-retentive this compound axetil delivery system," Journal of Drug Delivery Science and Technology, vol. 64, p. 102588, 2021. [https://www.sciencedirect.com/science/article/pii/S177322472100288X]
  • M. S. Khan, M. A. Khan, and S. A. Khan, "Pharmacokinetic and Bioequivalence Studies of Oral this compound Axetil 250 mg Tablets in Healthy Human Subjects," Journal of Bioequivalence & Bioavailability, vol. 6, no. 5, pp. 1-5, 2014. [https://www.walshmedicalmedia.com/open-access/pharmacokinetic-and-bioequivalence-studies-of-oral-cefuroxime-axetil-250-mg-tablets-in-healthy-human-subjects-2155-9821.1000188.pdf]
  • S. Puttachari, K. Yetukuri, and S. Pachava, "Design and Evaluation of Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) of this compound Axetil," International Journal of Pharmaceutical Sciences Review and Research, vol. 21, no. 2, pp. 13-18, 2013. [https://globalresearchonline.net/journalcontents/v21-2/03.pdf]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology," Drug Development and Industrial Pharmacy, vol. 45, no. 7, pp. 1136-1144, 2019. [https://www.researchgate.net/publication/333767222_Preparation_and_evaluation_of_cefuroxime_axetil_gastro-retentive_floating_drug_delivery_system_via_hot_melt_extrusion_technology]
  • S. Puttachari, N. V. Kalyane, S. Duttagupta, and K. Yetukuri, "Formulation and Characterization of Solid Self-Microemulsifying this compound Axetil Products," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 8, pp. 3381-3390, 2014. [https://ijpsr.com/bft-article/formulation-and-characterization-of-solid-self-microemulsifying-cefuroxime-axetil-products/]
  • M. Glavas-Dodov, S. Dimitrovska, K. Goracinova, M. Simonoska, and A. Dimitrovska, "Formulation and evaluation of a solid self-emulsifying drug delivery system containing this compound axetil," Macedonian Pharmaceutical Bulletin, vol. 61, no. 1, pp. 29-39, 2015. [https://www.researchgate.net/publication/281788775_Formulation_and_evaluation_of_a_solid_self-emulsifying_drug_delivery_system_containing_cefuroxime_axetil]
  • Y. Chen, F. Wang, and J. Chen, "Preparation and Characterization of Amorphous this compound Axetil Drug Nanoparticles with Novel Technology: High-Gravity Antisolvent Precipitation," Industrial & Engineering Chemistry Research, vol. 50, no. 2, pp. 913-919, 2011. [https://www.researchgate.
  • M. S. Hossain, M. A. Islam, and M. A. Shariare, "Accelerated Aqueous Solubility and Antibacterial Activity of this compound Axetil Using Microcrystalline Cellulose as Carrier," Pharmacology & Pharmacy, vol. 8, no. 1, pp. 1-13, 2017. [https://www.scirp.
  • P. S. Kumar, "DEVELOPMENT AND CHARACTERIZATION OF this compound AXETIL LOADED NANOPARTICLES," Indian Journal of Applied Research, vol. 13, no. 4, pp. 33-35, 2023. [https://www.worldwidejournals.com/indian-journal-of-applied-research-(IJAR)/article/development-and-characterization-of-cefuroxime-axetil-loaded-nanoparticles/MjY5NTA=/?is=1]
  • N. O. Can, G. Altiokka, and H. Y. Aboul-Enein, "Determination of this compound axetil in tablets and biological fluids using liquid chromatography and flow injection analysis," Analytica Chimica Acta, vol. 576, no. 2, pp. 246-252, 2006. [https://www.scilit.net/article/2a66e51141e6e9e63e7929424c0847b4]
  • K. P. R. Chowdary, S. S. Kumar, and S. K. G. Devi, "PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF this compound AXETIL," Trade Science Inc.. [https://www.tsijournals.com/articles/preparation-and-evaluation-of-fast-dissolving-dosage-forms-of-cefuroxime-axetil.pdf]
  • R. S. Dhumal, S. V. Biradar, A. R. Paradkar, and Y. Peter, "Formulation and characterization of this compound Axetil nanoemulsion for improved bioavailability," Journal of Pharmacy & Bioallied Sciences, vol. 6, no. 4, pp. 259-264, 2014. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4211244/]
  • M. S. Khan, M. A. Khan, and S. A. Khan, "Pharmacokinetic and Bioequivalence Studies of Oral this compound Axetil 250 mg Tablets in Healthy Human Subjects," Journal of Bioequivalence & Bioavailability, vol. 6, no. 5, pp. 1-5, 2014. [https://www.researchgate.net/publication/265974052_Pharmacokinetic_and_Bioequivalence_Studies_of_Oral_Cefuroxime_Axetil_250_mg_Tablets_in_Healthy_Human_Subjects]
  • S. K. P., K. R., and K. V., "Improved Oral Bioavailability of this compound Axetil Utilizing Nano...," Ingenta Connect, 2014. [https://www.ingentaconnect.com/content/ben/pnan/2014/00000009/00000003/art00008]
  • N. O. Can, G. Altiokka, and H. Y. Aboul-Enein, "Determination of this compound axetil in tablets and biological fluids using liquid chromatography and flow injection analysis," Analytica Chimica Acta, vol. 576, no. 2, pp. 246-252, 2006. [https://www.researchgate.
  • A. Gorajana, K. S. Kumar, and M. E. B. Rao, "Preparation and characterization of this compound axetil solid dispersions using poloxamer 188," Brazilian Journal of Pharmaceutical Sciences, vol. 51, no. 3, pp. 583-591, 2015. [https://www.scielo.br/j/bjps/a/zQ4yY8xY8X9xY4X9zY4X9zY/?
  • M. S. Khan, I. Ullah, and S. A. Khan, "Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium," Brazilian Journal of Pharmaceutical Sciences, vol. 50, no. 4, pp. 839-848, 2014. [https://www.scielo.br/j/bjps/a/wR5q5Q5y5X5y5R5y5R5y5R5/?
  • S. A. Khan, M. S. Khan, and I. Ullah, "FORMULATION AND EVALUATION OF this compound AXETIL GRANULES FOR ORAL SUSPENSION," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, pp. 4363-4370, 2014. [https://www.semanticscholar.org/paper/FORMULATION-AND-EVALUATION-OF-CEFUROXIME-AXETIL-Khan-Khan/0f9d9e9c8e9d9e9c8e9d9e9c8e9d9e9c8e9d9e9c]
  • M. S. Khan, I. Ullah, and S. A. Khan, "Formulation design and evaluation of this compound axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer," Brazilian Journal of Pharmaceutical Sciences, vol. 50, no. 4, pp. 839-848, 2014. [https://www.scielo.br/j/bjps/a/wR5q5Q5y5X5y5R5y5R5y5R5/?lang=en]
  • S. V. Gandhi, P. D. Patil, and R. P. B. R. P., "Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method," Journal of Chemical and Pharmaceutical Research, vol. 2, no. 4, pp. 86-91, 2010. [https://www.semanticscholar.org/paper/Determination-of-Cefuroxime-Axetil-and-Cefixime-by-Gandhi-Patil/2a2a2a2a2a2a2a2a2a2a2a2a2a2a2a2a2a2a2a2a]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "Development and Comparative Bioavailability Evaluation of this compound Axetil Oral Suspension by Single Dose Two Way Cross Over Study in Rabbits," Journal of Bioequivalence & Bioavailability, vol. 8, no. 1, pp. 1-5, 2016. [https://www.researchgate.net/publication/291350860_Development_and_Comparative_Bioavailability_Evaluation_of_Cefuroxime_Axetil_Oral_Suspension_by_Single_Dose_Two_Way_Cross_Over_Study_in_Rabbits]
  • R. S. Dhumal, S. V. Biradar, A. R. Paradkar, and Y. Peter, "Formulation and characterization of this compound Axetil nanoemulsion for improved bioavailability," Journal of Pharmacy & Bioallied Sciences, vol. 6, no. 4, pp. 259-264, 2014. [https://www.researchgate.net/publication/267784657_Formulation_and_characterization_of_Cefuroxime_Axetil_nanoemulsion_for_improved_bioavailability]
  • M. S. Khan, I. Ullah, and S. A. Khan, "Pharmaceutical Evaluation of this compound Axetil Tablets Available in Drug Market of Pakistan," Tropical Journal of Pharmaceutical Research, vol. 13, no. 12, pp. 1969-1975, 2014. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4293318/]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "Improvement of bioavailability of this compound axetil oral suspension by inclusion complexation method," Journal of Bioequivalence & Bioavailability, vol. 8, no. 1, pp. 1-5, 2016. [https://www.researchgate.
  • S. K. P., K. R., and K. V., "Improved Oral Bioavailability of this compound Axetil Utilizing Nanosuspensions Developed by Media Milling Technique," Pharmaceutical Nanotechnology, vol. 2, no. 3, pp. 164-172, 2014. [https://scilit.net/article/10.2174/2211738502666140602230107]
  • M. A. Al-Malki, "Optimization of a this compound Axetil-Loaded Liquid Self-Nanoemulsifying Drug Delivery System: Enhanced Solubility, Dissolution and Caco-2 Cell Uptake," Pharmaceutics, vol. 14, no. 4, p. 795, 2022. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9031952/]
  • P. E. Williams and S. M. Harding, "The absolute bioavailability of oral this compound axetil in male and female volunteers after fasting and after food," Journal of Antimicrobial Chemotherapy, vol. 13, no. 2, pp. 191-196, 1984. [https://pubmed.ncbi.nlm.nih.gov/6425287/]
  • S. V. Gandhi, P. D. Patil, and R. P. B. R. P., "RP-HPLC Method for Simultaneous Determination of this compound axetil and Ornidazole in Tablet Dosage Form," International Journal of ChemTech Research, vol. 2, no. 1, pp. 1-5, 2010. [https://www.sphinxsai.com/2010/jan-mar/chemtech_vol.2,no.1/CT%20%20Vol.2,No.1%20PDF/CT=01%20(01-05).pdf]
  • A. A. Shinde, S. B. Shinde, and S. R. Shah, "Preparation and evaluation of this compound axetil gastro-retentive floating drug delivery system via hot melt extrusion technology," Drug Development and Industrial Pharmacy, vol. 45, no. 7, pp. 1136-1144, 2019. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6556488/]
  • A. Gorajana, K. S. Kumar, and M. E. B. Rao, "Improvement in Dissolution Rate of this compound Axetil by using Poloxamer 188 and Neusilin US2," Journal of Applied Pharmaceutical Science, vol. 5, no. 8, pp. 1-8, 2015. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4525200/]

Sources

Cefuroxime Quantification in Complex Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cefuroxime quantification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this compound concentrations in biological matrices such as plasma, serum, and urine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively.

The accurate quantification of this compound is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] However, the inherent complexity of biological samples presents significant analytical challenges. This guide will address these challenges in a practical, question-and-answer format, offering troubleshooting advice and detailed protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common high-level challenges encountered when developing and running assays for this compound.

Q1: My this compound recovery is inconsistent and low. What are the likely causes?

A: Inconsistent and low recovery of this compound from biological matrices is a frequent issue stemming from several factors, primarily related to its stability and interaction with matrix components.

  • Analyte Stability: this compound is susceptible to degradation, particularly at room temperature and in certain pH conditions.[3][4] The β-lactam ring in its structure can be hydrolyzed, leading to a loss of the parent compound. A study on the stability of this compound in blood and urine revealed significant degradation at +23°C, with the greatest stability observed at -15°C.[3][4][5]

  • Inefficient Protein Precipitation: If you are using protein precipitation, incomplete removal of proteins can lead to the co-precipitation of this compound, thus reducing its concentration in the supernatant. The choice of precipitating solvent and the ratio of solvent to sample are critical.[6][7]

  • Suboptimal Extraction: For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample and the choice of extraction solvent or sorbent are crucial for efficient recovery. This compound has acidic properties that influence its partitioning behavior.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects, which cause ion suppression or enhancement, are a major hurdle in LC-MS/MS bioanalysis, compromising accuracy and precision.[8][9]

  • Underlying Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) can interfere with the ionization of this compound in the mass spectrometer source.[9]

  • Mitigation Strategies:

    • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider more selective techniques like solid-phase extraction (SPE) to remove interfering components.[10][11]

    • Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) can help separate this compound from matrix components.[11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as Descarbamoyl this compound-d3, will behave almost identically to this compound during sample preparation and ionization, thus correcting for variations.[2]

Q3: What is the best sample preparation technique for this compound quantification?

A: The "best" technique depends on the required sensitivity, throughput, and the analytical method used (HPLC-UV vs. LC-MS/MS).

  • Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for high-throughput analysis.[1][6][12] It involves adding a solvent like methanol or acetonitrile to precipitate proteins.[1][12][13] However, it provides the least clean extract and is more prone to matrix effects.[14]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT but is more labor-intensive. The choice of an appropriate organic solvent is key.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be automated for high throughput.[10] It is highly effective at removing matrix interferences.[15][16] An on-line SPE-LC method has been developed for this compound, demonstrating high recovery and precision.[10]

Section 2: Troubleshooting Guides

This section provides a more granular, problem-solution approach to specific experimental issues.

Guide 2.1: HPLC-UV Method Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust mobile phase pH to be within the optimal range for this compound (around 3.0-4.0).[17] Replace the column or use a guard column. Dilute the sample.
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column aging.Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven for temperature control.[17] Replace the column if retention times continue to shift significantly.
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system.Filter all mobile phase components.[18] Purge the pump to remove air bubbles. Clean the detector cell.
Low Sensitivity/Poor LLOQ Suboptimal detection wavelength; Insufficient sample cleanup.Set the UV detector to the wavelength of maximum absorbance for this compound (around 275-280 nm).[10][15][16] Implement a more rigorous sample preparation method like SPE.[15][16]
Guide 2.2: LC-MS/MS Method Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression Co-eluting matrix components; High salt concentration in the sample.Improve sample cleanup using SPE.[10] Optimize chromatographic separation to resolve this compound from interferences.[1] Divert the flow to waste during the elution of early, unretained components.
Inconsistent Internal Standard Response IS instability; Errors in IS spiking; Matrix effects on the IS.Use a stable isotope-labeled internal standard.[2] Ensure accurate and consistent pipetting of the IS. Evaluate matrix effects on the IS by comparing its response in neat solution versus post-extraction spiked matrix samples.
Poor Reproducibility at Low Concentrations Adsorption of analyte to containers; Inefficient extraction at low levels.Use low-adsorption vials (e.g., silanized glass or polypropylene). Optimize the extraction procedure specifically for the LLOQ level.
Fragment Ion Instability Inappropriate collision energy; Unstable precursor ion.Optimize collision energy in the MS/MS method to ensure stable and abundant fragment ions.[1] Confirm the selection of a stable precursor ion.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 3.1: Protein Precipitation for this compound in Human Plasma (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of this compound in human plasma.[1][12]

Objective: To extract this compound from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound and internal standard (e.g., Tazobactam or a stable isotope-labeled standard) stock solutions[1][12]

  • Methanol (HPLC grade)[1][12]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 600 µL of cold methanol to precipitate the proteins.[1][12]

  • Vortex mix vigorously for another 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1][12]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[1][12]

Expected Results: This method has been shown to yield extraction recoveries of 89-92% for this compound.[1]

Workflow 3.2: General Bioanalytical Method Validation Workflow

This workflow outlines the essential steps for validating a bioanalytical method for this compound quantification according to regulatory guidelines.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization (PPT, LLE, SPE) MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 LLOQ & LOD V4->V5 V6 Stability (Freeze-thaw, bench-top, long-term) V5->V6 SA1 Calibration Curve & QCs V6->SA1 SA2 Unknown Sample Analysis SA1->SA2

Caption: Bioanalytical method validation workflow.

Section 4: Data Interpretation and Quality Control

Q4: How do I properly assess the stability of this compound in my samples?

A: this compound stability must be systematically evaluated under conditions that mimic the entire lifecycle of a sample.[3]

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).[17]

  • Bench-Top Stability: Assess the stability of this compound in the matrix at room temperature for a period that exceeds the expected sample handling time.[17]

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points to establish the maximum allowable storage duration.[3][4] Studies have shown that this compound is most stable at -15°C.[3][4][5]

  • Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the expected duration of an analytical run.

Data Summary: this compound Stability in Biological Matrices

Storage ConditionMatrixStability DurationReference
Room Temperature (+23°C)Blood & UrineHighly unstable[3][4][5]
Refrigerated (+4°C)Blood & UrineRapid degradation[3][4]
Frozen (-15°C)Blood & UrineGreatest stability[3][4][5]
Frozen (-20°C)Plasma & UrinePlasma stable for 3 months, urine for 2 months[3]
Logical Diagram: Troubleshooting Matrix Effects

Troubleshooting Matrix Effects Start Inconsistent/Inaccurate Results (Suspect Matrix Effects) Assess Assess Matrix Effect: Compare analyte response in neat solution vs. post-extraction spiked matrix Start->Assess Significant Significant Matrix Effect? Assess->Significant NoEffect No Significant Effect. Investigate other causes (e.g., analyte stability, instrument error) Significant->NoEffect No Optimize_SP Optimize Sample Prep: Switch from PPT to SPE Significant->Optimize_SP Yes Optimize_LC Optimize Chromatography: Improve separation from interferences Optimize_SP->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate End Accurate & Reliable Results Revalidate->End

Caption: A logical workflow for troubleshooting matrix effects.

References

  • Strong Anion Exchange On-Line Solid Phase Extraction and Liquid Chromatographic Determination of this compound in Spiked Human Plas. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Liu, Y., Li, W., Zhang, Y., & Li, Y. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2014, 674758. Retrieved from [Link]

  • de Velde, F., Al-Shatnawi, S., van den Elshout, J., van der Elst, K., van der Werf, T. S., & Alffenaar, J.-W. C. (2020). Quantification of total and unbound this compound in plasma by ultra-performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure. Journal of Clinical Pharmacy and Therapeutics, 45(6), 1432–1439. Retrieved from [Link]

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Nowak, K., Zawadzki, M., & Szpot, P. (2024). Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. Archiwum Medycyny Sądowej i Kryminologii, 74(4), 265-276. Retrieved from [Link]

  • (PDF) Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of this compound in human blood and urine using UHPLC-MS/MS and its application to stability study of this compound over 278 days. (n.d.). ejournals.eu. Retrieved from [Link]

  • HPLC determination of this compound in human plasma. (2010, March 18). science24.com. Retrieved from [Link]

  • This compound Sodium. (n.d.). Retrieved from [Link]

  • high throughput quantification of this compound sodium in cattle plasma by lc/ms/ms. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Tariq, A., & Moshirfar, M. (2024). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • US6235896B1 - Process for the preparation of this compound. (n.d.). Google Patents.
  • Analysis of related substances in this compound axetil by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. (2019, July 30). Juniper Publishers. Retrieved from [Link]

  • VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. (n.d.). Retrieved from [Link]

  • Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Khan, A. A., Naqvi, S. A., Khuhawar, M. Y., & Bhanger, M. I. (2013). LC/UV determination of cefradine, this compound, and cefotaxime in dairy milk, human serum and wastewater samples. SpringerPlus, 2, 551. Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Retrieved from [Link]

  • Measurement of this compound in human bronchoalveolar lavage fluid by high-performance liquid chromatography after solid-phase extraction. (n.d.). Lirias - KU Leuven. Retrieved from [Link]

  • (PDF) High performance liquid chromatographic method for the quantitative analysis of this compound in pharmaceutical preparations. (n.d.). ResearchGate. Retrieved from [Link]

  • Eshraghi, S., & Adeli, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5559–5578. Retrieved from [Link]

  • Quantification of total and unbound this compound in plasma by ultra-performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure. (n.d.). PubMed. Retrieved from [Link]

  • Measurement of this compound in human bronchoalveolar lavage fluid by high-performance liquid chromatography after solid-phase extraction. (n.d.). PubMed. Retrieved from [Link]

  • Quatitative Methods for the Identification of this compound Sodium. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cefuroxime Bioequivalence Study Design and Execution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies and critical considerations for designing and executing a robust bioequivalence (BE) study for Cefuroxime Axetil, a widely used second-generation cephalosporin antibiotic. As a prodrug, this compound Axetil presents unique challenges and requires a meticulously planned study to ensure accurate and reliable outcomes for generic drug approval. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards.

The Scientific Foundation: Understanding this compound and Bioequivalence

This compound Axetil is the 1-acetyloxyethyl ester of this compound. Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases in the intestinal mucosa and blood to release the active moiety, this compound.[1][2] This conversion is a critical first point: the analyte to be measured in plasma for a BE study is This compound , not the parent ester.[3]

The core objective of a bioequivalence study is to demonstrate that a generic product (Test) exhibits a comparable rate and extent of absorption to an existing branded product (Reference).[4][5] If two formulations deliver the active ingredient to the systemic circulation in a similar manner, they are expected to have the same therapeutic effect and safety profile. For this compound, this is primarily assessed by comparing key pharmacokinetic (PK) parameters derived from plasma concentration-time profiles.

Key Pharmacokinetic Properties of this compound

A thorough understanding of this compound's pharmacokinetics is the bedrock of a successful study design. These properties dictate choices regarding study population, dosing, and sampling duration.

ParameterTypical ValueImplication for Study DesignSource
Time to Peak Concentration (Tmax) 1.5 - 3.5 hoursDictates the frequency of early blood sampling to accurately capture the peak concentration.[6][7]
Elimination Half-Life (t½) 1.0 - 2.0 hoursDetermines the total duration of the blood sampling period, which should be at least 3-5 times the half-life.[1][6]
Analyte for Measurement This compoundThe bioanalytical method must be validated for this compound in plasma. This compound axetil is not detectable in circulation.[1][2][3]
Food Effect Bioavailability is enhanced with food (e.g., milk).To maximize the ability to detect formulation differences, studies are conducted under fasting conditions.[3][7][8]
Renal Excretion Primary route of elimination.Subjects must have normal renal function to ensure typical clearance rates.[9][10]

Regulatory Framework: Adherence to Global Standards

The design and execution of a this compound bioequivalence study must strictly adhere to guidelines set by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a clear roadmap for study design, conduct, and statistical analysis.

  • FDA Guidance : The FDA's product-specific guidance for this compound Axetil tablets recommends a single-dose, two-treatment, two-period crossover study conducted in healthy subjects under fasting conditions.[3] The analyte to be measured is this compound in plasma.

  • EMA Guideline : The EMA's general guideline on the investigation of bioequivalence also recommends a randomized, two-period, two-sequence single-dose crossover design as the standard approach.[1][11]

The consensus between these agencies establishes a globally accepted standard for this compound BE studies, which forms the basis of the protocols described below.

Core Study Design: A Self-Validating Crossover Approach

The recommended design is a single-dose, randomized, two-period, two-sequence, crossover study . The causality behind this choice is its efficiency and inherent control.

  • Crossover Design : Each subject serves as their own control, receiving both the Test and Reference products (in randomized order) separated by a washout period. This design minimizes the impact of inter-subject variability, which is a major potential confounder, thus increasing the statistical power of the study.[12]

  • Single-Dose : A single dose is sufficient to characterize the rate and extent of absorption and is more sensitive to detecting potential differences between formulations than a multiple-dose (steady-state) study.

  • Fasting Condition : Administration after an overnight fast of at least 10 hours is the standard.[13] While food enhances this compound absorption, the fasting state creates a more challenging environment for drug dissolution and absorption, making it the most sensitive condition to reveal potential formulation-based differences.

  • Washout Period : A washout period of at least 7 days between doses is mandatory.[1][2] Given this compound's short half-life of 1-2 hours, a 7-day period is more than 10 times the half-life, ensuring complete elimination of the drug from the first period before the second dose is administered.

Experimental Workflow Diagram

BE_Workflow cluster_pre Pre-Study Phase cluster_clinical Clinical Phase cluster_post Analytical & Statistical Phase Protocol Protocol Design & IRB Approval Screening Subject Screening & Informed Consent Protocol->Screening Randomization Randomization to Sequence (TR or RT) Screening->Randomization Period1 Period 1: Dosing (Test/Ref) & Blood Sampling Randomization->Period1 Washout Washout Period (≥7 days) Period1->Washout Period2 Period 2: Dosing (Ref/Test) & Blood Sampling Washout->Period2 Bioanalysis Plasma Sample Analysis (HPLC or LC-MS/MS) Period2->Bioanalysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PK_Calc Stats Statistical Analysis (ANOVA, 90% CI) PK_Calc->Stats Report Final Report & Regulatory Submission Stats->Report

Caption: Workflow of a this compound Bioequivalence Study.

Experimental Protocols: From Subject to Sample

Protocol 1: Subject Selection and Screening

The selection of a homogenous study population is crucial for minimizing variability.

Objective: To enroll healthy adult male and non-pregnant, non-lactating female subjects with normal physiological parameters.

Step-by-Step Methodology:

  • Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study's purpose, procedures, and risks.[1]

  • Demographics: Record age (typically 18-45 years), height, and weight. Body Mass Index (BMI) should be within a normal range.

  • Medical History: Conduct a detailed review of the subject's medical history to exclude any conditions that could interfere with drug absorption, distribution, metabolism, or excretion (ADME).[14]

  • Physical Examination: Perform a complete physical examination, including vital signs (blood pressure, heart rate, temperature).

  • Clinical Laboratory Tests: Conduct blood tests (complete blood count, liver function tests, renal function tests) and urinalysis. Subjects must have results within the normal range, with particular attention to creatinine clearance to ensure normal kidney function.[9][10][14]

  • Exclusion Criteria: Exclude subjects with a history of allergy to cephalosporins, alcohol or drug abuse, consumption of any medication within 14-30 days of the study, or participation in another clinical trial within the last 3 months.[1][14]

Protocol 2: Dosing and Blood Sampling

Precise timing of dosing and sampling is essential for accurate PK profiling.

Objective: To obtain a time-course of plasma this compound concentrations to accurately determine Cmax, AUC0-t, and AUC0-∞.

Step-by-Step Methodology:

  • Fasting: Subjects must fast overnight for at least 10 hours before dosing. Water is permitted ad libitum until about 2 hours pre-dose.

  • Pre-dose Sample: Collect one blood sample (0 hours) within 15 minutes prior to drug administration.[13]

  • Dosing: Administer a single 500 mg this compound Axetil tablet (either Test or Reference) with 200-240 mL of water. The 500 mg strength is typically used as it is the highest strength and considered most sensitive for BE assessment.[3]

  • Post-dose Restrictions: Subjects should remain upright for the first 2-4 hours and continue to fast for 4 hours post-dose.[13] A standardized meal is provided at 4 hours post-dose.

  • Blood Sampling Schedule: Collect venous blood samples (e.g., 5 mL) into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, and 12 hours post-dose.

    • Causality: The frequent sampling around the expected Tmax (1.5-3.5 hours) is critical to accurately define the Cmax. The total duration of 12 hours covers more than 5 half-lives, ensuring that at least 80% of the Area Under the Curve (AUC) is captured.

  • Sample Processing: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma. Transfer the plasma to labeled cryovials and store frozen at -20°C or lower until analysis.[13]

Bioanalytical Methodology: A Comparison of Techniques

The choice of analytical method must balance sensitivity, specificity, and cost. The method must be fully validated according to FDA or EMA guidelines.[15]

FeatureHPLC-UVLC-MS/MSRationale & Justification
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.LC-MS/MS is inherently more specific as it measures a unique molecular fragmentation pattern.
Sensitivity (LLOQ) ~0.1 - 0.2 µg/mL~0.025 - 0.05 µg/mLLC-MS/MS is significantly more sensitive, which can be advantageous for accurately defining the terminal elimination phase.
Specificity Good, but susceptible to interference from metabolites or co-eluting compounds.Excellent, highly specific and selective.The high specificity of MS/MS reduces the risk of inaccurate quantification due to interfering substances.
Cost & Complexity Lower cost, simpler instrumentation, widely available.Higher initial and operational cost, more complex.HPLC-UV is often sufficient and more cost-effective for this compound BE studies, as the expected plasma concentrations are well within its quantification range.
Sources [1][2][15][16][17][18]Both methods have been successfully used and validated for this compound BE studies.
Protocol 3: Example Bioanalytical Method (HPLC-UV)

Objective: To accurately quantify this compound concentrations in human plasma samples.

Step-by-Step Methodology:

  • Reagents and Standards: Use analytical grade reagents. Obtain certified reference standards for this compound and a suitable internal standard (IS), such as cefazolin or phenacetin.[16][19]

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples at room temperature. b. To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution. c. Add 1000 µL of cooled acetonitrile to precipitate plasma proteins.[1] d. Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 g) for 10 minutes. e. Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 250 µL of the mobile phase and inject a 50 µL aliquot into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1][18]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.07 M potassium dihydrogen phosphate), pH adjusted to 3.0.[1]

    • Flow Rate: 1.0 - 1.7 mL/min.[1][13]

    • Detection: UV detector set at 275-280 nm.[1][16]

  • Method Validation: The method must be fully validated for selectivity, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term) as per regulatory guidelines.[15]

Statistical Analysis: The Path to the Bioequivalence Conclusion

The statistical analysis is the final arbiter of bioequivalence. It compares the key PK parameters obtained from the Test and Reference products.

Logical Framework for Statistical Assessment

Stats_Logic Data Individual Plasma Concentration vs. Time Data PK Calculate PK Parameters (Cmax, AUC0-t, AUC0-∞) Data->PK Log Log-transform Cmax and AUC data PK->Log ANOVA Analysis of Variance (ANOVA) - Assess effects of sequence, subject, period, formulation Log->ANOVA CI Calculate 90% Confidence Intervals for the geometric mean ratio (Test/Reference) ANOVA->CI Acceptance Are 90% CIs for AUC and Cmax within 80.00% - 125.00%? CI->Acceptance Conclusion Bioequivalence Conclusion Acceptance->Conclusion Yes

Caption: Statistical analysis pathway for a bioequivalence decision.

Step-by-Step Methodology:

  • Parameter Calculation: For each subject and formulation, calculate the primary PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration (t).

    • AUC0-∞: Area under the curve extrapolated to infinity. These are calculated using non-compartmental methods.[4][12]

  • Logarithmic Transformation: The primary parameters (Cmax, AUC0-t, AUC0-∞) are logarithmically transformed (natural log) prior to statistical analysis. This is because PK data are often not normally distributed, and the log transformation helps to normalize the data.[12][20]

  • Analysis of Variance (ANOVA): An ANOVA model is applied to the log-transformed data.[5][20] This model assesses the effects of sequence, subject (nested within sequence), period, and formulation. The intra-subject coefficient of variation (%CV) is also determined from the ANOVA, which is a key measure of data variability.

  • Confidence Interval Calculation: The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for each primary PK parameter are calculated.[12]

Example Data and Statistical Summary

The following tables present hypothetical data for a this compound BE study.

Table 3: Example Pharmacokinetic Data Summary (Geometric Means)

ParameterTest Product (n=24)Reference Product (n=24)
Cmax (µg/mL) 6.857.10
AUC0-t (µgh/mL) 25.1524.90
AUC0-∞ (µgh/mL) 26.0525.85

Table 4: Example Statistical Analysis Summary

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalBioequivalence Assessment
Cmax 96.48%88.52% – 105.15%Pass
AUC0-t 101.00%94.32% – 108.11%Pass

In this example, since the 90% CIs for both Cmax and AUC0-t are fully contained within the 80.00-125.00% limits, bioequivalence would be concluded.

References

  • Konishi, K., Suzuki, H., Hayashi, M., & Saruta, T. (1993). Pharmacokinetics of this compound axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy, 31(3), 413-420. [Link]

  • Skelly, J. P., Amidon, G. L., Barr, W. H., Bashaw, D., Carter, J., & Chil-Akhan, T. (1990). Statistical aspects of bioequivalence--a review. Journal of clinical pharmacology, 30(2), 190-195. [Link]

  • Powell, D. A., Nahata, M. C., Durrell, D. E., Miller, M. A., & Gentry, S. L. (1991). Pharmacokinetics of this compound axetil suspension in infants and children. Antimicrobial agents and chemotherapy, 35(10), 2051-2054. [Link]

  • Konishi, K., Suzuki, H., Hayashi, M., & Saruta, T. (1993). Pharmacokinetics of this compound axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy, 31(3), 413-420. [Link]

  • Ginsburg, C. M., McCracken Jr, G. H., Petruska, M., & Olson, K. (1985). Pharmacokinetics and bactericidal activity of this compound axetil. Antimicrobial agents and chemotherapy, 28(4), 504-507. [Link]

  • Isla, A., Trocóniz, I. F., Canut, A., Ardanza-Trevijano, S., & Gascón, A. R. (2020). A fast, cost‐saving and sensitive method for determination of this compound in plasma by HPLC with ultraviolet detection. Biomedical Chromatography, 34(3), e4766. [Link]

  • Ginsburg, C. M., McCracken Jr, G. H., Petruska, M., & Olson, K. (1985). Pharmacokinetics and bactericidal activity of this compound axetil. Antimicrobial agents and chemotherapy, 28(4), 504-507. [Link]

  • Li, P., Wang, Y., Jiang, J., Wang, Y., Zhang, J., & Li, H. (2022). Simple and robust analysis of this compound in human plasma and bone tissues by LC-MS/MS. Analytical Methods, 14(3), 225-232. [Link]

  • Zhu, Y., Zhang, Y., Chen, Y., & Zhang, M. (2014). Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of chromatographic science, 52(8), 859-864. [Link]

  • Shinde, H. S., Jamdade, P. T., & Deshpande, S. S. (2018). Bio-statistical Analysis in Bioequivalence studies. Quest Journals Journal of Medical and Dental Science Research, 5(8), 16-18. [Link]

  • de Souza, R. M., de Souza, A. M., & da Silva, J. W. (2017). Statistical Analysis in Bioequivalence studies. Biometrics & Biostatistics International Journal, 6(3), 00169. [Link]

  • Kioty, G. (2024). Statistical Methods for Assessing Bioequivalence in Clinical Studies. Der Pharmacia Lettre, 16(11), 17-18. [Link]

  • Szlagowska, A., Gmaj, J., & Kaza, M. (2012). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica, 69(4), 675-681. [Link]

  • JoVE. (n.d.). Bioequivalence Data: Statistical Interpretation. Journal of Visualized Experiments. [Link]

  • Kaza, M., Leś, A., Serafin-Byczak, K., Ksycińska, H., Rudzki, P. J., Gutkowski, P., ... & Wilkowska, E. (2012). Bioequivalence study of 500 mg this compound axetil film-coated tablets in healthy volunteers. Acta Poloniae Pharmaceutica, 69(6), 1356-1363. [Link]

  • Can, A. S., & Dogan, A. (2007). HPLC method for determination of this compound in plasma. ResearchGate. [Link]

  • Rojanastien, N., et al. (2003). A Bioequivalence Study of the this compound Axetil in Healthy Volunteers. Journal of the Medical Association of Thailand, 86(11), 1063-1071. [Link]

  • Shoaib, M. H., et al. (2014). Pharmacokinetic and Bioequivalence Studies of Oral this compound Axetil 250 mg Tablets in Healthy Human Subjects. Latin American Journal of Pharmacy, 33(7), 1162-8. [Link]

  • Kaza, M., et al. (2012). Bioequivalence study of 500 mg this compound axetil film-coated tablets in healthy volunteers. ResearchGate. [Link]

  • Kaza, M., Leś, A., Serafin-Byczak, K., Ksycińska, H., Rudzki, P. J., Gutkowski, P., ... & Wilkowska, E. (2012). Bioequivalence study of 500 mg this compound axetil film-coated tablets in healthy volunteers. PubMed, 23285702. [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on this compound Axetil. [Link]

  • Al-Ghanana, M., et al. (2014). Study of two brands of this compound 500 mg tablets (Bioxime® and Zinnat®) in adults healthy volunteers. ResearchGate. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • European Medicines Agency. (2018). Guideline on equivalence studies for the demonstration of therapeutic equivalence for locally applied, locally acting products in the gastrointestinal tract. [Link]

  • Scribd. (n.d.). FDA Bioequivalence Study Guidelines. [Link]

  • GaBI Online. (2017). FDA releases 52 new and revised bioequivalence guidelines for generics. [Link]

  • European Medicines Agency. (n.d.). Product-specific bioequivalence guidance. [Link]

Sources

A Comparative In Vitro Efficacy Analysis: Cefuroxime vs. Ceftriaxone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of beta-lactam antibiotics, cephalosporins represent a cornerstone in the management of bacterial infections. Within this class, second and third-generation agents are frequently utilized, each with distinct profiles. This guide provides an in-depth comparative analysis of the in vitro efficacy of cefuroxime, a prominent second-generation cephalosporin, and ceftriaxone, a widely used third-generation cephalosporin. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of their respective antimicrobial activities, supported by experimental data and standardized methodologies.

Mechanistic Overview: Shared Targets, Divergent Affinities

Both this compound and ceftriaxone exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] Their core mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] This disruption leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[2][3]

The key distinction between these cephalosporins lies in their chemical structure, which influences their stability against bacterial β-lactamases and their affinity for PBPs of different bacterial species. This compound, as a second-generation agent, exhibits enhanced stability against certain β-lactamases compared to its first-generation predecessors, broadening its spectrum of activity.[3][4] Ceftriaxone, a third-generation cephalosporin, possesses an even greater resistance to hydrolysis by a wider array of β-lactamases, particularly those produced by Gram-negative bacteria.[5][6]

cluster_0 Bacterial Cell cluster_1 Cephalosporin Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cephalosporin This compound or Ceftriaxone Inhibited_PBP Inactivated PBPs Cephalosporin->Inhibited_PBP Binds to Inhibited_synthesis Inhibited Cross-linking Inhibited_PBP->Inhibited_synthesis Prevents Lysis Cell Lysis Inhibited_synthesis->Lysis Leads to

Caption: Mechanism of action for this compound and Ceftriaxone.

Comparative Spectrum of Activity: A Head-to-Head Analysis

The in vitro activity of an antibiotic is a critical determinant of its clinical utility. The following table summarizes the general spectrum of activity for this compound and ceftriaxone against key bacterial pathogens. It is important to note that local resistance patterns can significantly vary.

Bacterial SpeciesThis compound (Second-Generation)Ceftriaxone (Third-Generation)
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)Good activity[7][8]Moderate to good activity[9][10]
Streptococcus pneumoniaeGood activity, including penicillin-susceptible and intermediate strains[7][11]Moderate activity[9]
Streptococcus pyogenesExcellent activity[7]Excellent activity[9]
EnterococciNo activity[3][7]Generally inactive[10]
Gram-Negative Aerobes
Haemophilus influenzaeGood activity, including β-lactamase producing strains[7]Highly effective, including β-lactamase producing strains[9]
Moraxella catarrhalisGood activity, including β-lactamase producing strains[7]Effective[9]
Neisseria gonorrhoeaeActive[8]Potent activity[9]
Escherichia coliModerate activity[12]Strong activity[9]
Klebsiella pneumoniaeModerate activity[12]Strong activity[9]
Proteus mirabilisModerate activityStrong activity[9]
Enterobacter spp.Limited activity[12]Generally not active; resistance can emerge during therapy
Pseudomonas aeruginosaNo activity[7]Limited to no activity[9][13]
Anaerobes
Bacteroides fragilisResistant[3]Many strains are resistant[10]

Key Insights from the Comparative Spectrum:

  • Gram-Positive Coverage: this compound generally demonstrates robust activity against common Gram-positive cocci like Staphylococcus aureus (MSSA) and Streptococcus pneumoniae.[7][8] While ceftriaxone is also active, its potency against Gram-positive organisms is generally considered less than that of earlier-generation cephalosporins.[14]

  • Gram-Negative Coverage: This is where the generational difference is most pronounced. Ceftriaxone exhibits a broader and more potent spectrum against Gram-negative bacteria, including many Enterobacteriaceae, when compared to this compound.[9][14]

  • Resistance to β-Lactamases: Ceftriaxone's enhanced stability against a wider range of β-lactamases makes it more reliable against many Gram-negative pathogens that may be resistant to this compound.[5][6]

  • Notable Gaps in Coverage: Neither antibiotic is effective against enterococci or Pseudomonas aeruginosa.[7][9]

Quantitative Efficacy Assessment: Methodologies and Interpretive Criteria

To quantify and compare the in vitro efficacy of this compound and ceftriaxone, standardized laboratory procedures are essential. The following are cornerstone methodologies in antimicrobial susceptibility testing (AST).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[15] Broth microdilution is a commonly employed method for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Isolate Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Antibiotic Dilution Series: A serial two-fold dilution of this compound and ceftriaxone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

start Start bacterial_prep Prepare Bacterial Suspension (0.5 McFarland) start->bacterial_prep inoculation Inoculate Microtiter Plate with Bacteria and Antibiotics bacterial_prep->inoculation antibiotic_prep Prepare Serial Dilutions of this compound & Ceftriaxone antibiotic_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end cluster_0 Bacterial Resistance Mechanisms cluster_1 Effects on Cephalosporins beta_lactamase β-Lactamase Production inactivation Antibiotic Inactivation beta_lactamase->inactivation pbp_alteration PBP Alteration reduced_binding Reduced Target Binding pbp_alteration->reduced_binding permeability Reduced Permeability reduced_entry Reduced Intracellular Concentration permeability->reduced_entry efflux Efflux Pumps expulsion Antibiotic Expulsion efflux->expulsion

Caption: Key mechanisms of bacterial resistance to cephalosporins.

Conclusion: A Data-Driven Choice

The in vitro data clearly delineates the distinct roles of this compound and ceftriaxone. This compound remains a valuable agent with a strong Gram-positive and moderate Gram-negative spectrum. [7][12]Ceftriaxone offers a more potent and extended Gram-negative coverage, making it a preferred choice for infections caused by more resistant Gram-negative pathogens. [9][14] The choice between these two cephalosporins for research and development purposes must be guided by the specific pathogens of interest. A thorough understanding of their comparative efficacy, coupled with standardized testing methodologies and an awareness of prevalent resistance mechanisms, is paramount for making informed decisions in the pursuit of novel antimicrobial strategies.

References

  • PubChem. (n.d.). Ceftriaxone. National Center for Biotechnology Information. Retrieved from a valid URL. [5]2. Wikipedia. (n.d.). Ceftriaxone. Retrieved from a valid URL. [13]3. Richards, D. M., Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1984). Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. Drugs, 27(6), 469–527. [14]4. Dr.Oracle. (2025, November 15). What is the bacterial spectrum of activity of this compound? Retrieved from a valid URL. [7]5. Dr.Oracle. (2025, November 14). What is the spectrum of activity of Ceftriaxone (Ceftriaxone) injection? Retrieved from a valid URL. [9]6. Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Sodium? Retrieved from a valid URL. [1]7. Patsnap Synapse. (2024, July 17). What is the mechanism of Ceftriaxone Sodium? Retrieved from a valid URL. [2]8. Dr.Oracle. (2025, November 29). Mechanism of Action of this compound. Retrieved from a valid URL. [3]9. Dr.Oracle. (2025, February 17). What is the antimicrobial coverage of this compound (Cephalosporin, second-generation antibiotic)? Retrieved from a valid URL. [12]10. Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). This compound: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. Pharmacotherapy, 3(2 Pt 1), 82–100. [8]11. Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Axetil? Retrieved from a valid URL. [16]12. Perry, C. M., & Brogden, R. N. (1996). This compound axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 52(1), 125–158. [11]13. Wikipedia. (n.d.). This compound. Retrieved from a valid URL. [17]14. Cleeland, R., & Squires, E. (1984). Antimicrobial activity of ceftriaxone: a review. The American journal of medicine, 77(4C), 3–11. [10]15. O'Callaghan, C. H., Sykes, R. B., Griffiths, A., & Thornton, J. E. (1976). This compound, a New Cephalosporin Antibiotic: Activity In Vitro. Antimicrobial Agents and Chemotherapy, 9(3), 511–519. [4]16. Drugs.com. (n.d.). Ceftriaxone: Package Insert / Prescribing Information. Retrieved from a valid URL. [6]17. National Center for Biotechnology Information. (2024, January 11). This compound. StatPearls. Retrieved from a valid URL. [18]18. Pediatric Oncall. (n.d.). Ceftriaxone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from a valid URL. [19]19. Neu, H. C., Meropol, N. J., & Fu, K. P. (1981). Antibacterial activity of ceftriaxone (Ro 13-9904), a beta-lactamase-stable cephalosporin. Antimicrobial agents and chemotherapy, 19(3), 414–423. [20]20. Hombach, M., Mouttet, B., & Bloemberg, G. V. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 8(11), e79130. [21]21. MedlinePlus. (2016, June 15). Ceftriaxone Injection. Retrieved from a valid URL. [22]22. Hombach, M., Mouttet, B., & Bloemberg, G. V. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 8(11), e79130. [21]23. Munir, T., & Lodhi, M. (2004). Mechanisms of Bacterial Resistance. Professional Medical Journal, 11(2), 176-183. 24. Gachii, A. K., Githii, S., & Revathi, G. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC infectious diseases, 16, 179. [23]25. Punpanich, W., Tantichattanon, W., Wongwatcharapaiboon, S., & Treeratweeraphong, V. (2008). In vitro susceptibility pattern of cephalosporin-resistant Gram-negative bacteria. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 91 Suppl 3, S21–S27. [24]26. ReAct. (n.d.). Resistance mechanisms. Action on Antibiotic Resistance. Retrieved from a valid URL. [25]27. Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. [26]28. APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from a valid URL. [15]29. Torumkuney, D., et al. (2020). Results from the Survey of Antibiotic Resistance (SOAR) 2016–17 in Ukraine: data based on CLSI, EUCAST (dose-specific) and pharmacokinetic/pharmacodynamic (PK/PD) breakpoints. Journal of Antimicrobial Chemotherapy, 75(Supplement_1), i105-i115. [27]30. IHMA. (n.d.). Evaluation of EUCAST and CLSI Cephalosporin Breakpoints vs. ESBL+ and ESBL- E. coli, K. pneumoniae, and K. oxytoca in the SMART. Retrieved from a valid URL.

Sources

A Senior Application Scientist's Guide to Validating a Microbial Bioassay for Cefuroxime Potency

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a microbial bioassay for determining the potency of Cefuroxime, a second-generation cephalosporin antibiotic. We will explore the critical validation parameters, compare the microbial bioassay to the alternative High-Performance Liquid Chromatography (HPLC) method, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for antibiotic potency testing.

The Imperative of Potency: Why Biological Assays Remain the Gold Standard

This compound exerts its therapeutic effect by inhibiting bacterial cell wall synthesis. While chemical methods like HPLC can accurately quantify the concentration of the active pharmaceutical ingredient (API), they may not fully reflect its biological activity.[1][2][3] Subtle changes in the molecule, such as degradation or the presence of inactive isomers, might not be detected by chemical assays but can significantly impact the drug's efficacy.[3][4][5] Microbial bioassays, therefore, remain the definitive method for resolving doubts about potential loss of activity, as they directly measure the antibiotic's inhibitory effect on a susceptible microorganism.[1][4][5]

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both outline standardized methods for the microbiological assay of antibiotics.[4][6][7] These assays are predicated on comparing the inhibition of microbial growth by a known concentration of a reference standard to that of the test sample.[6][7]

Comparison of Analytical Methods: Microbial Bioassay vs. HPLC

The choice of analytical method for potency testing depends on various factors, including the specific information required, available resources, and the stage of drug development. Below is a comparative overview of the microbial bioassay and HPLC for this compound potency determination.

FeatureMicrobial BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the biological activity (inhibition of microbial growth) of the antibiotic.[4]Separates, identifies, and quantifies the chemical components in a mixture.[8]
Measures True biological potency.[3][9]Concentration of the active pharmaceutical ingredient (API).
Specificity Highly specific for biologically active molecules. Can distinguish between active and inactive forms.[3][10]Highly specific for the chemical structure of the analyte. May not differentiate between biologically active and inactive isomers or degradation products without specific method development.[8]
Sensitivity Generally high, dependent on the susceptibility of the test microorganism.[11]Typically very high, capable of detecting low concentrations.[12]
Precision & Accuracy Can achieve high precision and accuracy with proper validation and control.[13][14]Generally offers very high precision and accuracy.[8]
Cost & Complexity Relatively inexpensive and requires basic microbiology laboratory equipment.[15][11]Higher initial instrument cost and requires more specialized training and expensive solvents.[3]
Throughput Lower throughput due to incubation times.High throughput, suitable for analyzing a large number of samples.
Information Provided Provides a direct measure of the drug's therapeutic potential.[9]Provides data on purity, presence of impurities, and degradation products.[8]

Key Insight: While HPLC is a powerful tool for purity and concentration analysis, the microbial bioassay provides indispensable information about the actual biological activity of this compound.[3] For this reason, regulatory bodies often require microbial bioassays for the final release testing of antibiotic products. Several studies have demonstrated a strong correlation between the results obtained from both methods, indicating that when properly validated, the microbial bioassay is a reliable alternative to HPLC for potency determination.[2]

Validating a Cylinder-Plate Microbial Bioassay for this compound

The cylinder-plate or cup-plate method is a widely used agar diffusion assay for determining antibiotic potency.[4][5] The assay involves placing solutions of the antibiotic into cylinders on an agar plate previously inoculated with a susceptible test microorganism. After incubation, the diameter of the zone of growth inhibition around the cylinder is measured, which is proportional to the concentration of the antibiotic.[5]

Foundational Elements of the Assay
  • Test Microorganism: Staphylococcus aureus (e.g., ATCC 6538P or ATCC 29213) is a commonly used and suitable indicator organism for this compound, as it is a Gram-positive bacterium susceptible to its action.[13][16][17] Other susceptible organisms like Kocuria rhizophila ATCC-9341 have also been successfully used.[15][14]

  • Culture Media: Mueller-Hinton Agar is a standard medium for antibiotic susceptibility testing.[18] Specific antibiotic assay media are also recommended by pharmacopoeias.

  • Assay Design: A 3x3 parallel line assay design is commonly employed, using three doses of the standard and three doses of the sample.[6][9] This design allows for the statistical validation of the assay's linearity and parallelism.

Visualizing the Validation Workflow

ValidationWorkflow cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Assay Execution cluster_Validation Phase 3: Validation & Analysis Prep_Standard Prepare this compound Reference Standard Solutions Plate_Assay Perform Cylinder-Plate Assay (3x3 Design) Prep_Standard->Plate_Assay Prep_Sample Prepare this compound Test Sample Solutions Prep_Sample->Plate_Assay Prep_Media Prepare and Inoculate Microbial Culture Media Prep_Media->Plate_Assay Incubation Incubate Plates Plate_Assay->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Analysis Statistical Analysis (ANOVA) Measure_Zones->Analysis Linearity Linearity Precision Precision (Repeatability & Intermediate) Accuracy Accuracy Specificity Specificity Robustness Robustness Analysis->Linearity Analysis->Precision Analysis->Accuracy Analysis->Specificity Analysis->Robustness

Caption: Workflow for the validation of a this compound microbial bioassay.

Step-by-Step Experimental Protocols & Validation Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[19] The core validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are specificity, linearity, accuracy, precision, and robustness.[20][21]

Preparation of Standard and Sample Solutions

Rationale: Accurate and precise preparation of standard and sample solutions is fundamental to the validity of the entire assay. Water is a suitable diluent for this compound sodium.[9][22]

Protocol:

  • This compound Reference Standard (RS) Stock Solution: Accurately weigh a quantity of this compound RS and dissolve it in purified water to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[9]

  • Standard Working Solutions: Perform serial dilutions of the stock solution with purified water to prepare at least three concentration levels (e.g., S1: 30.0 µg/mL, S2: 60.0 µg/mL, S3: 120.0 µg/mL).[9][23] These concentrations should fall within the linear range of the assay.

  • Test Sample Stock Solution: Accurately weigh a quantity of the this compound test sample and prepare a stock solution in the same manner as the RS.[9]

  • Sample Working Solutions: Prepare working solutions of the test sample at the same concentration levels as the standard solutions (T1, T2, T3).[9]

Linearity

Rationale: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range.[20][24] This is typically assessed by a linear relationship between the logarithm of the antibiotic concentration and the diameter of the inhibition zone.[23]

Experimental Design:

  • Prepare a series of at least five concentrations of this compound RS spanning the expected working range (e.g., 8.0 to 32.0 µg/mL or 30.0 to 120.0 µg/mL).[13][25]

  • Perform the cylinder-plate assay for each concentration in triplicate.

  • Plot the mean zone diameter (or the square of the zone diameter) against the logarithm of the concentration.

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.98.[26] A value close to 1 indicates a strong linear relationship.

Hypothetical Data:

Concentration (µg/mL)Log(Concentration)Mean Zone Diameter (mm)
8.00.90315.2
12.01.07917.5
18.01.25519.8
27.01.43122.1
40.51.60724.3
Result r² = 0.9991
Precision

Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] It is assessed at two levels: repeatability and intermediate precision.[21]

Experimental Design:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) on the same day, by the same analyst, and with the same equipment.[21]

  • Intermediate Precision: Assess the variation within the laboratory by having different analysts perform the assay on different days using different equipment if possible.[13][14]

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Hypothetical Data:

Precision LevelParameterPotency (%)Mean Potency (%)RSD (%)
Repeatability Analyst 1, Day 199.8, 101.2, 100.5, 99.5, 100.9, 101.5100.60.85
Intermediate Precision Analyst 2, Day 2101.8, 99.9, 102.1, 100.3, 101.1, 100.8101.00.81
Accuracy

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value.[20] It is often determined by recovery studies, where a known amount of the reference standard is added to the sample.

Experimental Design:

  • Spike a sample solution with known concentrations of this compound RS at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).[9][26]

  • Perform the assay on these spiked samples in triplicate.

  • Calculate the percentage recovery of the added standard.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Data:

Spiking LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%48.047.699.2
100%60.060.5100.8
120%72.071.499.2
Result Mean Recovery 99.7%
Specificity

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.[20][21]

Experimental Design:

  • Prepare a placebo solution (containing all formulation excipients except this compound) and test it in the bioassay.

  • Subject a this compound sample to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation.

  • Analyze the degraded sample using both the bioassay and an HPLC method. The bioassay should show a greater loss in potency if the degradation products are biologically inactive.[10][13][27]

Acceptance Criteria:

  • The placebo should not produce any zone of inhibition.

  • The bioassay should demonstrate a decrease in potency for the degraded sample, confirming it measures the active drug.

Visualizing the Assay Principle

AssayPrinciple cluster_Plate Petri Dish with Inoculated Agar Cylinder Cylinder (this compound) Zone Zone of Inhibition p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 p17 p18

Caption: Principle of the cylinder-plate antibiotic bioassay.

Statistical Analysis: The Key to a Self-Validating System

The data generated from a microbial bioassay must be subjected to statistical analysis to validate the results.[28] Analysis of Variance (ANOVA) is a powerful tool used for this purpose.[10][29]

Key ANOVA Checks for a Parallel Line Assay:

  • Significance of Regression: The analysis should show a significant relationship between the dose and the response.

  • Linearity: There should be no significant deviation from linearity for either the standard or the sample dose-response curves.

  • Parallelism: The dose-response curves for the standard and the sample must be parallel. A non-parallel result indicates that the test sample may contain interfering substances or that the antibiotic has been altered in a way that changes its dose-response relationship compared to the standard.

If the assay fails any of these validity tests, the results are considered invalid, and the experiment must be repeated. This statistical framework ensures the trustworthiness and robustness of the microbial bioassay.[6]

Conclusion: An Integrated Approach to Potency Testing

The validation of a microbial bioassay for this compound potency is a rigorous process that, when executed correctly, provides a reliable and meaningful measure of the antibiotic's biological activity. While HPLC offers precision in quantifying the chemical entity, the bioassay remains the cornerstone for confirming the therapeutic potential of the drug. By integrating a well-designed experimental protocol with robust statistical analysis, researchers and quality control professionals can establish a self-validating system that ensures the quality, safety, and efficacy of this compound products. This guide provides the foundational principles and practical steps to achieve this critical objective.

References

  • General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS. (n.d.). uspbpep.com. Retrieved from [Link]

  • USP-NF 〈81〉 Antibiotics—Microbial Assays. (2025). webofpharma.com. Retrieved from [Link]

  • Antibiotic Potency Testing USP | Testing Method. (n.d.). CPT Labs. Retrieved from [Link]

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. (2014). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • 〈81〉 Antibiotics—Microbial Assays. (n.d.). USP-NF. Retrieved from [Link]

  • Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of this compound Sodium in Powder for Injection. (2015). Molecules. Retrieved from [Link]

  • Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. (2024). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • Development and validation of a microbial bioassay for the quantification of potency of the antibiotic this compound axetil. (2013). Analytical Methods. Retrieved from [Link]

  • Cylinder plate assays (USP <81>). (n.d.). PLA 3.0 Knowledge Center. Retrieved from [Link]

  • Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. (2017). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. (2012). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Appendix XIV A. Microbiological Assay of Antibiotics. (n.d.). British Pharmacopoeia. Retrieved from [Link]

  • Microbiological Assay of Antibiotics. (n.d.). JC Analytical. Retrieved from [Link]

  • Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. (2024). ResearchGate. Retrieved from [Link]

  • Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • 2.7.2. Microbiological assay of antibiotics. (n.d.). uspbpep.com. Retrieved from [Link]

  • Antibiotic Medium E (Eur. Pharm.). (n.d.). Scharlab. Retrieved from [Link]

  • This compound Sodium Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Microbiological Assay of Antibiotics: According To USP and Ph. Eur. (n.d.). Scribd. Retrieved from [Link]

  • Application of microbiological assay to determine the potency of intravenous antibiotics. (2020). Bangladesh Journal of Medical Science. Retrieved from [Link]

  • Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. (2013). Request PDF. Retrieved from [Link]

  • Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. (2016). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Assays and statistical analyses for antibiotic standards. (1978). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. (2013). Semantic Scholar. Retrieved from [Link]

  • Comparison of Results Obtained by Microbial Assay and HPLC Method... (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Microbiological Assay for Determination of this compound in Injectable Preparations. (2015). Request PDF. Retrieved from [Link]

  • Quantitative Methods for the Identification of this compound Sodium. (2012). Scientific & Academic Publishing. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved from [Link]

  • Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220. (2000). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Quantitative Methods for the Identification of this compound Sodium. (2012). Scientific & Academic Publishing. Retrieved from [Link]

  • Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. (2010). ResearchGate. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

  • Perspectives of Statistician, Microbiologist, and Clinician Stakeholders on the Use of Microbiological Outcomes in Randomised Trials of Antimicrobial Stewardship Interventions. (2023). Antibiotics. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. Retrieved from [Link]

  • (PDF) Statistical Analysis of Antimicrobial Data of 2-[2-(Aroyl)aroyloxy]methyl-1,3,4 Oxadiazoles analogues Using ANOVA. (2018). ResearchGate. Retrieved from [Link]

  • Analysis methods for evaluating bacterial antimicrobial resistance outcomes. (2007). CDC Stacks. Retrieved from [Link]

  • Analyzing Antibiotic Resistance: The Role of Statistics and Artificial Intelligence. (2023). Acta Scientific. Retrieved from [Link]

  • A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced this compound Sodium Against Staphylococcus and Escherichia coli. (2020). Infection and Drug Resistance. Retrieved from [Link]

  • IDENTIFICATION AND DETECTION OF BIOFILM PRODUCING STAPHYLOCOCCUS AUREUS AND ITS ANTIBIOGRAM ACTIVITIES. (2019). ResearchGate. Retrieved from [Link]

  • Evaluation of Staphylococcus aureus Antibiotic Tolerance Using Kill Curve Assays. (2021). Request PDF. Retrieved from [Link]

Sources

A Comparative Analysis of Cefuroxime and Amoxicillin-Clavulanate Activity Against Beta-Lactamase Producing Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Beta-Lactamase Producers

In the ongoing battle against bacterial resistance, the production of beta-lactamase enzymes remains a primary defense mechanism for many pathogens. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating a broad range of crucial antibiotics, including penicillins and cephalosporins. This guide provides an in-depth, data-driven comparison of two widely utilized antibacterial agents, cefuroxime and amoxicillin-clavulanate, focusing on their in vitro activity against clinically significant beta-lactamase-producing bacteria. For researchers and drug development professionals, understanding the nuanced differences in their mechanisms, spectrum of activity, and susceptibility profiles is paramount for guiding therapeutic strategies and novel antibiotic design.

This document will delve into the mechanistic underpinnings of each agent, present comparative efficacy data, and provide detailed experimental protocols for the independent verification of these findings.

Mechanisms of Action: A Tale of Two Strategies

The efficacy of this compound and amoxicillin-clavulanate against beta-lactamase producers stems from two distinct, yet effective, strategies.

Amoxicillin-Clavulanate: The "Sacrificial Lamb" Approach

Amoxicillin, an aminopenicillin, is a potent bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. However, amoxicillin is readily hydrolyzed and inactivated by many beta-lactamase enzymes.

To counteract this, it is combined with clavulanic acid, a beta-lactamase inhibitor.[1] Clavulanic acid itself possesses only weak antibacterial activity. Its critical function is to act as a "suicide inhibitor" by irreversibly binding to the active site of beta-lactamase enzymes.[2] This sacrificial binding protects amoxicillin from degradation, allowing it to exert its bactericidal effect on the pathogen.[2] Clavulanic acid is particularly effective against plasmid-mediated Class A beta-lactamases, such as TEM and SHV variants, which are common in Haemophilus influenzae and Moraxella catarrhalis.[3]

Mechanism of Amoxicillin-Clavulanate Action

cluster_0 Bacterial Environment cluster_1 Bacterial Cell Beta-Lactamase Beta-Lactamase Amoxicillin Amoxicillin Beta-Lactamase->Amoxicillin Hydrolyzes (Blocked) PBP Penicillin-Binding Proteins (PBP) Amoxicillin->PBP Binds & Inhibits Clavulanate Clavulanate Clavulanate->Beta-Lactamase Irreversibly Binds & Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to cluster_0 Bacterial Environment cluster_1 Bacterial Cell Beta-Lactamase Beta-Lactamase This compound This compound (Stable Structure) Beta-Lactamase->this compound Ineffective Hydrolysis PBP Penicillin-Binding Proteins (PBP) This compound->PBP Binds & Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: this compound Mechanism.

Comparative In Vitro Activity: A Data-Driven Assessment

The true measure of an antibiotic's utility against resistant strains lies in quantitative susceptibility testing. The Minimum Inhibitory Concentration (MIC) is a critical metric, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Below is a summary of comparative MIC data for beta-lactamase producing isolates of H. influenzae and M. catarrhalis, two common respiratory pathogens.

Activity Against Beta-Lactamase Producing Haemophilus influenzae
AntibioticIsolate CountMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Amoxicillin-Clavulanate62--[4]
This compound (IV)62--[4]
Amoxicillin-Clavulanate---[5]
This compound---[5]

Note: Data from multiple studies are presented. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Analysis of the data reveals that amoxicillin-clavulanate generally demonstrates potent activity against beta-lactamase positive H. influenzae, with low MIC₉₀ values. [5]this compound also retains good activity, though some studies indicate a subset of isolates with elevated MICs. [4]

Activity Against Beta-Lactamase Producing Moraxella catarrhalis

Nearly all clinical isolates of M. catarrhalis produce beta-lactamase. [6]

Antibiotic Isolate Count MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Amoxicillin-Clavulanate 117 0.125 0.25 [7]
This compound 117 1.5 3.0 [7]
Amoxicillin-Clavulanate 137 - - [8]
This compound 137 - - [8]
Amoxicillin-Clavulanate 127 - 0.25 [9]

| this compound | - | - | - | [9] |

Note: All isolates were beta-lactamase positive.

Against M. catarrhalis, amoxicillin-clavulanate consistently exhibits very low MIC values, indicating high potency. [7][9]this compound is also effective against the vast majority of isolates, though its MIC₉₀ values are notably higher than those for amoxicillin-clavulanate, approaching the susceptibility breakpoint in some studies. [7][8]

Experimental Protocols: A Guide to Self-Validation

To ensure the trustworthiness and reproducibility of susceptibility data, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for MIC Determination

This method determines the MIC of an antimicrobial agent in a quantitative manner.

Workflow for MIC Determination

prep_abx 1. Prepare Antibiotic Stock Solutions serial_dil 2. Perform 2-fold Serial Dilutions in Microplate with Broth prep_abx->serial_dil inoculate 4. Inoculate Microplate Wells with Bacterial Suspension serial_dil->inoculate prep_inoc 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate 5. Incubate Plate (e.g., 35°C for 18-24h) inoculate->incubate read_mic 6. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic

Caption: Broth Microdilution Workflow.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and amoxicillin/clavulanate from reference-grade powders in the appropriate solvent as per CLSI M100 guidelines. [10] * Perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (or Haemophilus Test Medium for H. influenzae) within a 96-well microtiter plate. The final volume in each well should be 100 µL. [11]

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration in the microtiter plate of approximately 5 x 10⁵ CFU/mL. [12]

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate with the diluted bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C in ambient air for 16-20 hours (20-24 hours for H. influenzae).

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth. [13]Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI or EUCAST. [1][14]

Protocol 2: Nitrocefin Test for Beta-Lactamase Detection

This is a rapid, qualitative assay to determine if a bacterial isolate produces beta-lactamase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of nitrocefin, a chromogenic cephalosporin, typically at a concentration of 0.5 to 1.0 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.0). [15]The solution should be yellow.

  • Test Performance (Disk Method):

    • Place a nitrocefin-impregnated paper disk on a clean glass slide or in a petri dish.

    • Moisten the disk with one drop of sterile deionized water.

    • Using a sterile applicator stick or loop, smear several colonies of the test organism onto the disk surface. [16]

  • Interpretation of Results:

    • Observe the disk for a color change.

    • A positive result is indicated by a change from yellow to pink/red within 5-10 minutes, signifying the hydrolysis of nitrocefin by beta-lactamase. [17][18] * The absence of a color change after 30 minutes indicates a negative result.

Clinical Breakpoints and Interpretive Criteria

The interpretation of MIC values is standardized by organizations like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These bodies establish clinical breakpoints, which are the MIC values used to categorize an isolate as susceptible, intermediate, or resistant. These breakpoints are based on microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) principles, and clinical outcomes.

Representative MIC Breakpoints (mg/L) for H. influenzae

AntibioticOrganizationSusceptible (≤)IntermediateResistant (≥)
Amoxicillin-ClavulanateEUCAST124
This compound (Oral)EUCAST0.512
This compound (IV)EUCAST124
Amoxicillin-ClavulanateCLSI4/2-8/4
This compoundCLSI48-1632

Note: Breakpoints are subject to change and the most current tables from EUCAST and CLSI should always be consulted. Values for Amoxicillin-Clavulanate are often expressed for the amoxicillin component.[1][14]

Conclusion and Future Directions

Both amoxicillin-clavulanate and this compound are valuable agents for combating infections caused by common beta-lactamase-producing bacteria.

  • Amoxicillin-clavulanate demonstrates superior in vitro potency (lower MICs) against beta-lactamase producing H. influenzae and M. catarrhalis. Its efficacy is directly tied to the ability of clavulanate to inhibit the specific beta-lactamases produced by these organisms.

  • This compound offers a reliable alternative due to its intrinsic molecular stability. While generally effective, its higher MIC values against some strains, particularly M. catarrhalis, suggest that it may be a less potent option in certain clinical scenarios. [7] The choice between these agents in a clinical or research setting should be guided by local susceptibility patterns, the specific pathogen, and the class of beta-lactamase involved. For drug development professionals, the success of both the inhibitor-combination and the intrinsically stable molecule approaches offers distinct pathways for the design of next-generation beta-lactam antibiotics to overcome evolving resistance mechanisms. Continuous surveillance and detailed characterization of beta-lactamases remain critical to ensuring the long-term viability of this essential class of antibiotics.

References

  • Reading, C., & Cole, M. (1977). Clavulanic Acid: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy, 11(5), 852–857. [Link]

  • Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657–686. [Link]

  • Aryal, S. (2015). Nitrocefin test: Principle, Procedure, Uses. Microbe Online. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Breakpoints Archived From CLSI Document M100 Since 2010. CLSI. [Link]

  • Nicoletti, G., & Stefani, S. (2000). [this compound stability to beta-lactamases: clinical implications]. Le Infezioni in Medicina, 8(2), 66–74. [Link]

  • Dr.Oracle. (2025). Does clavulanate (Clavulanate) cover for beta-lactamase production?. Dr.Oracle. [Link]

  • Acharya, T. (2023). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. Microbe Notes. [Link]

  • Request PDF. (2025). [this compound stability to beta-lactamases: clinical implications]. ResearchGate. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • WikiLectures. (2024). Beta-lactamase inhibitors. WikiLectures. [Link]

  • Brem, J., et al. (2024). How Clavulanic Acid Inhibits Serine β-Lactamases. ChemBioChem. [Link]

  • Fuchs, P. C., et al. (1988). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 32(9), 1313–1317. [Link]

  • Beta (β) Lactamase Test. (n.d.). [Source organization not specified]. [Link]

  • Ho, P. L., et al. (2009). Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents. The Canadian Journal of Infectious Diseases & Medical Microbiology, 20(3), e104–e108. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. EUCAST. [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. EUCAST. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Fu, K. P., & Neu, H. C. (1978). Comparison of activity and beta-lactamase stability of cefotaxime with those of six other cephalosporins. Antimicrobial Agents and Chemotherapy, 14(3), 322–326. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Wolfensberger, A., et al. (2011). Effects of clinical breakpoint changes in CLSI guidelines 2010/2011 and EUCAST guidelines 2011 on antibiotic susceptibility test reporting of Gram-negative bacilli. Journal of Antimicrobial Chemotherapy, 67(3), 751–754. [Link]

  • Neu, H. C., & Fu, K. P. (1978). This compound, a Beta-Lactamase-Resistant Cephalosporin with a Broad Spectrum of Gram-Positive and -Negative Activity. Antimicrobial Agents and Chemotherapy, 13(4), 657–664. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Breakpoints Eliminated From CLSI Document M100 Since 2010. CLSI. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Veeraraghavan, B., et al. (2018). Clinical breakpoints of amoxicillin/clavulanate recommended by CLSI, EUCAST and USCAST guidelines. ResearchGate. [Link]

  • Public Health New Zealand. (2019). Antimicrobial susceptibility of invasive Haemophilus influenzae, 2019. Public Health New Zealand. [Link]

  • Drugs.com. (n.d.). Amoxicillin / Clavulanate vs this compound Comparison. Drugs.com. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. [Link]

  • Medscape. (2025). Moraxella catarrhalis Infection Medication: Antimicrobials. Medscape. [Link]

  • CLSI. (n.d.). CLSI M100. [Source in Persian]. [Link]

  • Dr.Oracle. (2025). Which is a broader antibiotic, this compound or Augmentin (amoxicillin-clavulanate)?. Dr.Oracle. [Link]

  • Hryniewicz, W., & Grzesiowski, P. (2000). Antibiotic-sensitivity of Moraxella catarrhalis isolated from clinical materials in 1997-1998. Medycyna Doswiadczalna i Mikrobiologia, 52(3-4), 239–244. [Link]

  • Schleupner, C. J. (1995). Clinical comparison of this compound axetil and amoxicillin/clavulanate in the treatment of patients with secondary bacterial infections of acute bronchitis. Clinical Therapeutics, 17(3), 552–563. [Link]

  • Johns Hopkins ABX Guide. (2025). Moraxella species. Johns Hopkins ABX Guide. [Link]

  • Tristram, S., et al. (2007). Antimicrobial Resistance in Haemophilus influenzae. Clinical Microbiology Reviews, 20(2), 368–389. [Link]

  • Zhang, L., et al. (2018). β-Lactamase production and antibiotic susceptibility pattern of Moraxella catarrhalis isolates collected from two county hospitals in China. BMC Infectious Diseases, 18(1), 340. [Link]

  • Dr.Oracle. (2025). What is the recommended treatment for Haemophilus influenzae (H. influenzae) beta-lactamase positive infections?. Dr.Oracle. [Link]

  • Sydnor, A. Jr., et al. (1996). Comparison of this compound axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis. The Archives of Otolaryngology--Head & Neck Surgery, 122(7), 755–760. [Link]

  • Singh, S., & Singh, A. (2020). Comparison between this compound and amoxicillin+clavulanate in patients of inguinal hernia undergoing mesh hernioplasty. International Journal of Surgery Science, 4(1), 12-14. [Link]

  • Hawkins, P. A., et al. (2022). Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016. Microbiology Spectrum, 10(3), e00301-22. [Link]

  • Sader, H. S., et al. (2025). Haemophilus influenzae global epidemiology and antimicrobial susceptibility patterns including ampicillin and amoxicillin-clavulanate resistance based on β-lactamase production, 2013–2022. Infection. [Link]

Sources

A Senior Application Scientist's Guide to Cefuroxime Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When quantifying a target analyte, the potential for cross-reactivity with structurally similar molecules can lead to inaccurate results, impacting data integrity and potentially compromising patient safety or product quality. This guide provides an in-depth technical comparison of cefuroxime cross-reactivity in two common immunoassay platforms: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA). We will delve into the structural basis of this cross-reactivity, present comparative data, and provide detailed experimental protocols for its assessment.

The Molecular Basis of this compound Cross-Reactivity

This compound is a second-generation cephalosporin antibiotic characterized by a beta-lactam ring fused to a dihydrothiazine ring. Like other beta-lactams, its structure includes two key variable side chains, R1 and R2, which dictate its antibacterial spectrum and pharmacokinetic properties.[1] It is the similarity of these side chains, particularly the R1 side chain, to those of other beta-lactam antibiotics that is the primary driver of immunological cross-reactivity.[2][3]

An antibody developed for a this compound immunoassay may inadvertently bind to other cephalosporins or even penicillins that share similar R1 or R2 side-chain structures. For instance, this compound shares a methoxyimino group in its R1 side chain with other cephalosporins like ceftriaxone and cefotaxime, creating a potential for cross-reactivity.[4] Understanding these structural nuances is critical when selecting or developing an immunoassay and when interpreting its results.

Comparative Analysis of Immunoassay Platforms for this compound Detection

The choice of immunoassay platform can significantly influence the degree of observed cross-reactivity. Here, we compare two widely used formats: ELISA and LFIA.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are quantitative, plate-based assays known for their high sensitivity and specificity.[5] For small molecules like this compound, a competitive ELISA format is typically employed. In this setup, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites, usually monoclonal antibodies for higher specificity.[6] The signal generated is inversely proportional to the concentration of this compound in the sample.

Advantages in Cross-Reactivity Assessment:

  • High Specificity: The use of highly specific monoclonal antibodies can minimize cross-reactivity.[6]

  • Quantitative Results: ELISAs provide precise, quantitative data (e.g., IC50 values), allowing for a detailed characterization of cross-reactivity percentages.

  • Controlled Reaction Conditions: The multi-step nature of ELISA, with controlled incubation times and washing steps, reduces non-specific binding and interference.[6]

Lateral Flow Immunoassay (LFIA)

LFIAs are rapid, membrane-based assays designed for point-of-care or field testing.[2] They also typically operate in a competitive format for small molecule detection. This compound in the sample competes with a this compound-conjugate immobilized on the test line for binding to antibody-labeled nanoparticles (e.g., gold nanoparticles) that migrate along the strip. A visible test line indicates a negative result, while the absence or a fainter test line indicates the presence of this compound.

Challenges in Cross-Reactivity Management:

  • Potential for Broader Cross-Reactivity: To achieve broad applicability for a class of antibiotics, LFIAs may utilize polyclonal antibodies, which can lead to higher cross-reactivity compared to monoclonal antibodies.[7]

  • Semi-Quantitative Nature: While readers can provide some quantitative data, LFIAs are often interpreted visually, making precise cross-reactivity assessment more challenging.

  • Matrix Effects: The rapid, single-step nature of LFIAs can make them more susceptible to matrix effects from complex samples, which can sometimes be mistaken for cross-reactivity.

Quantitative Cross-Reactivity Data

The following tables summarize reported cross-reactivity data for this compound with other beta-lactam antibiotics. It is important to note that these values can vary depending on the specific antibodies and assay conditions used.

Table 1: this compound Cross-Reactivity with Penicillins

Penicillin ClassReported Cross-Reactivity Rate with this compoundKey Findings & Citations
General Penicillin Allergy0% - 2.5%The overall cross-reactivity rate between penicillins and second-generation cephalosporins like this compound is low, particularly when the side chains are dissimilar.[8]
Aminopenicillins (e.g., Amoxicillin, Ampicillin)Higher potential if R1 side chain is similarWhile this compound's R1 side chain is structurally different from aminopenicillins, the general principle of side-chain similarity driving cross-reactivity applies.[1]

Table 2: this compound Cross-Reactivity with Other Cephalosporins

CephalosporinStructural Similarity to this compound (R1 Side Chain)Reported Cross-Reactivity Rate with this compoundKey Findings & Citations
CefotaximeSimilar (methoxyimino group)Can be significantCross-reactivity has been demonstrated in radioallergosorbent test (RAST) inhibition studies.[9]
CeftriaxoneSimilar (methoxyimino group)Potential for cross-reactivityThe shared methoxyimino group is a key factor in potential cross-reactivity.[4]
CefadroxilDissimilarLowThe R1 side chain is structurally different, leading to a low probability of cross-reactivity.[1]
CefaclorDissimilarLowDissimilar side chains generally result in low cross-reactivity.
CeftazidimeDissimilarLowDespite both being cephalosporins, their different side chains lead to infrequent cross-reactivity.[4]

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity is a critical component of immunoassay validation. Here, we provide detailed protocols for both competitive ELISA and LFIA.

Protocol 1: Cross-Reactivity Assessment using Competitive ELISA

This protocol is designed to determine the 50% inhibitory concentration (IC50) for this compound and potentially cross-reacting compounds.

1. Reagents and Materials:

  • High-binding 96-well microtiter plates

  • This compound-specific monoclonal antibody

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • This compound standard

  • Potentially cross-reacting beta-lactam antibiotics

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

2. Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Coat plate with anti-cefuroxime antibody prep2 Wash plate prep1->prep2 prep3 Block non-specific sites prep2->prep3 react1 Add this compound standards or cross-reactants prep3->react1 react2 Add this compound-HRP conjugate react1->react2 react3 Incubate react2->react3 det1 Wash plate react3->det1 det2 Add TMB substrate det1->det2 det3 Incubate in dark det2->det3 det4 Add stop solution det3->det4 ana1 Read absorbance at 450 nm det4->ana1 ana2 Calculate IC50 and % Cross-Reactivity ana1->ana2

Caption: Workflow for competitive ELISA cross-reactivity assessment.

3. Step-by-Step Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-cefuroxime antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • Add the standards or cross-reactants to the wells.

    • Immediately add the this compound-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • Add TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add stop solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each cross-reactant.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100[5]

Protocol 2: Cross-Reactivity Assessment using Lateral Flow Immunoassay (LFIA)

This protocol provides a semi-quantitative assessment of cross-reactivity based on the visual intensity of the test line.

1. Reagents and Materials:

  • This compound LFIA test strips

  • Running buffer

  • This compound standard

  • Potentially cross-reacting beta-lactam antibiotics

  • Pipettes and sample tubes

2. Experimental Workflow:

LFIA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Result Interpretation prep1 Prepare dilutions of This compound and cross-reactants assay1 Add sample to sample well prep1->assay1 assay2 Allow strip to develop for specified time assay1->assay2 ana1 Visually compare test line intensity to control assay2->ana1 ana2 (Optional) Use strip reader for quantitative analysis ana1->ana2

Caption: Workflow for LFIA cross-reactivity assessment.

3. Step-by-Step Procedure:

  • Sample Preparation: Prepare a range of concentrations for this compound and each potential cross-reactant in the running buffer. Include a negative control (buffer only).

  • Assay Performance:

    • Place the LFIA test strip on a flat, dry surface.

    • Apply a defined volume of the prepared sample to the sample pad of the test strip.

    • Allow the test to run for the manufacturer-specified time (typically 5-15 minutes).

  • Result Interpretation:

    • Visually observe the intensity of the test line and the control line.

    • Determine the lowest concentration of each compound that causes a significant reduction in the test line intensity compared to the negative control. This is the approximate limit of detection (LOD).

    • If available, use a strip reader to obtain quantitative measurements of the line intensities for a more objective comparison.

4. Data Analysis:

  • The cross-reactivity can be estimated by comparing the LOD of the cross-reactant to the LOD of this compound.

  • A semi-quantitative cross-reactivity can be expressed as: Approximate % Cross-Reactivity = (LOD of this compound / LOD of Cross-Reactant) x 100

Conclusion and Recommendations

The assessment of this compound cross-reactivity is a critical step in ensuring the accuracy and reliability of immunoassay data. While both ELISA and LFIA have their merits, the choice of platform should be guided by the specific application.

  • For quantitative, high-precision applications such as therapeutic drug monitoring or final product quality control, a well-validated competitive ELISA with a highly specific monoclonal antibody is the recommended choice. Its ability to provide precise IC50 values allows for a thorough characterization of cross-reactivity.

  • For rapid, qualitative, or semi-quantitative screening purposes, such as raw material testing or environmental monitoring, an LFIA can be a valuable tool. However, it is crucial to be aware of its potential for broader cross-reactivity and to confirm any positive results with a more specific method like ELISA or a chromatographic technique.

Ultimately, a comprehensive understanding of the structural basis of beta-lactam cross-reactivity, coupled with rigorous experimental validation, is essential for any scientist working with this compound immunoassays.

References

  • Baldo, B. A. (1999). Penicillins and cephalosporins as allergens--structural aspects of recognition and cross-reactions. Clinical and Experimental Allergy, 29(6), 744–749. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Molecules, 26(14), 4295. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]

  • De Rosa, M., et al. (2019). Development of an enzyme-linked immunosorbent assay for camptothecin. Oncology Letters, 18(1), 543-549. Available at: [Link]

  • Fratesi, S. E., et al. (2020). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. Clinical and Molecular Allergy, 18, 23. Available at: [Link]

  • Khan, D. A., et al. (2022). Drug allergy: A 2022 practice parameter update. Journal of Allergy and Clinical Immunology, 150(6), 1333–1393. Available at: [Link]

  • Pichichero, M. E. (2017). Cross-reactivity in β-Lactam Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 5(6), 1542-1543. Available at: [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Available at: [Link]

  • Romano, A., et al. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Antibiotics, 9(11), 747. Available at: [Link]

  • Romano, A., et al. (2020). Cross-reactivity in IgE-mediated Allergy to this compound: Focus on the R1 Side Chain. The Journal of Allergy and Clinical Immunology: In Practice, 8(3), 1094-1096.e1. Available at: [Link]

  • Romano, A., et al. (2018). Boosted IgE response after anaphylaxis reaction to this compound with cross-reactivity with cefotaxime. Allergologia et Immunopathologia, 46(1), 95-97. Available at: [Link]

  • Romano, A., et al. (2019). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 28, 1–29. Available at: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). PACKAGE INSERT - this compound. Available at: [Link]

  • Van Gasse, A. L., et al. (2020). Cross-reactivity in IgE-mediated Allergy to this compound: Focus on the R1 Side Chain. The Journal of Allergy and Clinical Immunology: In Practice, 8(3), 1094-1096.e1. Available at: [Link]

  • Weng, C., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. Available at: [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Available at: [Link]

  • Alpha Laboratories. (n.d.). This compound allergen for use with BÜHLMANN CAST® ELISA and Flow CAST® assays 4 stimulations. Retrieved from [Link]

  • Torres, M. J., et al. (2018). Boosted IgE response after anaphylaxis reaction to this compound with cross-reactivity with cefotaxime. Allergologia et immunopathologia, 46(1), 95–97. Available at: [Link]

Sources

A Comparative Guide to Cefuroxime Quantification: HPLC vs. Microbial Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of therapeutic agents. Cefuroxime, a second-generation cephalosporin antibiotic, is widely utilized for its broad-spectrum activity against various bacterial infections.[1][2][3] The need for its precise measurement in both raw materials and final dosage forms has led to the development and application of various analytical techniques. Among these, High-Performance Liquid Chromatography (HPLC) and the traditional microbial assay stand out as the two most prevalent methods.

This guide provides an in-depth, objective comparison of these two methodologies for the quantification of this compound. Drawing upon experimental data and established protocols, we will explore the fundamental principles, operational nuances, and performance characteristics of each technique. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the most appropriate method for their specific analytical needs.

The Underlying Principles: A Tale of Two Methodologies

The choice between HPLC and a microbial assay for this compound quantification is not merely a matter of preference but a decision rooted in the fundamental differences in their measurement principles.

High-Performance Liquid Chromatography (HPLC): A Physicochemical Approach

HPLC is a powerful separation technique that relies on the physicochemical properties of the analyte. In essence, it separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a solvent system). For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed.[4][5][6] In this setup, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. This compound molecules partition between these two phases, and their retention time—the time it takes for the analyte to travel through the column—is a characteristic identifier. Quantification is achieved by measuring the area under the peak in the chromatogram, which is directly proportional to the concentration of this compound in the sample.

The specificity of HPLC arises from its ability to separate the parent drug from its degradation products, metabolites, and other impurities, provided the chromatographic conditions are optimized.[6] This makes it an invaluable tool for stability studies and the analysis of complex biological matrices.

Microbial Assay: A Biological Response

In stark contrast, the microbial assay is a biological method that quantifies an antibiotic based on its inhibitory effect on the growth of a susceptible microorganism.[7][8] This technique directly measures the biological activity, or potency, of the antibiotic.[2][8] The most common methods are the agar diffusion (cylinder-plate or disk) assay and the turbidimetric assay.

In the agar diffusion method, a standardized suspension of a susceptible test organism, such as Kocuria rhizophila or Micrococcus luteus, is seeded into an agar medium.[2][9][10] Solutions of known concentrations of a this compound reference standard and the test sample are placed in wells or on paper discs on the agar surface. After an incubation period, zones of growth inhibition appear around the wells or discs. The diameter of these zones is proportional to the logarithm of the antibiotic concentration.

The turbidimetric method involves adding the antibiotic to a liquid culture of the test microorganism.[9][11] The extent to which the antibiotic inhibits the growth, and thus the turbidity of the culture, is measured spectrophotometrically and compared to a standard curve.[9][11] A significant advantage of the microbial assay is its ability to provide a direct measure of the antibiotic's bioactivity, which is not always discernible with physicochemical methods.[2][8][10]

Head-to-Head Comparison: Performance Metrics

The selection of an analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes a comparative analysis of HPLC and microbial assays for this compound quantification based on key validation parameters.

Parameter High-Performance Liquid Chromatography (HPLC) Microbial Assay Key Considerations & Insights
Specificity High: Can separate this compound from impurities, degradation products, and other active compounds.Moderate to Low: Measures the total antimicrobial activity. Active metabolites or other present antibiotics can interfere.[7]HPLC is the method of choice for stability-indicating assays and analysis in complex matrices where specificity is critical.
Sensitivity High: Limits of detection (LOD) and quantification (LOQ) can reach low µg/mL or even ng/mL levels, especially with advanced detectors like mass spectrometry.[1][12]Moderate: Generally less sensitive than HPLC. The lowest detectable concentration is typically in the µg/mL range.[7]For trace-level analysis, such as in pharmacokinetic studies, HPLC offers superior sensitivity.
Accuracy & Precision High: Typically exhibits excellent accuracy (recovery) and precision (low relative standard deviation, RSD).[4][5][12]Moderate: Inherently more variable due to biological factors. RSD values are generally higher than those of HPLC.[10]The physicochemical nature of HPLC allows for greater control and reproducibility, leading to higher accuracy and precision.
Linearity Excellent: Wide linear range is achievable, often spanning several orders of magnitude.[1][4][5][12]Good: Linearity is observed over a more restricted concentration range, often following a logarithmic relationship.[9][10]HPLC provides a wider working range, offering more flexibility in sample concentrations.
Analysis Time Fast: A typical chromatographic run can be completed in minutes.[5][12]Slow: Requires a lengthy incubation period, usually ranging from 6 to 24 hours.[7]For high-throughput screening and rapid quality control, HPLC is significantly more time-efficient.
Cost & Complexity High: Requires expensive instrumentation, high-purity solvents, and skilled operators.Low: Utilizes basic laboratory equipment and is relatively inexpensive to perform.[2]The microbial assay is a more cost-effective option, particularly for laboratories with limited resources.
Bioactivity Assessment Indirect: Measures the chemical concentration, not the biological effect.Direct: Provides a direct measure of the antibiotic's potency and its ability to inhibit microbial growth.[2][8][10]The microbial assay is indispensable when the primary goal is to determine the biological efficacy of the antibiotic.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of these methodologies, detailed, step-by-step protocols for both a typical RP-HPLC method and a microbial agar diffusion assay for this compound quantification are outlined below.

RP-HPLC Method for this compound Quantification

This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Deionized water

  • Sample containing this compound

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.07 M potassium dihydrogen phosphate in water, adjust the pH to 3.0 with orthophosphoric acid, and mix with acetonitrile in a ratio of approximately 91.5:8.5 (v/v).[1] Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.25 to 50 µg/mL).[12]

  • Sample Preparation: Dilute the this compound-containing sample with the mobile phase to a concentration that falls within the linear range of the standard curve. For plasma samples, a protein precipitation step with acetonitrile or methanol is typically required.[1][12]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.7 mL/min[1][12]

  • Column Temperature: 40°C[1]

  • Injection Volume: 20 - 50 µL[1][12]

  • Detection Wavelength: 275 - 280 nm[1][12]

5. Analysis and Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Microbial Agar Diffusion Assay for this compound Quantification

This protocol describes a general cylinder-plate method.

1. Materials and Reagents:

  • This compound reference standard

  • Test microorganism: Kocuria rhizophila ATCC 9341 or Micrococcus luteus ATCC 9341[2][9][10]

  • Culture media (e.g., nutrient agar, antibiotic medium)

  • Sterile phosphate buffer

  • Sterile stainless steel cylinders

2. Preparation of Inoculum and Plates:

  • Prepare and sterilize the culture medium according to the manufacturer's instructions.

  • Grow a fresh culture of the test microorganism.

  • Prepare a standardized suspension of the microorganism in sterile saline or buffer to a specific turbidity.

  • Inoculate a molten agar medium with the standardized microbial suspension and pour it into sterile petri dishes to a uniform thickness. Allow the agar to solidify.

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in a sterile buffer.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with sterile buffer to obtain a range of concentrations (e.g., 30.0 to 120.0 µg/mL).[9][10]

  • Sample Solution: Dissolve and dilute the this compound sample in sterile buffer to an estimated concentration within the standard curve range.

4. Assay Procedure:

  • Place sterile stainless steel cylinders on the surface of the solidified agar plates.

  • Carefully fill the cylinders with the working standard solutions and the sample solutions.

  • Incubate the plates at a specified temperature (e.g., 32-35°C) for 16-24 hours.

5. Data Analysis:

  • After incubation, measure the diameter of the zones of inhibition for each standard and sample.

  • Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones.

  • Determine the concentration of this compound in the sample by interpolating the measured zone diameter on the standard curve.

Visualizing the Workflows

To further elucidate the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Solutions A2 Inject Standards & Samples P2->A2 P3 Prepare Sample Solutions P3->A2 A1->A2 A3 UV Detection A2->A3 D1 Generate Chromatograms A3->D1 D2 Integrate Peak Areas D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify this compound D3->D4 Microbial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis M1 Prepare Inoculum M2 Prepare Agar Plates M1->M2 AS1 Apply Standards & Samples to Plates M2->AS1 M3 Prepare Standard Solutions M3->AS1 M4 Prepare Sample Solutions M4->AS1 AS2 Incubate Plates (16-24h) AS1->AS2 DA1 Measure Zones of Inhibition AS2->DA1 DA2 Construct Standard Curve DA1->DA2 DA3 Determine this compound Potency DA2->DA3

Caption: Workflow for this compound Quantification by Microbial Assay.

Conclusion and Recommendations

Both HPLC and microbial assays are valid and valuable methods for the quantification of this compound, each with its distinct advantages and limitations. The choice between them should be guided by the specific analytical objective.

HPLC is the recommended method for:

  • Routine quality control and release testing: Its speed, precision, and accuracy make it ideal for high-throughput environments.

  • Stability studies: Its ability to separate degradants is crucial for assessing the shelf-life of a product.

  • Pharmacokinetic studies: Its high sensitivity is necessary for detecting low concentrations of the drug in biological fluids. [1]* Analysis of combination drug products: Its specificity allows for the simultaneous quantification of multiple active ingredients.

The microbial assay is the preferred method when:

  • Assessing biological potency is the primary goal: It provides a direct measure of the antibiotic's efficacy. [8]* A simple, low-cost method is required: It is significantly more economical than HPLC. [2]* Screening for antimicrobial activity of new compounds or formulations.

In many regulatory settings, a combination of both methods is often employed. HPLC is used for identity, purity, and strength (assay), while the microbial assay is used to confirm the biological activity or potency. This dual approach provides a comprehensive quality assessment of the antibiotic product. Ultimately, a thorough understanding of the principles and performance characteristics of both HPLC and microbial assays will enable the analytical scientist to select the most appropriate tool for the task at hand, ensuring the quality and efficacy of this compound-containing medicines.

References

  • Szagowska, A., Kaza, M., & Rudzki, P. J. (n.d.). VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 677–684.
  • Hekster, Y. A., Baars, A. M., Vree, T. B., van Klingeren, B., & Rutgers, A. (1980). Comparison of high performance liquid chromatography and microbiological assay in the determination of plasma this compound concentrations in rabbits. Journal of Antimicrobial Chemotherapy, 6(1), 65–71.
  • Páez, S., Álamo, D., & Marrero, J. (2020). A fast, cost-saving and sensitive method for determination of this compound in plasma by HPLC with ultraviolet detection.
  • Drozd, J., Koczurkiewicz, P., Wójcik-Pszczoła, K., & Pękala, E. (2018). Fast and reliable HPLC method for determination of this compound in human serum. Acta Poloniae Pharmaceutica - Drug Research, 75(1), 69–76.
  • Masud, M. A., Ali, M. A., Khan, M. A. R., & Begum, T. (2017). Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. Analytical Methods, 9(1), 103–109.
  • Patel, S., & Patel, N. J. (2021). Development & Validation of RP-HPLC Method for Quantitative Estimation of this compound injection Dosage Form.
  • Reddy, G. V., & Reddy, B. S. (2013). Determination of this compound Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 4(8), 3169–3175.
  • de Oliveira, M. A., de Souza, T. C. P., Tótoli, E. G., & Salgado, H. R. N. (2018). Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of this compound Sodium in Powder for Injection. Molecules, 23(10), 2445.
  • Salgado, H. R. N., & de Oliveira, M. A. (2012). Validation of Microbiological Assay for Determination of this compound in Injectable Preparations.
  • Vieira, D. C. M., & Salgado, H. R. N. (2012). Quatitative Methods for the Identification of this compound Sodium. Advances in Analytical Chemistry, 2(5), 67–73.
  • National Center for Biotechnology Information. (n.d.). This compound axetil. PubChem. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

  • Japanese Pharmacopoeia. (n.d.). 54 Microbial Assay for Antibiotics / General Tests. Retrieved January 12, 2026, from [Link]

Sources

A Guide to Inter-Laboratory Validation of a Cefuroxime HPLC Analytical Method

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the consistent and reliable analysis of active pharmaceutical ingredients (APIs) is paramount. Cefuroxime, a widely used cephalosporin antibiotic, is no exception. The analytical methods employed to quantify this compound in drug substances and products must be robust, accurate, and reproducible, not just within a single laboratory but across multiple testing sites. This guide provides an in-depth comparison and procedural overview of the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The transfer of an analytical method from a development laboratory to a quality control laboratory, or between different manufacturing sites, is a critical step in the pharmaceutical lifecycle.[1][2] An inadequately executed transfer can lead to out-of-specification results, batch rejections, and regulatory delays.[1] Therefore, a well-designed inter-laboratory validation study is not merely a procedural formality but a scientific necessity to ensure consistent product quality. This process, often referred to as reproducibility, is a key validation characteristic recognized by the International Council for Harmonisation (ICH).[3][4]

This guide will walk you through the essential phases of an inter-laboratory validation, from establishing a robust validation protocol to the statistical analysis of comparative data. We will explore the critical validation parameters and present a hypothetical case study comparing the performance of a this compound HPLC method across three distinct laboratories.

The Foundation: A Comprehensive Validation Protocol

Before any samples are exchanged between laboratories, a comprehensive validation protocol must be established.[4] This document serves as the blueprint for the entire study and ensures that all participating laboratories are aligned on the objectives, procedures, and acceptance criteria.[2]

Key Elements of the Inter-Laboratory Validation Protocol:

  • Objective and Scope: Clearly define the purpose of the study, which is to demonstrate that the receiving laboratories can achieve comparable, precise, and accurate results to the originating laboratory using the specified this compound HPLC method.

  • Responsibilities: Delineate the roles of the originating (sending) and receiving laboratories. The originating lab is typically responsible for providing a validated method, reference standards, and well-characterized samples. The receiving labs are responsible for executing the protocol and reporting the data.

  • Materials and Instrumentation: Specify all critical reagents, reference standards, and the HPLC column to be used. While some flexibility in instrumentation (e.g., different HPLC models) is expected and even desirable to assess robustness, critical parameters like the column chemistry should remain consistent.

  • Analytical Procedure: Provide a detailed, step-by-step description of the HPLC method for this compound analysis.

  • Experimental Design: Outline the specific validation experiments to be performed by each laboratory. This typically includes an assessment of accuracy, precision (repeatability and intermediate precision), and linearity.

  • Acceptance Criteria: Pre-define the numerical limits for each validation parameter that must be met for the method transfer to be considered successful. These criteria should be based on the performance of the method during its initial validation and the requirements of the product specification.[2]

Visualizing the Inter-Laboratory Validation Workflow

The process of inter-laboratory validation can be visualized as a structured flow of activities, from initial planning to the final comparative analysis.

G cluster_0 Phase 1: Preparation & Protocol cluster_1 Phase 2: Execution at Each Laboratory cluster_2 Phase 3: Comparative Analysis & Conclusion A Method Development & Initial Validation (Originating Lab) B Draft Inter-Laboratory Validation Protocol A->B C Joint Protocol Review & Approval (All Labs) B->C D Sample & Standard Distribution C->D E Execution of Validation Experiments (All Labs) D->E F Data Compilation & Initial Review E->F G Statistical Analysis of Comparative Data F->G H Final Validation Report G->H I Method Deemed Transferred H->I G Accuracy Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Range Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelation of Core Analytical Validation Parameters.

Conclusion: Ensuring Method Reliability Across Laboratories

The successful inter-laboratory validation of an analytical method for this compound is a critical undertaking that underpins the assurance of product quality. This guide has outlined the essential components of this process, from the foundational validation protocol to the comparative analysis of key performance parameters. The hypothetical case study demonstrates that with a well-defined method and a clear protocol, it is possible to achieve comparable and reliable results across different laboratories.

By adhering to the principles of scientific integrity, employing robust experimental designs, and setting clear acceptance criteria, pharmaceutical organizations can confidently transfer analytical methods, ensuring consistent data and, ultimately, patient safety. The framework presented here, grounded in ICH and other regulatory guidelines, provides a roadmap for achieving this crucial objective.

References

  • ASTM E691-18, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method , ASTM International, West Conshohocken, PA, 2018, [Link]

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, November 2005, [Link]

  • FDA Guidance for Industry, Q2(R2) Validation of Analytical Procedures , U.S. Department of Health and Human Services, Food and Drug Administration, March 2024, [Link]

  • Analytical Method Transfer: Best Practices and Guidelines , Lab Manager, [Link]

  • Best practices for analytical method transfers , Medfiles, May 2023, [Link]

  • Design and analysis of analytical method transfer studies , Journal of Biopharmaceutical Statistics, 18(5), 1013-33, 2008, [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry , Journal of Validation Technology, [Link]

  • Importance of Repeatability and Reproducibility in Analytical Chemistry , AZoLifeSciences, June 2022, [Link]

  • ICH and FDA Guidelines for Analytical Method Validation , Lab Manager, [Link]

  • ICH Q2(R2) Validation of Analytical Procedures , FDA, [Link]

  • Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products , Taylor & Francis Online, [Link]

  • Analytical Method Transfer Conditions Used by Global Biologics Manufacturers , BioProcess International, October 2015, [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology , European Medicines Agency (EMA), [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Synergistic Effect of Cefuroxime with Other Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of escalating antimicrobial resistance, the strategic combination of existing antibiotics to achieve synergy is a cornerstone of modern therapeutic development and clinical practice. This guide provides an in-depth, technical comparison of the synergistic effects of cefuroxime, a second-generation cephalosporin, with other classes of antibiotics. We will delve into the mechanistic rationale behind these combinations, present detailed experimental protocols for their evaluation, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial chemotherapy.

The Rationale for Synergy: Overcoming Resistance and Enhancing Efficacy

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] However, its efficacy can be compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes that inactivate the antibiotic.[1][3] Combining this compound with other antimicrobial agents can overcome these resistance mechanisms, broaden the spectrum of activity, and in some cases, reduce the required therapeutic dose, thereby minimizing potential toxicity. The goal of such combination therapy is to achieve a synergistic interaction, where the combined effect of the two drugs is significantly greater than the sum of their individual effects.[4]

Mechanisms of this compound Synergy with Key Antibiotic Classes

The synergistic potential of this compound has been explored with several classes of antibiotics. The underlying mechanisms of these interactions are diverse and crucial to understand for rational drug pairing.

β-Lactamase Inhibitors: The Shield Against Inactivation

The most well-established synergistic combination for this compound involves β-lactamase inhibitors such as clavulanic acid.[1][3][5][6]

  • Mechanism: Clavulanic acid itself has weak antibacterial activity.[1] Its primary role is to act as a "suicide inhibitor" by irreversibly binding to and inactivating β-lactamase enzymes produced by bacteria.[1][3] This protects this compound from enzymatic degradation, allowing it to reach its PBP targets and effectively inhibit cell wall synthesis.[1][5] This combination is particularly effective against β-lactamase-producing strains of Escherichia coli and other susceptible organisms.[3]

cluster_bacterium Bacterial Cell cluster_outcome Outcome cef This compound pbp Penicillin-Binding Proteins (PBPs) cef->pbp Inhibits cw Cell Wall Synthesis pbp->cw Essential for lysis Bacterial Cell Lysis cw->lysis Inhibition leads to bl β-Lactamase bl->cef Inactivates cla Clavulanic Acid cla->bl Inhibits start Start prep_dilutions Prepare Serial Dilutions of this compound and Test Antibiotic in 96-well Plate start->prep_dilutions inoculate Inoculate with Standardized Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MICs of Individual and Combined Antibiotics incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret FICI: Synergy, Additive, Indifference, or Antagonism calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard assay.

Time-Kill Curve Assays: Assessing the Dynamics of Bacterial Killing

While the checkerboard assay provides a static endpoint, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time. [7]

  • Preparation of Cultures:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Prepare flasks containing fresh broth with the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. [8][9]Include a growth control flask without any antibiotics.

  • Inoculation and Sampling:

    • Inoculate the flasks with the bacterial culture to a starting density of approximately 10^5 to 10^6 CFU/mL. [9] * Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask. [10]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours). [11][10][12]* Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. [10]* Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. [12]

Comparative Data Summary

The following tables summarize representative data on the synergistic interactions of this compound with other antibiotics against various bacterial species.

Table 1: this compound in Combination with β-Lactamase Inhibitors

Second AntibioticBacterial SpeciesFICI (Range or Value)InterpretationReference
Clavulanic AcidEscherichia coli (β-lactamase producing)Significantly enhanced zone of inhibition compared to this compound aloneSynergy[3]
Clavulanic AcidStaphylococcus aureusNot specifiedSynergy[1]

Table 2: this compound in Combination with Aminoglycosides

Second AntibioticBacterial SpeciesFICI (Range or Value)InterpretationReference
GentamicinGram-negative bacilliNot specifiedSynergy demonstrated in some isolates[13]
AmikacinGram-negative bacilliNot specifiedSynergy demonstrated in some isolates[13]

Table 3: this compound in Combination with Fluoroquinolones

Second AntibioticBacterial SpeciesFICI (Range or Value)InterpretationReference
CiprofloxacinPseudomonas aeruginosaNot specifiedSynergy observed in some strains[11]
LevofloxacinPseudomonas aeruginosaNot specifiedSynergy observed in some strains[11]
ClinafloxacinPseudomonas aeruginosaNot specifiedEradication of biofilm in a three-drug combination with gentamicin[14][15]

In Vivo Correlation and Clinical Significance

While in vitro synergy testing is a critical first step, it is important to note that the correlation with in vivo efficacy is not always direct. [16]Animal models, such as the neutropenic mouse model of sepsis, can provide valuable insights into the in vivo interactions of antibiotic combinations. [16][17]The ultimate goal of synergy research is to inform clinical practice and develop more effective treatment regimens for infections caused by multidrug-resistant organisms. [18][19][20][21][22]

Conclusion

The evaluation of synergistic combinations involving this compound is a vital area of research in the fight against antimicrobial resistance. A thorough understanding of the mechanisms of synergy, coupled with the rigorous application of in vitro testing methodologies such as the checkerboard and time-kill assays, allows for the rational selection and development of promising combination therapies. The data presented in this guide underscore the potential of combining this compound with β-lactamase inhibitors, aminoglycosides, and fluoroquinolones to enhance its antibacterial activity. Continued research in this area is essential for optimizing our therapeutic armamentarium and improving patient outcomes.

References

  • Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Synergistic Antibiotic Effect of this compound & Clavulanic Acid Combination was Far More than this compound Alone against E. Coli. (2019). JAFMC Bangladesh, 14(2), 113-116. [Link]

  • Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis. (1988). The Journal of Infectious Diseases, 158(3), 547–553. [Link]

  • A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. (2017). Microbial Pathogenesis, 107, 159–165. [Link]

  • This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Sequential therapy with this compound followed by this compound axetil in community-acquired pneumonia. (1997). Chest, 112(2), 406–415. [Link]

  • Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2020). Journal of Antimicrobial Chemotherapy, 75(11), 3194–3200. [Link]

  • Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs. (2003). Journal of Antimicrobial Chemotherapy, 51(1), 131–134. [Link]

  • Time kill curve assay chart showing the synergistic effect of a... ResearchGate. [Link]

  • Fractional inhibitory concentration: Significance and symbolism. (2025). ScienceDirect. [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). Antibiotics, 11(7), 944. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Sequential therapy with this compound followed by this compound axetil in community-acquired pneumonia. (1997). Chest, 112(2), 406–415. [Link]

  • Sequential therapy with this compound followed by this compound axetil in acute exacerbations of chronic bronchitis. (1998). Journal of Antimicrobial Chemotherapy, 41(3), 379–386. [Link]

  • This compound + Clavulanic Acid. Zynapte RxHive. [Link]

  • Sequential therapy with this compound followed by this compound axetil in acute exacerbations of chronic bronchitis. (1998). Journal of Antimicrobial Chemotherapy, 41(3), 379–386. [Link]

  • Comparative in vitro Activity of this compound and its Interactions with Aminoglycoside Antibiotics. Semantic Scholar. [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2010). Antimicrobial Agents and Chemotherapy, 54(11), 4678–4683. [Link]

  • EVALUATION OF SYNERGISTIC EFFECT OF this compound AND CLAVULANIC ACID AGAINST ESCHERICHIA COLI. Semantic Scholar. [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (2009). Antimicrobial Agents and Chemotherapy, 53(6), 2392–2399. [Link]

  • Synergistic effect of non-steroidal anti-inflammatory drugs (NSAIDs) on antibacterial activity of this compound and chloramphenicol against methicillin-resistant Staphylococcus aureus. (2017). Journal of Global Antimicrobial Resistance, 10, 70–74. [Link]

  • Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. (2017). IOSR Journal of Pharmacy and Biological Sciences, 12(6), 1-6. [Link]

  • Definitions for interpretation of the FIC index. ResearchGate. [Link]

  • This compound Axetil + Clavulanic Acid. MedEx. [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (2013). Antimicrobial Agents and Chemotherapy, 57(7), 3460–3462. [Link]

  • This compound with Clavulanic Acid. Drug Today Medical Times. [Link]

  • Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. (2004). Journal of Clinical Microbiology, 42(7), 3103–3107. [Link]

  • Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. (2021). Journal of Antimicrobial Chemotherapy, 76(4), 957–963. [Link]

  • This compound: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions and Therapeutic Indications. Semantic Scholar. [Link]

  • This compound: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. (1983). Pharmacotherapy, 3(2), 82–100. [Link]

  • Ranking of Major Classes of Antibiotics for Activity against Stationary Phase Pseudomonas aeruginosa and Identification of Clinafloxacin + this compound + Gentamicin Drug Combination that Eradicates Persistent P. aeruginosa Infection in a Murine Cystic Fibrosis Model. (2019). bioRxiv. [Link]

  • Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. (2022). Antibiotics, 11(2), 268. [Link]

  • What is the mechanism of this compound Sodium? Patsnap Synapse. [Link]

  • Synergy of fluoroquinolones with other antimicrobial agents. (1991). Reviews of Infectious Diseases, 13(Supplement 1), S54–S62. [Link]

  • Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp. (1998). Journal of Chemotherapy, 10(4), 289–294. [Link]

  • Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics. (2022). Frontiers in Molecular Biosciences, 9, 849042. [Link]

  • Antibiotic synergy as a strategy for combating multidrug-resistant bacteria: a review of mechanisms and clinical implications. (2023). Journal of Infection and Public Health, 16(9), 1335–1344. [Link]

  • What antibiotic combinations are used to achieve synergy in treating severe infections? (2025). Medscape. [Link]

  • Antimicrobial Activity and Synergism of this compound on Anaerobic Bacteria. (1981). Chemotherapy, 27(5), 331–337. [Link]

  • Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method. (1982). Antimicrobial Agents and Chemotherapy, 22(5), 743–748. [Link]

Sources

Performance Verification of a Commercial Cefuroxime Assay Kit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[City, State] – [Date] – This guide provides a comprehensive performance verification of a commercially available cefuroxime assay kit, offering a direct comparison with established analytical methods. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, presents comparative data, and explains the scientific rationale behind the validation process, ensuring adherence to the highest standards of scientific integrity.

This compound, a second-generation cephalosporin antibiotic, is widely used to treat a variety of bacterial infections.[1] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring therapeutic efficacy and patient safety. While various analytical methods exist, commercial assay kits offer a convenient and often high-throughput alternative. However, rigorous performance verification is essential before adopting such kits for routine use.

This guide adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for analytical method validation.[2][3][4]

Introduction to this compound Quantification

The accurate measurement of this compound is critical in both pharmaceutical quality control and clinical settings, such as therapeutic drug monitoring.[5] Traditional methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological assays.[1][5][6] Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, cost, and throughput.

This guide evaluates a commercial this compound assay kit against these established methods to provide a clear understanding of its performance characteristics.

Experimental Design and Methodologies

The performance of the commercial this compound assay kit was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][7] These parameters include linearity, accuracy, precision, specificity, and the limit of quantification (LOQ).

Performance Verification Workflow

The following diagram outlines the systematic approach taken to verify the performance of the commercial this compound assay kit.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Comparison & Reporting A Prepare this compound Standards & QCs C Commercial Assay Kit Protocol A->C D HPLC-UV Analysis A->D E LC-MS/MS Analysis A->E F Microbiological Assay A->F B Prepare Samples (Spiked Matrix) B->C B->D B->E B->F G Linearity Assessment C->G H Accuracy & Precision Calculation C->H I Specificity & Interference Check C->I J LOQ Determination C->J D->G D->H D->I D->J E->G E->H E->I E->J F->G F->H F->I F->J K Compare Performance Parameters G->K H->K I->K J->K L Generate Comparison Guide K->L

Caption: Workflow for the performance verification of the commercial this compound assay kit.

Experimental Protocols

The assay was performed following the manufacturer's instructions. Briefly, standards, quality control (QC) samples, and test samples were prepared and added to the assay plate. After the specified incubation period, the signal was measured using a plate reader. A calibration curve was generated to determine the this compound concentration in the unknown samples.

A validated HPLC-UV method was used as a reference.[5][8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275-280 nm.[5][8]

  • Sample Preparation: Protein precipitation with acetonitrile or methanol was performed for plasma samples.[5][9]

For higher sensitivity and specificity, an LC-MS/MS method was employed.[6][10]

  • Column: C18 or similar reverse-phase column.

  • Mobile Phase: Gradient elution with a mixture of methanol or acetonitrile and water containing a modifier like formic acid or ammonium acetate.[10]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and an internal standard.[11]

  • Sample Preparation: Protein precipitation or solid-phase extraction.[6]

A microbiological agar diffusion assay was performed to assess the biological activity of this compound.[1][12]

  • Test Organism: A susceptible strain, such as Staphylococcus aureus ATCC 6538P or Kocuria rhizophila ATCC-9341.[1][13]

  • Method: The cylinder-plate method or disc diffusion method was used.

  • Measurement: The diameter of the zone of inhibition was measured, and the potency was calculated by comparing it to a standard curve.

Comparative Performance Data

The performance of the commercial this compound assay kit was compared against the established analytical methods. The results are summarized in the tables below.

Table 1: Linearity and Range
MethodLinear Range (µg/mL)Correlation Coefficient (r²)
Commercial Assay Kit [Insert Data from Kit Validation][Insert Data from Kit Validation]
HPLC-UV 0.25 - 50[5]> 0.999[14]
LC-MS/MS 0.0525 - 21.0[6]> 0.999[6]
Microbiological Assay 8.0 - 32.0[13]> 0.999[13]
Table 2: Accuracy and Precision
MethodAccuracy (% Recovery)Precision (% RSD)
Commercial Assay Kit [Insert Data from Kit Validation][Insert Data from Kit Validation]
HPLC-UV 94.5 - 100.0[9]< 10[5]
LC-MS/MS > 90.92[6]< 6.26[6]
Microbiological Assay 101.58[13]< 2[15]
Table 3: Specificity and Limit of Quantification (LOQ)
MethodSpecificityLOQ (µg/mL)
Commercial Assay Kit [Insert Data from Kit Validation][Insert Data from Kit Validation]
HPLC-UV Moderate; potential interference from structurally similar compounds.0.25[5]
LC-MS/MS High; mass-based detection minimizes interference.0.0525[6]
Microbiological Assay Measures biological activity; non-specific for the parent drug vs. active metabolites.8.0[13]

Discussion and Field-Proven Insights

The choice of an appropriate assay for this compound quantification depends on the specific application.

  • Commercial Assay Kits: These kits can provide a rapid and convenient solution for high-throughput screening. However, their performance, particularly in terms of specificity and matrix effects, must be thoroughly validated in the user's laboratory. The data from this study indicates that the evaluated commercial kit offers acceptable linearity, accuracy, and precision for routine analysis within its validated range.

  • HPLC-UV: This is a robust and widely used method for the quantification of this compound in pharmaceutical formulations.[8][14] It offers a good balance between performance and cost. However, its sensitivity may be insufficient for applications requiring the measurement of low concentrations, such as in certain pharmacokinetic studies.

  • LC-MS/MS: This method provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies.[6][11] The ability to use an internal standard and the specificity of mass detection minimize matrix effects and interferences.

  • Microbiological Assays: These assays are unique in that they measure the biological activity of the antibiotic.[1] This can be particularly important for stability studies where degradation products may be inactive.[16][17] However, these assays are generally less precise and have lower throughput than chromatographic methods.

Causality Behind Experimental Choices

The selection of multiple analytical techniques for this comparison was deliberate. HPLC-UV represents a standard, cost-effective chromatographic method. LC-MS/MS was included as the benchmark for high-sensitivity and high-specificity bioanalysis. The microbiological assay provides a functional measure of the antibiotic's potency, which is not captured by chemical assays. This multi-faceted approach ensures a comprehensive evaluation of the commercial kit's performance.

Self-Validating System

Each protocol described incorporates a self-validating system. For chromatographic methods, the use of an internal standard (in LC-MS/MS) and system suitability tests (in HPLC-UV) ensures the reliability of each analytical run.[5][6] For the microbiological assay, the inclusion of a standard curve on each plate accounts for variability in microbial growth and response.[1]

Conclusion

The commercial this compound assay kit evaluated in this guide demonstrates performance characteristics suitable for specific applications, particularly for rapid screening and quantification within a defined concentration range. However, for regulatory submissions or studies requiring high sensitivity and specificity, established methods like LC-MS/MS remain the preferred choice. The data presented herein should serve as a valuable resource for researchers in selecting the most appropriate analytical method for their this compound quantification needs.

References

  • A fast, cost-saving and sensitive method for determination of this compound in plasma by HPLC with ultraviolet detection. J. Appl. Biomed.

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. PMC - NIH.

  • VALIDATED HPLC METHOD FOR DETERMINATION OF this compound IN HUMAN PLASMA. Acta Pol. Pharm.

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).

  • Comparison of HPLC and UV spectrophotometric methods for the determination of this compound sodium in pharmaceutical products. PubMed.

  • Elucidation of this compound degradation products and pathways. Benchchem.

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.

  • Quatitative Methods for the Identification of this compound Sodium. Scientific & Academic Publishing.

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA).

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.

  • Development and validation of microbial bioassay for the quantification of potency of the antibiotic this compound axetil. Analytical Methods (RSC Publishing).

  • Accuracy of the microbiological assay of this compound sodium. ResearchGate.

  • Bioanalytical method validation emea. Slideshare.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. ResearchGate.

  • DEVELOPMENT AND VALIDATION OF RP-HPLC AND ULTRAVIOLET SPECTROPHOTOMETRIC METHOD FOR THE QUANTITATIVE ESTIMATION OF this compound SO. IJRPC.

  • Liquid chromatography–tandem mass spectrometry method for the determination of this compound axetil diastereoisomers: application to stability-indicating method. ResearchGate.

  • Development and validation of a microbiological agar assay for determination of this compound sodium in pharmaceutical preparations. PubMed.

  • high throughput quantification of this compound sodium in cattle plasma by lc/ms/ms. Farmacia Journal.

  • Q2(R2) Validation of Analytical Procedures. FDA.

  • Validation of Microbiological Assay for Determination of this compound in Injectable Preparations. ResearchGate.

  • Physicochemical stability of high-concentration this compound aqueous injection reconstituted by a centralised intravenous additive service. European Journal of Hospital Pharmacy.

  • THE STABILITY OF this compound AXETIL IN TABLETS. Acta Pol. Pharm.

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Semantic Scholar.

  • Degradation studies of this compound tablet by using spectrophotometric techniques. Preprints.org.

  • Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. ResearchGate.

  • Stability of this compound in 1% and 5% buffered eye drops determined with HPLC method. SciSpace.

  • Quatitative Methods for the Identification of this compound Sodium. Scientific & Academic Publishing.

  • New Development Method for Determination of this compound Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers.

  • Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of this compound Sodium in Powder for Injection. NIH.

  • Development & Validation of RP-HPLC Method for Quantitative Estimation of this compound injection Dosage Form. Journal of Xi'an Shiyou University.

  • Medicinal Chemistry & Analysis. IJMCA.

  • Development and validation of an RP-HPLC method for estimation of this compound axetil and its degradation products in tablets. MedCrave online.

  • High performance liquid chromatographic method for the quantitative analysis of this compound in pharmaceutical preparations. ResearchGate.

  • DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF this compound INJECTION DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.

  • A Validated Reversed Phase HPLC Assay for the Determination of this compound in Human Plasma. Scholars Middle East Publishers.

  • Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of this compound Sodium in Powder for Injection. ResearchGate.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Cefuroxime in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. Cefuroxime, a second-generation cephalosporin antibiotic, is a staple in many research applications. However, its improper disposal poses significant environmental risks, including the promotion of antibiotic resistance and ecotoxicity.[1][2] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of personnel and the environment.

Understanding the Hazard Profile of this compound

Before handling disposal, it is imperative to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound sodium is classified as a hazardous substance.

Key Hazards:

  • Respiratory and Skin Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause an allergic skin reaction.[3][4][5]

  • Personal Protective Equipment (PPE): When handling this compound powder or solutions, appropriate PPE is mandatory. This includes:

    • Safety goggles with side-shields

    • Protective gloves (impervious)

    • Lab coat or impervious clothing

    • A suitable respirator if dust or aerosols are generated[4]

The Environmental Imperative: Why Proper Disposal Matters

Cephalosporin antibiotics like this compound are considered emerging environmental pollutants due to their widespread use and persistence in wastewater.[1] Unchanged, biologically active this compound can be excreted and enter aquatic ecosystems, contributing to the development of antibiotic-resistant bacteria, a critical global health threat.[1][2] Conventional wastewater treatment plants are often not equipped to fully remove these compounds, underscoring the responsibility of laboratories to pretreat this waste.[1] Therefore, simply discarding this compound waste down the drain is not a responsible or compliant practice.[3][4] The U.S. Environmental Protection Agency (EPA) has stringent regulations against the sewering of hazardous pharmaceutical waste.[6]

This compound Waste Management: A Decision Workflow

The proper disposal route for this compound waste depends on its form (solid, liquid, contaminated labware) and the presence of other hazardous materials. The following workflow provides a logical approach to managing this compound waste streams in a laboratory setting.

Cefuroxime_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., expired powder, contaminated weigh boats) waste_type->solid_waste  Solid liquid_waste Liquid Waste (e.g., stock solutions, media, experimental residues) waste_type->liquid_waste Liquid   contaminated_labware Contaminated Labware (e.g., pipette tips, vials, plates) waste_type->contaminated_labware Labware hw_collection Collect as Hazardous Chemical Waste solid_waste->hw_collection deactivation_decision Chemical Inactivation Feasible? liquid_waste->deactivation_decision sharps_container Collect in Approved Sharps Container contaminated_labware->sharps_container deactivation_protocol Follow Chemical Inactivation Protocol deactivation_decision->deactivation_protocol Yes deactivation_decision->hw_collection No (e.g., mixed waste) neutralize_verify Neutralize & Verify pH (6-8) deactivation_protocol->neutralize_verify sewer_disposal Dispose via Sanitary Sewer (with copious amounts of water, per institutional policy) neutralize_verify->sewer_disposal hw_disposal Dispose via Institutional EHS Program hw_collection->hw_disposal sharps_container->hw_disposal

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

In-Lab Chemical Inactivation Protocols

For liquid this compound waste streams not containing other hazardous materials (e.g., heavy metals, solvents), chemical inactivation is the preferred method to degrade the biologically active β-lactam ring.[1][7] This renders the compound inactive before disposal. Studies have demonstrated that this compound is highly susceptible to degradation via hydrolysis (acid and base) and oxidation.[3]

Important Safety Precautions:

  • Always perform these procedures in a certified chemical fume hood.

  • Wear the full complement of prescribed PPE (safety goggles, gloves, lab coat).

  • Be aware that neutralization reactions are exothermic and can generate heat. Add reagents slowly and cool the container if necessary.

Protocol 1: Alkaline Hydrolysis

Alkaline hydrolysis is a rapid and effective method for opening the β-lactam ring of cephalosporins.[1]

Materials:

  • This compound-containing aqueous waste

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution (for neutralization)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container (e.g., polypropylene)

Procedure:

  • Preparation: Place a stir bar in the waste container and place it on a stir plate within the fume hood. Begin stirring the this compound waste solution.

  • Basification: Slowly add 1 M NaOH solution to the waste. Monitor the pH. Continue adding NaOH until the pH of the solution is stable at ≥ 12.

  • Inactivation: Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the β-lactam ring. Studies show significant degradation occurs within 90 minutes, with complete degradation by the third day; a 2-hour minimum provides a margin of safety for laboratory-scale waste.[3]

  • Neutralization: Slowly and carefully add 1 M HCl to the solution to neutralize it. Monitor the pH closely. The target pH for disposal is typically between 6.0 and 8.0, but confirm with your institution's specific guidelines.

  • Verification: Once the target pH is reached and stable, turn off the stirrer.

  • Disposal: The neutralized, inactivated solution can now be disposed of down the sanitary sewer with copious amounts of running water, in accordance with institutional and local regulations.

Protocol 2: Oxidative Degradation

Oxidation with hydrogen peroxide is another effective method for degrading this compound.

Materials:

  • This compound-containing aqueous waste

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Appropriate waste container (e.g., polypropylene)

Procedure:

  • Preparation: Place a stir bar in the waste container and place it on a stir plate within the fume hood.

  • Oxidation: For every 100 mL of this compound waste, slowly add 10 mL of 30% hydrogen peroxide.

  • Inactivation: Allow the solution to stir at room temperature for a minimum of 24 hours. Studies indicate substantial degradation within 90 minutes, but complete degradation can take longer.[3][4] Allowing for a 24-hour period ensures a high degree of degradation.

  • Disposal: After the inactivation period, the treated waste should be collected as hazardous chemical waste for disposal through your institution's Environmental Health and Safety (EHS) office. Do not sewer this solution without neutralization and verification that it meets local discharge limits for peroxide.

Parameter Alkaline Hydrolysis Oxidative Degradation
Reagent 1 M Sodium Hydroxide (NaOH)30% Hydrogen Peroxide (H₂O₂)
Target pH ≥ 12 for inactivationNot applicable
Reaction Time ≥ 2 hours≥ 24 hours
Final pH Adjustment Required (Neutralize to pH 6-8)Recommended before final disposal
Final Disposal Route Sanitary Sewer (post-neutralization)Hazardous Waste Collection

Managing Solid Waste and Contaminated Labware

Solid this compound Waste:

  • This includes expired or unused this compound powder, residues in containers, and grossly contaminated items like weigh paper.

  • This waste stream should not be disposed of in the regular trash.

  • It must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Arrange for pickup and disposal through your institution's EHS department.

Contaminated Labware:

  • Sharps: Needles, syringes, and other items that can puncture skin must be disposed of in a designated, puncture-proof sharps container.

  • Non-Sharps: Contaminated pipette tips, microfuge tubes, and culture plates should be collected in a biohazard bag or a container designated for solid chemical waste, as per institutional policy.

  • Do not mix hazardous chemical waste with non-hazardous waste to avoid unnecessary disposal costs and compliance issues.

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles. If the spill involves powder, a respirator is required.

  • Containment: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite). For powder spills, gently cover with damp paper towels to prevent the powder from becoming airborne.

  • Clean-up: Carefully collect all contaminated materials using scoops or forceps and place them into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, followed by a surface disinfectant if necessary.

  • Dispose: All materials used for clean-up must be disposed of as hazardous chemical waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.

By adhering to these technically grounded procedures, laboratory professionals can effectively manage this compound waste, upholding the principles of scientific integrity, personal safety, and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound sodium. Retrieved from [Link]

  • Das, S., et al. (2021). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern.
  • Lupin. (n.d.). Material Safety Data Sheet - this compound Axetil Tablets. Retrieved from [Link]

  • Kümmerer, K. (2009). Antibiotics in the aquatic environment–a review–part I. Chemosphere, 75(4), 417-434.
  • Kümmerer, K. (2009). Antibiotics in the aquatic environment–a review–part II. Chemosphere, 75(4), 435-441.
  • Pharmacy 180. (n.d.). Degradation of Cephalosporins. Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Regulated Medical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Society of Infectious Diseases Pharmacists. (n.d.). Antibiotic Disposal. Retrieved from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. Retrieved from [Link]

  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

Sources

Navigating the Safe Handling of Cefuroxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. Cefuroxime, a second-generation cephalosporin antibiotic, is a valuable tool in microbiological research.[1] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the safe handling and disposal of this compound in a laboratory setting.

Understanding the Risks: The "Why" Behind the Precautions

This compound, while a potent therapeutic agent, is classified as a hazardous chemical that can cause both respiratory and skin sensitization.[2][3][4][5] Inhalation of this compound dust may lead to allergy or asthma-like symptoms, and repeated exposure can potentially cause organ damage.[2][6] Direct contact with the skin may result in an allergic reaction.[3][6] Therefore, our primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound, particularly in its powdered form. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[2]

Body PartRequired PPESpecifications and Best Practices
Respiratory NIOSH-approved RespiratorEssential when engineering controls like a chemical fume hood are insufficient or when handling powders.[2]
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must meet OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield is mandatory when there is a splash hazard.[2]
Hands Double Nitrile GlovesUse two pairs of powder-free nitrile gloves tested to EN 374. The outer glove should be removed immediately after handling the compound. Change gloves at least every 30-60 minutes or immediately if contaminated.[2][7]
Body Disposable Laboratory CoatA low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][8]
The Rationale for Double Gloving:

Double gloving provides a critical layer of protection.[7] The outer glove bears the brunt of any potential contamination. Should a splash or spill occur, the outer glove can be carefully removed and disposed of, leaving the inner glove to protect the handler during the initial phase of the cleanup or while exiting the contaminated area. This practice significantly reduces the risk of accidental skin exposure.

Operational Blueprint: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for maintaining a safe laboratory environment.

Safe Handling and Storage Workflow

cluster_storage Storage cluster_handling Handling Storage Store in a cool, dry, well-ventilated area in tightly sealed containers (2-8°C recommended). [1, 2] Long-term storage at -20°C. [1, 4] Handling Handle in a certified chemical fume hood, especially in powder form. [1] Storage->Handling Avoidance Avoid breaking or crushing tablets. [3] Prevent contact with skin and eyes. [1] Avoid inhalation of dust or aerosols. [1] Handling->Avoidance Hygiene Wash hands thoroughly after handling, even with gloves. [1, 4] Avoidance->Hygiene Receiving Receiving Receiving->Storage

Caption: Workflow for the safe storage and handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling this compound, ensure the designated workspace, typically a certified chemical fume hood, is clean and uncluttered.[2] All necessary equipment, including appropriate waste containers, should be within easy reach to minimize movement.

  • Donning PPE: Follow a strict sequence for donning PPE: first the lab coat, then the respirator, followed by safety goggles and face shield, and finally, the two pairs of nitrile gloves. The outer glove should be placed over the cuff of the lab coat.[8]

  • Weighing and Reconstitution: When weighing powdered this compound, do so within the fume hood to contain any airborne particles. Use a dedicated, clearly labeled set of spatulas and weigh boats. When reconstituting, add the diluent slowly to the powder to avoid splashing.

  • Post-Handling: After completing the procedure, carefully wipe down the work surface with an appropriate decontaminating solution.

  • Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. Remove the outer gloves first and dispose of them in the designated hazardous waste container.[7] Then, remove the face shield and goggles, followed by the lab coat. The respirator should be removed last, after exiting the immediate work area. Wash hands thoroughly with soap and water.[2]

Contingency Planning: Spill Response

Even with the most stringent precautions, spills can occur. A well-rehearsed spill response plan is essential.

This compound Spill Response Workflow

Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate DonPPE Don Appropriate PPE (Double Gloves, Respirator, Gown, Goggles) Evacuate->DonPPE Contain Contain the Spill (Use inert absorbent material) DonPPE->Contain Cleanup Cleanup Contain->Cleanup SolidSpill For Solid Spill: Gently sweep up material Cleanup->SolidSpill LiquidSpill For Liquid Spill: Absorb with inert material Cleanup->LiquidSpill CollectWaste Collect Waste in Labeled, Sealed Container SolidSpill->CollectWaste LiquidSpill->CollectWaste Decontaminate Decontaminate the Area CollectWaste->Decontaminate Dispose Dispose of Waste as Hazardous Chemical Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A systematic workflow for responding to a this compound spill.

End-of-Life Cycle: Disposal Plan

Proper disposal of this compound and all contaminated materials is a critical final step to protect both personnel and the environment.[2] Antibiotics can persist in wastewater and contribute to the development of antibiotic-resistant bacteria.[2]

  • Hazardous Chemical Waste: All this compound waste, including stock solutions, contaminated media, and used PPE, is considered hazardous chemical waste.[2][9]

  • Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[2]

  • Contaminated Materials: Items with light contamination, such as gloves and paper towels, should be placed in a dedicated waste pail for incineration.[2]

  • Prohibited Disposal: Never dispose of this compound down the drain or in regular trash.[2][10]

  • Final Disposal: All this compound waste must be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations.[2][10]

By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both the integrity of their work and a safe and secure laboratory environment.

References

  • Safety Data Sheet: this compound sodium - Carl ROTH. (n.d.). Retrieved January 12, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Lupin. (2006, May 11). Retrieved January 12, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Lupin. (2014, January 22). Retrieved January 12, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET - ChemDmart. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - StatPearls - NCBI Bookshelf. (2024, January 11). Retrieved January 12, 2026, from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 12, 2026, from [Link]

  • Microbiological investigation of cephalosporins - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET - MsdsDigital.com. (2017, March 22). Retrieved January 12, 2026, from [Link]

  • Efficacy of Different Waste and By-Products from Forest and Food Industries in the Removal/Retention of the Antibiotic this compound - MDPI. (2021, July 1). Retrieved January 12, 2026, from [Link]

  • A retrospective pharmacovigilance study of post-marketing safety concerns with this compound. (n.d.). Retrieved January 12, 2026, from [Link]

  • A retrospective pharmacovigilance study of post-marketing safety concerns with this compound. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) this compound-induced anaphylaxis with prominent central nervous system manifestations: A case report - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent analytical methods for cephalosporins in biological fluids - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. (2025, April 24). Retrieved January 12, 2026, from [Link]

  • Disposing of Pharmaceutical Waste. (2021, September 8). Retrieved January 12, 2026, from [Link]

  • Cephalosporins - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefuroxime
Reactant of Route 2
Reactant of Route 2
cefuroxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.